molecular formula C7H16ClNO2S B554996 Ethyl L-methionate hydrochloride CAS No. 2899-36-7

Ethyl L-methionate hydrochloride

Número de catálogo: B554996
Número CAS: 2899-36-7
Peso molecular: 213.73 g/mol
Clave InChI: KPWCQEUBJAIORR-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl L-methionate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2S and its molecular weight is 213.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCQEUBJAIORR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183183
Record name Ethyl L-methionate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2899-36-7
Record name L-Methionine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-methionate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-methionate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-methionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL L-METHIONATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KV3C75EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl L-methionate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl L-methionate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the essential amino acid L-methionine, serves as a crucial building block and intermediate in various scientific domains.[1][2] As the ethyl ester hydrochloride salt of L-methionine, this compound exhibits enhanced solubility and stability characteristics, making it highly valuable in peptide synthesis, pharmaceutical research, and nutritional science.[2][3] Its role extends from being a precursor in the synthesis of complex pharmaceuticals to an antioxidant agent used to protect drugs from oxidative degradation.[1][2][4] This guide offers a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, providing researchers and drug development professionals with a detailed technical resource.

Part 1: Core Molecular and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This section details the molecular weight, structure, and key physicochemical characteristics of this compound.

Molecular Formula and Structure

The chemical identity of this compound is defined by its molecular formula and spatial arrangement.

  • Molecular Formula: C₇H₁₆ClNO₂S[5]

  • IUPAC Name: ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride[5]

  • Common Synonyms: L-Methionine ethyl ester hydrochloride, H-Met-OEt·HCl[1][5]

  • CAS Number: 2899-36-7[1][5]

Caption: 2D representation of this compound.

Molecular Weight Calculation

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical procedures such as mass spectrometry. It is calculated by summing the atomic weights of each atom in the molecular formula (C₇H₁₆NO₂S·Cl).

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH161.00816.128
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.06
Total 213.723

The calculated molecular weight of this compound is 213.73 g/mol .[5][6]

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and application conditions.

PropertyValueSource(s)
AppearanceWhite to off-white crystalline powder[2][6][7]
Melting Point90-92 °C[1][4]
Boiling Point257.9 °C at 760 mmHg[1][4]
SolubilitySoluble in water and ethanol[4]
Storage Conditions4°C, sealed storage, away from moisture[6][8]
Optical Rotation [α]D²⁰+22 ±2° (c=1% in EtOH)[2]

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a direct esterification of L-methionine, a process known as the Fischer esterification, followed by hydrochloride salt formation. This method is efficient and widely used for preparing amino acid esters.

Synthesis Pathway

The primary route involves reacting L-methionine with ethanol in the presence of an acid catalyst, such as hydrogen chloride (often generated in situ from thionyl chloride) or sulfuric acid.[9][10] The acid protonates the carboxyl group of the amino acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.

Synthesis Workflow for this compound cluster_workflow Synthesis Workflow for this compound START L-Methionine + Ethanol STEP1 Add Acid Catalyst (e.g., SOCl₂ or HCl gas) START->STEP1 STEP2 Reflux Reaction (Heat to ~90°C) STEP1->STEP2 STEP3 Solvent Removal (Vacuum Concentration) STEP2->STEP3 STEP4 Purification (Recrystallization) STEP3->STEP4 STEP5 Drying STEP4->STEP5 END Ethyl L-methionate Hydrochloride (Product) STEP5->END Analytical Validation Workflow cluster_validation Analytical Validation Workflow PRODUCT Synthesized Product NMR ¹H NMR & ¹³C NMR (Structural Confirmation) PRODUCT->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) PRODUCT->MS IR FTIR Spectroscopy (Functional Group ID) PRODUCT->IR HPLC HPLC Analysis (Purity Assessment) NMR->HPLC MS->HPLC IR->HPLC FINAL Validated Compound HPLC->FINAL

Sources

Ethyl L-Methionate Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed examination of the chemical properties, synthesis, analysis, and applications of Ethyl L-methionate hydrochloride. Intended for an audience of researchers, scientists, and professionals within the drug development sector, this document integrates rigorous scientific data with practical, experience-driven insights to facilitate the compound's effective and safe utilization in both research and development environments.

Executive Summary: The Strategic Role of Amino Acid Esters

In the landscape of peptide chemistry and pharmaceutical sciences, amino acid esters are indispensable tools. The esterification of the carboxylic acid functional group, as seen in this compound, serves a dual purpose of strategic importance. Firstly, it acts as a protecting group, preventing the carboxyl moiety from engaging in undesirable side reactions during the intricate process of peptide chain elongation. Secondly, this modification can increase the lipophilicity of the parent amino acid, a critical factor for enhancing bioavailability and cell membrane permeability in prodrug strategies. The hydrochloride salt form further confers advantages of heightened stability and improved solubility in aqueous media, which are paramount for synthetic handling and formulation. This guide will systematically dissect the essential chemical attributes of this compound, present validated analytical methodologies, and deliver detailed protocols for its practical application, all substantiated by authoritative references.

Core Physicochemical Profile

A foundational understanding of a molecule's physicochemical characteristics is a prerequisite for its adept application. These properties govern its behavior in solution, its long-term stability, and its compatibility with various analytical methodologies.

Chemical Identity and Nomenclature
  • Systematic Name (IUPAC): ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride[1]

  • Common Synonyms: L-Methionine ethyl ester hydrochloride, H-Met-OEt·HCl[1][2]

  • Chemical Formula: C₇H₁₆ClNO₂S[2]

  • Molecular Weight: 213.73 g/mol [1][2]

  • CAS Registry Number: 2899-36-7[1][2]

Molecular Structure

The molecular architecture of this compound is defined by a chiral alpha-carbon retaining the L-stereochemistry of its precursor, L-methionine. The key functional groups that dictate its reactivity are the ethyl ester at the C-terminus and the protonated primary amine, stabilized as a hydrochloride salt.

structure cluster_main This compound structure_img

Figure 1: 2D structure of this compound.

Tabulated Physical and Chemical Properties

The table below consolidates the key physicochemical data for this compound, providing a quick reference for laboratory use.

PropertyValueSource(s)
Physical Appearance White to off-white crystalline solid/powder[3]
Melting Point 87-93 °C[4]
Boiling Point 257.9 °C at 760 mmHg[2][5]
Solubility Soluble in water and ethanol; slightly soluble in ether and chloroform.[5]
Optical Rotation ([α]D) +22° ±2° (c=1 in Ethanol)[4]
pKa (amine) ~7.4 (Estimated)

Expert Insight: The observed range in melting points (87-93 °C is commonly cited, though some sources report up to 134 °C) can be attributed to varying levels of purity and residual solvent. The high solubility in polar solvents is a direct result of its ionic nature as a hydrochloride salt. The specific optical rotation is a critical quality control parameter that confirms the enantiomeric integrity of the L-isomer, which is essential for its use in stereospecific biological systems.

Synthesis and Purification Pathway

The synthesis of this compound is predominantly achieved via the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction.

Synthesis Workflow Diagram

This process involves the reaction of L-methionine with an excess of ethanol, catalyzed by a strong acid like thionyl chloride (SOCl₂) or anhydrous hydrogen chloride.

synthesis_workflow L_Met L-Methionine Reaction Reaction Vessel (0°C to Reflux) L_Met->Reaction Reagents Ethanol (Excess) Thionyl Chloride (SOCl₂) Reagents->Reaction Esterification Fischer Esterification Reaction->Esterification Workup Solvent Removal (Rotary Evaporation) Esterification->Workup Purification Recrystallization (Ethanol/Ether) Workup->Purification Product Pure Ethyl L-methionate HCl Purification->Product

Figure 2: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Causality and Rationale: The selection of thionyl chloride as the catalyst is highly effective. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by the ethanol nucleophile. Simultaneously, thionyl chloride reacts with trace water and ethanol to produce HCl gas in situ, which protonates the amino group, thereby protecting it from self-condensation and other side reactions.

  • Reaction Assembly: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend L-methionine (1.0 eq) in anhydrous ethanol (10-15 volumes).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the catalyst.

  • Catalyst Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 45-60 minutes, maintaining the internal temperature below 10 °C. Justification: A slow, controlled addition prevents thermal runaway and minimizes the formation of byproducts.

  • Reaction Progression: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 3-5 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and precipitate the pure hydrochloride salt by the slow addition of diethyl ether.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum to a constant weight. Self-Validation: The purity of the final product should be confirmed by a sharp melting point and the absence of impurity signals in its ¹H NMR spectrum.

Analytical Characterization and Quality Control

To ensure the compound's identity, purity, and suitability for downstream applications, a multi-technique analytical approach is mandatory.

Spectroscopic Identification
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the definitive technique for structural verification. The expected spectrum in a suitable deuterated solvent (e.g., D₂O) will show characteristic signals: a triplet around 1.3 ppm (CH₃ of ethyl), a quartet around 4.3 ppm (CH₂ of ethyl), a singlet around 2.1 ppm (S-CH₃), multiplets for the side-chain methylene groups (β-CH₂ and γ-CH₂), and a triplet for the α-CH proton. The integration of these signals will correspond to the proton count of the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework. Expected signals include peaks for the carbonyl carbon (~170 ppm), the α-carbon (~52 ppm), the ethyl group carbons (~64 ppm and ~14 ppm), the side-chain carbons, and the S-methyl carbon (~15 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Provides information on the functional groups present. Key absorption bands include a broad peak from ~3200-2800 cm⁻¹ (N-H stretch of the ammonium salt), a strong, sharp peak around 1740 cm⁻¹ (C=O stretch of the ester), and C-O stretching vibrations in the 1250-1180 cm⁻¹ region.

  • Mass Spectrometry (MS): Using Electrospray Ionization (ESI) in positive mode, the mass spectrum will prominently feature the molecular ion of the free base ([M+H]⁺) at an m/z of approximately 178.

Chromatographic Purity Assessment

Workflow: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for quantifying the purity of this compound.

hplc_workflow Sample Sample Preparation (1 mg/mL in Mobile Phase A) Injection Autosampler Injection (5-10 µL) Sample->Injection Column C18 RP-HPLC Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Gradient Gradient Elution (Water/ACN with 0.1% TFA) Column->Gradient Detection UV Detector (210-220 nm) Gradient->Detection Analysis Chromatogram Analysis (Peak Area % Purity) Detection->Analysis

Figure 3: Standard RP-HPLC workflow for purity analysis.

Standard HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Purity Calculation: Purity is expressed as the area percentage of the main product peak relative to the total area of all observed peaks.

Chemical Reactivity, Stability, and Handling

Stability Profile

This compound demonstrates good stability when stored under recommended conditions (cool, dry, protected from light). However, it is susceptible to degradation via two primary pathways:

  • Ester Hydrolysis: The ester linkage can be cleaved by hydrolysis, a reaction catalyzed by both strong acids and bases, yielding L-methionine and ethanol. For maximum solution stability, maintain a slightly acidic pH (3-5).

  • Thioether Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone. Expert Insight: For long-term storage or use in oxygen-sensitive reactions, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

Key Chemical Transformations
  • Peptide Bond Formation: This is the principal application. The deprotected primary amine acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide. Common coupling reagents include carbodiimides like EDC in the presence of additives like HOBt or Oxyma Pure.

  • Ester Deprotection (Saponification): The ethyl ester can be selectively removed via base-catalyzed hydrolysis (saponification). This is typically achieved using a mild base such as lithium hydroxide (LiOH) in a mixed solvent system like THF/water.

Applications in Research and Drug Development

  • Peptide Synthesis: It is a fundamental building block for the solution-phase and solid-phase synthesis of methionine-containing peptides. The C-terminal ester protection is crucial for preventing side reactions and enabling controlled, directional chain assembly.

  • Prodrug Design: The ethyl ester moiety can be used to mask a carboxylic acid on a parent drug, thereby increasing its lipophilicity and potentially improving its pharmacokinetic profile (e.g., oral absorption). In vivo, endogenous esterases hydrolyze the ester to release the active pharmaceutical ingredient.

  • Biochemical Research: As a readily bioavailable source of methionine, it is used in cell culture and metabolic studies to investigate the roles of methionine in processes such as protein synthesis, methylation, and antioxidant pathways[4].

Detailed Experimental Protocols

Protocol: Peptide Coupling using EDC/Oxyma Pure

Rationale: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, for carboxyl activation. Oxyma Pure is used as an additive to suppress racemization and improve coupling efficiency, representing a safer alternative to benzotriazole-based additives.

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath and add EDC·HCl (1.1 eq) in one portion. Stir the activation mixture at 0 °C for 15-20 minutes.

  • Amine Addition: Dissolve this compound (1.0 eq) in DCM/DMF and add a tertiary base such as Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Add this solution to the activated acid mixture.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography.

Protocol: Saponification of the Ethyl Ester

Rationale: This procedure uses lithium hydroxide, a mild base that effectively hydrolyzes the ester with a low risk of racemizing the adjacent chiral center. A mixed solvent system is used to ensure the solubility of both the ester and the inorganic base.

  • Reaction Setup: Dissolve the methionine-containing peptide ethyl ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Base Addition: Cool the solution to 0 °C and add a solution of Lithium Hydroxide (LiOH·H₂O, 1.5-2.0 eq) in water dropwise.

  • Hydrolysis: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Quenching and Acidification: Once the reaction is complete, remove the THF via rotary evaporation. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.

Safety, Handling, and Toxicology

  • Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation[6][7].

  • Toxicological Profile: No comprehensive, specific toxicology studies are publicly available. The hazards are based on the classification of similar reactive chemical compounds. Users should handle it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All handling of the solid should be performed in a chemical fume hood to avoid inhalation of the powder[7].

  • Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be protected from moisture. It is incompatible with strong oxidizing agents and strong acids[6].

Conclusion

This compound is a cornerstone reagent for chemical and pharmaceutical research, offering a unique combination of reactivity and stability. Its successful application hinges on a comprehensive understanding of its chemical properties, adherence to validated analytical quality controls, and the implementation of robust, well-rationalized experimental protocols. This guide provides the necessary framework of technical data and practical procedures to empower researchers to utilize this versatile compound with confidence and precision, thereby accelerating discovery and development efforts.

References

  • LookChem. (n.d.). Cas 2899-36-7, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083785, this compound.
  • OperaChem. (2024). Saponification-Typical procedures.
  • Fisher Scientific. (2023). Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99%.
  • Organic Syntheses. (n.d.). Procedure.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696).
  • ScienceDirect. (n.d.). STABILITY: PHYSICAL AND CHEMICAL.
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696).
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

Sources

Introduction: The Significance of Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl L-methionate Hydrochloride

This guide provides an in-depth exploration of the prevalent and efficient synthesis pathways for this compound (H-L-Met-OEt·HCl). As a crucial intermediate in peptide synthesis and a valuable compound in pharmaceutical and nutritional research, a robust and reproducible synthesis is paramount.[1][2][3] This document moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into process optimization and causality for researchers, chemists, and drug development professionals.

This compound is the ethyl ester derivative of the essential amino acid L-methionine.[4] Its primary utility lies in its role as a protected form of L-methionine, where the carboxylic acid functional group is masked as an ethyl ester. This protection is fundamental in sequential peptide synthesis, preventing the carboxyl group from reacting out of turn while the N-terminus is coupled.[5] The hydrochloride salt form enhances the compound's stability and crystallinity, simplifying its handling and purification. With a molecular formula of C₇H₁₆ClNO₂S and a molecular weight of 213.73 g/mol , this compound serves as a key building block in the synthesis of more complex molecules.[3][6]

Chapter 1: Core Principles of L-Methionine Esterification

The synthesis of an amino acid ester presents a unique chemoselectivity challenge: the esterification of the carboxylic acid must be achieved without promoting side reactions at the nucleophilic amino group. The primary strategies for synthesizing this compound leverage acidic conditions to elegantly solve this problem.

In a strongly acidic medium, the amino group of L-methionine is protonated to form an ammonium salt (-NH₃⁺). This protonation renders the nitrogen non-nucleophilic, effectively protecting it from participating in undesired reactions, such as amide formation. Simultaneously, the acid catalyzes the esterification of the carboxylic acid group. This dual-purpose role of the acid catalyst is a cornerstone of amino acid ester synthesis.

Two principal pathways dominate the laboratory and industrial preparation of this compound:

  • Direct Acid Catalysis (Fischer-Speier Esterification): The classic approach involving an alcohol, a carboxylic acid, and a strong acid catalyst.[7][8][9]

  • In Situ Acid Generation (Thionyl Chloride Method): A highly efficient method that uses a reagent to generate the acid catalyst within the reaction mixture, offering significant procedural advantages.[1][10]

The choice between these pathways often depends on factors such as scale, desired reaction time, and handling of reagents.

Chapter 2: The Thionyl Chloride Pathway: A Robust, High-Yield Approach

This is arguably the most common and reliable method for preparing amino acid ester hydrochlorides. The causality behind its effectiveness lies in the in situ generation of anhydrous hydrogen chloride (HCl) gas when thionyl chloride (SOCl₂) reacts with the alcohol (ethanol).[11] This ensures the reaction medium is both acidic and anhydrous, conditions that strongly favor ester formation.

Reaction Mechanism and Causality

The process begins with the reaction between thionyl chloride and ethanol. This is a highly exothermic reaction that produces ethyl chlorosulfite and, crucially, HCl.

Step 1: Catalyst Generation SOCl₂ + CH₃CH₂OH → ClS(=O)OCH₂CH₃ + HCl

The generated HCl immediately protonates the L-methionine amino group, protecting it. The primary role of HCl, however, is to catalyze the esterification via the Fischer mechanism, as detailed in the next chapter. The continuous production of HCl within the reaction vessel drives the esterification equilibrium forward. Furthermore, thionyl chloride is an excellent dehydrating agent, consuming the water produced during the esterification, which also shifts the equilibrium towards the product according to Le Châtelier's principle.

Visualizing the Thionyl Chloride Pathway

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_product Product Formation L_Met L-Methionine Reaction Reaction Mixture (Suspension) L_Met->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Slow addition at 0-10°C HCl_gen In Situ HCl Generation SOCl₂ + EtOH -> HCl + SO₂ Reaction->HCl_gen Ester_HCl Ethyl L-methionate hydrochloride (Product) Reaction->Ester_HCl Reflux Gases By-products (SO₂, excess HCl) Reaction->Gases Venting HCl_gen->Reaction Catalysis & Protection

Caption: Workflow for this compound synthesis via the thionyl chloride method.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures and must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[10][12]

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to neutralize evolved HCl and SO₂ gases.

  • Reagents: Suspend L-methionine (1.0 eq) in absolute ethanol (approx. 6-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to a temperature between -5°C and 10°C using an ice-salt or ice-water bath. Maintaining a low temperature during the addition of thionyl chloride is critical to control the exothermic reaction.[10][12]

  • Thionyl Chloride Addition: Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. The slow addition rate prevents a sudden temperature spike and uncontrolled gas evolution.[10]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Then, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol and any remaining volatile reagents under reduced pressure using a rotary evaporator. The internal temperature should be kept moderate (e.g., 40-50°C) to avoid product degradation.[10]

  • Purification: The resulting crude product, often an oil or semi-solid, can be purified by recrystallization. A common and effective method is to dissolve the crude residue in a minimum amount of warm absolute ethanol and then slowly add diethyl ether (an anti-solvent) until turbidity persists. Cooling the mixture (e.g., to 0°C or below) will induce crystallization of the pure hydrochloride salt.[13]

  • Isolation & Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Chapter 3: Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a direct, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] For amino acids, this is typically achieved by dissolving or suspending the amino acid in a large excess of the desired alcohol, which also serves as the solvent, and adding a strong acid catalyst.

Reaction Mechanism

The mechanism proceeds through several equilibrium steps:

  • Protonation of Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of L-methionine, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (transferring H⁺ back to the catalyst pool) to yield the final ethyl L-methionate product.

Because this is an equilibrium process, its success hinges on shifting the equilibrium to the product side. This is achieved by using a large excess of ethanol and, in some setups, by removing the water as it is formed.[8][9]

Visualizing the Fischer Esterification Mechanism

G cluster_legend Mechanism Steps start L-Methionine Carboxyl Group step1 Protonated Carbonyl start->step1 + H⁺ step2 Tetrahedral Intermediate step1->step2 + EtOH step2->step1 - EtOH step3 Proton-Transferred Intermediate step2->step3 Proton Transfer step3->step2 Proton Transfer step4 Protonated Ester step3->step4 - H₂O step4->step3 + H₂O end Ethyl L-methionate step4->end - H⁺ key1 Reversible Step key2 Key Intermediate

Caption: Simplified mechanism of the Fischer-Speier esterification of L-methionine.

Detailed Experimental Protocol
  • Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is sufficient.

  • Reagents: Suspend L-methionine (1.0 eq) in a large excess of absolute ethanol (e.g., 20-25 mL per gram of amino acid).

  • Catalyst Addition: Add a strong acid catalyst. There are two common methods:

    • Sulfuric Acid: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.2-0.5 eq) to the ethanol suspension.

    • HCl Gas: Cool the ethanol suspension in an ice bath and bubble dry HCl gas through it for 15-30 minutes until the solution is saturated.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[14]

  • Work-up and Purification: The work-up is identical to the thionyl chloride method. The excess ethanol is removed by rotary evaporation, and the resulting crude product is recrystallized, typically from an ethanol/diethyl ether solvent system.[13]

Chapter 4: Data Summary and Pathway Comparison

The selection of a synthetic pathway is a critical decision based on balancing efficiency, safety, and available resources.

Table 1: Comparison of Synthesis Pathways
ParameterThionyl Chloride MethodFischer-Speier Method
Primary Reagents L-Methionine, Ethanol, SOCl₂L-Methionine, Ethanol, H₂SO₄ or HCl
Reaction Conditions Initial cooling, then refluxReflux
Typical Reaction Time 3-6 hours4-8 hours
Reported Yields Good to Excellent (>90%)[1]Moderate to Good (70-90%)[14]
Advantages High yield, anhydrous conditions, drives equilibrium effectivelySimpler reagents, classic well-understood method
Disadvantages SOCl₂ is corrosive and toxic, evolves noxious gases (SO₂, HCl)Requires strong acid catalyst, longer reaction times, equilibrium limited
Table 2: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 2899-36-7[3][5][6]
Molecular Formula C₇H₁₆ClNO₂S[3][6]
Molecular Weight 213.73 g/mol [3][5][6]
Appearance White powder/crystals[5][15]
Melting Point 90-92 °C[3][5]
Optical Activity [α]²⁵/D +21° (c=2 in ethanol)[5]

Conclusion

The synthesis of this compound is a well-established process central to many areas of chemical and pharmaceutical science. For laboratory-scale synthesis, the thionyl chloride method is often preferred due to its high efficiency, shorter reaction times, and operational convenience in generating the requisite anhydrous acidic conditions. While it requires careful handling of a corrosive reagent, the superior yields often justify the procedural precautions. The Fischer-Speier esterification remains a viable and fundamentally important alternative, particularly when avoiding the use of thionyl chloride is desirable. Its reliance on simple, bulk reagents makes it an economical choice, though it may require longer reaction times to achieve comparable yields. Ultimately, a thorough understanding of the mechanisms and procedural causality of both pathways empowers the researcher to make an informed decision tailored to their specific experimental goals.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information (PMC), National Institutes of Health (NIH).
  • Method for producing amino acid ester hydrochloride. Google Patents (JP4356292B2).
  • L-Methionine, ethyl ester. PubChem, National Center for Biotechnology Information.
  • L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. National Center for Biotechnology Information (PMC), National Institutes of Health (NIH).
  • Synthesis of L-methionine ethyl ester. PrepChem.com.
  • How does this esterfication reaction proceed without side product resulting from reaction of amine with? Reddit r/chemhelp.
  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate.
  • This compound. LookChem.
  • Article - SciELO. SciELO (Scientific Electronic Library Online).
  • Fischer Esterification. University of Colorado Boulder, Department of Chemistry.
  • A convenient synthetic route to (2S,4S)- and (2S,4R)-4-methylproline. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
  • METHODS FOR PRODUCTION OF L-METHIONINE. European Patent Office (EP 2658986 B1).
  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. PubMed, National Center for Biotechnology Information.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
  • The Fischer Esterification. University of Missouri–St. Louis.
  • L-Methionine Production. PubMed, National Center for Biotechnology Information.
  • Fischer Esterification. Organic Chemistry Portal.
  • L-Methionine ethyl ester hydrochloride. Yichang Kaixiang Chemical Co., Ltd..
  • This compound. PubChem, National Center for Biotechnology Information.
  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate esters. Journal of the Serbian Chemical Society.
  • Solid-state chlorine NMR spectroscopy of methionine hydrochloride. ResearchGate.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Methionine. Human Metabolome Database.
  • Preparation method of L-arginine ethyl ester hydrochloride. Google Patents (CN102976978A).
  • DL-Methionine. Organic Syntheses Procedure.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union Reference Laboratory for Feed Additives.
  • Process of purifying methionine. Google Patents (WO2017000867A1).

Sources

An Inquiry into the Uncharacterized Action of Ethyl L-methionate hydrochloride: A Methodological Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Defining the Known Unknowns

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is a constant endeavor. Ethyl L-methionate hydrochloride presents as one such entity, a derivative of the essential amino acid L-methionine. A comprehensive review of the current scientific literature and public data repositories reveals a critical knowledge gap: the mechanism of action for this compound remains uncharacterized. There are no definitive, peer-reviewed studies detailing its molecular targets, signaling pathway interactions, or specific cellular effects.

This guide, therefore, deviates from a traditional whitepaper format that would describe established mechanisms. Instead, it serves as a foundational, in-depth technical framework for researchers, scientists, and drug development professionals. It outlines the logical progression of inquiry and the robust experimental methodologies required to elucidate the core mechanism of action of this compound. This document is designed to be a self-validating system for investigation, grounded in the principles of scientific integrity and causality.

Part 1: Foundational Hypothesis Generation - The Principle of Chemical Analogy

Given the absence of direct evidence, our investigation commences with a hypothesis rooted in the compound's chemical structure: an ethyl ester of L-methionine. This structure suggests two primary, initial hypotheses for its mechanism of action:

  • Pro-drug Hypothesis: this compound may function as a cell-permeable pro-drug of L-methionine. Intracellular esterases could cleave the ethyl ester bond, leading to an increased intracellular concentration of L-methionine. The subsequent biological effects would then be attributable to the downstream metabolic and signaling roles of L-methionine itself.

  • Direct Interaction Hypothesis: The intact ester may possess unique pharmacological properties, allowing it to directly interact with specific molecular targets (e.g., receptors, enzymes, ion channels) in a manner distinct from L-methionine.

The following experimental plan is designed to systematically test these hypotheses.

Part 2: Experimental Workflows for Mechanistic Elucidation

Workflow 1: Investigating the Pro-drug Hypothesis

The core objective of this workflow is to determine if this compound is hydrolyzed to L-methionine within a cellular context and to assess if its biological effects are solely attributable to this conversion.

Experimental Protocol: Intracellular Hydrolysis Assessment via LC-MS/MS

  • Cell Culture: Maintain a relevant cell line (e.g., HEK293T for general studies, or a disease-relevant cell line) in appropriate culture conditions.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (e.g., DMSO or saline) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Cell Lysis and Metabolite Extraction: At each time point, wash cells with ice-cold PBS and lyse them using a suitable method (e.g., methanol-water-chloroform extraction) to precipitate proteins and extract small molecule metabolites.

  • LC-MS/MS Analysis: Analyze the cell lysates using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Employ a suitable column (e.g., HILIC or C18) to separate this compound and L-methionine.

    • Mass Spectrometry: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent and a characteristic fragment ion for both this compound and L-methionine.

  • Data Analysis: Quantify the intracellular concentrations of both compounds over time. A decrease in this compound concentration with a corresponding increase in L-methionine concentration would support the pro-drug hypothesis.

Data Presentation: Time-Course of Intracellular Concentrations

Time Point[Ethyl L-methionate HCl] (µM)[L-methionine] (µM) - Background Subtracted
0 minX0
15 minYA
30 minZB
1 hr......
4 hr......
24 hr......

Logical Causality: This experiment directly tests the central tenet of the pro-drug hypothesis. If this compound is not converted to L-methionine, or if the conversion is minimal, this hypothesis can be largely ruled out, directing focus towards the Direct Interaction Hypothesis.

Workflow Visualization: Pro-drug Hypothesis Investigation

Pro_drug_Hypothesis_Workflow cluster_cell_culture Cellular Environment cluster_analysis Analytical Chemistry cluster_conclusion Hypothesis Testing Start 1. Cell Culture Treatment 2. Treatment with Ethyl L-methionate HCl Start->Treatment Lysis 3. Cell Lysis & Metabolite Extraction Treatment->Lysis LCMS 4. LC-MS/MS Analysis Lysis->LCMS Quant 5. Quantification of Parent & Metabolite LCMS->Quant Decision Conversion to L-methionine? Quant->Decision Hypo1 Pro-drug Hypothesis Supported Decision->Hypo1 Yes Hypo2 Investigate Direct Interaction Decision->Hypo2 No

Caption: Workflow for testing the pro-drug hypothesis of Ethyl L-methionate HCl.

Workflow 2: Screening for Direct Molecular Interactions

If the pro-drug hypothesis is invalidated, or if the observed biological effects cannot be fully explained by increased L-methionine levels, a broader screening approach is necessary to identify potential direct molecular targets.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Assay Development: Utilize a high-content imaging platform with a multi-parametric phenotypic assay. A suitable assay might involve staining cells (e.g., U2OS) with multiple fluorescent dyes to simultaneously measure various cellular parameters (e.g., nuclear size, mitochondrial membrane potential, cell cycle state, cytoskeletal morphology).

  • Compound Library Screening: Screen a library of well-characterized compounds with known mechanisms of action alongside this compound.

  • Image Acquisition and Analysis: Acquire images using an automated high-content imager and analyze the images to generate a multi-dimensional "phenotypic profile" for each compound.

  • Clustering Analysis: Use computational methods to cluster compounds based on the similarity of their phenotypic profiles.

Logical Causality: The principle of "guilt-by-association" is applied here. If the phenotypic profile of this compound clusters closely with compounds of a known mechanistic class (e.g., microtubule inhibitors, DNA damage agents), it provides a strong, data-driven hypothesis for its direct mechanism of action.

Workflow Visualization: Phenotypic Screening Logic

Phenotypic_Screening_Logic cluster_screening High-Content Screening cluster_analysis Data Analysis & Hypothesis Generation CellPlate 1. Plate Cells CompoundDose 2. Dose with Compound Library + Ethyl L-methionate HCl CellPlate->CompoundDose Stain 3. Stain with Fluorescent Dyes CompoundDose->Stain Image 4. Automated Image Acquisition Stain->Image FeatureExtract 5. Feature Extraction (Phenotypic Profile) Image->FeatureExtract Cluster 6. Unsupervised Clustering Analysis FeatureExtract->Cluster Hypothesis 7. Generate Hypothesis based on Cluster Neighbors Cluster->Hypothesis

Caption: Logic flow for identifying mechanistic hypotheses via phenotypic screening.

Part 3: Target Validation and Pathway Elucidation

Following the generation of a plausible hypothesis from the initial screening, targeted experiments are required for validation. The specific protocols will depend on the nature of the hypothesis generated. For instance, if phenotypic screening suggests an interaction with a specific kinase, the following would be logical next steps:

  • In Vitro Kinase Assays: Directly measure the effect of this compound on the activity of the purified kinase enzyme.

  • Cellular Target Engagement Assays (e.g., CETSA): Confirm that the compound binds to the target protein in a cellular context.

  • Western Blotting: Analyze the phosphorylation status of known downstream substrates of the target kinase in treated cells.

Conclusion and Future Directions

The mechanism of action of this compound is a nascent field of inquiry. The absence of existing data necessitates a structured, hypothesis-driven approach to its investigation. The workflows detailed in this guide, beginning with the fundamental pro-drug question and progressing to unbiased phenotypic screening and targeted validation, provide a robust framework for any research team aiming to characterize this novel compound. The insights gained from such studies will be pivotal in determining its potential utility in therapeutic and research applications.

References

As of the date of this document, there are no peer-reviewed scientific articles detailing the mechanism of action of this compound to be cited. The primary sources of information for this compound are chemical supplier catalogs, which do not contain mechanistic data. The methodologies described herein are based on established and widely accepted practices in the fields of chemical biology and drug discovery. Researchers undertaking this investigation should consult standard protocols and literature relevant to the specific techniques employed.

The Biochemical Journey of Ethyl L-methionate Hydrochloride: A Prodrug's Path to Metabolic Integration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-methionate hydrochloride is a synthetically derived ester prodrug of the essential amino acid L-methionine.[1][2] In its esterified form, the carboxyl group of L-methionine is masked by an ethyl group, a modification designed to enhance its biopharmaceutical properties, such as solubility and cellular uptake.[2][3] This guide provides a comprehensive technical overview of the biochemical pathways involving this compound, from its initial enzymatic activation to the integration of the liberated L-methionine into core metabolic cycles. We will delve into the causality behind its metabolic fate, provide detailed experimental protocols for its characterization, and visually map the intricate network of reactions that define its biological significance.

Part 1: The Gateway to Bioactivity: Enzymatic Hydrolysis

The journey of this compound begins with its conversion to the active L-methionine. This bioactivation is a critical prerequisite for its participation in any metabolic process.

The Role of Carboxylesterases

The hydrolysis of the ethyl ester bond in this compound is primarily catalyzed by carboxylesterases (CES).[4][5] These are a superfamily of serine hydrolases found in various tissues, with high concentrations in the liver, plasma, and intestine.[4] The proposed mechanism involves a catalytic triad (Ser-His-Glu) in the active site of the enzyme, which facilitates the nucleophilic attack on the carbonyl carbon of the ester.[6] This reaction yields L-methionine and ethanol.

Experimental Protocol: In Vitro Esterase Assay for this compound Hydrolysis

This protocol provides a framework for determining the rate of hydrolysis of this compound in the presence of a source of esterases, such as liver microsomes or purified carboxylesterase.

Objective: To quantify the rate of L-methionine production from this compound.

Materials:

  • This compound

  • Human liver microsomes (or purified human carboxylesterase 1 or 2)

  • Phosphate buffer (pH 7.4)

  • L-methionine standard solutions

  • Internal standard (e.g., deuterated L-methionine)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • HPLC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in phosphate buffer (pH 7.4).

    • In a microcentrifuge tube, pre-warm the liver microsome suspension (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to the microsome suspension to achieve the desired final substrate concentration (e.g., 10 µM).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of L-methionine.[8][9]

    • Create a standard curve using the L-methionine standard solutions to determine the concentration of L-methionine in the experimental samples.

  • Data Analysis:

    • Plot the concentration of L-methionine produced over time.

    • Determine the initial reaction velocity from the linear phase of the curve.

    • If varying the substrate concentration, Michaelis-Menten kinetics can be used to determine Vmax and Km.

Self-Validation: The inclusion of a negative control (without microsomes) and a positive control (with a known esterase substrate) is crucial. The use of an internal standard corrects for variations in sample processing and instrument response.

Workflow for In Vitro Hydrolysis Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solutions (Substrate, Buffer) C Pre-warm Enzyme (37°C, 5 min) A->C B Prepare Enzyme (Liver Microsomes) B->C D Initiate Reaction (Add Substrate) C->D E Incubate at 37°C D->E F Withdraw Aliquots (Time Points) E->F G Quench with ACN + Internal Standard F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Quantify L-methionine I->J

Caption: Workflow for the in vitro hydrolysis of this compound.

Part 2: Integration into Core Methionine Metabolism

Once hydrolyzed, the liberated L-methionine enters the cell's methionine pool and is directed into several interconnected and highly regulated pathways that are fundamental to cellular function.[10]

The Methionine Cycle (S-adenosylmethionine Cycle)

The primary fate of L-methionine is its conversion to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions.[10][11] This cycle is central to epigenetics, neurotransmitter synthesis, and phospholipid metabolism.[7]

  • Step 1: SAM Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form SAM.[12][13] This is an energetically expensive step, consuming all three phosphate groups of ATP.[13]

  • Step 2: Transmethylation: SAM donates its methyl group to a variety of acceptor molecules (e.g., DNA, RNA, proteins, lipids) in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).[10]

  • Step 3: SAH Hydrolysis: S-adenosylhomocysteine hydrolase (SAHH) hydrolyzes SAH to homocysteine and adenosine.[11] This is a reversible reaction, but the rapid removal of homocysteine and adenosine drives it forward.

  • Step 4: Remethylation of Homocysteine: Homocysteine is remethylated to regenerate L-methionine, thus completing the cycle. This is primarily achieved by methionine synthase, which utilizes methylcobalamin (a form of vitamin B12) and 5-methyltetrahydrofolate as cofactors.[14]

G Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Acceptor Acceptor (DNA, RNA, protein) SAM->Acceptor Hcy Homocysteine SAH->Hcy SAHH (H2O -> Adenosine) Hcy->Met Methionine Synthase (N5-Methyl-THF -> THF, Vit B12) Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor CH3

Caption: The Methionine Cycle (SAM Cycle).

The Transsulfuration Pathway

When methionine is in excess or when there is a high demand for cysteine, homocysteine can be shunted from the methionine cycle into the transsulfuration pathway.[15][16] This pathway is the primary route for the synthesis of cysteine in mammals.[12][17]

  • Step 1: Cystathionine Synthesis: Cystathionine β-synthase (CBS), a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the condensation of homocysteine and serine to form cystathionine.[15][18] This is the rate-limiting step of the pathway and is allosterically activated by SAM.[15][19]

  • Step 2: Cysteine Synthesis: Cystathionine γ-lyase (CSE), also a PLP-dependent enzyme, cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[20][21]

The L-cysteine produced is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, as well as taurine and hydrogen sulfide (H₂S), a gaseous signaling molecule.[16][22]

G Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS (PLP) (SAM activated) Ser Serine Ser->Cystathionine Cys L-Cysteine Cystathionine->Cys CSE (PLP) aKB α-Ketobutyrate Cystathionine->aKB GSH Glutathione (GSH) Cys->GSH Synthesis

Caption: The Transsulfuration Pathway.

The Methionine Salvage Pathway

This pathway recycles the methylthioadenosine (MTA) generated from SAM in polyamine synthesis back to L-methionine.[17] This is crucial for maintaining the methionine pool and for the continuous production of polyamines, which are essential for cell growth and proliferation.[17] The pathway involves a series of enzymatic steps that convert MTA to 2-keto-4-methylthiobutyrate, which is then transaminated to form L-methionine.

Part 3: Experimental Approaches for Studying this compound Metabolism

Cell-Based Assay for Metabolic Fate Analysis

This protocol outlines a method to trace the metabolic fate of L-methionine derived from this compound in a cellular context using stable isotope labeling and LC-MS/MS.

Objective: To determine the incorporation of L-methionine from this compound into downstream metabolites of the methionine cycle and transsulfuration pathway.

Materials:

  • Cultured cells (e.g., HepG2 human liver cancer cells)

  • Cell culture medium deficient in methionine

  • Stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N)

  • Cell lysis buffer

  • Internal standards for target metabolites (e.g., deuterated SAM, SAH, homocysteine, cysteine)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Wash the cells with phosphate-buffered saline (PBS) and then incubate in methionine-deficient medium for a short period to deplete endogenous methionine pools.

    • Replace the medium with methionine-deficient medium supplemented with a known concentration of stable isotope-labeled this compound.

    • Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting and Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Add ice-cold acetonitrile with internal standards to the cell lysate to precipitate proteins and extract metabolites.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a validated LC-MS/MS method capable of separating and detecting the labeled and unlabeled forms of methionine, SAM, SAH, homocysteine, and cysteine.[23][24]

  • Data Analysis:

    • Quantify the concentrations of the stable isotope-labeled metabolites at each time point.

    • Calculate the rate of appearance of labeled metabolites to determine the flux through the different pathways.

Self-Validation: The use of unlabeled this compound as a control is essential. Additionally, monitoring cell viability throughout the experiment ensures that the observed metabolic changes are not due to cytotoxicity.

Quantitative Data Summary

While specific kinetic data for this compound is limited, the following table summarizes representative kinetic parameters for key enzymes in the downstream methionine metabolic pathways.

EnzymeSubstrate(s)Km (µM)Vmax (nmol/min/mg)Source
Methionine Adenosyltransferase (MAT2A) L-Methionine~50Variable[25]
ATP~80[25]
Cystathionine β-synthase (CBS) Homocysteine25-250Variable[15]
Serine1,000-5,000[15]
Cystathionine γ-lyase (CSE) Cystathionine~300Variable[21]

Note: Kinetic parameters can vary significantly depending on the specific isoform, tissue source, and assay conditions.

Conclusion

This compound serves as an effective prodrug, delivering L-methionine into the cellular metabolic machinery following enzymatic hydrolysis by carboxylesterases. The liberated L-methionine is then funneled into critical biochemical pathways, including the methionine cycle for methylation reactions and the transsulfuration pathway for cysteine and glutathione synthesis. Understanding these intricate pathways is paramount for researchers and drug development professionals seeking to modulate methionine metabolism for therapeutic benefit or to investigate the fundamental roles of this essential amino acid in health and disease. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for such endeavors.

References

  • Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition.PubMed Central.[Link]
  • Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A.PubMed Central.[Link]
  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development.PubMed Central.[Link]
  • Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health.MetwareBio.[Link]
  • New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome.Frontiers.[Link]
  • Cystathionine β-Synthase in Physiology and Cancer.PubMed Central.[Link]
  • Methionine metabolism. Overview of the methionine cycle and other tightly coupled metabolic pathways.
  • Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species.PubMed Central.[Link]
  • Cyst
  • Cyst
  • Cyst
  • Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B.
  • Insight into S-adenosylmethionine biosynthesis from the crystal structures of the human methionine adenosyltransferase catalytic and regul
  • Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS)
  • Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression.PubMed Central.[Link]
  • A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment.
  • Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells.
  • Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism.MDPI.[Link]
  • Mammalian Esterase Activity: Implications for Peptide Prodrugs.PubMed Central.[Link]
  • Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS).PubMed.[Link]
  • Methionine Assay Kit.Cell Biolabs, Inc.[Link]
  • Crystallography captures catalytic steps in human methionine adenosyltransferase enzymes.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine.PubMed Central.[Link]
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.Scientific Research Publishing.[Link]
  • Amino Acids in the Development of Prodrugs.PubMed Central.[Link]
  • The kinetic mechanism of S-adenosyl-L-methionine: glutamylmethyltransferase from Salmonella typhimurium.PubMed.[Link]
  • Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid.Restek.[Link]
  • Methionine and Glutamic Acid Analyzed with LCMS.
  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity.
  • Model for an amino acid ester prodrug-based drug delivery strategy.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.PubMed Central.[Link]
  • Metabolic Fingerprinting of Murine L929 Fibroblasts as a Cell-Based Tumour Suppressor Model System for Methionine Restriction.Consensus.[Link]
  • DOT Language.Graphviz.[Link]
  • Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzym
  • Graphviz tutorial.YouTube.[Link]
  • Graphviz Examples and Tutorial.Sketchviz.[Link]
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.PubMed Central.[Link]
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.PubMed.[Link]
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?PubMed Central.[Link]
  • Simple Graph.Sketchviz.[Link]

Sources

An In-Depth Technical Guide on the Role of Ethyl L-methionate Hydrochloride in Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of Ethyl L-methionate hydrochloride, also known as L-Methionine ethyl ester hydrochloride, and its functional role within the intricate machinery of protein synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level description to deliver in-depth mechanistic insights, field-proven experimental protocols, and a robust framework for its application in both in vitro and cell-based systems. We will explore the biochemical conversion necessary for its participation in translation, the stringency of the aminoacyl-tRNA synthetases that govern its use, and the strategic advantages it may offer over canonical L-methionine in specific research contexts. The guide is structured to build a causal understanding, from fundamental principles to advanced applications, ensuring that every protocol is presented as a self-validating system grounded in scientific integrity.

Introduction: Methionine and the Imperative of Translational Initiation

Protein synthesis is a cornerstone of molecular biology, translating genetic information encoded in messenger RNA (mRNA) into functional proteins. Central to this process is the amino acid L-methionine.[1][2] In nearly all known organisms, methionine serves as the initiating amino acid for protein synthesis.[1] The first codon of an mRNA's open reading frame, typically AUG, is recognized by a specialized initiator tRNA charged with methionine (or its derivative, N-formylmethionine, in prokaryotes). This event establishes the reading frame and marks the start of polypeptide elongation. Beyond initiation, methionine residues are incorporated throughout polypeptide chains and play significant roles in protein structure and function, including forming hydrophobic cores and acting as cellular antioxidants.[3]

The fidelity of protein synthesis hinges on the precise recognition and charging of amino acids onto their cognate transfer RNAs (tRNAs) by a family of enzymes called aminoacyl-tRNA synthetases (aaRS).[4][5] The enzyme responsible for methionine, methionyl-tRNA synthetase (MetRS), exhibits remarkable specificity, ensuring that only L-methionine is attached to tRNAMet.[4][6] This high level of discrimination is critical for preventing errors in translation.

This guide focuses on a derivative of L-methionine, This compound . This compound is the ethyl ester of L-methionine, rendered as a more stable hydrochloride salt. Its primary relevance to protein synthesis is as a prodrug or precursor to L-methionine. Understanding its utility requires a detailed look at its uptake, metabolic conversion, and subsequent entry into the canonical protein synthesis pathway. While some sources suggest it may enhance bioavailability, its direct incorporation into proteins is not the expected mechanism.[7]

The Biochemical Journey: From Ester to Activated Amino Acid

The core principle underpinning the use of this compound is its conversion to L-methionine. The translational machinery, specifically MetRS, is highly selective and does not directly recognize or activate the esterified form of the amino acid.[4] The bulky ethyl group at the carboxyl end sterically and electrostatically prevents proper binding within the active site of MetRS, which has evolved to precisely fit the free carboxylate of L-methionine. Therefore, for this compound to participate in protein synthesis, it must first be hydrolyzed.

This conversion process can be visualized as a two-step pathway:

  • Cellular Uptake and Hydrolysis: In cell-based applications, the ester form may offer advantages in membrane permeability over the more polar, zwitterionic L-methionine.[8] Once inside the cell, ubiquitous intracellular enzymes known as esterases cleave the ethyl ester bond. This hydrolysis reaction yields two products: free L-methionine and ethanol. The L-methionine is now indistinguishable from the endogenous pool.

  • Aminoacylation: The newly liberated L-methionine is recognized by methionyl-tRNA synthetase (MetRS). In an ATP-dependent reaction, MetRS catalyzes the attachment of L-methionine to its cognate tRNA (tRNAMet), forming L-methionyl-tRNAMet. This charged tRNA is the active form used by the ribosome for both the initiation and elongation steps of protein synthesis.[6]

G cluster_0 Extracellular Space cluster_1 Intracellular Space EMH_ext Ethyl L-methionate HCl EMH_int Ethyl L-methionate EMH_ext->EMH_int Membrane Transport Met_free L-Methionine EMH_int->Met_free Esterase Activity MetRS Methionyl-tRNA Synthetase (MetRS) Met_free->MetRS Substrate Met_tRNA Met-tRNA_Met MetRS->Met_tRNA ATP -> AMP+PPi  + tRNA_Met Ribosome Ribosome Met_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Figure 1: Metabolic pathway for this compound utilization in protein synthesis.

Experimental Applications & Strategic Considerations

The choice to use this compound over L-methionine is driven by specific experimental goals. Researchers should consider the following applications:

  • Enhanced Bioavailability/Uptake Studies: The esterified form can be used to investigate whether cellular uptake is a limiting factor for methionine availability in a particular cell line.[7][8] By comparing the effects of equimolar concentrations of L-methionine and its ethyl ester on protein synthesis rates or cell growth, one can probe the efficiency of amino acid transport systems.[9][10][11]

  • Prodrug and Delivery Systems: In pharmaceutical development, esterification is a common strategy to create prodrugs with improved pharmacokinetic properties.[8] While not a drug itself, Ethyl L-methionate can serve as a model compound for studying the intracellular release of active molecules from ester-based carriers.

  • Investigating Esterase Activity: The rate of protein synthesis or cell proliferation in a methionine-deficient medium supplemented with Ethyl L-methionate can serve as an indirect measure of intracellular esterase activity. A slow conversion rate would limit the supply of free methionine, thereby throttling translation.

  • Nutritional Supplementation in Cell Culture: In bioprocessing, maintaining optimal concentrations of essential amino acids is critical for maximizing recombinant protein yield and cell viability.[12][13][14] Ethyl L-methionate could potentially be explored as a more stable or readily absorbed source of methionine in custom media formulations.

ParameterL-MethionineEthyl L-methionate HClRationale for Comparison
Formula C₅H₁₁NO₂SC₇H₁₆ClNO₂SEster group adds C₂H₅; HCl adds to salt form.
Molecular Weight 149.21 g/mol 213.73 g/mol Must be accounted for to ensure equimolar concentrations.
Form Zwitterionic solidHydrochloride saltAffects solubility, particularly at different pH values.
Cellular Uptake Via specific amino acid transportersPotentially enhanced passive diffusion + transportersThe primary reason for choosing the ester form.
Requirement for Activation Direct substrate for MetRSRequires prior hydrolysis by esterasesIntroduces a potential rate-limiting step.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each includes critical controls to ensure that observed effects are directly attributable to the metabolic conversion and utilization of this compound.

Protocol 4.1: In Vitro Translation Assay

This protocol assesses the ability of a cell-free extract (e.g., rabbit reticulocyte lysate or E. coli S30 extract) to utilize this compound for protein synthesis.[15] The key principle is that these extracts contain all the necessary machinery, including esterases and MetRS.

Objective: To compare the efficiency of protein synthesis using L-methionine versus this compound as the sole methionine source.

Methodology:

  • Master Mix Preparation: Prepare an in vitro translation master mix according to the manufacturer's instructions (e.g., Promega, Thermo Fisher Scientific).[15] Crucially, use an amino acid mixture that is deficient in methionine.

  • Experimental Arms: Set up the following reaction tubes on ice:

    • Positive Control: Master Mix + Methionine-deficient amino acid mix + L-Methionine (final concentration 1 mM).

    • Test Condition: Master Mix + Methionine-deficient amino acid mix + Ethyl L-methionate HCl (final concentration 1 mM).

    • Negative Control (No Met): Master Mix + Methionine-deficient amino acid mix (no added methionine).

    • Negative Control (No Template): Complete Master Mix (with L-Methionine) but no template DNA/RNA.

  • Template Addition: Add a plasmid DNA or mRNA template encoding a reporter protein (e.g., Luciferase or GFP) to all tubes except the "No Template" control.

  • Initiation and Incubation: Initiate the reactions by transferring the tubes to the recommended incubation temperature (e.g., 30°C or 37°C) for 60-90 minutes.

  • Quantification:

    • If using a Luciferase reporter, measure the luminescence of an aliquot from each reaction using a luminometer.

    • If using a radiolabeled system (e.g., ³⁵S-Methionine in the positive control), quantify incorporation via scintillation counting after protein precipitation.

  • Data Analysis: Normalize the signal from the "Test Condition" to the "Positive Control." The result, expressed as a percentage, reflects the relative efficiency of Ethyl L-methionate utilization. The negative controls should show minimal to no signal.

G cluster_conditions Start Prepare Met-Deficient In Vitro Translation Master Mix Setup Aliquot Master Mix into 4 Tubes Start->Setup C1 + L-Methionine (Positive Control) Setup->C1 C2 + Ethyl L-methionate HCl (Test Condition) Setup->C2 C3 No Methionine (Negative Control) Setup->C3 C4 + L-Methionine (No Template Control) Setup->C4 AddTemplate Add Reporter Template (e.g., Luciferase mRNA) C1->AddTemplate C2->AddTemplate C3->AddTemplate Incubate Incubate at 30-37°C for 60-90 min C4->Incubate AddTemplate->Incubate Quantify Measure Reporter Signal (e.g., Luminescence) Incubate->Quantify Analyze Normalize Test vs. Positive Control Quantify->Analyze

Figure 2: Workflow for the in vitro translation validation experiment.

Protocol 4.2: Cell-Based Proliferation Assay

This protocol uses cell growth as a functional readout for the uptake and metabolism of this compound.

Objective: To determine if Ethyl L-methionate HCl can support cell proliferation in the absence of L-methionine.

Methodology:

  • Media Preparation: Prepare custom cell culture media using a methionine-deficient formulation (e.g., DMEM without Methionine). Supplement this basal medium as follows:

    • Complete Medium: Basal Medium + 10% Dialyzed FBS + L-Methionine (standard concentration, e.g., 200 µM).

    • Test Medium: Basal Medium + 10% Dialyzed FBS + Ethyl L-methionate HCl (equimolar to standard L-Met).

    • Deficient Medium: Basal Medium + 10% Dialyzed FBS (no added methionine). (Note: Dialyzed FBS is used to minimize exogenous amino acids from the serum.)

  • Cell Seeding: Seed a cell line of interest (e.g., HEK293, HeLa) into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in the three different media.

  • Incubation: Culture the cells for a period of 48-72 hours under standard conditions (37°C, 5% CO₂).

  • Proliferation Measurement: At time points (e.g., 0, 24, 48, 72 hours), quantify cell viability/proliferation using a standard assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • Data Analysis: Plot the proliferation curves for each condition. The curve for the "Test Medium" should ideally track closely with the "Complete Medium," while the "Deficient Medium" should show little to no growth. This validates that the cells can effectively import and hydrolyze the ester to support growth.

Conclusion and Future Directions

This compound is not a direct participant in the core reactions of ribosomal protein synthesis. Instead, it serves as a valuable precursor molecule, a prodrug that is metabolically converted to L-methionine by cellular esterases. Its utility in research is primarily as a tool to probe amino acid transport, study intracellular enzyme activity, and potentially as a component in specialized cell culture media to enhance bioavailability.

The experimental frameworks provided in this guide emphasize the importance of causality and self-validation through rigorous controls. By comparing its effects directly against L-methionine and a deficient state, researchers can confidently ascertain its metabolic fate and functional consequences in their specific system.

Future research could explore the differential efficiency of its uptake and hydrolysis across various cell types, particularly in cancer cell lines where metabolic pathways are often reprogrammed. Furthermore, its application in more complex systems, such as in the ribosomal synthesis of peptides containing non-canonical amino acids, could be an interesting avenue for investigation.[16][17] As our ability to engineer the translational apparatus grows, the strategic use of such precursor molecules will continue to be a vital part of the molecular biologist's toolkit.

References

  • Ibba, M., & Söll, D. (2000). Aminoacyl-tRNA synthesis. Annual review of biochemistry, 69(1), 617-650. [Link]
  • Maini, R., D'Amico, D. C., & Schindelin, H. (2015). A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids. Nucleic acids research, 43(19), e125-e125. [Link]
  • Hartman, M. C., Josephson, K., & Szostak, J. W. (2007). An expanded set of amino acid analogs for the ribosomal translation of unnatural peptides. PLoS One, 2(10), e972. [Link]
  • Wikipedia. (n.d.). Methionine—tRNA ligase.
  • InterPro. (n.d.). Methionyl-tRNA synthetase.
  • Schulman, L. H., & Pelka, H. (1977). Analogs of methionyl-tRNA synthetase substrates containing photolabile groups. Biochemistry, 16(19), 4251-4255. [Link]
  • Pfanstiehl. (n.d.). L-Methionine Excipient GMP USP EP BP JP ChP.
  • Bothe, M., & Ban, N. (2019). A highly optimized human in vitro translation system. Methods, 164, 39-49. [Link]
  • Szymański, M., & Barciszewski, J. (2002). Methionyl-tRNA synthetase. Acta biochimica Polonica, 49(2), 287-300. [Link]
  • Antonelli, A., et al. (2019). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 30(12), 2635-2642. [Link]
  • Short, G. F., et al. (1999). Effects of Release Factor 1 on in Vitro Protein Translation and the Elaboration of Proteins Containing Unnatural Amino Acids. Biochemistry, 38(28), 8808-8819. [Link]
  • LookChem. (n.d.). Cas 2899-36-7,this compound.
  • Cell Culture Dish. (2023). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation.
  • DASS, A. R., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1369. [Link]
  • ResearchGate. (n.d.). (A) The mechanism of L-Methionine derivative (L-Methionine ethyl ester)....
  • Jain, M., et al. (2023). Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis. Biotechnology progress, 39(1), e3298. [Link]
  • PurMa Biologics. (n.d.). Essential vs. Non-Essential Amino Acids in Cell Culture Media.
  • Medical Dialogues. (2023). Methionine : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(10), 1785-1796. [Link]
  • Newey, H., Rampone, A. J., & Smyth, D. H. (1970). The relation between L-methionine uptake and sodium in rat small intestine in vitro. The Journal of physiology, 211(3), 539-549. [Link]
  • Newey, H., Rampone, A. J., & Smyth, D. H. (1970). The Relation Between L-methionine Uptake and Sodium in Rat Small Intestine in Vitro. The Journal of physiology, 211(3), 539-549. [Link]
  • Schedl, H. P., Pierce, C. E., Rider, A., & Clifton, J. A. (1968). Absorption of l-methionine from the human small intestine.

Sources

An In-Depth Technical Guide to the Metabolic Fate of Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl L-methionate hydrochloride, an ethyl ester derivative of the essential amino acid L-methionine, is utilized in various applications, including as a precursor in chemical synthesis and potentially in nutritional and pharmaceutical formulations.[1][2] Understanding its metabolic fate is crucial for assessing its bioavailability, efficacy, and safety profile. This technical guide provides a comprehensive overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound. The central hypothesis, grounded in established principles of xenobiotic metabolism, is that the compound undergoes rapid and extensive hydrolysis by esterase enzymes to yield L-methionine and ethanol. These products then enter their respective well-characterized endogenous metabolic pathways. This guide synthesizes current knowledge on the metabolism of ethyl esters and L-methionine, and presents detailed, field-proven methodologies for the in-vitro and in-vivo characterization of its metabolic journey.

Introduction and Physicochemical Properties

This compound (CAS 2899-36-7) is the hydrochloride salt of the ethyl ester of L-methionine. Its ester linkage makes it more lipophilic than its parent amino acid, L-methionine, a characteristic often employed in prodrug design to enhance membrane permeability and absorption.[3][4]

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂S[5]
Molecular Weight 213.73 g/mol
Appearance White to off-white powder[5]
Solubility Soluble in waterInferred

Predicted Metabolic Pathway: An Overview

The metabolic journey of this compound is predicted to be a two-stage process, beginning with its biotransformation into its constituent parts, followed by the entry of these parts into endogenous metabolic cycles.

cluster_absorption Gastrointestinal Tract / Systemic Circulation cluster_metabolism Metabolism (Liver, Intestine, Plasma) cluster_endogenous Endogenous Pathways Ethyl L-methionate HCl Ethyl L-methionate HCl Hydrolysis Hydrolysis Ethyl L-methionate HCl->Hydrolysis Absorption L-Methionine L-Methionine Hydrolysis->L-Methionine Carboxylesterases (CES1, CES2) & other esterases Ethanol Ethanol Hydrolysis->Ethanol Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis SAM_Cycle S-adenosylmethionine (SAM) Cycle L-Methionine->SAM_Cycle Transsulfuration Transsulfuration Pathway L-Methionine->Transsulfuration Alcohol_Metabolism Alcohol Metabolism Ethanol->Alcohol_Metabolism

Caption: Predicted metabolic pathway of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Upon oral administration, this compound is expected to be absorbed from the small intestine. The esterification of L-methionine increases its lipophilicity, which may facilitate its passive diffusion across the gastrointestinal mucosa.[6] However, the primary mechanism of absorption for the intact ester could also involve amino acid transporters, although this is less certain.[3] More significantly, hydrolysis of the ester bond can occur in the intestinal lumen, catalyzed by intestinal carboxylesterases (specifically hCE2).[7][8][9] The resulting L-methionine is then readily absorbed via active transport mechanisms.[10]

Distribution

Following absorption, any intact this compound and the resulting L-methionine and ethanol will be distributed throughout the body via systemic circulation. L-methionine is an essential amino acid and will be taken up by various tissues for protein synthesis and other metabolic functions.[11]

Metabolism: The Central Role of Ester Hydrolysis

The core metabolic event for this compound is the cleavage of its ethyl ester bond. This hydrolysis is a common metabolic pathway for many ester-containing drugs and xenobiotics.[7][12]

Enzymatic Catalysis: The hydrolysis is catalyzed by a class of enzymes known as esterases. The most prominent of these in drug metabolism are the carboxylesterases (CES).[1][8][9]

  • Human Carboxylesterase 1 (hCE1): Highly expressed in the liver, hCE1 is a major enzyme in the metabolism of a wide range of ester-containing drugs.[7][9] It is expected to be the primary enzyme responsible for the hydrolysis of this compound that reaches the liver.

  • Human Carboxylesterase 2 (hCE2): Predominantly found in the intestine, hCE2 also plays a significant role in the first-pass metabolism of ester prodrugs.[7][9]

  • Other Esterases: Cholinesterases and other esterases present in plasma and various tissues can also contribute to the hydrolysis.[12]

The products of this hydrolysis are L-methionine and ethanol.

Subsequent Metabolism of Hydrolysis Products:

  • L-Methionine: Once formed, L-methionine enters its extensive and well-documented metabolic pathways:

    • Protein Synthesis: As a fundamental building block of proteins.[11]

    • S-adenosylmethionine (SAM) Cycle: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions.[11][13]

    • Transsulfuration Pathway: This pathway converts homocysteine (derived from SAM) to cysteine.[14]

    • Oxidation: L-methionine can be oxidized to methionine sulfoxide, a reaction that can be catalyzed by flavin-containing monooxygenases (FMOs) in the liver and kidney.[13][15]

  • Ethanol: The ethanol produced is metabolized primarily in the liver, first to acetaldehyde by alcohol dehydrogenase (ADH), and then to acetate by aldehyde dehydrogenase (ALDH). Acetate is then converted to acetyl-CoA, which can enter the citric acid cycle.

cluster_hydrolysis Ester Hydrolysis cluster_methionine_fate Fate of L-Methionine cluster_ethanol_fate Fate of Ethanol EMH Ethyl L-methionate HCl LM L-Methionine EMH->LM Carboxylesterases (CES1/CES2) EtOH Ethanol EMH->EtOH Carboxylesterases (CES1/CES2) SAM S-adenosylmethionine (SAM) LM->SAM Methionine Adenosyltransferase Protein Protein Synthesis LM->Protein MetO Methionine Sulfoxide LM->MetO FMOs Acetaldehyde Acetaldehyde EtOH->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH

Caption: Detailed metabolic transformation of this compound.

Excretion

The primary route of excretion for the metabolites of this compound will be through the urine. The metabolites of L-methionine, such as sulfate produced from the transsulfuration pathway, are excreted renally.[13] The ethanol-derived acetate is largely utilized for energy, with minimal direct excretion. It is anticipated that very little, if any, of the parent compound will be excreted unchanged, due to rapid and extensive hydrolysis.[13]

Experimental Methodologies for Metabolic Profiling

To empirically determine the metabolic fate of this compound, a series of in-vitro and in-vivo studies are recommended.

In-Vitro Metabolic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound in relevant biological matrices.

Protocol: Hydrolysis in Liver Microsomes and Plasma

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (10 mM) in a suitable solvent (e.g., methanol or DMSO).

    • Thaw pooled human liver microsomes (or from other species of interest) and human plasma on ice.

    • Prepare a 0.1 M phosphate buffer solution (pH 7.4).

  • Incubation:

    • In separate microcentrifuge tubes, pre-warm liver microsomes (final protein concentration 0.5 mg/mL) or plasma (undiluted) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µM.

    • For microsomal incubations, include an NADPH-regenerating system to assess any potential oxidative metabolism, although hydrolysis is the expected primary pathway.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled L-methionine or a structural analog).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

    • Quantify the disappearance of the parent compound (this compound) and the appearance of the primary metabolite (L-methionine) using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in-vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t₁/₂ = 0.693/k).

In-Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and the appearance of L-methionine in a relevant animal model (e.g., Sprague-Dawley rats).

Protocol: Oral Administration and Blood Sampling

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Blood Collection:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Process the plasma samples by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the concentrations of this compound and L-methionine.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, and half-life.

Analytical Methodology: LC-MS/MS Quantification

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and L-methionine in biological matrices.

Protocol: HPLC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor specific parent-to-daughter ion transitions (MRM) for this compound, L-methionine, and the internal standard.

  • Standard Curve: Prepare a calibration curve by spiking known concentrations of the analytes into the corresponding blank biological matrix.

AnalytePredicted MRM Transition (m/z)
Ethyl L-methionate178.1 → [fragment ion]
L-Methionine150.1 → 104.0

(Note: Specific fragment ions for Ethyl L-methionate would need to be determined experimentally)

Conclusion and Future Directions

The metabolic fate of this compound is predicted to be straightforward, dominated by rapid enzymatic hydrolysis to L-methionine and ethanol. This biotransformation is likely mediated by carboxylesterases in the liver and intestine. The resulting L-methionine is then incorporated into the body's natural amino acid pool and utilized in various essential metabolic pathways. The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the ADME profile of this compound. Future research should focus on conducting these studies to confirm the predicted pathways, quantify the pharmacokinetic parameters, and identify the specific esterase isoforms involved in its hydrolysis. This empirical data will be invaluable for any future development of this compound for nutritional or pharmaceutical applications.

References

  • Title: A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines Source: MDPI URL:[Link]
  • Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PubMed URL:[Link]
  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PubMed Central URL:[Link]
  • Title: Amino Acids in the Development of Prodrugs Source: PubMed Central URL:[Link]
  • Title: Human carboxylesterases: a comprehensive review Source: PubMed Central URL:[Link]
  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PubMed URL:[Link]
  • Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PubMed URL:[Link]
  • Title: Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters Source: MDPI URL:[Link]
  • Title: Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents Source: PubMed Central URL:[Link]
  • Title: Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins Source: PubMed Central URL:[Link]
  • Title: L-Methionine, ethyl ester Source: PubChem URL:[Link]
  • Title: Biotransformation of D-methionine into L-methionine in the cascade of four enzymes Source: PubMed URL:[Link]
  • Title: Concealed ester formation and amino acid metabolism to volatile compounds in table grape (Vitis vinifera L.) berries Source: PubMed URL:[Link]
  • Title: Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds! Source: NorthEast BioLab URL:[Link]
  • Title: (A) The mechanism of L-Methionine derivative (L-Methionine ethyl ester)...
  • Title: Analytical methods used for determination of L-methionine in fermentation broth Source: ResearchG
  • Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: European Union URL:[Link]
  • Title: Cre
  • Title: Nonoxidative ethanol metabolism: formation of fatty acid ethyl esters by cholesterol esterase Source: PubMed Central URL:[Link]
  • Title: EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive according to Source: European Union URL:[Link]
  • Title: biomolecules chapter 9 Source: NCERT URL:[Link]
  • Title: L-Ethionine Source: PubChem URL:[Link]
  • Title: Characterization of the methionine S-oxidase activity of rat liver and kidney microsomes: immunochemical and kinetic evidence for FMO3 being the major c
  • Title: Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells Source: Hindawi URL:[Link]
  • Title: Rate of disappearance from plasma of intravenously administered methionine in patients with liver damage. Source: CABI Digital Library URL:[Link]
  • Title: In vivo metabolism of L-methionine in mice: evidence for stereoselective formation of methionine-d-sulfoxide and quantitation of other major metabolites Source: PubMed URL:[Link]
  • Title: Plasma methionine levels in normal adult subjects after oral loading with L-methionine and N-acetyl-L-methionine Source: PubMed URL:[Link]
  • Title: Incorporation in vivo of methionine and ethionine into and the methylation and ethylation of rat liver nuclear proteins Source: PubMed Central URL:[Link]
  • Title: Comparative metabolism of L-methionine, DL-methionine and DL-2-hydroxy 4-methylthiobutanoic acid by broiler chicks Source: PubMed URL:[Link]
  • Title: Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temper
  • Title: Resolution of N-acetyl-DL-methionine methyl ester by protease-catalyzed hydrolysis with mild base as the pH control reagent Source: SciSpace URL:[Link]

Sources

Ethyl L-Methionate Hydrochloride: A Technical Guide to a Promising Methionine Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

L-methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense.[1][2][3] Its clinical and nutritional applications are, however, sometimes limited by its physicochemical properties. Ethyl L-methionate hydrochloride, an ethyl ester derivative of L-methionine, presents a promising prodrug strategy to enhance the delivery and bioavailability of the parent amino acid. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical characteristics to its proposed mechanism of action, potential therapeutic applications, and the analytical methodologies required for its evaluation.

Introduction: The Rationale for a Methionine Prodrug

Methionine is a critical component in cellular metabolism, serving as a precursor for S-adenosylmethionine (SAM), a universal methyl donor for DNA, RNA, and protein methylation.[4] It is also integral to the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione.[2][4] Direct supplementation with L-methionine is a common practice in clinical nutrition and animal feed to address deficiencies and support metabolic functions.[3][5]

However, the development of effective delivery systems for amino acids like L-methionine is an ongoing area of research. Prodrugs, which are inactive derivatives of a drug molecule that undergo biotransformation in the body to release the active parent drug, offer a potential solution to overcome limitations in solubility, stability, and absorption.[6] this compound, by masking the carboxylic acid group of L-methionine as an ethyl ester, is designed to leverage these advantages.

Physicochemical Properties and Synthesis

This compound is the hydrochloride salt of the ethyl ester of L-methionine. Its chemical structure features an ethyl group attached to the carboxyl oxygen of L-methionine, increasing its lipophilicity compared to the parent amino acid.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂S
Molecular Weight 213.73 g/mol
Melting Point 90-92 °C[LookChem]
Appearance White crystalline powder[BOC Sciences]
Solubility Soluble in water[BOC Sciences]

Table 1: Physicochemical Properties of this compound

The synthesis of amino acid ethyl ester hydrochlorides is typically achieved through Fischer esterification. This involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride. The hydrogen chloride not only catalyzes the reaction but also protonates the amino group, preventing side reactions and forming the final hydrochloride salt.[7] A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Suspend L-methionine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acidification: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with constant stirring. Alternatively, acetyl chloride can be carefully added to the ethanol to generate HCl in situ.

  • Reflux: Once saturation with HCl is achieved, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0°C to crystallize the product.

  • Isolation and Purification: Collect the crystalline this compound by vacuum filtration. Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Mechanism of Action: The Prodrug Conversion Pathway

The efficacy of this compound as a methionine prodrug hinges on its efficient in vivo hydrolysis to release L-methionine. This bioconversion is primarily mediated by esterase enzymes that are abundant in the gastrointestinal tract and plasma.

G cluster_absorption Gastrointestinal Lumen cluster_metabolism Enterocytes / Liver / Plasma cluster_distribution Systemic Circulation Ethyl L-methionate HCl (Oral) Ethyl L-methionate HCl (Oral) Ethyl L-methionate Ethyl L-methionate Ethyl L-methionate HCl (Oral)->Ethyl L-methionate Absorption L-methionine L-methionine Ethyl L-methionate->L-methionine Hydrolysis L-methionine (to tissues) L-methionine (to tissues) L-methionine->L-methionine (to tissues) Esterases Esterases Esterases->Ethyl L-methionate

Figure 1: Proposed metabolic pathway of this compound.

Upon oral administration, this compound is expected to be absorbed across the intestinal epithelium. The increased lipophilicity of the ethyl ester may facilitate passive diffusion across cell membranes. Once absorbed into the enterocytes and subsequently into the portal circulation and systemic circulation, it encounters various esterases, such as carboxylesterases, which catalyze the hydrolysis of the ester bond, releasing L-methionine and ethanol. The liberated L-methionine can then enter the systemic circulation and be distributed to various tissues for its metabolic functions.

Pharmacokinetics and Bioavailability

While specific pharmacokinetic data for this compound is not extensively available in the public domain, the general principles of amino acid ester prodrugs suggest potential advantages. The esterification is intended to improve oral bioavailability by enhancing absorption and protecting the parent molecule from premature metabolism.

A study on deuterium-labeled methionine in rats provided insights into the half-life of methionine itself, which was found to be approximately 35 minutes.[8] However, the pharmacokinetic profile of the ethyl ester prodrug, including its absorption rate, peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life, would require dedicated in vivo studies.

Potential Therapeutic Applications and Advantages

The primary application of this compound is as a more efficient delivery vehicle for L-methionine. This could be particularly beneficial in several scenarios:

  • Clinical Nutrition: In patients with malabsorption syndromes or those requiring nutritional support, an enhanced delivery of methionine could be crucial for maintaining protein synthesis and metabolic functions.

  • Animal Nutrition: In animal feed, particularly for poultry and swine, methionine is often a limiting amino acid. A more bioavailable form could lead to improved growth and feed efficiency.[9]

  • Antioxidant Therapy: L-methionine possesses antioxidant properties by scavenging free radicals and as a precursor to glutathione.[2][10] Enhancing its delivery could be beneficial in conditions associated with oxidative stress. High concentrations of L-methionine have been shown to be particularly effective in mitigating oxidation.[11]

  • Treatment of Methionine Deficiency: In rare genetic disorders leading to methionine deficiency, a highly bioavailable source of L-methionine is critical for management.[12]

The potential advantages of this compound over direct L-methionine supplementation include:

  • Improved Oral Bioavailability: The increased lipophilicity of the ester may enhance its absorption from the gastrointestinal tract.

  • Enhanced Stability: The hydrochloride salt form generally improves the stability of the compound.

  • Masking of Taste and Odor: The characteristic taste and odor of methionine can be masked in the ester form, improving palatability in oral formulations.

Analytical Methodologies

The evaluation of this compound as a prodrug necessitates robust analytical methods to quantify both the prodrug and the parent L-methionine in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.

Experimental Protocol: HPLC-MS/MS for Quantification in Plasma
  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of ethyl L-methionate and L-methionine).

    • Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Optimize the gradient to achieve baseline separation of ethyl L-methionate and L-methionine.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for each analyte and internal standard.

G Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution HPLC Separation HPLC Separation Evaporation & Reconstitution->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Figure 2: Workflow for the HPLC-MS/MS analysis of ethyl L-methionate and L-methionine in plasma.

Future Directions and Conclusion

This compound holds considerable promise as a prodrug for L-methionine, with the potential to improve its therapeutic and nutritional applications. However, further research is imperative to fully elucidate its pharmacokinetic profile, in vivo efficacy, and safety. Direct comparative studies against L-methionine supplementation are necessary to definitively establish its advantages. The development and validation of robust analytical methods will be crucial for these future investigations.

References

  • PubChem. L-Methionine. [Link]
  • Dai, J., Guo, Y., Zhang, D., & Guo, H. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics X, 10, 100385. [Link]
  • Eremeeva, E. V., Bychkova, A. V., & Povarov, I. G. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. PLoS One, 10(10), e0141380. [Link]
  • Darwin Nutrition. (2025).
  • Truglio, M., Mancuso, R., Mastrogiacomo, R., Valenza, M., & Di Lorenzo, A. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants (Basel), 10(9), 1473. [Link]
  • Patsnap Synapse. (2024).
  • ResearchGate. (n.d.). l‐Methionine induces endogenous antioxidant capacity through... [Link]
  • Saunderson, C. L. (1985). Comparative metabolism of L-methionine, DL-methionine and DL-2-hydroxy 4-methylthiobutanoic acid by broiler chicks. The British journal of nutrition, 54(3), 621–633. [Link]
  • Kovacs-Nolan, J., & Mine, Y. (2020).
  • ResearchGate. (2020). Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. [Link]
  • Chem. Eng. J. (2021).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methionine hydroxy analogue for all animal species, and the isopropyl ester of the hydroxy analogue of methionine and dl-methionine technically pure protected with copolymer vinylpyridine/styrene for dairy cows, and dl-methionine technically pure protected with ethylcellulose for ruminants. EFSA Journal, 10(3), 2623. [Link]
  • Hasegawa, H., Shinohara, Y., & Hashimoto, T. (2001). Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation. Life sciences, 70(6), 727–734. [Link]
  • Clayton, J. M., & Ferres, H. (1974). Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins. Journal of medicinal chemistry, 17(8), 845–848. [Link]
  • Agrotech-veterinary. (n.d.). BIOAVAILABILITY OF LIQUID METHIONINE HYDROXY ANALOGUE-FREE ACID RELATIVE TO DL-METHIONINE IN BROILERS. [Link]
  • PubChem. L-Methionine, ethyl ester. [Link]
  • Ekpenyong, O., Gao, X., Ma, J., Cooper, C., Nguyen, L., Olaleye, O. A., Liang, D., & Xie, H. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of CLBQ14, a Methionine Aminopeptidase Inhibitor. Drug design, development and therapy, 14, 1161–1173. [Link]
  • The Poultry Site. (2017).
  • Cleveland Clinic. (n.d.). Amino Acid: Benefits & Food Sources. [Link]
  • SciELO. (2008). Article. [Link]
  • Shen, Y. B., Ferket, P., Park, I., Kim, S. W., & Odetallah, N. H. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Journal of animal science and biotechnology, 6, 19. [Link]
  • ResearchGate. (2025).
  • Findrik, Z., & Vasić-Racki, D. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Biotechnology and bioengineering, 98(5), 956–967. [Link]
  • Ghisleni, P., Minghetti, P., & Montanari, L. (2003). Synthesis, hydrolysis, and skin retention of amino acid esters of alpha-tocopherol. Journal of pharmaceutical sciences, 92(6), 1297–1304. [Link]
  • Klimowska, A., Niedzielska, J., & Wielgomas, B. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International journal of environmental research and public health, 19(24), 16999. [Link]
  • Kim, S. Y., Lee, H., & Kim, J. F. (2017). L-Methionine Production. Advances in biochemical engineering/biotechnology, 159, 133–150. [Link]
  • Chen, C., Wang, Y., Zhang, Y., & Zhang, H. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1179, 122849. [Link]
  • Orentreich, N., Matias, J. R., DeFelice, A., & Zimmerman, J. A. (1993). Low methionine ingestion by rats extends life span. The Journal of nutrition, 123(2), 269–274. [Link]
  • ResearchGate. (n.d.). Conversion curves of d,l-5-methylthioethylhydantoin into l-methionine... [Link]
  • Shir-Tor, S., & Yarden, Y. (2020). Sensing and Signaling of Methionine Metabolism. International journal of molecular sciences, 21(18), 6886. [Link]
  • Ortwerth, B. J., & Novelli, G. D. (1969). Studies on the incorporation of L-ethionine-ethyl-l-14C into the transfer RNA of rat liver. Cancer research, 29(2), 380–390. [Link]
  • Lee, J., Kim, J., Park, S., & Lee, J. (2014). Digestive recovery of sulfur-methyl-L-methionine and its bioaccessibility in Kimchi cabbages using a simulated in vitro digestion model system. Journal of the science of food and agriculture, 94(2), 268–273. [Link]
  • ResearchGate. (2025). Relative Bioavailability of DL and L-Methionine in Broilers. [Link]
  • Li, Y., & McClements, D. J. (2021). Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods (Basel, Switzerland), 10(4), 849. [Link]
  • Esteve-Garcia, E., & Khan, D. (2018). Relative Bioavailability of DL and L-Methionine in Broilers. Open Journal of Animal Sciences, 8, 151-162. [Link]
  • Google Patents. (n.d.).
  • Al-Masri, J., & Smith, A. D. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules (Basel, Switzerland), 24(13), 2427. [Link]
  • Chen, J., Li, Y., Wang, Y., & Wang, Y. (2016). Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Molecules (Basel, Switzerland), 21(11), 1461. [Link]

Sources

NMR spectrum of Ethyl L-methionate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of Ethyl L-methionate hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's spectral characteristics, the rationale behind experimental choices, and a robust protocol for reproducible analysis.

Introduction: The Molecular Identity of this compound

This compound is the ethyl ester derivative of the essential amino acid L-methionine, presented as a hydrochloride salt.[1][2] Its structure combines a chiral center, an ester functional group, a thioether linkage, and a protonated amine, making it an excellent subject for NMR analysis. The IUPAC name for this compound is ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride.[3] NMR spectroscopy is an indispensable, non-destructive technique for confirming its structural integrity, assessing purity, and studying its conformational dynamics in solution. This guide will dissect its ¹H and ¹³C NMR spectra, providing the necessary framework for confident interpretation.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the carbon and proton atoms of this compound are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide.

Caption: Labeled structure of this compound.

The ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a detailed map of all proton environments within the molecule. The key parameters for interpretation are the chemical shift (δ), which indicates the electronic environment; the integration, which reflects the number of protons; and the multiplicity (splitting pattern), which reveals neighboring protons.

Causality of Chemical Shifts

The chemical shift of a proton is dictated by the degree of shielding from the external magnetic field by surrounding electrons. Electronegative atoms (like O, N⁺) and anisotropic groups (like C=O) withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).

Detailed Peak Assignments

The expected signals for this compound in a common solvent like Deuterium Oxide (D₂O) are summarized below. Note that the protons on the ammonium group (N⁺H₃) are typically exchanged with deuterium in D₂O and thus become invisible.

Proton Label Assignment Expected δ (ppm) Multiplicity Integration Rationale for Chemical Shift & Multiplicity
Ethyl -CH₃~1.3Triplet (t)3HLocated on C¹, this methyl group is adjacent to the C²H₂ group (2 protons). Following the n+1 rule, its signal is split into a triplet (2+1=3). It is relatively upfield as it is distant from electronegative atoms.
H⁷ S-Methyl -CH₃~2.1Singlet (s)3HThe methyl group on C⁷ is attached to a sulfur atom and has no adjacent protons, resulting in a sharp singlet. The sulfur's moderate electronegativity shifts it slightly downfield compared to a standard alkyl proton.
H⁵ & H⁶ Methylene -CH₂CH₂-~2.2 - 2.8Multiplets (m)4HProtons on C⁵ and C⁶ form a complex spin system. H⁵ is adjacent to both the chiral center (C⁴H) and H⁶. H⁶ is adjacent to both H⁵ and the sulfur atom. This leads to overlapping multiplets.
Ethyl -OCH₂-~4.3Quartet (q)2HThe methylene protons on C² are deshielded by the adjacent ester oxygen atom. They are coupled to the three protons of the C¹H₃ group, resulting in a quartet (3+1=4).
H⁴ α-Proton -CH-~4.4Triplet (t)1HThe α-proton on C⁴ is significantly deshielded by two adjacent electron-withdrawing groups: the ester carbonyl (C=O) and the protonated amine (N⁺H₃). It is coupled to the two adjacent protons of the C⁵H₂ group, appearing as a triplet (2+1=3).
Visualizing Spin-Spin Coupling

The n+1 rule is a cornerstone of ¹H NMR interpretation. The diagram below illustrates the coupling interactions for the ethyl ester moiety, explaining the origin of its characteristic triplet and quartet signals.

G cluster_H1 H¹ Protons (on C¹) cluster_H2 H² Protons (on C²) H1 Signal for H¹ H1_split Split by 2 neighboring H² protons (n=2) H1->H1_split H2 Signal for H² H1->H2 J-coupling triplet Triplet (n+1 = 3) H1_split->triplet H2_split Split by 3 neighboring H¹ protons (n=3) H2->H2_split quartet Quartet (n+1 = 4) H2_split->quartet

Caption: Spin-spin coupling in the ethyl group of the molecule.

The ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum where each unique carbon appears as a single line.

Detailed Peak Assignments

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, with carbons bonded to electronegative atoms or participating in double bonds appearing further downfield.

Carbon Label Assignment Expected δ (ppm) Rationale for Chemical Shift
Ethyl -C H₃~14Standard upfield chemical shift for an sp³ hybridized methyl carbon in an alkyl chain.
C⁷ S-Methyl -C H₃~15The thioether linkage provides minimal deshielding compared to an oxygen atom, so this shift is only slightly downfield from a typical alkyl methyl.
C⁶ -C H₂-S-~30An sp³ methylene carbon shifted slightly downfield by the adjacent sulfur atom.
C⁵ α-C H₂-~31An sp³ methylene carbon adjacent to the chiral center. Its environment is similar to C⁶.
C⁴ α-Carbon~52The α-carbon is directly attached to the electron-withdrawing N⁺H₃ group, causing a significant downfield shift.
Ethyl -OC H₂-~64This methylene carbon is strongly deshielded by the single-bonded ester oxygen, shifting it significantly downfield.
Carbonyl C =O~171The carbonyl carbon of the ester group exhibits a characteristic large downfield shift due to both its sp² hybridization and bonding to two electronegative oxygen atoms.[4]

Experimental Protocol: A Self-Validating System

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation. This protocol is designed to ensure accuracy and consistency.

Workflow for NMR Analysis

G start Start weigh 1. Weigh Sample (5-10 mg for ¹H, 25-50 mg for ¹³C) start->weigh dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL D₂O) weigh->dissolve standard 3. Add Internal Standard (e.g., DSS or TSP for D₂O) dissolve->standard mix 4. Vortex to Homogenize standard->mix filter 5. Filter into NMR Tube (Use pipette with cotton/glass wool plug) mix->filter acquire 6. Acquire NMR Data (Set parameters, shim, tune) filter->acquire process 7. Process Spectrum (Fourier transform, phase, baseline correct) acquire->process analyze 8. Analyze & Assign Peaks process->analyze end End analyze->end

Caption: Standard experimental workflow for NMR sample analysis.

Step-by-Step Methodology
  • Solvent Selection : this compound is a salt and exhibits good solubility in polar solvents. Deuterium oxide (D₂O) is an excellent choice. Alternatively, DMSO-d₆ can be used, which has the advantage of not exchanging the N⁺H₃ protons. The choice of solvent can slightly alter chemical shifts due to varying molecular interactions.[5]

  • Sample Weighing : For a standard high-field NMR spectrometer, weigh 5-10 mg of the compound for ¹H NMR analysis.[6] For the less sensitive ¹³C NMR, a more concentrated sample of 25-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution : Transfer the weighed solid into a clean, dry vial. Using a calibrated pipette, add 0.6-0.7 mL of the chosen deuterated solvent.[7][8] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height is within the detection region of the NMR coil.[6]

  • Internal Standard : For precise chemical shift referencing in D₂O, add a small amount of a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt). These standards provide a reference signal defined as 0.00 ppm.[7][9]

  • Homogenization : Cap the vial and vortex thoroughly until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer to NMR Tube : To prevent solid impurities from degrading spectral quality (especially shimming), filter the solution into the NMR tube.[10] A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.

  • Data Acquisition : Place the capped and labeled NMR tube in the spectrometer. The instrument should be tuned and the magnetic field homogeneity optimized (shimmed) for the specific sample. Standard 1D proton and carbon experiments can then be run.

Conclusion

The is a rich source of structural information. Each signal in both the ¹H and ¹³C spectra can be logically assigned based on fundamental principles of chemical shifts, spin-spin coupling, and the influence of the molecule's distinct functional groups. By following a rigorous and well-understood experimental protocol, researchers can reliably use NMR spectroscopy to verify the identity and purity of this important amino acid derivative, ensuring the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3083785, this compound.
  • LookChem (Date not available). Cas 2899-36-7, this compound.
  • JEOL (Date not available). NMR Sample Preparation.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Iowa State University Chemical Instrumentation Facility (Date not available). NMR Sample Preparation.
  • University College London, Faculty of Mathematical & Physical Sciences (Date not available). Sample Preparation.
  • Human Metabolome Database (2022). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Methionine.
  • Bryce, D. L., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(37), 12194–12206.
  • Organomation (Date not available). NMR Sample Preparation: The Complete Guide.
  • Otake, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(22), 5431.
  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra.

Sources

Foreword: A Practical Approach to Characterizing Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl L-methionate hydrochloride

In the landscape of drug development and metabolomics, the precise structural characterization of small molecules is paramount. This compound, a derivative of the essential amino acid methionine, serves as a valuable building block in peptide synthesis and as a research compound.[1] Its analysis by mass spectrometry, while seemingly straightforward, requires a nuanced understanding of its chemical properties to develop a robust and reliable method.

This guide is designed for the laboratory professional. It moves beyond theoretical discussions to provide a field-proven framework for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind methodological choices, from sample preparation to data interpretation, empowering you to build self-validating systems for accurate and reproducible characterization.

Physicochemical Profile of this compound

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte. As a hydrochloride salt of an amino acid ester, the compound is polar and exists as a crystalline powder at room temperature.[2][3] Its solubility in polar solvents like water and ethanol is a key consideration for sample preparation.[4]

PropertyValueSource(s)
IUPAC Name ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride[5]
Molecular Formula C₇H₁₆ClNO₂S[5][6]
Molecular Weight 213.73 g/mol [2][5]
Monoisotopic Mass 213.0590276 Da[5]
Form White crystalline powder[3][4]
Melting Point 90-92 °C[2][4]
Key Synonyms L-Methionine ethyl ester hydrochloride, H-Met-OEt·HCl[2][5]

The Analytical Cornerstone: Electrospray Ionization (ESI) LC-MS/MS

Given the polar and thermally labile nature of this compound, Electrospray Ionization (ESI) coupled with liquid chromatography is the ionization technique of choice.[7][8] Unlike techniques such as Electron Ionization (EI) used in Gas Chromatography-Mass Spectrometry (GC-MS), ESI is a "soft" ionization method that imparts minimal internal energy to the analyte.[8] This is critical for preserving the intact molecule for initial mass determination.

The primary advantage of ESI in this context is its ability to generate a protonated pseudomolecular ion, [M+H]+, from the analyte in solution.[7] This allows for the unambiguous determination of the molecular weight of the free base. Tandem mass spectrometry (MS/MS) is then required to induce controlled fragmentation, providing the structural information necessary for confirmation.[9]

A Validated Workflow for Analysis

The following sections detail a comprehensive workflow, from sample handling to data acquisition. This process is designed to be a robust starting point for method development and validation in a research or drug development setting.

Experimental Workflow Overview

The logical flow of the analysis is critical for ensuring reproducibility and minimizing sources of error.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Weighing & Dissolution p2 Dilution to Working Conc. p1->p2 p3 Matrix Cleanup (SPE) (If necessary) p2->p3 For complex matrices lc1 Injection p2->lc1 Clean Samples p3->lc1 Matrix Samples lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI Source (+ve mode) lc3->ms1 ms2 MS1 Scan (Precursor Ion) ms1->ms2 ms3 Collision Cell (CID) ms2->ms3 ms4 MS2 Scan (Product Ions) ms3->ms4

Caption: High-level workflow for LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation

The objective is to prepare a sample that is free of interfering matrix components and compatible with the LC mobile phase.[10] For a pure standard, a simple "dilute and shoot" approach is sufficient.[11] For analytes in a complex biological matrix, Solid Phase Extraction (SPE) is recommended for cleanup.[10][12]

A. Reagents and Materials

  • This compound standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Mixed-mode Cation Exchange SPE Cartridges

B. Procedure for "Dilute and Shoot" (for standards)

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 Methanol:Water. This solvent choice ensures solubility and compatibility with reversed-phase systems.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 Methanol:Water containing 0.1% formic acid. The acid helps to ensure the analyte remains protonated for efficient ESI+ ionization.

  • Final Dilution: Transfer the working solution to an autosampler vial for injection.

C. Procedure for Solid Phase Extraction (for complex matrices)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the stationary phase.

  • Loading: Load the sample (e.g., protein-precipitated plasma) onto the SPE cartridge. The positively charged amine group of the analyte will bind to the cation exchange resin.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences. Follow with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 Methanol:Water with 0.1% formic acid for LC-MS analysis.

Protocol 2: LC-MS/MS Instrumentation and Parameters

These parameters serve as a robust starting point for most modern ESI-MS systems (e.g., Q-TOF, Orbitrap). Optimization may be required depending on the specific instrument.

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule reversed-phase chromatography, offering good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and is a weak solvent for RP chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minA standard gradient to elute compounds of moderate polarity.[12]
Ionization Mode ESI PositiveThe primary amine group is readily protonated.
Capillary Voltage 3.5 kVOptimal for creating a stable electrospray.
Source Temp. 120 °CPrevents solvent freezing without causing thermal degradation.
Desolvation Gas Nitrogen, 350 °CFacilitates droplet desolvation to release gas-phase ions.[13]
MS1 Scan Range 50 - 500 m/zCovers the expected precursor ion mass.
Precursor Ion 178.09 m/zThe calculated m/z of the protonated free base [C₇H₁₅NO₂S + H]⁺.
Collision Energy 10-30 eV (Ramped)A ramped energy ensures the capture of multiple fragmentation pathways.

Data Analysis: Deciphering the Mass Spectra

The Precursor Ion: [M+H]⁺

In positive ESI mode, the hydrochloride salt dissociates in solution, and the free base of ethyl L-methionate is protonated. The free base has a monoisotopic mass of 177.0874 Da. The mass spectrometer will detect the protonated molecule, [M+H]⁺, at m/z 178.0947 . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition based on this accurate mass measurement.[7]

Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 178.09 reveals its structure. The fragmentation of amino acid esters is typically characterized by cleavages around the ester and amine functionalities.[14][15] The proposed pathway below is based on established fragmentation principles for esters and thioethers.

G precursor [M+H]⁺ m/z 178.09 f1 Loss of C₂H₄ (Ethylene) m/z 150.06 precursor->f1 - C₂H₄ f2 Loss of C₂H₅OH (Ethanol) m/z 132.05 precursor->f2 - C₂H₅OH f3 Loss of CH₃SCH₃ (Dimethyl sulfide) m/z 102.05 precursor->f3 - C₄H₉S• (Side chain loss) f4 Loss of H₂N-CH-COOC₂H₅ (Ethyl 2-aminopropenoate) m/z 47.98 precursor->f4 Side chain cleavage

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Ethyl L-methionate.

Explanation of Key Fragments:

  • m/z 150.06: This fragment likely arises from the neutral loss of ethylene (C₂H₄, 28.03 Da) from the ethyl ester group, a common rearrangement for ethyl esters.

  • m/z 132.05: A characteristic loss for esters, this fragment corresponds to the neutral loss of ethanol (C₂H₅OH, 46.04 Da), resulting in a stable acylium ion.[15] This is often a prominent peak.

  • m/z 102.05: This fragment represents the iminium ion formed after the complete loss of the methylthioethyl side chain. This cleavage is common for amino acids.

  • m/z 47.98: While less common, direct cleavage of the side chain can yield the protonated methyl vinyl sulfide fragment ion.

Summary of Expected Ions

This table provides a quick reference for expected m/z values, which is invaluable for building an acquisition method and interpreting the resulting data.

Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion [M+H]⁺ [C₇H₁₆NO₂S]⁺178.0947
Fragment (Loss of C₂H₄) [C₅H₁₂NO₂S]⁺150.0634
Fragment (Loss of C₂H₅OH) [C₅H₈NOS]⁺132.0478
Fragment (Iminium Ion) [C₄H₈NO₂]⁺102.0549

Conclusion and Best Practices

The mass spectrometric analysis of this compound is reliably achieved using a well-designed ESI-LC-MS/MS method. The keys to a successful analysis are meticulous sample preparation tailored to the sample matrix, the use of soft ionization to preserve the molecular ion, and systematic MS/MS fragmentation to confirm the structure. The proposed fragmentation pathways and expected ion masses in this guide provide a robust framework for method development. As with any analytical method, proper system suitability checks and the use of internal standards are recommended for quantitative applications to ensure the highest level of data integrity and trustworthiness.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science.
  • LookChem. (n.d.). Cas 2899-36-7, this compound.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Xingrui Industry Co., Limited. (n.d.). China this compound(CAS# 2899-36-7) Manufacturer and Supplier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083785, this compound.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • López Gresa, M.P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Rulli, F., Di Mauro, E., & Fornaro, F. S. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • van der Burg, M. J., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed Central.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Leito, I., et al. (2008). The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. R Discovery.
  • Acharya, B. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University Scholars Junction.
  • Gazvoda, M., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Petritis, K., et al. (2012). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. PubMed.
  • SpectraBase. (n.d.). L-Methionine methyl ester hydrochloride - Optional[1H NMR] - Chemical Shifts.
  • Yichang Kaixiang Chemical Co., Ltd. (n.d.). L-Methionine ethyl ester hydrochloride.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Methionine.

Sources

Ethyl L-methionate Hydrochloride: A Modulator of Core Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Ethyl L-methionate hydrochloride (L-Met-OEt HCl), a cell-permeable ester derivative of the essential amino acid L-methionine, serves as a powerful tool for investigating and manipulating fundamental cellular processes.[1][2] By efficiently delivering L-methionine into the cell, this compound directly fuels the methionine cycle, impacting the universal methyl donor S-adenosylmethionine (SAM) and consequently influencing a vast network of metabolic and epigenetic pathways.[3][4] This guide provides a comprehensive overview of the metabolic fate of this compound, its function in modulating cellular methylation potential, and its downstream effects on transsulfuration and polyamine synthesis. We further present detailed, field-proven experimental protocols for researchers to accurately quantify its impact on cellular metabolism, ensuring a robust and reproducible investigative framework.

Introduction: The Rationale for a Methionine Prodrug

Methionine is a cornerstone of cellular metabolism, serving not only as a proteogenic building block but also as the immediate precursor to S-adenosylmethionine (SAM).[3] SAM is the principal methyl donor for the methylation of DNA, RNA, proteins, and lipids, making it a critical regulator of epigenetics, signal transduction, and biosynthesis.[5] Direct manipulation of intracellular methionine levels is therefore a key strategy for studying these processes. This compound is a valuable compound in this context, designed for enhanced bioavailability and cellular uptake compared to its parent amino acid.[2] Its ester linkage allows it to readily cross the cell membrane, whereupon it is hydrolyzed by intracellular esterases to release L-methionine, directly supplementing the intracellular pool. This guide elucidates the journey of this molecule from an exogenous supplement to a central player in metabolic regulation.

Cellular Uptake and Bioavailability

The primary advantage of this compound lies in its efficient delivery of L-methionine into the cellular environment. While L-methionine itself is taken up by specific solute carrier transporters such as SLC43A2, the esterified form may leverage different or more efficient uptake mechanisms due to its altered chemical properties.[6][7]

Once inside the cytoplasm, non-specific intracellular esterases rapidly hydrolyze the ethyl ester bond. This enzymatic conversion yields two products: L-methionine and ethanol. The liberated L-methionine is chemically indistinguishable from the endogenous pool and immediately becomes available for metabolic processing.

G cluster_intracellular Intracellular Space LMetOEt Ethyl L-methionate Hydrochloride CellMembrane LMetOEt->CellMembrane Esterase Intracellular Esterases LMet L-Methionine Esterase->LMet EtOH Ethanol Esterase->EtOH MetabolicPathways Core Metabolic Pathways LMet->MetabolicPathways Enters Pool CellMembrane->Esterase Hydrolysis

Caption: Cellular uptake and hydrolysis of Ethyl L-methionate HCl.

Fueling the Core Engine: The Methionine Cycle

The liberated L-methionine primarily enters the Methionine Cycle (also known as the SAM Cycle). This fundamental pathway governs the transfer of methyl groups for all transmethylation reactions.[4][8]

  • SAM Synthesis: The enzyme Methionine Adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form S-adenosylmethionine (SAM).[4][9] Supplementing with this compound directly increases the substrate pool for this critical reaction.

  • Methyl Transfer: SAM donates its activated methyl group to a vast array of substrates (e.g., DNA, histones, catecholamines) in reactions catalyzed by specific methyltransferases (MTs).[5] This methylation is essential for regulating gene expression, protein function, and signaling.

  • SAH Formation: Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[3]

  • Regeneration of Methionine: SAH is a potent inhibitor of methyltransferases and must be cleared.[9] It is hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine is then remethylated back to methionine by methionine synthase, a vitamin B12-dependent enzyme, which utilizes a methyl group from 5-methyltetrahydrofolate, thus completing the cycle.[3][4]

The ratio of intracellular SAM to SAH, often termed the "methylation potential," is a critical indicator of the cell's capacity to perform methylation reactions.[10][11] By providing a direct precursor for SAM synthesis, this compound can effectively modulate this ratio.

G LMet L-Methionine (from L-Met-OEt HCl) SAM S-Adenosylmethionine (SAM) LMet->SAM MAT, ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Substrate -> Me-Substrate) Polyamines Polyamines (Spermidine, Spermine) SAM->Polyamines ODC, SMS HCY Homocysteine SAH->HCY SAH Hydrolase HCY->LMet Methionine Synthase (Vit B12, Folate) CYS Cysteine HCY->CYS CBS GSH Glutathione CYS->GSH MetCycle Methionine Cycle Transsulfuration Transsulfuration Pathway PolyaminePath Polyamine Synthesis

Caption: Core metabolic pathways fueled by L-methionine.

Downstream Metabolic Fates

The homocysteine generated from the SAM cycle stands at a critical metabolic branchpoint, linking methylation to other essential pathways.

  • Transsulfuration Pathway: In addition to being remethylated, homocysteine can be irreversibly shunted into the transsulfuration pathway to synthesize cysteine.[3] Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant. Therefore, increasing methionine flux can bolster the cell's antioxidant capacity.

  • Polyamine Synthesis: SAM is also a substrate for polyamine synthesis. It is first decarboxylated to form decarboxylated SAM (dcSAM), which then donates an aminopropyl group for the synthesis of spermidine and spermine—polycations essential for cell growth, proliferation, and DNA stability.[9]

Experimental Methodologies

To rigorously assess the function of this compound, a combination of cell culture, targeted metabolomics, and stable isotope tracing is required.

Protocol 1: Cell Culture and Treatment

This protocol provides a framework for treating cultured cells to observe metabolic changes.

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in appropriate growth medium at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Stock Solution: Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM in PBS or serum-free medium). Store at -20°C for short-term use or -80°C for long-term storage.[1]

  • Treatment: Aspirate the growth medium from the cells. Wash once with sterile PBS. Add fresh growth medium containing the desired final concentration of this compound (e.g., 100 µM - 1 mM). Include a vehicle-treated control group.

  • Incubation: Return cells to the incubator for the desired time period (e.g., for acute effects: 1, 4, 8 hours; for chronic effects: 24, 48 hours).

Protocol 2: Metabolite Extraction

The goal is to rapidly quench metabolic activity and efficiently extract small molecule metabolites.

  • Quenching: Place the cell culture plate on ice. Quickly aspirate the medium.

  • Washing: Wash the cell monolayer rapidly with 1 mL of ice-cold PBS to remove extracellular contaminants. Aspirate the PBS completely.

  • Extraction: Immediately add 1 mL of ice-cold extraction solvent (80% methanol: 20% water, pre-chilled to -80°C) directly to the plate.[12]

  • Cell Lysis: Place the plate on a rocker or shaker at 4°C for 15 minutes to ensure complete cell lysis and metabolite extraction.

  • Collection: Scrape the cells into the extraction solvent using a cell scraper and transfer the entire mixture to a microcentrifuge tube.

  • Clarification: Centrifuge the extract at >15,000 x g for 15 minutes at 4°C to pellet protein and cell debris.[13]

  • Sample Storage: Transfer the supernatant, which contains the metabolites, to a new tube. Store at -80°C until analysis.

Protocol 3: Quantification of Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance metabolites like SAM and SAH.[10][14]

  • Sample Preparation: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable injection solvent (e.g., 50 µL of 50% methanol with 0.1% formic acid).[11]

  • Chromatographic Separation: Inject the sample onto an LC system. Separation is often achieved using a reverse-phase C18 column or a HILIC column with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[13][14]

  • Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are used for quantification.

  • Quantification: Generate a standard curve using known concentrations of pure SAM and SAH standards.[10][14] Calculate the concentration of metabolites in the samples by comparing their peak areas to the standard curve. Normalize the final concentration to cell number or total protein content.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Linearity RangeLimit of Quantification (LOQ)Reference
SAM 399.1250.11 - 1000 nM~10 nM[14]
SAH 385.1136.11 - 1000 nM~3 nM[14]
Methionine 150.1104.1VariesVaries[7]

Caption: Example LC-MS/MS parameters for key methionine cycle metabolites.

Protocol 4: Stable Isotope Tracing Workflow

To trace the metabolic fate of the provided Ethyl L-methionate, a stable isotope-labeled version (e.g., L-Methionine-[¹³C₅, ¹⁵N₁]-ethyl ester HCl) is used. This allows for the direct measurement of its incorporation into downstream metabolites.[12][15]

G cluster_workflow Stable Isotope Tracing Workflow A 1. Seed Cells (e.g., 24h prior) B 2. Prepare Labeled Media (Culture media with labeled Ethyl L-methionate HCl) A->B C 3. Isotope Labeling (Replace media and incubate for a time course: 0, 1, 4, 8, 24h) B->C D 4. Quench & Extract (Protocol 2) C->D E 5. LC-MS Analysis (Full scan or SIM mode to detect all isotopologues) D->E F 6. Data Analysis (Calculate fractional enrichment and metabolic flux) E->F

Caption: Experimental workflow for stable isotope-resolved metabolomics.

Conclusion and Future Directions

This compound is more than a simple amino acid supplement; it is a precision tool for the targeted manipulation of cellular methionine metabolism. Its primary function is to serve as a cell-permeable prodrug that, upon intracellular hydrolysis, delivers L-methionine directly to the core metabolic machinery. This directly fuels the synthesis of S-adenosylmethionine, thereby modulating the cell's methylation potential and influencing downstream pathways critical for antioxidant defense and cellular proliferation. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to dissect these effects with high quantitative accuracy. Future research should focus on leveraging this compound to explore the intricate links between methionine metabolism and disease states, such as cancer and neurodegenerative disorders, where metabolic reprogramming and epigenetic dysregulation are known to be key hallmarks.[5][16]

References

  • Melnyk, S., & Jernigan, S. (2006). Measurement of Plasma and Intracellular S-Adenosylmethionine and S-Adenosylhomocysteine Utilizing Coulometric Electrochemical Detection. Ovid.
  • Jackson, M. D., et al. (2018). A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS. NIH.
  • BOC Sciences. (n.d.). CAS 2899-36-7 L-Methionine ethyl ester hydrochloride. BOC Sciences.
  • LookChem. (n.d.).
  • MedChemExpress. (n.d.).
  • Saini, N., et al. (2022).
  • Chem-Impex. (n.d.). L-Methionine ethyl ester hydrochloride. Chem-Impex.
  • Dai, Z., et al. (2014). Quantitation of Cellular Metabolic Fluxes of Methionine. Analytical Chemistry.
  • Ostabal, I., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites.
  • Giraud, F., et al. (2018). Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS). Metabolomics.
  • Saini, N., et al. (2022).
  • Ljungdahl, P. O., & Daignan-Fornier, B. (2012). Sensing and Signaling of Methionine Metabolism. Genes.
  • Wikipedia. (n.d.). S-Adenosyl methionine. Wikipedia.
  • An, Y., et al. (2020). S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent.
  • Dai, Z., et al. (2014). Quantitation of cellular metabolic fluxes of methionine. PubMed.
  • De Nardo, M., et al. (2021). Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells. Cancers.
  • JJ Medicine. (2018).
  • Liu, C., et al. (2018). S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life. Neurotherapeutics.

Sources

An In-depth Technical Guide to the Antioxidant Properties of Ethyl L-methionate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] The sulfur-containing amino acid L-methionine is an essential nutrient that plays a critical role in cellular metabolism and antioxidant defense.[2][3] Its derivative, Ethyl L-methionate hydrochloride (CAS 2899-36-7), is a compound of increasing interest for its potential antioxidant properties.[4][5] This technical guide provides a comprehensive overview of the theoretical antioxidant mechanisms of this compound, grounded in the well-established roles of its parent compound, L-methionine. Furthermore, it offers a detailed framework of experimental protocols for the rigorous evaluation of its antioxidant capacity, designed to provide researchers with the necessary tools to investigate this promising molecule.

Introduction to this compound

This compound, also known as L-Methionine ethyl ester hydrochloride, is the ethyl ester form of the essential amino acid L-methionine.[6] Its chemical structure is presented below.

  • Chemical Formula: C₇H₁₆ClNO₂S[7]

  • Molecular Weight: 213.73 g/mol [7]

  • Appearance: White to off-white solid[8]

  • Synonyms: (S)-Ethyl 2-amino-4-(methylthio)butanoate hydrochloride, H-L-Met-OEt·HCl[6]

The esterification of the carboxylic acid group in L-methionine to form the ethyl ester may alter its physicochemical properties, such as solubility and cell permeability, which could in turn influence its biological activity. While commercially available and noted for its use in the cosmetic and pharmaceutical industries as an antioxidant, detailed peer-reviewed studies quantifying its specific antioxidant efficacy are scarce.[9] This guide aims to bridge that gap by proposing a robust investigatory framework.

Putative Mechanisms of Antioxidant Action

The antioxidant potential of this compound is hypothesized to stem from the intrinsic properties of the methionine molecule. The mechanisms can be broadly categorized into direct ROS scavenging and support of endogenous antioxidant systems.

Direct Scavenging of Reactive Oxygen Species (ROS)

The sulfur atom in the thioether side chain of methionine is susceptible to oxidation by various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorite.[2][10] This process converts methionine to methionine sulfoxide, thereby neutralizing the ROS.[9] This ability of methionine residues within proteins to act as "catalytic antioxidants" is a well-documented cellular defense mechanism.[9][11] It is proposed that this compound can act as a direct ROS scavenger through a similar mechanism.[5]

ROS_Scavenging cluster_main ROS Scavenging by Ethyl L-methionate ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) Met_Ester Ethyl L-methionate (Thioether sulfur) ROS->Met_Ester Met_Sulfoxide Ethyl L-methionine Sulfoxide Met_Ester->Met_Sulfoxide Oxidation (Neutralizes ROS)

Caption: Proposed direct ROS scavenging mechanism by this compound.

Contribution to Endogenous Antioxidant Defense

Beyond direct scavenging, L-methionine is a crucial precursor for the synthesis of major intracellular antioxidants.

  • Glutathione (GSH) Synthesis: Through the transsulfuration pathway, methionine is converted to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH).[2] GSH is a pivotal antioxidant that directly neutralizes ROS and is a cofactor for enzymes like glutathione peroxidase (GPx).[2] It is plausible that this compound, upon cellular uptake and hydrolysis of the ester bond, can serve as a source of L-methionine to fuel this pathway.

  • Activation of the Nrf2-ARE Pathway: Studies have shown that L-methionine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) signaling pathway.[12] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and detoxification enzymes, including those involved in GSH synthesis and regeneration.[12]

Nrf2_Pathway cluster_pathway Indirect Antioxidant Mechanism via Nrf2 Activation Met_Ester Ethyl L-methionate (hydrolyzed to L-Methionine) Nrf2_Activation Nrf2 Activation Met_Ester->Nrf2_Activation ARE Binds to Antioxidant Response Element (ARE) in DNA Nrf2_Activation->ARE Antioxidant_Enzymes Increased Expression of: - Glutathione Synthesis Enzymes - SOD, CAT, GPx ARE->Antioxidant_Enzymes Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Defense

Caption: Hypothesized role in activating the Nrf2-ARE antioxidant defense pathway.

Experimental Evaluation of Antioxidant Properties

A multi-faceted approach employing both chemical and cell-based assays is essential for a thorough characterization of the antioxidant potential of this compound.[13]

In Vitro Chemical Assays

These assays are fundamental for determining the direct free radical scavenging and reducing capabilities of the compound.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity.[14]

  • Protocol:

    • Prepare a stock solution of this compound in methanol or another suitable solvent. Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µM).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Principle: The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[15]

  • Protocol:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound and a positive control.

    • In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the sample.[14]

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Create a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.

In_Vitro_Workflow cluster_workflow In Vitro Antioxidant Assay Workflow cluster_assays Parallel Assays Start Prepare Stock Solution of Ethyl L-methionate HCl Dilutions Create Serial Dilutions Start->Dilutions DPPH DPPH Assay (Radical Scavenging) Dilutions->DPPH ABTS ABTS Assay (Radical Scavenging) Dilutions->ABTS FRAP FRAP Assay (Reducing Power) Dilutions->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Analysis Data Analysis (IC₅₀, TEAC, Fe²⁺ Equivalents) Measurement->Analysis

Caption: General workflow for in vitro chemical antioxidant assays.

Cell-Based Assays

Cell-based assays provide a more biologically relevant context by accounting for factors like cell uptake, metabolism, and localization.[15][16] The Cellular Antioxidant Activity (CAA) assay is a prominent example.

  • Principle: This assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The ability of a compound to prevent DCF formation in the presence of a ROS generator (like AAPH) reflects its cellular antioxidant activity.[17][18]

  • Cell Lines: Human liver carcinoma HepG2 cells are commonly used. Human colon adenocarcinoma Caco-2 cells can also be an effective model.[16]

  • Protocol:

    • Seed HepG2 or Caco-2 cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Remove growth media and wash cells with PBS.

    • Treat cells with various concentrations of this compound along with 25 µM DCFH-DA for 1 hour at 37°C.

    • Wash the cells with PBS to remove the compound and extracellular probe.

    • Add 600 µM AAPH (a peroxyl radical generator) to the cells.

    • Immediately place the plate in a fluorescence plate reader and measure fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

    • Calculate the area under the curve for fluorescence versus time and determine the CAA value, often expressed as quercetin equivalents (QE).

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Antioxidant Activity

Assay Parameter Ethyl L-methionate HCl Positive Control (e.g., Ascorbic Acid)
DPPH IC₅₀ (µM) [Insert Value] [Insert Value]
ABTS TEAC (µmol TE/µmol) [Insert Value] 1.0

| FRAP | Fe²⁺ Equivalents (µM) | [Insert Value] | [Insert Value] |

Table 2: Cellular Antioxidant Activity (CAA) Results

Cell Line Parameter Ethyl L-methionate HCl Positive Control (e.g., Quercetin)
HepG2 EC₅₀ (µM) [Insert Value] [Insert Value]

| | CAA Value (µmol QE/100 µmol) | [Insert Value] | 100 |

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. The compound is also hygroscopic.[8][19][20]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid dust formation.[19]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container. To maintain product quality, handle and store under an inert atmosphere (e.g., nitrogen) and protect from moisture.[8]

Conclusion

This compound presents a compelling case for investigation as a potent antioxidant. Its structural similarity to L-methionine provides a strong theoretical basis for its ability to directly neutralize reactive oxygen species and support endogenous antioxidant defense systems like glutathione synthesis and the Nrf2 pathway.[2][12] The lack of extensive, publicly available data underscores the need for rigorous scientific evaluation. The experimental framework detailed in this guide, encompassing a suite of validated in vitro and cell-based assays, offers a clear and robust pathway for researchers to characterize the antioxidant profile of this compound. Such studies are crucial for substantiating its potential use in pharmaceutical and nutraceutical applications aimed at mitigating oxidative stress-related pathologies.

References

  • Njaa, L. R., Utne, F., & Braekkan, O. R. (1968). Antioxidant properties of methionine esters. Nature, 218(5141), 571–572. [URL: https://www.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet: L-Methionine ethyl ester hydrochloride. [URL: https://www.thermofisher.
  • Liu, J., Zhang, D., Zhu, Y., Wang, Y., He, S., & Zhang, T. (2018). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids.
  • Hodjat, M., Khan, F., Mohammadpour, H., & Asadi, N. (2021). (A) The mechanism of L-Methionine derivative (L-Methionine ethyl ester) ROS scavenging. [Diagram]. ResearchGate. [URL: https://www.researchgate.net/figure/A-The-mechanism-of-L-Methionine-derivative-L-Methionine-ethyl-ester-ROS-scavenging-B_fig1_354974017]
  • Fisher Scientific. (2011). Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99%. [URL: https://www.fishersci.com/sds]
  • Teshome, A., Oyeyiola, A., & Tadesse, M. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Chemistry Africa, 4(4), 847-862.
  • Fisher Scientific. (2023). Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99%. [URL: https://www.fishersci.com/sds]
  • Sigma-Aldrich. (2023). Safety Data Sheet: L-Methionine. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/m9625]
  • Yin, J., Li, T., & Yin, Y. (2016). Methionine and Antioxidant Potential. Journal of Antioxidant Activity, 1(2), 17-22.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Methionine. [URL: https://www.carlroth.com/en/en/sds/L-Methionine/4420]
  • University of Rochester Medical Center. (n.d.). Health Encyclopedia: Methionine. [URL: https://www.urmc.rochester.edu/encyclopedia/content.aspx?contenttypeid=19&contentid=Methionine]
  • He, F., Li, J., Liu, Z., & Liu, H. (2018). Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils. Journal of Food Science and Technology, 55(10), 4058–4066.
  • Allegretti, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1467.
  • Gorobets, E., et al. (2023). Antioxidant role of methionine-containing intra- and extracellular proteins. Biomolecules, 13(4), 675.
  • Boly, R., et al. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Pharmaceutical and Clinical Research, 8(5), 335-340.
  • Lomenick, B., et al. (2009). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 8(5), 2298–2306.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083785, this compound. [URL: https://pubchem.ncbi.nlm.nih.
  • Lomenick, B., et al. (2009). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 8(5), 2298–2306.
  • Zhang, Y., et al. (2018). Antioxidant activity in HepG2 cells, immunomodulatory effects in RAW 264.7 cells and absorption characteristics in Caco-2 cells of the peptide fraction isolated from Dendrobium aphyllum. International Journal of Food Science & Technology, 53(9), 2116-2124.
  • ResearchGate. (2018). The cell survival rate of DA-P on Caco-2 (a), RAW 264.7 (b) and HepG2... [Diagram]. [URL: https://www.researchgate.net/figure/The-cell-survival-rate-of-DA-P-on-Caco-2-a-RAW-2647-b-and-HepG2-c-cells-The_fig1_324483864]
  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464–472.
  • Gorobets, E., et al. (2023). Antioxidant role of methionine-containing intra- and extracellular proteins. Biomolecules, 13(4), 675.
  • Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036-15040.
  • Allegretti, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1467.
  • Harris, G. K., et al. (2018). Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line. Food Chemistry, 245, 743-750.
  • Wang, X., et al. (2019). l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats. Journal of the Science of Food and Agriculture, 99(10), 4849-4862.
  • Allegretti, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. [URL: https://www.researchgate.net/publication/354593815_L-Methionine_Protects_against_Oxidative_Stress_and_Mitochondrial_Dysfunction_in_an_In_Vitro_Model_of_Parkinson's_Disease]
  • Alagawany, M., et al. (2022). The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. Antioxidants, 11(10), 2033.
  • El-Haddad, A. E., et al. (2021). The Antioxidant Activities of Ethanolic, Methanolic, Ethyl Acetate, and Aqueous Extracts of the Endemic Species, Lavandula mairei Humbert (A Comparative Study between Cold and Hot Extraction). Journal of Chemistry, 2021, 5596417.

Sources

An In-depth Technical Guide to Ethyl L-methionate Hydrochloride: A Cell-Permeable Precursor for Methylation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methylation is a fundamental biological process, critical for the regulation of gene expression, protein function, and metabolism. The primary methyl donor for these myriad reactions is S-adenosylmethionine (SAM). The ability to manipulate intracellular SAM levels is a key strategy in studying methylation-dependent pathways and developing therapeutic interventions for diseases ranging from cancer to neurological disorders. Ethyl L-methionate hydrochloride, an ester derivative of the essential amino acid L-methionine, serves as a valuable tool in this pursuit. By masking the carboxyl group, the ethyl ester moiety enhances the lipophilicity and potential cell permeability of the parent molecule. Once inside the cell, it is readily hydrolyzed by ubiquitous intracellular esterases to release L-methionine, which then directly fuels the methionine cycle to generate SAM. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action as a methyl donor precursor, and practical applications in research and drug development, complete with a validated experimental protocol for its use in a cell-based assay.

Physicochemical Properties and Synthesis Overview

This compound, also known as L-Methionine ethyl ester hydrochloride, is a white crystalline powder.[1] Its esterified form provides distinct physical properties compared to its parent amino acid, L-methionine. These properties are critical for its handling, storage, and application in experimental settings.

Synthesis: The compound is typically synthesized through the Fischer esterification of L-methionine with ethanol in the presence of an acid catalyst, such as hydrogen chloride, which also serves to form the final hydrochloride salt.[1] This process yields a more soluble and stable form of the L-methionine ester.

PropertyValueSource(s)
CAS Number 2899-36-7[2][3]
Molecular Formula C₇H₁₆ClNO₂S[3]
Molecular Weight 213.73 g/mol [3]
Melting Point 90-92 °C[1][2]
Appearance White crystalline powder[1]
Solubility Soluble in water and ethanol[1]
Storage Store at room temperature, inert atmosphere[1]
Synonyms L-Methionine ethyl ester hydrochloride, H-Met-OEt.HCl[2][3]

The Central Role of the Methionine Cycle in Cellular Methylation

To appreciate the utility of this compound, one must first understand the biochemical context in which it operates: the one-carbon metabolism, specifically the methionine cycle. This cycle is the cellular engine that generates the universal methyl donor, S-adenosylmethionine (SAM).[4][5]

The process begins with the essential amino acid L-methionine.

  • Activation: Methionine is adenylated by the enzyme methionine adenosyltransferase (MAT), using one molecule of ATP to form SAM.[5]

  • Methyl Transfer: SAM donates its activated methyl group to a vast array of acceptor substrates, including DNA, RNA, histones, and other small molecules. This reaction is catalyzed by a large family of enzymes called methyltransferases (MTases).[5][6]

  • Regeneration: Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, so its prompt removal is crucial. SAH is hydrolyzed to homocysteine and adenosine.[4]

  • Remethylation: Homocysteine is then remethylated to regenerate methionine, completing the cycle. This can occur via two primary pathways:

    • Using 5-methyltetrahydrofolate (derived from the folate cycle) as the methyl donor, in a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[6][7]

    • Using betaine (derived from choline) as the methyl donor, catalyzed by betaine-homocysteine methyltransferase (BHMT), primarily in the liver and kidneys.[4][7]

Imbalances in this cycle, caused by nutritional deficiencies or genetic factors, can lead to widespread cellular dysfunction and are implicated in numerous diseases.[4]

Mechanism of Action: A Pro-Drug Approach to Boosting SAM Synthesis

This compound functions as a pro-drug of L-methionine. Its enhanced lipophilicity, conferred by the ethyl ester group, is designed to facilitate passage across the cell membrane. The core mechanism unfolds in two distinct, sequential steps.

Step 1: Intracellular Hydrolysis Once inside the cell, the ester bond of Ethyl L-methionate is rapidly cleaved by non-specific intracellular esterases. This enzymatic action releases two products: L-methionine and ethanol. The release of L-methionine at this stage effectively increases the intracellular pool of this essential amino acid, making it available to the methionine cycle.

Step 2: Entry into the Methionine Cycle The newly liberated L-methionine is indistinguishable from L-methionine derived from other sources. It immediately serves as a substrate for methionine adenosyltransferase (MAT), which converts it to SAM. By providing a direct influx of the cycle's starting material, this compound effectively boosts the cell's capacity to synthesize the universal methyl donor, SAM.

G cluster_outside Extracellular Space cluster_inside Intracellular Space EM_HCl Ethyl L-methionate HCl EM Ethyl L-methionate EM_HCl->EM Cell Membrane Transport Met L-Methionine EM->Met Esterases SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT, ATP SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., DNMTs, HMTs) Substrate_Me Methylated Substrate SAM->Substrate_Me HCy Homocysteine SAH->HCy SAHH HCy->Met MS, B12, Folate BHMT, Betaine Substrate Acceptor Substrate (DNA, Histone, etc.)

Figure 1: Biochemical pathway of this compound as a precursor to the universal methyl donor, SAM.

Applications in Research and Drug Development

The ability to modulate intracellular SAM levels makes this compound a versatile tool for researchers and drug developers.

  • Epigenetic Research: By supplementing cells with this precursor, researchers can investigate the downstream effects of increased methylation potential on DNA methylation and histone modifications, linking epigenetic marks to gene expression and cellular phenotypes.

  • Neuroscience: The synthesis of neurotransmitters like creatine is dependent on SAM.[8] This compound can be used in neuronal cell cultures or animal models to study the impact of methylation on neurodevelopment and neurodegenerative diseases.[4]

  • Cancer Biology: Aberrant DNA methylation is a hallmark of cancer. This compound can be used to probe the sensitivity of cancer cells to changes in the methylation landscape, potentially identifying novel therapeutic vulnerabilities.

  • Pharmaceutical Formulation: Beyond its role as a metabolic precursor, L-methionine is a known antioxidant and stabilizer.[2][9] It can protect protein-based drugs from oxidative degradation. This compound can be explored as an alternative stabilizer in non-aqueous or lipid-based formulations where its solubility profile may be advantageous.

  • Nutritional Science: The compound is used in nutritional supplements and animal feed to provide a bioavailable source of the essential amino acid methionine, supporting protein synthesis, growth, and overall health.[10][11][12]

Experimental Protocol: Assessing Global DNA Methylation in Cell Culture

This protocol provides a self-validating system to quantify the impact of this compound supplementation on the global DNA methylation status of a cultured mammalian cell line.

Objective: To determine if treatment with this compound increases global 5-methylcytosine (5-mC) levels in cultured HeLa cells.

Materials:

  • This compound (powder)

  • HeLa cells

  • DMEM media with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit

  • Global DNA Methylation ELISA kit (colorimetric)

  • Sterile, nuclease-free water

Experimental Workflow:

G start 1. Cell Seeding Seed HeLa cells in 6-well plates and allow to attach overnight. treatment 2. Compound Treatment Treat cells with Vehicle (water), L-Methionine (control), or Ethyl L-methionate HCl for 48h. start->treatment harvest 3. Cell Harvest & Lysis Wash cells with PBS, detach, and lyse according to DNA kit protocol. treatment->harvest dna_extraction 4. Genomic DNA Extraction Purify genomic DNA. Quantify concentration (e.g., NanoDrop). harvest->dna_extraction elisa 5. Global Methylation ELISA Perform colorimetric assay using 100 ng of DNA per well, following manufacturer's protocol. dna_extraction->elisa analysis 6. Data Analysis Read absorbance at 450 nm. Calculate %5-mC relative to standards and compare treatment groups. elisa->analysis

Figure 2: Experimental workflow for assessing the impact of Ethyl L-methionate HCl on global DNA methylation.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a sterile 100 mM stock solution of this compound in nuclease-free water. The molecular weight is 213.73 g/mol , so dissolve 21.37 mg in 1 mL of water.

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

    • Causality Check: A concentrated stock allows for the addition of minimal volume to the cell culture media, preventing significant dilution of media components. Sterilization is critical to prevent contamination.

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.

    • Prepare treatment media. For a final concentration of 1 mM, add 10 µL of the 100 mM stock solution to 1 mL of culture media.

    • Aspirate the old media and add fresh media containing the treatments:

      • Group 1 (Vehicle Control): Media with an equivalent volume of sterile water.

      • Group 2 (Positive Control): Media with 1 mM L-methionine.

      • Group 3 (Test): Media with 1 mM this compound.

    • Incubate the cells for 48 hours.

    • Trustworthiness Check: The vehicle control accounts for any effects of the solvent. The L-methionine positive control validates that the cellular machinery is capable of responding to an influx of the precursor, providing a benchmark for the ethyl ester form.

  • Genomic DNA Extraction:

    • After 48 hours, wash the cells twice with ice-cold PBS.

    • Harvest the cells (e.g., by trypsinization or scraping) and proceed with genomic DNA extraction using a commercial column-based kit, following the manufacturer's instructions.

    • Elute the DNA in the provided elution buffer.

    • Quantify the DNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. The A260/A280 ratio should be ~1.8 for high-purity DNA.

  • Global DNA Methylation Assay:

    • Use a commercial colorimetric ELISA kit designed for quantifying global 5-mC content.

    • Follow the manufacturer's protocol precisely. Typically, this involves:

      • Binding 100 ng of genomic DNA from each sample to strip wells.

      • Incubating with a primary antibody specific for 5-mC.

      • Incubating with a secondary antibody conjugated to a horseradish peroxidase (HRP) enzyme.

      • Adding a colorimetric HRP substrate and a stop solution.

    • Self-Validation: The kit includes a standard curve with known percentages of methylated DNA, allowing for the accurate quantification of 5-mC in the unknown samples.

  • Data Analysis and Interpretation:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting absorbance versus the known %5-mC of the standards.

    • Calculate the %5-mC for each sample based on the standard curve.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the mean %5-mC between the vehicle, L-methionine, and this compound treatment groups.

    • Expected Outcome: A statistically significant increase in %5-mC in the this compound group compared to the vehicle control would validate its efficacy as a methyl donor precursor in this cell model.

Conclusion and Future Directions

This compound is a potent and valuable chemical tool for the scientific community. By acting as a cell-permeable pro-drug for L-methionine, it provides a reliable method for increasing the intracellular substrate pool for SAM synthesis. This allows for the systematic investigation of methylation's role in health and disease. Its utility extends from fundamental epigenetic research in cell culture to potential applications in pharmaceutical stabilization and nutritional science. Future research should focus on direct comparisons of its uptake and metabolic efficiency versus other methionine derivatives in various cell types and in vivo models, further refining its application and unlocking its full potential in driving scientific discovery and therapeutic innovation.

References

  • Title: Cas 2899-36-7,this compound Source: LookChem URL:[Link]
  • Title: China this compound(CAS# 2899-36-7) Manufacturer and Supplier Source: LookChem URL:[Link]
  • Title: this compound Source: PubChem, N
  • Title: An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis Source: ACS Catalysis via PubMed Central, NIH URL:[Link]
  • Title: Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection Source: International Journal of Molecular Sciences via MDPI URL:[Link]
  • Title: Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis Source: RSC Publishing URL:[Link]
  • Title: Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies Source: ACS Omega via PubMed Central, NIH URL:[Link]
  • Title: Methyl Donor Micronutrients that Modify DNA Methylation and Cancer Outcome Source: Nutrients via PubMed Central, NIH URL:[Link]
  • Title: Importance of methyl donors during reproduction Source: The American Journal of Clinical Nutrition via PubMed Central, NIH URL:[Link]
  • Title: The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats Source: Frontiers in Pharmacology via PubMed Central, NIH URL:[Link]
  • Title: The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation Source: International Journal of Molecular Sciences via PubMed Central, NIH URL:[Link]
  • Title: A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story Source: Poultry Science via PubMed Central, NIH URL:[Link]
  • Title: Cre
  • Title: WO2003020299A1 - L-methionine as a stabilizer for nesp/epo in hsa-free formulations Source: Google Patents URL
  • Title: Biochemical conversion pathways of methionine precursors.
  • Title: Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis Source: Green Chemistry via RSC Publishing URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Ethyl L-methionate Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries:

I. Introduction: The Critical Role of Methionine and its Analogs in Cellular Function

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism and physiology. Its indispensability in cell culture media stems from its fundamental roles as a building block for protein synthesis and as a precursor for a multitude of metabolic pathways.[1][2][3] L-methionine is the initiating amino acid in the translation of nearly all eukaryotic proteins.[2] Beyond its role in protein structure, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a pivotal role in the regulation of gene expression and signal transduction.[1][2] Furthermore, through the transsulfuration pathway, methionine contributes to the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione (GSH), thus being integral to cellular redox homeostasis.[4][5]

Ethyl L-methionate hydrochloride (CAS 2899-36-7) is a derivative of L-methionine, specifically its ethyl ester hydrochloride salt.[6][7] This modification can alter the physicochemical properties of the parent amino acid, such as its solubility and membrane permeability, making it a compound of interest for various research applications.[8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture, detailing its preparation, application, and the scientific rationale behind its use.

II. Physicochemical Properties and Handling

A thorough understanding of the chemical and physical characteristics of this compound is paramount for its successful application in sensitive cell culture systems.

PropertyValueSource
CAS Number 2899-36-7[7]
Molecular Formula C₇H₁₆ClNO₂S[7][9]
Molecular Weight 213.73 g/mol [7][9]
Appearance White to off-white solid/powder[9]
Melting Point 90-92 °C[7]
Solubility Soluble in DMSO (up to 100 mg/mL)[9]
Storage Store at 4°C, sealed and protected from moisture. For stock solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[9]

Key Handling Considerations:

  • Hygroscopicity: this compound is hygroscopic. It is crucial to handle the solid compound in a low-humidity environment and to ensure the container is tightly sealed after use to prevent absorption of moisture, which can affect its stability and weighing accuracy.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat when handling this compound.

III. Mechanism of Action and Rationale for Use in Cell Culture

While direct studies on the cellular uptake and metabolism of this compound are not extensively documented, we can infer its mechanism based on the known biochemistry of amino acid esters and the metabolic pathways of methionine.

A. Cellular Uptake and Conversion

It is hypothesized that the ethyl ester group enhances the lipophilicity of the methionine molecule, potentially facilitating its transport across the cell membrane. Once inside the cell, intracellular esterases are expected to hydrolyze the ester bond, releasing L-methionine and ethanol. The liberated L-methionine can then enter the endogenous methionine metabolic pathways.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space Ethyl L-methionate Ethyl L-methionate Ethyl L-methionate_in Ethyl L-methionate Ethyl L-methionate->Ethyl L-methionate_in Membrane Transport L-Methionine L-Methionine Ethyl L-methionate_in->L-Methionine Ethanol Ethanol Ethyl L-methionate_in->Ethanol Esterases Esterases Esterases->Ethyl L-methionate_in

Caption: Proposed cellular uptake and hydrolysis of this compound.

B. Potential Applications in Cell Culture
  • Alternative L-methionine Source: In standard cell culture, this compound can serve as a readily available source of L-methionine to support normal cell growth and protein synthesis.[6] This is particularly relevant in the formulation of custom media or in studies where the delivery of methionine is a variable.

  • Metabolic Labeling Studies: Similar to other amino acid analogs, this compound could potentially be used in metabolic labeling experiments. For instance, stable isotope-labeled versions of this compound could be synthesized to trace the metabolic fate of methionine in various cellular processes. While protocols for other methionine analogs like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are established for labeling nascent proteins, the utility of Ethyl L-methionate for such purposes would require empirical validation.[10]

  • Investigation of Cellular Responses to Methionine Derivatives: The introduction of an ethyl group and the subsequent release of ethanol intracellularly may elicit specific cellular responses distinct from those induced by L-methionine alone. Research has shown that high concentrations of L-methionine can inhibit the growth of certain cancer cell lines.[11][12] The cytotoxic effects of L-methionine alkyl esters have also been observed to be dependent on the alkyl chain length, suggesting that the ester moiety itself can influence cellular behavior.[13]

IV. Protocols for Cell Culture Applications

The following protocols provide a general framework for the use of this compound in cell culture. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental objectives.

A. Preparation of Stock Solutions

Due to its high solubility in dimethyl sulfoxide (DMSO), it is recommended to prepare a concentrated stock solution in this solvent.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL, which is approximately 467.88 mM).[9]

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

G cluster_workflow Stock Solution Preparation Workflow Weigh Weigh Ethyl L-methionate HCl Dissolve Dissolve in sterile DMSO Weigh->Dissolve Vortex Vortex to dissolve Dissolve->Vortex Filter Sterile filter (0.22 µm) Vortex->Filter Aliquot Aliquot into single-use tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a sterile stock solution of this compound.

B. Supplementation of Cell Culture Medium

This protocol describes the addition of this compound to a complete cell culture medium.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Complete cell culture medium (e.g., DMEM/F-12) appropriate for the cell line

  • Cell culture flasks or plates with cultured cells

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. Note: The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Under sterile conditions, add the calculated volume of the stock solution to the pre-warmed cell culture medium and mix gently by inversion.

  • Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

  • Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO₂).

Recommended Concentration Ranges:

The optimal concentration of this compound will vary depending on the cell line and the specific application. For general cell culture maintenance as a substitute for L-methionine, a starting concentration equivalent to that of L-methionine in standard media formulations (e.g., 0.1157 mM in DMEM/F-12) is recommended.[14] For studies investigating potential cytotoxic or other specific cellular effects, a broader range of concentrations should be tested.

ApplicationSuggested Starting Concentration Range
L-methionine Replacement 0.1 - 0.5 mM
Cytotoxicity/Growth Inhibition Studies 10 µM - 5 mM

V. Troubleshooting and Considerations

  • Precipitation in Media: If precipitation is observed upon addition of the stock solution to the medium, it may be due to the final concentration exceeding its solubility in the aqueous environment or interactions with other media components. In such cases, consider preparing a more dilute stock solution or adding the stock solution to the medium with vigorous mixing.

  • Cellular Toxicity: At higher concentrations, this compound or the resulting intracellular ethanol may be toxic to cells. Always include a vehicle control (medium with the equivalent concentration of DMSO) in your experiments. Monitor cell viability and morphology closely.

  • Comparison to L-methionine: To accurately assess the specific effects of the ethyl ester derivative, it is essential to run parallel experiments with L-methionine at equivalent molar concentrations.

VI. Concluding Remarks

This compound presents a valuable tool for cell culture research, offering an alternative means of delivering the essential amino acid methionine. Its unique properties may also open avenues for investigating novel cellular responses. By following the protocols and considering the scientific principles outlined in these application notes, researchers can effectively incorporate this compound into their experimental designs to advance our understanding of cellular metabolism and physiology.

VII. References

  • Gjorevski, N., et al. (2023). Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nature Protocols. Available at: [Link]

  • Shu, X., et al. (2022). A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. STAR Protocols. Available at: [Link]

  • Lu, C., et al. (2013). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer Research. Available at: [Link]

  • Benavides, M. A., et al. (2007). Methionine inhibits cellular growth dependent on the p53 status of cells. The American Journal of Surgery. Available at: [Link]

  • Pfanstiehl. L-Methionine Excipient GMP USP EP BP JP ChP. Available at: [Link]

  • Lewis, A. J., et al. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • LookChem. Cas 2899-36-7,this compound. Available at: [Link]

  • Benavides, M. A., et al. (2015). l-Methionine inhibits growth of human pancreatic cancer cells. Pancreas. Available at: [Link]

  • Takagi, J. (2000). Metabolic labeling & Immunoprecipitation. Springer Lab. Available at: [Link]

  • O'Rourke, S. T., et al. (1989). Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Coligan, J. E. (2017). Metabolic Labeling of Protein Antigens with [35S]Methionine. Current Protocols in Immunology. Available at: [Link]

  • Benavides, M. A., et al. (2015). l-Methionine inhibits growth of human pancreatic cancer cells. Pancreas. Available at: [Link]

  • Weigand, K., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. Antioxidants. Available at: [Link]

  • Coligan, J. E. (2017). Metabolic Labeling of Protein Antigens with [35S]Methionine. Current Protocols in Immunology. Available at: [Link]

  • Roy, D. G., et al. (2020). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. EMBO Reports. Available at: [Link]

  • Poprac, P., et al. (2017). l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat's blood plasma. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Polmac. L-Methionine in Cell Culture: Fueling Biopharma Innovation. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6137, L-Methionine. Available at: [Link]

  • Wikipedia. Thiamine. Available at: [Link]

  • Zhang, Y., et al. (2022). Methionine restriction - Association with redox homeostasis and implications on aging and diseases. Redox Biology. Available at: [Link]

  • Di Meo, F., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Biomolecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Methionine restriction - Association with redox homeostasis and implications on aging and diseases. Redox Biology. Available at: [Link]

  • Nacul, U., et al. (2021). Cellular Redox Homeostasis. Antioxidants. Available at: [Link]

Sources

Strategic Protocols for the Synthesis of Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Reframing the Approach to Methionine Incorporation

In modern peptide synthesis, particularly utilizing the prevalent Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry, the direct incorporation of methionine is achieved using N-α-Fmoc-L-methionine (Fmoc-L-Met-OH). While derivatives like Ethyl L-methionate hydrochloride represent the esterified form of the amino acid, they are not standard reagents for peptide chain elongation in SPPS. The core challenge for researchers lies not in the choice of the initial building block, but in managing the unique reactivity of the methionine side chain throughout the synthesis and purification process.

This guide provides a comprehensive framework for successfully synthesizing methionine-containing peptides. We will delve into the underlying chemistry of the methionine residue, detail field-proven protocols to mitigate common side reactions, and outline robust analytical methods for characterization. The focus is on understanding the causality behind experimental choices to ensure the synthesis of high-purity peptides for research and drug development.

Section 1: The Unique Chemistry of the Methionine Side Chain

The L-methionine residue contains a thioether (-S-CH₃) in its side chain. While this functional group is relatively stable during the standard coupling and Fmoc-deprotection cycles of SPPS, it is highly susceptible to two major side reactions, primarily during the final acidic cleavage and deprotection step.[1]

  • Oxidation : The thioether is easily oxidized, converting methionine (Met) to methionine sulfoxide (Met(O)).[1][2][3] This reaction introduces a new stereocenter, resulting in two diastereomers. Oxidation can occur due to dissolved oxygen, peroxides in solvents (e.g., ether used for precipitation), or harsh acidic conditions. The formation of Met(O) increases the peptide's polarity and can significantly alter its conformation and biological activity.[4]

  • S-Alkylation : During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), protective groups such as tert-butyl (tBu) are removed, generating reactive tert-butyl carbocations. These electrophiles can attack the nucleophilic sulfur atom of the methionine side chain, leading to the formation of a stable sulfonium salt.[2][4] This S-tert-butylation adds 56 Da to the peptide mass and is often a major impurity that can be difficult to remove.

Figure 1: Primary side reactions of the methionine residue.

Section 2: Field-Proven Synthesis and Cleavage Protocols

Success in synthesizing methionine-containing peptides hinges on a meticulously planned cleavage strategy. While the coupling of Fmoc-L-Met-OH is standard, the final deprotection step requires special attention to suppress the side reactions detailed above.

Protocol 2.1: Standard Coupling of Fmoc-L-Met-OH in SPPS

The methionine side chain does not require protection during Fmoc-based SPPS.[1] The coupling procedure is consistent with that of other standard amino acids.

Methodology:

  • Resin Preparation: Swell the solid support (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation & Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of Fmoc-L-Met-OH with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Causality: The thioether side chain is nucleophilic but generally unreactive towards the activated carboxyl groups under standard coupling conditions. It is also stable to the basic conditions of piperidine treatment used for Fmoc removal.

Protocol 2.2: Optimized Cleavage from the Resin

This is the most critical step. The choice of cleavage cocktail is paramount to preventing oxidation and S-alkylation. Standard cocktails like 95% TFA are insufficient and often detrimental. An optimized cocktail must contain a combination of scavengers to quench reactive species.

G Workflow: Optimized Cleavage of Met-Peptides start Peptide-Resin (Fully Protected) cocktail Prepare Optimized Cleavage Cocktail start->cocktail cleavage Add Cocktail to Resin (e.g., 1-3 hours, RT) start->cleavage cocktail->cleavage filtration Filter to Separate Resin Beads cleavage->filtration precipitation Precipitate Crude Peptide (Cold Diethyl Ether) filtration->precipitation purification Purify via RP-HPLC precipitation->purification

Figure 2: General workflow for peptide cleavage and workup.

Optimized Cleavage Cocktail Components & Rationale:

ComponentTypical % (v/v)Purpose & Mechanism
TFA 80-90%The strong acid responsible for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
Triisopropylsilane (TIS) 2.5-5%A highly effective carbocation scavenger. It works via hydride transfer to reduce carbocations (like t-butyl⁺), preventing S-alkylation of methionine and modification of tryptophan.
Water 2.5-5%Acts as a scavenger and helps to hydrolyze some side products.
1,2-Ethanedithiol (EDT) 2.5%Another scavenger that is particularly effective for protecting tryptophan residues, but also contributes to a reducing environment.
Dimethyl Sulfide (DMS) or Thioanisole 2-5%Soft nucleophiles that act as scavengers. Thioanisole also helps prevent side reactions with glutamic acid.[3][5]
Ammonium Iodide (NH₄I) or Triphenylphosphine (PPh₃) 1-1.5% (w/w)Critical for Methionine. These are reducing agents that actively suppress the oxidation of the thioether side chain to methionine sulfoxide.[4][5]

Recommended Protocol (Based on Reagent H and similar formulations[4][5]):

  • Preparation: Prepare the cleavage cocktail fresh. For 10 mL of cocktail, combine:

    • Trifluoroacetic acid (TFA): 8.1 mL

    • Phenol (liquefied): 0.5 mL

    • Thioanisole: 0.5 mL

    • 1,2-Ethanedithiol (EDT): 0.25 mL

    • Water: 0.3 mL

    • Dimethylsulfide (DMS): 0.2 mL

    • Ammonium Iodide (NH₄I): 150 mg (1.5% w/w)

  • Cleavage: Add the prepared cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides also containing cysteine, a shorter time (e.g., 2 hours) is often preferred.[5]

  • Work-up:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a vortexing centrifuge tube of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Section 3: Purification and Analytical Characterization

Rigorous analysis is essential to confirm the identity and purity of the final peptide product and to quantify any side products.

Protocol 3.1: Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[6][7]

Methodology:

  • Solubilization: Dissolve the crude peptide in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and a minimal amount of Solvent B (e.g., 0.1% TFA in acetonitrile) or another solvent like acetic acid or DMSO if solubility is poor.

  • Column: Use a C18 stationary phase column suitable for peptide separations.

  • Elution: Purify the peptide using a linear gradient of increasing concentration of Solvent B.

    • Example Gradient: 5-65% Solvent B over 60 minutes.

  • Detection & Fraction Collection: Monitor the elution at 214/220 nm and collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the correct product before pooling and lyophilization.

Expert Insight: The Met(O) impurity is more polar and will typically elute earlier than the target peptide. The S-alkylated product may elute earlier or later depending on the nature of the alkyl group and the overall peptide sequence, but it is readily distinguishable by mass.

Protocol 3.2: Characterization by Mass Spectrometry

Mass spectrometry (MS) is indispensable for verifying the final product.[8][9]

Methodology:

  • LC-MS Analysis: Analyze the crude and purified peptide using liquid chromatography coupled to a mass spectrometer.

  • Mass Verification:

    • Confirm the molecular weight of the main peak matches the theoretical mass of the desired peptide.

    • Search the chromatogram for masses corresponding to key side products:

      • Oxidation: [M+16 H]⁺

      • S-tert-butylation: [M+56 H]⁺

  • Tandem MS (MS/MS): For unambiguous identification, perform fragmentation analysis. Collision-induced dissociation (CID) of a peptide containing Met(O) often shows a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH), which can be used as a diagnostic marker.[10]

G Analytical Workflow for Met-Peptides Crude Crude Peptide (Post-Cleavage) LCMS Analytical LC-MS Crude->LCMS Purify Preparative RP-HPLC Crude->Purify Data Mass Data Analysis LCMS->Data Target Target Peptide [M+H]⁺ Data->Target Oxidized Oxidized Impurity [M+16+H]⁺ Data->Oxidized Alkylated Alkylated Impurity [M+56+H]⁺ Data->Alkylated Final Pure Peptide Purify->Final Final->LCMS Purity Check

Sources

Application Notes and Protocols: Delivery of Ethyl L-methionate hydrochloride to Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Ethyl L-methionate Delivery

L-methionine is an essential sulfur-containing amino acid critical for a multitude of cellular processes, including protein synthesis, methylation reactions via its metabolite S-adenosylmethionine (SAM), and the synthesis of other vital molecules like cysteine and taurine[1][2]. In cell culture, maintaining an adequate supply of methionine is paramount for cellular health, proliferation, and function[3].

Ethyl L-methionate hydrochloride (CAS No. 2899-36-7) is an esterified, water-soluble derivative of L-methionine[4][5][6]. The addition of the ethyl ester group increases the lipophilicity of the parent amino acid. This modification facilitates its passage across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases are believed to hydrolyze the ester bond, releasing free L-methionine and a negligible amount of ethanol. This "pro-drug" approach effectively bypasses the potential rate limitations of natural amino acid transport systems and creates a steep intracellular concentration of L-methionine, thereby driving metabolic pathways that depend on it.

These application notes provide a comprehensive guide to the principles and practical steps for the effective delivery of this compound into cultured mammalian cells. We will cover the underlying mechanism, detailed protocols for preparation and cell treatment, and critical validation steps to ensure experimental integrity.

Principle of Cellular Uptake and Intracellular Activation

The delivery of this compound is a two-stage process: transit across the cell membrane followed by intracellular hydrolysis.

  • Enhanced Membrane Permeation : Unlike its parent amino acid L-methionine, which relies exclusively on specific solute carrier (SLC) family transporters (e.g., SLC7A5, SLC43A2)[7][8], the esterified form possesses increased lipid solubility. This allows it to more readily diffuse across the plasma membrane. It may also still be a substrate for the large neutral amino acid transporters (System L), potentially acting as a competitive inhibitor to L-methionine itself[9][10].

  • Intracellular Hydrolysis and Trapping : Upon entering the cytoplasm, non-specific esterase enzymes cleave the ethyl group, liberating native L-methionine. This conversion is crucial as it "traps" the molecule inside the cell; the now more polar L-methionine cannot easily diffuse back out and is readily available for cellular metabolism. This mechanism creates a concentration gradient that favors the continued influx of the esterified compound.

Below is a diagram illustrating the proposed mechanism of cellular uptake.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytoplasm) EM_ext Ethyl L-methionate (Hydrophilic Salt) transporter Amino Acid Transporter (e.g., System L) EM_ext->transporter:f0 Transporter-Mediated diffusion_node Passive Diffusion EM_ext->diffusion_node Lipophilic EM_int Ethyl L-methionate transporter:f1->EM_int esterase Esterases EM_int->esterase Hydrolysis Met L-Methionine esterase->Met EtOH Ethanol esterase->EtOH Metabolism Cellular Metabolism (Protein Synthesis, Methylation, etc.) Met->Metabolism

Caption: Proposed mechanism of Ethyl L-methionate uptake and activation.

Materials and Reagents

  • This compound (CAS: 2899-36-7)[11]

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics as required[12]

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes and serological pipettes

  • 96-well and 6-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated counter)

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or LDH release assay)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

Protocol Part 1: Preparation of Stock Solutions

Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO is essential for stability and minimizing solvent effects on cells. Storing as single-use aliquots prevents degradation from repeated freeze-thaw cycles[4][13]. This compound is hygroscopic, so handling should be performed quickly in a dry environment to ensure accurate weighing[14][15].

Procedure:

  • Calculation: Determine the mass of this compound (MW: 213.73 g/mol )[6] needed to prepare a stock solution of desired concentration (e.g., 100 mM).

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL of a 100 mM stock: 0.1 mol/L × 0.001 L × 213.73 g/mol = 0.02137 g = 21.37 mg

  • Dissolution: Under a sterile biosafety cabinet, weigh the calculated amount of powder and dissolve it in the appropriate volume of anhydrous DMSO. Vortex thoroughly until the solid is completely dissolved. Ultrasonic agitation may be required for high concentrations[4].

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use microcentrifuge tubes (e.g., 10-20 µL per tube). Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month)[4].

Table 1: Stock Solution Preparation Guide (for DMSO Solvent)

Desired Stock Concentration Mass per 1 mL of DMSO
10 mM 2.14 mg
50 mM 10.69 mg
100 mM 21.37 mg

| 200 mM | 42.75 mg |

Protocol Part 2: Determination of Optimal Working Concentration

Rationale: Before conducting experiments, it is imperative to determine the cytotoxic threshold of the compound for your specific cell line. Amino acid esters with longer alkyl chains have shown cytotoxicity[16], and while the ethyl ester is expected to be safer, each cell line's sensitivity can vary. A dose-response experiment using a viability assay will establish the sub-toxic concentration range for your studies.

Procedure:

  • Cell Seeding: Seed your mammalian cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) at the time of treatment. Allow cells to adhere and recover overnight.

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is from 1 µM to 5 mM.

    • Important: Ensure the final concentration of DMSO in the medium is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%). Include a "vehicle control" well containing only the highest concentration of DMSO used.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cytotoxicity assay (e.g., MTT or LDH) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability (%) versus compound concentration (log scale) to determine the IC50 (concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration. For subsequent experiments, use concentrations well below the IC50 value.

Protocol Part 3: General Protocol for Experimental Treatment

Rationale: This protocol outlines the standard procedure for treating cells with the determined optimal concentration of this compound for your specific experimental endpoint.

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, T-25 flask) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Preparation of Working Solution: Thaw one aliquot of the high-concentration stock solution. Dilute it into fresh, pre-warmed complete culture medium to achieve the desired final working concentration determined in Part 2. Mix thoroughly.

  • Treatment: Aspirate the existing medium from the cells and gently add the medium containing this compound. Also include an untreated control and a vehicle (DMSO) control.

  • Incubation: Place the cells back into the incubator for the desired experimental duration. This could range from a few hours for acute signaling studies to several days for metabolic or proliferation assays.

  • Downstream Analysis: Following incubation, harvest the cells for your intended downstream application (e.g., Western blotting, qPCR, metabolic analysis, imaging).

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from initial preparation to final analysis.

G A 1. Prepare Stock Solution (100 mM in DMSO) B 2. Aliquot & Store (-80°C) A->B D 4. Dose-Response Assay (Cytotoxicity) B->D Dilute for assay C 3. Seed Cells (96-well plate) C->D E 5. Determine Optimal Working Concentration D->E G 7. Prepare Working Solution & Treat Cells E->G F 6. Seed Cells for Experiment (e.g., 6-well plate) F->G H 8. Incubate for Experimental Duration G->H I 9. Harvest & Analyze (e.g., Western, LC-MS) H->I

Caption: High-level experimental workflow for using Ethyl L-methionate.

Troubleshooting

Problem Potential Cause Suggested Solution
Compound precipitates in culture medium. Concentration exceeds solubility limit in aqueous solution.Prepare the working solution in serum-free medium first, then add serum. Alternatively, lower the final working concentration. Ensure stock solution is fully dissolved in DMSO.
High cell death even at low concentrations. Cell line is highly sensitive; compound batch issue; stock solution degraded.Re-run the cytotoxicity assay starting from a much lower concentration (nM range). Use a new, unopened vial of the compound. Confirm the integrity of your DMSO solvent.
No observable effect at high concentrations. Compound is inactive; cellular uptake is blocked; intracellular esterase activity is low.Verify compound identity and purity. Test a different cell line. As a positive control, culture cells in methionine-free medium and attempt to "rescue" them with Ethyl L-methionate.
High variability between replicate wells. Inconsistent cell seeding; pipetting errors during dilution or treatment; edge effects on the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of a 96-well plate.

Conclusion

This compound serves as a valuable tool for modulating intracellular L-methionine levels in mammalian cells. Its enhanced membrane permeability and subsequent intracellular conversion to L-methionine offer a reliable method for studying methionine-dependent cellular processes. By following the detailed protocols for stock preparation, cytotoxicity screening, and experimental treatment outlined in these notes, researchers can ensure reproducible and scientifically sound results. Adherence to these guidelines, particularly the initial determination of a non-toxic working concentration, is critical for the successful application of this compound in cell biology and drug development research.

References

  • Baird, F. E., et al. (2004). Transport of L-methionine in human diploid fibroblast strain WI38. PubMed.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
  • Humana Press. (2003). Gene Delivery to Mammalian Cells: Volume 1: Nonviral Gene Transfer Techniques. SpringerLink.
  • Singh, P., et al. (2022). Methionine uptake via SLC43A2 transporter is essential for regulatory T lymphocyte survival. Science.
  • Abraham, A., et al. (1989). Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. Journal of Pharmaceutical Sciences.
  • Shomu's Biology. (2015). Transfection of mammalian cells. YouTube.
  • ResearchGate. Major transport systems in mammalian cells. ResearchGate.
  • Bröer, S. & Bröer, A. (2017). Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport. Physiological Reviews.
  • LookChem. (n.d.). Cas 2899-36-7,this compound. LookChem.
  • Torchilin, V. P. (2008). Cell-Mediated Drugs Delivery. PMC.
  • Salazar, A., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids.
  • Huwyler, J., et al. (1996). Brain drug delivery of small molecules using immunoliposomes. PNAS.
  • Viltres, C., et al. (2022). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. PMC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - L-Methionine ethyl ester hydrochloride, 99%. Fisher Scientific.
  • Google Patents. (2016). Process for improving the solubility of cell culture media. Google Patents.
  • Sasabe, J., et al. (2021). Mammalian Tolerance to Amino Acid Heterochirality. PMC.
  • Elsässer, S. (2023). Expanding the non-canonical amino acid toolbox for mammalian cells. YouTube.
  • L-Ethionine. (n.d.). PubChem.
  • HiMedia Laboratories. (n.d.). L-methionine. HiMedia Laboratories.
  • Cytion. (n.d.). Cell culture media. Cytion.
  • Cell culture media impact on drug product solution stability. (2016). PubMed.
  • Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. (2022). EMBO Press.
  • Absorption of methionine sources in animals—is there more to know?. (2021). PMC.
  • Martín-Venegas, R., et al. (2009). Effect of pH on L- and D-methionine uptake across the apical membrane of Caco-2 cells. American Journal of Physiology-Cell Physiology.
  • Thiamine. (n.d.). Wikipedia.
  • Dopamine. (n.d.). Wikipedia.
  • L-Ethionine. (n.d.). PubChem.

Sources

Application Note: Determination of the Equilibrium Solubility of Ethyl L-methionate Hydrochloride in Common Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the equilibrium solubility of Ethyl L-methionate hydrochloride in commonly used biological buffers. Solubility is a critical physicochemical parameter that influences a compound's behavior in biological assays and its potential bioavailability.[1][2] This note details the chemical characteristics of this compound, discusses the rationale for selecting appropriate biological buffers, and presents a detailed, step-by-step protocol based on the reliable shake-flask method for accurate solubility assessment.[3] Adherence to this protocol will ensure the generation of robust and reproducible data essential for pre-formulation studies and drug candidate evaluation.[4]

Introduction: The Critical Role of Solubility

In the fields of pharmacology and drug discovery, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. Low solubility can lead to erratic results in in vitro biological assays, hinder formulation development, and often correlates with poor oral bioavailability, thereby limiting therapeutic efficacy.[2] this compound, as an amino acid ester derivative, is a compound of interest in various research applications, including its use as a pharmaceutical intermediate and its potential antioxidant properties.[5][6]

Accurate determination of its solubility in physiologically relevant media is a prerequisite for meaningful biological testing and formulation design. Biological buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES are ubiquitous in in vitro research, as they are designed to mimic the pH and ionic strength of physiological conditions.[7][8] However, the composition of these buffers can significantly impact the solubility of a test compound. Therefore, a systematic approach to quantifying solubility in these specific media is essential. This guide provides the scientific background and a validated protocol to perform these critical measurements.

Compound Profile: this compound

Understanding the chemical nature of this compound is fundamental to designing a robust solubility experiment.

  • Structure and Properties:

    • Chemical Name: (S)-Ethyl 2-amino-4-(methylthio)butanoate hydrochloride[5]

    • Molecular Formula: C₇H₁₆ClNO₂S[9]

    • Molecular Weight: 213.73 g/mol [5][9]

    • Appearance: White crystalline powder[6]

    • Melting Point: 90-92 °C[5]

  • Key Physicochemical Characteristics:

    • Hydrochloride Salt: The compound is the hydrochloride salt of an amino acid ester. This salt form generally enhances aqueous solubility compared to the free base by protonating the primary amine, rendering it more polar. In solution, it will dissociate into the protonated ethyl L-methionate cation and a chloride anion.

    • pH-Dependent Solubility: The primary amine group has a pKa value that dictates the ionization state of the molecule at different pH values. The solubility of the compound is expected to be highest at acidic pH where the amine is fully protonated and may decrease as the pH approaches and surpasses the pKa of the amine.

    • Potential for Hydrolysis: As an ester, the compound is susceptible to hydrolysis, particularly at alkaline pH, which would break it down into L-methionine and ethanol. This potential degradation pathway must be considered, as it can affect the measurement of the true equilibrium solubility of the parent compound.[10] Stability testing is a crucial component of the solubility protocol.

Rationale for Buffer Selection

The choice of buffer is critical for mimicking physiological conditions and ensuring the relevance of the solubility data. The following buffers are recommended for initial screening due to their widespread use in biological research.

  • Phosphate-Buffered Saline (PBS), pH 7.4: PBS is an isotonic buffer that mimics the osmolarity and ion concentrations of human body fluids.[7][8][11] Its composition, typically containing sodium chloride, potassium chloride, disodium phosphate, and monopotassium phosphate, makes it a primary choice for cell-based assays.[12]

  • TRIS Buffer (Tris-HCl), pH 7.4: Tris(hydroxymethyl)aminomethane is an organic buffer commonly used in biochemistry and molecular biology.[13] It is generally considered biologically inert, but its pH is known to be temperature-dependent.[14]

  • HEPES Buffer, pH 7.4: HEPES is a zwitterionic organic buffering agent and one of Good's buffers.[15][16] It is widely used in cell culture because it effectively maintains physiological pH, even with changes in CO₂ concentration, and has negligible metal ion binding capacity.[15][17]

Experimental Principle: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[3] This technique involves adding an excess amount of the solid compound to a specific volume of the buffer. The resulting suspension is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[3] After equilibrium is reached, the solid and liquid phases are separated (e.g., by centrifugation or filtration), and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

dot

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Protocol: Equilibrium Solubility Determination

This protocol is designed to be a self-validating system, incorporating checks for pH stability and compound integrity.

Materials and Equipment
  • This compound (powder, >99% purity)

  • Reagents for buffer preparation (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄, Tris base, HEPES, HCl, NaOH)[11][18]

  • Type I (ultrapure) water

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control

  • Thermostatic water bath or incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • HPLC system with UV detector

  • Autosampler vials, glass vials with screw caps

Buffer Preparation

Prepare 1X concentrations of the following buffers. After preparation, filter each buffer through a 0.22 µm filter.

  • 1X PBS (pH 7.4):

    • Sodium Chloride (NaCl): 137 mM

    • Potassium Chloride (KCl): 2.7 mM

    • Disodium Phosphate (Na₂HPO₄): 10 mM

    • Monopotassium Phosphate (KH₂PO₄): 1.8 mM

    • Dissolve salts in ~800 mL of ultrapure water. Adjust pH to 7.4 with HCl or NaOH if necessary. Bring the final volume to 1 L.[8]

  • 1X TRIS Buffer (50 mM, pH 7.4):

    • Tris(hydroxymethyl)aminomethane: 50 mM

    • Dissolve Tris base in ~800 mL of ultrapure water. Adjust the pH to 7.4 using concentrated HCl. Bring the final volume to 1 L.

  • 1X HEPES Buffer (25 mM, pH 7.4):

    • HEPES: 25 mM

    • Dissolve HEPES in ~800 mL of ultrapure water. Adjust the pH to 7.4 using NaOH. Bring the final volume to 1 L.[19]

Experimental Procedure

Self-Validation Principle: Each step includes checks to ensure the integrity of the experimental conditions. The experiment should be performed in at least triplicate for each buffer condition.

  • Compound Addition:

    • To a series of glass vials, add an excess amount of this compound. A general rule is to add at least 2-3 times the expected highest solubility. If unknown, start with ~10-20 mg per 1 mL of buffer.

    • Causality: Adding a clear excess ensures that a solid phase remains at equilibrium, which is the definition of a saturated solution.[3]

  • Buffer Addition & Initial Sampling (T=0):

    • Add a precise volume (e.g., 1.0 mL) of the desired buffer to each vial.

    • Immediately after addition, vortex vigorously for 30 seconds.

    • Take an immediate sample (T=0) by withdrawing an aliquot, filtering or centrifuging it, and preparing it for HPLC analysis.

    • Trustworthiness: This T=0 sample will be used to assess the stability of the compound over the incubation period.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature studies or 37°C for physiological relevance) and agitate at a moderate speed (e.g., 150-250 rpm).[20]

    • Equilibrate for at least 24 hours. A preliminary time-to-equilibrium study (e.g., sampling at 4, 8, 24, 48 hours) is recommended to confirm that equilibrium has been reached.[1]

  • Post-Equilibration Processing:

    • After incubation, visually inspect each vial to confirm that excess solid remains.

    • Allow the vials to stand for 30 minutes to let the bulk of the solid settle.

    • Carefully measure the pH of the suspension in each vial.

    • Trustworthiness: A significant change in pH (>0.2 units) from the initial buffer pH indicates that the compound itself has altered the buffer conditions, which must be noted as it can affect solubility.[3]

  • Sample Collection:

    • Withdraw an aliquot of the supernatant.

    • Immediately separate the liquid from the solid phase. This is a critical step to prevent further dissolution.

      • Method A (Filtration): Use a chemical-resistant syringe filter (e.g., 0.22 µm PVDF). Discard the first few drops to saturate any potential binding sites on the filter membrane.

      • Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid. Carefully collect the supernatant.

  • Quantification:

    • Prepare a calibration curve of this compound in the corresponding buffer using a validated HPLC-UV method.

    • Dilute the collected supernatant samples with the appropriate buffer to fall within the linear range of the calibration curve.

    • Analyze the T=0 and T=24h (or final) samples by HPLC.

Data Analysis and Presentation

  • Calculate Solubility: Use the calibration curve to determine the concentration of the compound in the diluted supernatant samples. Back-calculate to find the concentration in the original undiluted supernatant. This value represents the equilibrium solubility.

  • Assess Stability: Compare the total peak area (parent + degradants) of the T=24h sample to the T=0 sample. A significant decrease suggests compound degradation. Also, check for the appearance of new peaks, such as that corresponding to L-methionine.

  • Report Data: Summarize the quantitative data in a clear, structured table.

Table 1: Equilibrium Solubility of this compound

Buffer System pH (Initial) pH (Final, 24h) Temperature (°C) Solubility (mg/mL) Solubility (mM) Stability (% Remaining)
PBS 7.4 [Insert Data] 25°C [Insert Data] [Insert Data] [Insert Data]
TRIS-HCl 7.4 [Insert Data] 25°C [Insert Data] [Insert Data] [Insert Data]
HEPES 7.4 [Insert Data] 25°C [Insert Data] [Insert Data] [Insert Data]
PBS 7.4 [Insert Data] 37°C [Insert Data] [Insert Data] [Insert Data]
TRIS-HCl 7.4 [Insert Data] 37°C [Insert Data] [Insert Data] [Insert Data]

| HEPES | 7.4 | [Insert Data] | 37°C | [Insert Data] | [Insert Data] | [Insert Data] |

Data should be reported as mean ± standard deviation for n≥3 replicates.

dot

ChemicalEquilibrium cluster_main Aqueous Buffer System Solid [Compound-HCl]solid (Excess Solid) Dissolved [Compound-H⁺]dissolved + Cl⁻ equil_node Solid->equil_node k_dissolution Hydrolyzed L-Methionine + Ethanol + H⁺ Dissolved->Hydrolyzed k_hydrolysis (pH, Temp dependent) Dissolved->equil_node k_precipitation equil_node->Dissolved lab1 Equilibrium Solubility Measurement (Shake-Flask Method) lab2 Potential Degradation Pathway

Caption: Equilibria of Ethyl L-methionate HCl in a biological buffer.

Conclusion and Further Considerations

This application note provides a robust, scientifically grounded protocol for determining the equilibrium solubility of this compound in key biological buffers. By following this detailed methodology, researchers can generate reliable data crucial for interpreting biological assay results and guiding formulation development.

Key Considerations:

  • Ionic Strength: The ionic strength of the buffers can influence solubility via the common-ion effect or changes in activity coefficients.

  • Excipient Effects: If formulating the compound, the presence of excipients can either increase or decrease its apparent solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being tested.

Accurate solubility data is a non-negotiable starting point for the successful development of any chemical entity for biological or pharmaceutical applications.

References

  • Wikipedia. (n.d.). Phosphate-buffered saline.
  • LookChem. (n.d.). Cas 2899-36-7, this compound.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Composition of HEPES buffer solution.
  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS).
  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Tris buffer composition.
  • Wikipedia. (n.d.). HEPES.
  • DC Fine Chemicals. (2023). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • ReAgent Chemicals. (2021). What is HEPES Buffer?.
  • protocols.io. (2022). Preparation of PBS Solution.
  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Scripps Laboratories. (n.d.). Tris Buffer Formulations.
  • ThoughtCo. (2025). How to Make Tris Buffer Solution for Medical or Lab Use.
  • Journal of the American Chemical Society. (n.d.). Formation and Stability of Organic Zwitterions in Aqueous Solution.
  • World Health Organization (WHO). (2018). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • ScienceDirect. (2018). Preformulation Studies.
  • ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C.
  • AAPS PharmSciTech. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids.
  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS....
  • PubMed Central (PMC). (2022). Synthesis and Characterization of Amino Acid Decyl Esters....
  • ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results....
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments....
  • Industrial & Engineering Chemistry Research. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents....
  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • U.S. Food and Drug Administration (FDA). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products....
  • Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs....
  • Federal Register. (2018). Dissolution Testing.
  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: IMMEDIATE RELEASE SOLID ORAL DOSAGE FORMS....
  • HiMedia Laboratories. (n.d.). L-methionine.
  • National Center for Biotechnology Information. (n.d.). L-Ethionine. PubChem Compound Database.
  • Wikipedia. (n.d.). Creatine.

Sources

Application Notes & Protocols for Ethyl L-methionate Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of Ethyl L-methionate hydrochloride (EMH) stock solutions. Tailored for researchers, scientists, and professionals in drug development, these protocols emphasize scientific integrity, experimental reproducibility, and safety. By explaining the causality behind each step, this guide ensures the generation of accurate and stable stock solutions, a critical prerequisite for reliable downstream experimental results.

Introduction: The Criticality of a Validated Stock Solution

This guide moves beyond a simple list of steps to provide a self-validating system for preparing EMH solutions, grounded in the physicochemical properties of the compound and established best practices in laboratory science.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for making informed decisions during solution preparation. Key characteristics are summarized in Table 1.

PropertyValueSource & Significance
CAS Number 2899-36-7[5] Unique identifier for substance registration.
Molecular Formula C₇H₁₅NO₂S · HCl[6] Defines the elemental composition.
Molecular Weight 213.73 g/mol [5] Critical for all molarity-based calculations.
Appearance White crystalline powder[7] Visual confirmation of compound integrity. Deviations may indicate impurity or degradation.
Melting Point 90-92 °C[1] A sharp melting point within this range is an indicator of high purity.
Stability Stable under recommended storage. Hygroscopic .[6][8][9] The tendency to absorb moisture from the air necessitates handling in a dry environment and storage in desiccated, tightly sealed containers to prevent degradation and weighing errors.
Solubility Soluble in Water, Ethanol, and DMSO.[7][10] Provides options for solvent selection based on experimental compatibility. DMSO offers high solubility (100 mg/mL) but requires special handling.[10]

Safety Precautions and Hazard Management

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazard Profile: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. May cause respiratory irritation.[6][8]

  • Handling: Always handle inside a certified chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, nitrile gloves (or other appropriate chemical-resistant gloves), and ANSI-rated safety goggles.[9] When handling the powder outside of a contained system, a NIOSH-approved N95 respirator is recommended to prevent inhalation.

  • Exposure Response:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6]

    • Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Experimental Protocol: Preparation of a 100 mM EMH Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution, a common starting concentration for serial dilutions. The choice of Dimethyl Sulfoxide (DMSO) as the solvent is based on its high solubilizing capacity for EMH.[10]

Materials and Equipment
  • This compound (EMH), >99% purity (CAS: 2899-36-7)

  • Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)[4]

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Chemical fume hood

  • Vortex mixer

  • Bath sonicator

  • Pipettors and sterile, filtered pipette tips

Workflow Diagram

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase A 1. Calculation Calculate mass of EMH needed for desired concentration and volume. B 2. Weighing Accurately weigh EMH powder on a calibrated balance inside a fume hood. A->B Mass value D 4. Dissolution Transfer weighed EMH to the flask. Mix using vortexing and sonication. B->D Powder C 3. Solvent Addition Add ~80% of the final DMSO volume to the volumetric flask. C->D Solvent E 5. Final Volume Adjustment Bring solution to final volume with DMSO. Invert to mix. D->E Incomplete solution F 6. Quality Control Visually inspect for particulates. Ensure complete dissolution. E->F Final stock solution G 7. Aliquoting Dispense into single-use, cryo-rated amber vials. F->G Validated solution H 8. Labeling Label each vial with compound name, concentration, date, and initials. G->H Aliquots I 9. Storage Store immediately at -20°C or -80°C. H->I Labeled aliquots

Caption: Workflow for preparing EMH stock solutions.

Step-by-Step Methodology

Step 1: Pre-Protocol Preparations

  • Ensure the analytical balance is calibrated and level.[4]

  • Bring the sealed container of EMH powder to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Use a new, sealed bottle of anhydrous DMSO. Hygroscopic DMSO can absorb water, which may impact the solubility and stability of the compound.[10]

Step 2: Calculating the Required Mass The fundamental formula for this calculation is: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Example for 10 mL of a 100 mM solution:

    • Molarity = 100 mM = 0.1 mol/L

    • Volume = 10 mL = 0.01 L

    • Molecular Weight = 213.73 g/mol

    • Mass = 0.1 mol/L × 0.01 L × 213.73 g/mol = 0.21373 g (or 21.37 mg)

Step 3: Weighing the Compound

  • Place a weigh boat on the analytical balance and tare it.

  • Working inside a chemical fume hood, carefully weigh out the calculated mass of EMH.

  • Expert Tip: It is more accurate to weigh a mass close to the target (e.g., 21.50 mg) and recalculate the exact concentration than to struggle to hit the exact target weight.[4]

    • Recalculation Example: If 21.50 mg is weighed for a final volume of 10 mL:

      • Molarity = (0.02150 g / 213.73 g/mol ) / 0.01 L = 0.1006 M (or 100.6 mM)

Step 4: Dissolution

  • Add approximately 8 mL of DMSO (80% of the final 10 mL volume) to the 10 mL volumetric flask.

  • Carefully transfer the weighed EMH powder into the flask.

  • Cap the flask and vortex until the powder is mostly dispersed.

  • Place the flask in a bath sonicator for 5-10 minutes to facilitate complete dissolution.[10] The solution should become completely clear.

Step 5: Final Volume Adjustment and Mixing

  • Once the solution is clear and has returned to room temperature, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. Avoid vigorous shaking that could introduce bubbles.

Step 6: Aliquoting and Storage

  • Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber glass or polypropylene cryovials. This minimizes freeze-thaw cycles, which can degrade the compound, and protects it from light.

  • Label each vial clearly with:

    • Compound Name: Ethyl L-methionate HCl

    • Exact Concentration (e.g., 100.6 mM in DMSO)

    • Preparation Date

    • Preparer's Initials

  • Store the aliquots under the appropriate conditions as detailed in Table 2.

Solvent Selection and Storage Conditions

The choice of solvent and storage temperature is critical for maintaining the integrity of the stock solution.

SolventMax Recommended ConcentrationStorage TemperatureStability PeriodNotes & Best Practices
DMSO 100 mg/mL (467.88 mM)[10]-20°C1 Month[10]Recommended for most in vitro applications. Use freshly opened, anhydrous grade. Be aware of DMSO's hygroscopic nature. Ensure final DMSO concentration in assays is low (<0.5%) to avoid solvent-induced artifacts.
-80°C6 Months[10]Recommended for long-term storage. Minimizes degradation and water absorption.
Ethanol Soluble (specific data limited)[7]-20°C(Not specified, test required)Useful when DMSO is incompatible with the experimental system. May require warming to fully dissolve. Use absolute (200 proof) ethanol.
Water Soluble (specific data limited)[7]4°C(Not specified, test required)Prone to microbial growth; prepare fresh or sterile filter (0.22 µm) if not for immediate use. Less suitable for long-term storage due to potential hydrolysis.

Conclusion

The protocols outlined in this document provide a robust framework for the preparation of reliable this compound stock solutions. By integrating an understanding of the compound's chemical properties with established laboratory best practices, researchers can significantly enhance the accuracy and reproducibility of their experiments. Adherence to these guidelines, particularly regarding safety, solvent choice, and storage conditions, forms the foundation of trustworthy scientific outcomes.

References

  • LookChem.
  • Bitesize Bio.Top Ten Tips for Making Stock Solutions.[Link]
  • G-Biosciences.Stock Solutions 101: Everything You Need to Know.[Link]
  • Bitesize Bio.
  • PubChem, National Institutes of Health.
  • Rice University.Solutions and dilutions: working with stock solutions.[Link]
  • Fisher Scientific.SAFETY DATA SHEET - L-Methionine ethyl ester hydrochloride, 99% (UK).[Link]
  • Quora.
  • Sciencemadness Discussion Board.Converting to the hydrochloric salt for storage?[Link]
  • Google Patents.
  • Pharmaguideline.
  • Benchling.
  • YouTube.How to Make a 1M HCl Solution (Hydrochloric acid).[Link]
  • HiMedia Labor

Sources

Application Notes & Protocols: Ethyl L-methionate hydrochloride for In Vitro and In Vivo Methylation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylation is a fundamental epigenetic and post-translational modification that governs a vast array of cellular processes, including gene expression, protein function, and signal transduction.[1] The universal methyl donor for these reactions is S-adenosylmethionine (SAM).[2][3] Manipulating intracellular SAM levels is a key strategy for elucidating the functional consequences of methylation. Ethyl L-methionate hydrochloride (ELM-HCl) serves as a potent tool for researchers, acting as a cell-permeable prodrug of L-methionine.[4] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-methionine, which then enters the one-carbon metabolism pathway to boost the endogenous pool of SAM.[5] This guide provides a comprehensive overview of the mechanism, properties, and applications of ELM-HCl, complete with detailed protocols for its use in cell-based methylation studies.

Part 1: Principle of Action - From Prodrug to Universal Methyl Donor

The utility of this compound lies in its efficient delivery of L-methionine into the cellular environment. L-methionine itself has transport limitations, but its esterified form, ELM-HCl, exhibits enhanced membrane permeability. The process can be visualized as a three-step intracellular journey:

  • Cellular Uptake: ELM-HCl crosses the cell membrane, facilitated by its increased lipophilicity and likely utilizing amino acid transport systems.[4][6]

  • Intracellular Hydrolysis: Non-specific intracellular esterases cleave the ethyl ester bond, releasing L-methionine and ethanol.[7] This conversion traps L-methionine within the cell.

  • Metabolic Conversion to SAM: The liberated L-methionine is adenylated by methionine adenosyltransferase (MAT) in an ATP-dependent reaction to form S-adenosylmethionine (SAM), the active methyl donor.[5] This newly synthesized SAM is then available to a host of methyltransferase enzymes that target DNA, RNA, proteins, and other metabolites.[8][9]

The diagram below illustrates this metabolic pathway, which forms the basis of ELM-HCl's function in methylation research.

ELM_HCl_Metabolism ELM_HCl_out Ethyl L-methionate HCl ELM_HCl_in Ethyl L-methionate ELM_HCl_out->ELM_HCl_in  Cellular Uptake (Amino Acid Transporters) L_Met L-Methionine ELM_HCl_in->L_Met Hydrolysis SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) L_Met->SAM Adenylation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Transfer Substrate Substrate (DNA, Protein, etc.) Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate Esterases Intracellular Esterases Esterases->ELM_HCl_in MAT MAT Enzyme + ATP MAT->L_Met MTase Methyltransferase (DNMT, PRMT, etc.) MTase->SAM MTase->Substrate

Caption: Intracellular conversion of Ethyl L-methionate HCl to the active methyl donor, SAM.

Part 2: Compound Specifications and Safe Handling

Scientific integrity begins with well-characterized reagents and safe laboratory practices. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Synonyms L-Methionine ethyl ester hydrochloride[10]
CAS Number 2899-36-7[10][11]
Molecular Formula C₇H₁₅NO₂S·HCl[10][11]
Molecular Weight 213.73 g/mol [10][11]
Appearance White crystalline powder[12]
Melting Point 85 - 92 °C[12]
Stability Stable under recommended storage. Hygroscopic.[11][13]
Storage Store at room temperature or -20°C for long term. Keep tightly closed and protected from moisture. For stock solutions, store at -80°C for up to 6 months.[13][14]

Safety & Handling Precautions:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11][15] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11][16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing.

  • First Aid: In case of contact, rinse the affected area immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water but do not induce vomiting. Seek medical attention in all cases of significant exposure.[11][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[13]

Part 3: Application Protocols for Cell-Based Methylation Studies

The primary application of ELM-HCl is to serve as a supplemental source of L-methionine for cultured cells, thereby increasing the intracellular SAM pool and promoting methylation events. This can be used to study the effects of global hypermethylation or to enhance the detection of specific methylation marks.

Protocol 1: Inducing Global DNA and Histone Hypermethylation in Cultured Cells

This protocol provides a framework for treating adherent mammalian cells with ELM-HCl to investigate downstream functional consequences, such as changes in gene expression or chromatin accessibility.

A. Experimental Workflow Overview

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Prepare ELM-HCl Stock Solution C 3. Treat Cells with ELM-HCl (and Vehicle Control) A->C B 2. Seed Cells in Culture Plates B->C D 4. Incubate (e.g., 24-72 hours) C->D E 5. Harvest Cells D->E F 6. Isolate Biomolecules (DNA, Protein, RNA) E->F G_DNA 7a. DNA Methylation Analysis (e.g., Bisulfite-Seq) F->G_DNA G_Prot 7b. Protein Methylation Analysis (e.g., Western Blot, MS) F->G_Prot H 8. Data Interpretation G_DNA->H G_Prot->H

Caption: Workflow for studying hypermethylation in cell culture using ELM-HCl.

B. Detailed Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a sterile 100 mM stock solution of this compound in serum-free cell culture medium or sterile PBS.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in single-use aliquots at -80°C to maintain stability.[14] Avoid repeated freeze-thaw cycles.[17]

  • Cell Seeding:

    • Plate the mammalian cell line of interest (e.g., HEK293T, HeLa, A549) in appropriate culture vessels (e.g., 6-well or 12-well plates).

    • Seed cells at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

  • Treatment (Self-Validating Design):

    • Dose-Response: It is critical to first perform a dose-response experiment to determine the optimal, non-toxic concentration of ELM-HCl for your specific cell line. Test a range of concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a vehicle control (an equivalent volume of the solvent used for the stock solution).

    • Controls: For the main experiment, include the following conditions:

      • Untreated Control: Cells grown in standard culture medium.

      • Vehicle Control: Cells treated with the vehicle solution.

      • ELM-HCl Treatment: Cells treated with the pre-determined optimal concentration of ELM-HCl.

    • Gently remove the old medium and replace it with fresh, complete medium containing the appropriate treatment.

  • Incubation:

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for a period of 24 to 72 hours. The optimal incubation time may vary depending on the cell type and the specific methylation event being studied.

  • Harvesting and Biomolecule Isolation:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Proceed with the appropriate extraction kit or protocol to isolate genomic DNA (for DNA methylation analysis) or whole-cell protein lysates (for protein methylation analysis).[17]

  • Quantification of Methylation Status:

    • DNA Methylation: The gold standard for quantifying DNA methylation at single-base resolution is bisulfite sequencing.[18][19] After bisulfite conversion, which transforms unmethylated cytosines to uracil (read as thymine after PCR), the methylation status can be determined.[18]

      • Analysis Method: Whole-Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS) followed by alignment with tools like Bismark.[17]

    • Protein Methylation:

      • Western Blot: Use antibodies specific to methylation marks on target proteins (e.g., anti-H3K4me3, anti-H3K9me3 for histones, or antibodies against methylated non-histone proteins) to assess changes in specific methylation events.

      • Mass Spectrometry: For a global, unbiased view, use mass spectrometry-based proteomics. This can identify and quantify thousands of methylation sites simultaneously, providing a comprehensive profile of the methylome.[20] This approach is analogous to "heavy methyl SILAC" where an increase in the natural methionine pool leads to detectable changes.[20]

Part 4: Data Presentation and Interpretation

Treatment ConditionPromoter Methylation (%) at Gene X (via Bisulfite-Seq)H3K9me3 Level (Fold Change vs. Vehicle) (via Western Blot Densitometry)Cell Viability (%) (via MTT Assay)
Untreated15.2 ± 1.8-100
Vehicle Control16.1 ± 2.11.0 ± 0.198.5 ± 3.2
ELM-HCl (5 mM) 48.7 ± 4.5 3.2 ± 0.4 95.1 ± 4.0

Interpretation and Causality:

  • The significant increase in promoter methylation and H3K9me3 levels in the ELM-HCl treated group suggests that the increased availability of L-methionine successfully boosted the intracellular SAM pool, leading to enhanced activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[5]

  • The minimal impact on cell viability at the tested concentration validates that the observed effects are due to the modulation of methylation pathways and not a result of cytotoxicity.

  • These results provide a foundation for subsequent experiments to link these specific epigenetic changes to functional outcomes, such as altered gene expression (quantified by RT-qPCR or RNA-Seq) or changes in cell phenotype.[21]

References

  • Amsbio.
  • Luo, M. (2018). S-Adenosylmethionine: more than just a methyl donor. RSC Chemical Biology. [Link]
  • Wikipedia. S-Adenosyl methionine. [Link]
  • Han, H. K., et al. (2001). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical Research. [Link]
  • Cheng, X., & Blumenthal, R. M. (2006). S-Adenosylmethionine: jack of all trades and master of everything? Biochemical Society Transactions. [Link]
  • Chiang, P. K., & Cantoni, G. L. (1993).
  • Fisher Scientific. Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99% (2011). [Link]
  • Bioinformatics and Genomics Programme - CRG. DNA Methylation: Bisulfite Sequencing Workflow. [Link]
  • Uddin, M. S., et al. (2021). DNA or Protein Methylation-Dependent Regulation of Activator Protein-1 Function. International Journal of Molecular Sciences. [Link]
  • LookChem.
  • Olivos-Glander, I., et al. (2022). A Practical Guide to the Measurement and Analysis of DNA Methylation.
  • Clark, S. J. (2002).
  • Uddin, M. S., et al. (2021). DNA or Protein Methylation-Dependent Regulation of Activator Protein-1 Function. International Journal of Molecular Sciences. [Link]
  • Chemical Society Reviews. (2023).
  • PubChem.
  • Ong, S. E., et al. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC.
  • Niculescu, M. D., & Zeisel, S. H. (2002).
  • Long, W. M., et al. (1985). Effects of amino acid methyl esters on cardiac lysosomes and protein degradation. Journal of Molecular and Cellular Cardiology. [Link]
  • Ellis Bio.
  • Wang, S., et al. (2017). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. Animal Nutrition. [Link]

Sources

Guide to the In Vivo Administration of Ethyl L-methionate Hydrochloride: Formulation, Protocols, and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Researcher

This document serves as a detailed application guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of Ethyl L-methionate hydrochloride (CAS 2899-36-7). As a derivative of the essential amino acid L-methionine, this compound holds potential for various research applications, from nutritional studies to therapeutic development.[1] Given the limited availability of established in vivo protocols in public literature, this guide provides a comprehensive framework based on its chemical properties, principles of pharmacology, and best practices in preclinical research. The focus is on enabling investigators to design and execute scientifically sound, reproducible, and ethically responsible animal studies.

Compound Overview and Scientific Rationale

This compound is the ethyl ester form of L-methionine, presented as a hydrochloride salt.[2] This structure suggests two key characteristics relevant for in vivo work:

  • Pro-drug Nature: It is anticipated to function as a pro-drug of L-methionine. In vivo, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing L-methionine and ethanol. This can be advantageous for modulating the pharmacokinetics of methionine delivery.

  • Solubility: As a hydrochloride salt, it is expected to have good aqueous solubility, which is a critical factor for preparing injectable formulations.

The scientific rationale for administering this compound often stems from the diverse metabolic roles of L-methionine itself. L-methionine is a crucial precursor for the universal methyl donor S-adenosylmethionine (SAM), which is involved in numerous methylation reactions, and for the synthesis of cysteine, a rate-limiting component of the key antioxidant glutathione.[3][4] Animal models are fundamental to understanding methionine metabolism and its impact on health and disease, such as in sepsis or liver cancer.[5][6]

Pre-formulation and Vehicle Selection

The first critical step before any in vivo experiment is to establish a suitable vehicle for administration. The ideal vehicle must dissolve the compound completely at the desired concentration, be sterile, and be physiologically compatible with the animal model to avoid confounding effects.

While vendor information suggests solubility in water and ethanol, empirical verification is mandatory.[7] A small-scale solubility test should be performed to determine the optimal vehicle and maximum practical concentration.

PropertyReported Value / ObservationSource
Synonyms L-Methionine ethyl ester hydrochloride, H-L-Met-OEt*HCl[8]
Molecular Weight 213.73 g/mol [8]
Appearance White crystalline powder[7]
Melting Point 90-92 °C[8]
Reported Solubility Soluble in water and ethanol.[7] High solubility (100 mg/mL) reported in DMSO.[9][7][9]

Protocol 1: Vehicle Solubility and Stability Screening

  • Objective: To determine the most suitable vehicle for dissolving this compound for parenteral injection.

  • Materials:

    • This compound powder

    • Candidate Vehicles: Sterile Water for Injection (WFI), 0.9% Sodium Chloride (Sterile Saline), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W).

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh 10 mg of this compound into four separate sterile tubes.

    • Add 200 µL of the first candidate vehicle (e.g., Sterile Saline) to achieve a concentration of 50 mg/mL.

    • Vortex the tube vigorously for 2 minutes.

    • Visually inspect for complete dissolution against a dark background. Look for any suspended particles or cloudiness.

    • If not fully dissolved, add the vehicle in 100 µL increments, vortexing after each addition, until dissolution is achieved. Record the final concentration.

    • Repeat steps 2-5 for all other candidate vehicles.

    • Once a clear solution is obtained, let it stand at room temperature for at least 2 hours and at 4°C for 24 hours. Visually inspect again for any signs of precipitation, indicating instability in the solution.

  • Causality & Interpretation: This protocol establishes the maximum practical concentration in common isotonic vehicles. Using a vehicle like saline or PBS is preferred over pure water to minimize osmotic stress at the injection site. Stability assessment is crucial because a compound that precipitates out of solution after preparation cannot be safely administered and will lead to inaccurate dosing.

start Start: Obtain Ethyl L-methionate HCl sol_test Protocol 1: Solubility & Stability Test in Saline, PBS, D5W start->sol_test check_sol Is Compound Soluble at Target Concentration? sol_test->check_sol dissolved Yes not_dissolved No check_stable Is Solution Stable (2h RT, 24h 4°C)? check_sol->check_stable Yes consider_alt Consider Alternative Vehicles (e.g., with co-solvents) or Re-evaluate Dose check_sol->consider_alt No stable Yes not_stable No select_vehicle Select Best Vehicle (e.g., Sterile Saline) check_stable->select_vehicle Yes check_stable->consider_alt No end Proceed to Formulation select_vehicle->end consider_alt->sol_test cluster_0 Administration Routes cluster_1 Systemic Circulation IV Intravenous (IV) Blood Central Compartment (Bloodstream) IV->Blood 100% Bioavailability (Instant) IP Intraperitoneal (IP) Liver Liver (First-Pass Metabolism) IP->Liver Absorption SC Subcutaneous (SC) SC->Blood Slow Absorption Tissues Target Tissues Blood->Tissues Distribution Liver->Blood Metabolites & Parent Compound Tissues->Blood

Caption: Conceptual pharmacokinetic pathways for different administration routes.

Designing and Executing a Dose-Range Finding Study

For any compound with no prior in vivo data, a dose-range finding (DRF) or tolerability study is the mandatory first step. The goal is to identify a range of doses that are well-tolerated and to establish a potential maximum tolerated dose (MTD).

Protocol 3: Acute Dose-Range Finding (DRF) Study Design

  • Objective: To assess the safety and tolerability of this compound following a single administration across a range of doses.

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use a small number of animals per group (n=3) in accordance with the 3Rs (Reduction).

  • Dose Selection:

    • Start with a low dose (e.g., 10-25 mg/kg).

    • Select escalating doses, for example, 3-fold or 5-fold increases (e.g., 25, 75, 225 mg/kg). The range should be wide enough to potentially identify a toxic dose.

    • Include a vehicle control group that receives only the vehicle.

  • Procedure:

    • Acclimate animals according to institutional guidelines.

    • Record baseline body weights.

    • Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).

    • Post-Dose Monitoring: This is the most critical phase. Observe animals continuously for the first 4 hours, and then at regular intervals for up to 7 days.

    • Record Clinical Signs: Document any signs of toxicity, including but not limited to:

      • Changes in activity (lethargy, hyperactivity)

      • Changes in posture or gait (ataxia)

      • Changes in respiration (labored breathing)

      • Physical signs (piloerection, tremors, convulsions)

    • Record Body Weight: Measure body weight daily. A loss of >15-20% is often considered a humane endpoint.

  • Data Analysis & Interpretation: Analyze the clinical observations and body weight data to determine the MTD. The MTD is often defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. The results of this study will guide dose selection for subsequent efficacy studies.

Conclusion and Ethical Considerations

This guide provides a foundational framework for the in vivo administration of this compound. The absence of published pre-clinical data necessitates a careful, stepwise approach beginning with formulation and solubility checks, followed by a rigorous dose-range finding study. All experimental procedures described must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). By following these principles and protocols, researchers can generate reliable and ethically sound data to advance their scientific objectives.

References

  • Rath, M., et al. (2020). Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. PubMed.
  • Gres, O., et al. (2008). Methionine metabolism in an animal model of sepsis. Researcher.Life.
  • Lu, S. C., et al. (2023). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PubMed.
  • Rezaei, R., et al. (2020). Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. ResearchGate.
  • Trovato, P., et al. (2021). Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells. MDPI.
  • Google Patents. (2017). Preparation method for compound amino acid injection. Google Patents.
  • LookChem. (n.d.). Cas 2899-36-7, this compound. LookChem.
  • Coalson, R. E., et al. (1986). Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine. PMC - NIH.
  • Google Patents. (2013). Injectable Amino-Acid Composition. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Amino acids used in the formulation of protein pharmaceuticals for spray-drying. ResearchGate.
  • Reddy, G. V., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • HiMedia Laboratories. (n.d.). L-methionine. HiMedia Laboratories.
  • Di Rocco, A., et al. (2000). Treatment of AIDS-associated myelopathy with L-methionine: a placebo-controlled study. Neurology.
  • The Mouseion at the JAXlibrary. (2023). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. The Mouseion at the JAXlibrary.
  • Google Patents. (2003). L-methionine as a stabilizer for nesp/epo in hsa-free formulations. Google Patents.

Sources

Application Note: A Framework for Characterizing Enzyme Kinetics Using Ethyl L-methionate hydrochloride via a Continuous Coupled Spectrophotometric Assay

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of enzyme kinetics is fundamental to biochemical research and drug discovery, providing critical insights into catalytic mechanisms, enzyme efficiency, and the mode of action of inhibitors.[1] This guide presents a comprehensive framework for assaying the kinetic properties of enzymes, such as esterases or proteases, that catalyze the hydrolysis of Ethyl L-methionate hydrochloride (ELMH). Since the direct hydrolysis of this substrate does not yield a readily detectable chromogenic or fluorogenic product, we detail a robust, continuous enzyme-coupled spectrophotometric assay. The protocol is designed around a hypothetical "methionine esterase" to illustrate the principles of assay development when faced with a non-reporting substrate. The production of L-methionine from ELMH is enzymatically coupled to a cascade that culminates in the oxidation of NADH, which is monitored continuously by the decrease in absorbance at 340 nm. We provide detailed, step-by-step protocols for assay optimization, determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ), and data analysis using Lineweaver-Burk plots. This self-validating system offers a reliable methodology for characterizing novel enzymes and screening for potential inhibitors.

Introduction: The Imperative of Enzyme Kinetics

Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, forms the bedrock of modern drug discovery and mechanistic enzymology. By quantifying how enzymes function, researchers can elucidate metabolic pathways, understand disease mechanisms, and design novel therapeutic agents.[2] Key parameters derived from kinetic studies, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), define an enzyme's affinity for its substrate and its maximum catalytic efficiency, respectively.[3]

This compound (ELMH) is an ester derivative of the essential amino acid L-methionine. While it serves various roles in chemical synthesis and as a nutritional supplement, its use as a substrate in kinetic assays is not widely documented.[4] This presents a common challenge in biochemical research: how to measure the activity of an enzyme when its substrate is "silent"—that is, its conversion into a product does not produce a convenient optical signal.

This application note addresses this challenge directly. We provide the scientific rationale and a detailed protocol for characterizing an enzyme that hydrolyzes ELMH. The core of this guide is a coupled assay system where the product of the primary reaction, L-methionine, becomes the substrate for a series of auxiliary enzymes, ultimately linking the primary enzyme's activity to a continuously measurable spectrophotometric signal.[5]

Foundational Principles: The Michaelis-Menten Model

The behavior of many enzymes can be described by the Michaelis-Menten kinetics model, which was first proposed in 1913.[6] This model assumes the reversible formation of an enzyme-substrate (ES) complex, which then irreversibly breaks down to form the product (P) and regenerate the free enzyme (E).[7]

The Michaelis-Menten Equation

The relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ) is described by the Michaelis-Menten equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Vₘₐₓ : Represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with substrate.[3] Increasing the substrate concentration further will not increase the reaction velocity.

  • Kₘ (Michaelis Constant) : Is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[3] Kₘ is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[3]

These parameters are crucial for comparing enzyme efficiency and understanding how enzymes function within cellular environments.[2]

Michaelis_Menten cluster_1 E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ P Product (P) S Substrate (S) S->ES k₁ ES->E k₋₁ ES->E k_cat ES->S k₋₁

Caption: The Michaelis-Menten reaction scheme.

Data Visualization: The Lineweaver-Burk Plot

While plotting v₀ versus [S] yields a hyperbolic curve, accurately determining Vₘₐₓ from this plot can be difficult.[8][9] The Lineweaver-Burk plot, a double reciprocal transformation of the Michaelis-Menten equation, linearizes this data, making it easier to determine these kinetic parameters precisely.[10][11]

1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

This equation follows the form y = mx + b, where:

  • y-intercept = 1/Vₘₐₓ

  • x-intercept = -1/Kₘ

  • Slope = Kₘ/Vₘₐₓ

Plotting 1/v₀ against 1/[S] yields a straight line from which Vₘₐₓ and Kₘ can be calculated from the intercepts.[12]

Assay Design: A Coupled System for ELMH Hydrolysis

The hydrolysis of ELMH by a hypothetical "methionine esterase" yields L-methionine and ethanol. Neither product has a distinct absorbance signature. Therefore, a coupled assay is required to link this reaction to a measurable signal. The strategy is to measure the rate of L-methionine production. Several enzymatic methods exist for this purpose; we have designed a cascade that results in the oxidation of NADH to NAD⁺, a process that can be monitored by the decrease in absorbance at 340 nm.[13]

Coupled_Assay cluster_primary Primary Reaction cluster_coupling Coupling Reactions ELMH Ethyl L-methionate HCl Met_Esterase Methionine Esterase L_Met L-Methionine Met_Esterase->L_Met Ethanol ATP ATP SAM_S SAM Synthetase PPi PPi L_Met->PPi SAM, Pi ATP->PPi SAM, Pi F6P Fructose-6-P PFK PPi-PFK FBP Fructose-1,6-BP PPi->FBP F6P->FBP Aldolase Aldolase DHAP DHAP FBP->DHAP GAP GAP FBP->GAP NADH NADH + H⁺ NAD NAD⁺ DHAP->NAD TPI TPI GAP->TPI TPI->DHAP NADH->NAD GPDH GPDH

Caption: Proposed coupled assay workflow for ELMH hydrolysis.

This multi-step system ensures that the rate-limiting step is the primary reaction catalyzed by the methionine esterase, provided all coupling enzymes and their substrates are present in excess. The continuous decrease in absorbance at 340 nm is directly proportional to the activity of the primary enzyme.

Detailed Protocols

Safety Precaution: Handle all chemicals and reagents in accordance with the manufacturer's Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE).

Protocol 1: Reagent and Buffer Preparation

This protocol details the preparation of stock solutions. Final concentrations in the assay will be lower.

ReagentStock ConcentrationPreparation NotesStorage
HEPES Buffer 1 M, pH 7.5Dissolve HEPES in ultrapure water, adjust pH with NaOH.4°C
MgCl₂ 1 MDissolve in ultrapure water.Room Temp
KCl 2 MDissolve in ultrapure water.Room Temp
ATP 100 mMDissolve in buffer, adjust pH to ~7.0 with NaOH. Prepare fresh or aliquot and freeze.-20°C
NADH 10 mMDissolve in buffer. Protect from light. Prepare fresh daily.4°C (short-term)
Fructose-6-P 100 mMDissolve in ultrapure water.-20°C
ELMH 200 mMDissolve this compound in ultrapure water.4°C
Coupling Enzymes VariesReconstitute lyophilized powders (SAM Synthetase, PPi-PFK, Aldolase, TPI, GPDH) in appropriate buffer as per supplier. Aliquot and store.-80°C
Primary Enzyme VariesDilute the "Methionine Esterase" stock in an appropriate buffer (e.g., HEPES with 0.1% BSA) immediately before use.On ice
Protocol 2: Determining Optimal Enzyme Concentration and Linearity

Objective: To find a concentration of the primary enzyme ("Methionine Esterase") that yields a linear reaction rate for a set period and to confirm that the coupling system is not rate-limiting.

  • Prepare the Assay Master Mix: In a microcentrifuge tube, prepare a master mix for N+1 reactions (where N is the number of assays). This mix contains all components except the primary enzyme.

    • Final Concentrations: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 2 mM ATP, 0.2 mM NADH, 1 mM Fructose-6-P, saturating levels of all coupling enzymes (empirically determined, but start with >1 unit/mL each), and a fixed, high concentration of ELMH (e.g., 10x the expected Kₘ, or 10 mM to start).

  • Set up Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reactions:

    • Pipette the master mix into cuvettes (e.g., 990 µL for a 1 mL final volume).

    • Allow the mixture to equilibrate to the set temperature for 5 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted primary enzyme. Mix quickly but gently.

    • Immediately start recording the absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

  • Test Different Enzyme Concentrations: Repeat step 3 with several serial dilutions of the primary enzyme (e.g., 1x, 0.5x, 0.25x).

  • Run Controls:

    • No Primary Enzyme Control: Add dilution buffer instead of the primary enzyme. The rate should be zero.

    • No Substrate (ELMH) Control: Omit ELMH from the master mix. The rate should be zero.

  • Analyze Data: Plot Absorbance (340 nm) vs. Time for each concentration. Identify the initial, linear portion of each curve. The optimal enzyme concentration is one that gives a steady, measurable linear rate for at least 5-10 minutes. This ensures you are measuring the true initial velocity.[1]

Protocol 3: Determining Kₘ and Vₘₐₓ

Objective: To measure the initial reaction velocity at various substrate (ELMH) concentrations to determine the Michaelis-Menten parameters.

  • Prepare Substrate Dilutions: Create a series of ELMH dilutions in ultrapure water, typically spanning a range from 0.2 * Kₘ to 5 * Kₘ (if Kₘ is unknown, use a wide range, e.g., 0.1 mM to 20 mM).

  • Prepare Assay Master Mix: Prepare a master mix as in Protocol 2, but without ELMH .

  • Set up Reactions:

    • In separate cuvettes, add the required volume of each ELMH dilution.

    • Add the master mix to each cuvette.

    • Add buffer to bring the volume to just below the final reaction volume (e.g., 990 µL).

    • Equilibrate at the desired temperature for 5 minutes.

  • Initiate and Record:

    • Initiate each reaction by adding the optimal concentration of the primary enzyme determined in Protocol 2 (e.g., 10 µL).

    • Immediately start recording the decrease in A₃₄₀ over time.

  • Run Blank: A "no enzyme" control should be run for the highest and lowest ELMH concentrations to check for any substrate-dependent, enzyme-independent signal change.

Data Analysis and Interpretation

Workflow A Prepare Reagents (Protocol 1) B Optimize Enzyme Concentration (Protocol 2) A->B C Run Kinetic Assay with Varying [Substrate] (Protocol 3) B->C D Calculate Initial Velocities (v₀) from A₃₄₀ vs. Time plots C->D E Transform Data (1/[S] and 1/v₀) D->E F Create Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) E->F G Determine Kₘ and Vₘₐₓ from Intercepts F->G

Caption: Overall experimental and data analysis workflow.

  • Calculate Initial Velocity (v₀):

    • For each ELMH concentration, plot A₃₄₀ vs. Time (in seconds or minutes).

    • Determine the slope (ΔA/Δt) of the initial linear portion of the curve.

    • Convert the slope to velocity in terms of concentration per unit time (e.g., µM/min) using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. v₀ (M/min) = (ΔA/min) / (ε * l) (where l is the path length of the cuvette, typically 1 cm)

  • Generate Data Table:

    • Create a table summarizing the data.

[ELMH] (mM)v₀ (µM/min)1 / [ELMH] (mM⁻¹)1 / v₀ (min/µM)
0.15.210.00.192
0.29.15.00.110
0.516.52.00.061
1.024.81.00.040
2.035.10.50.028
5.048.50.20.021
10.057.00.10.018
  • Create Lineweaver-Burk Plot:

    • Plot 1/v₀ (y-axis) versus 1/[ELMH] (x-axis).

    • Perform a linear regression to get the best-fit line and the equation (y = mx + b).

  • Calculate Kₘ and Vₘₐₓ:

    • Vₘₐₓ: From the y-intercept (b), Vₘₐₓ = 1 / b.

    • Kₘ: From the x-intercept, Kₘ = -1 / x-intercept. Alternatively, using the slope (m) and y-intercept (b), Kₘ = m / b.

System Validation and Troubleshooting

A robust assay is a self-validating one.[14]

  • Problem: Reaction rate is not linear over time.

    • Cause & Solution: Substrate depletion (<10% of substrate should be consumed), enzyme instability (reduce incubation time or add stabilizing agents like BSA), or product inhibition. Ensure you are using the true initial velocity.

  • Problem: High background rate (in "no primary enzyme" control).

    • Cause & Solution: Contamination in one of the coupling enzymes or spontaneous breakdown of a substrate (e.g., ATP, NADH). Use high-purity reagents and run controls on individual coupling enzymes if necessary.

  • Problem: Vₘₐₓ is not proportional to the primary enzyme concentration.

    • Cause & Solution: The coupling reaction system is becoming rate-limiting. Increase the concentration of the coupling enzymes.

Conclusion

While this compound is not a conventional substrate for kinetic assays, this application note provides a comprehensive and scientifically rigorous framework for its use. By employing a continuous coupled spectrophotometric assay, researchers can reliably determine the core kinetic parameters (Kₘ and Vₘₐₓ) for any enzyme capable of its hydrolysis. This methodology is not only applicable to the characterization of novel esterases or proteases but also serves as a blueprint for developing kinetic assays for other "silent" substrates, making it a valuable tool for basic research and high-throughput screening in drug development.

References

  • Bergmeyer, H.U. (Ed.). (1983). Methods of Enzymatic Analysis (3rd ed.). Verlag Chemie. [Link]
  • Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochemische Zeitschrift, 49, 333-369. [Link]
  • Patsnap Synapse. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists.
  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMePhysiology. [Link]
  • MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry.
  • Microbe Notes. (2022). The Michaelis–Menten Model. Microbe Notes. [Link]
  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
  • Kameya, M., Himi, M., & Asano, Y. (2014). Rapid and selective enzymatic assay for L-methionine based on a pyrophosphate detection system. Analytical Biochemistry, 447, 33-38. [Link]
  • Bisswanger, H. (2017). Enzyme Kinetics: Principles and Methods. Wiley-VCH. [Link]
  • Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis–Menten Paper. Biochemistry, 50(39), 8264–8269. [Link]
  • Tipton, K. F., & Dixon, H. B. (1979). Effects of pH on enzymes. Methods in Enzymology, 63, 183-238. [Link]
  • Francis, N. (2020). How to calculate Vmax and Km from a Lineweaver-Burk plot. YouTube. [Link]
  • The Organic Chemistry Tutor. (2018). Lineweaver Burk Plot. YouTube. [Link]
  • Educator.com. (2013). Lineweaver Burk Plots | Biochemistry Tutorial. YouTube. [Link]
  • LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • Wikipedia. (n.d.). Enzyme assay.
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman. [Link]
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
  • PubChem. (n.d.). This compound.
  • Inspira Advantage. (2024).
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
  • Arias-Cerezo, S., et al. (2022). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • LookChem. (n.d.). Cas 2899-36-7,this compound.

Sources

Application Note & Protocol: Evaluation of Ethyl L-methionate Hydrochloride as a Novel Pro-Nutrient Supplement in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scientific evaluation of Ethyl L-methionate hydrochloride, a novel, membrane-permeant derivative of the essential amino acid L-methionine, for use in mammalian cell culture. L-methionine is critical for cell proliferation, protein synthesis, and cellular methylation reactions.[1][2] Esterification of the L-methionine carboxyl group to its ethyl ester form is a chemical modification hypothesized to enhance its lipophilicity and facilitate more efficient transport across the cell membrane. This guide details a series of protocols to characterize the compound and validate its efficacy as a pro-nutrient supplement. The protocols cover physicochemical characterization, determination of optimal concentration and cytotoxicity, and a comparative analysis against standard L-methionine in a growth performance assay. This framework is designed for researchers seeking to explore and validate novel bioprocessing supplements to enhance cell culture performance.

Introduction: The Rationale for a Pro-Nutrient Approach

L-methionine is an essential amino acid indispensable for in vitro mammalian cell culture. Its metabolic roles are extensive, serving not only as a fundamental building block for protein synthesis but also as the precursor to S-adenosylmethionine (SAM).[2][3] SAM is the principal methyl donor for a vast array of crucial cellular reactions, including the methylation of DNA, RNA, and proteins, which are vital for epigenetic regulation and cell signaling.[3][4] Furthermore, methionine metabolism is integral to the synthesis of polyamines and the antioxidant glutathione, thereby supporting cell growth and protecting against oxidative stress.[3]

Standard cell culture media provide L-methionine, but its delivery into the cell is dependent on specific amino acid transporters. The esterification of amino acids is a known strategy to increase their hydrophobicity, potentially allowing for enhanced passive diffusion across the lipid bilayer of the cell membrane.[5][6] this compound is proposed to act as a pro-nutrient : a chemically modified, more permeable version of a nutrient that, once inside the cell, is converted into its active form.

The central hypothesis is that this compound will be readily transported into the cytoplasm, where ubiquitous intracellular esterases will cleave the ethyl ester bond, releasing L-methionine for direct entry into metabolic pathways.[7][8] This could potentially offer a more efficient delivery mechanism, particularly in high-density cultures where transporter saturation may become a limiting factor.

Hypothesized Mechanism of Action

The proposed mechanism involves a two-step process that leverages the altered chemical properties of the esterified amino acid and the natural enzymatic machinery of the cell.

  • Enhanced Cellular Uptake: The ethyl ester group increases the lipophilicity of the L-methionine molecule. This is expected to facilitate its passive diffusion across the cell membrane, supplementing the active transport of native L-methionine.

  • Intracellular Bioactivation: Once inside the cytoplasm, non-specific carboxylesterases, which are abundant in mammalian cells, are expected to hydrolyze the ester bond.[7][9] This enzymatic cleavage releases free L-methionine and ethanol. The liberated L-methionine is then available for metabolic processes such as protein synthesis and the SAM cycle.

Diagram: Proposed Cellular Uptake and Metabolism

The following diagram illustrates the hypothesized pathway for this compound utilization in comparison to standard L-methionine.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Eth_Met Ethyl L-methionate-HCl Eth_Met_in Ethyl L-methionate Eth_Met->Eth_Met_in Passive Diffusion (Hypothesized) L_Met_out L-Methionine Transporter Amino Acid Transporter L_Met_out->Transporter L_Met_in L-Methionine Transporter->L_Met_in Active Transport Esterase Intracellular Esterases Eth_Met_in->Esterase Metabolism Protein Synthesis, SAM Cycle, Metabolic Pathways L_Met_in->Metabolism Esterase->L_Met_in Hydrolysis

Caption: Hypothesized uptake and activation of Ethyl L-methionate.

Experimental Validation Framework

As this compound is a novel supplement, a systematic evaluation is required. The following sections provide detailed protocols to validate its potential benefits and establish its effective use.

Diagram: Experimental Validation Workflow

G cluster_workflow Validation Workflow P1 Protocol 1: Physicochemical Characterization (Stock Solution & Stability) P2 Protocol 2: Dose-Response & Cytotoxicity Assay P1->P2 Proceed with stable stock P3 Protocol 3: Comparative Growth Performance P2->P3 Use non-toxic concentration range P4 Protocol 4: Data Analysis & Interpretation P3->P4 Result Established Optimal Concentration & Efficacy P4->Result

Sources

Application of Ethyl L-methionate Hydrochloride in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Ethyl L-methionate hydrochloride in various facets of drug discovery. This guide offers in-depth scientific insights, validated protocols, and a comprehensive understanding of the causality behind experimental choices, moving beyond mere procedural lists to empower researchers with actionable knowledge.

Introduction to this compound: A Versatile Tool in Biomedical Research

This compound is the ethyl ester derivative of the essential amino acid L-methionine, presented as a stable hydrochloride salt. Its chemical structure, featuring a protected carboxylic acid group, endows it with unique properties that make it a valuable tool in drug discovery. This modification allows for its use as a precursor for radiolabeling, a surrogate for L-methionine in cell-based assays to study cancer metabolism, and a starting material for the synthesis of crucial biomolecules and their analogs.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Chemical Formula C₇H₁₆ClNO₂S
Molecular Weight 213.73 g/mol
Appearance White to off-white solid[3]
Melting Point 90-92 °C
Solubility Soluble in DMSO (100 mg/mL)[3]
Storage 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month[3].

The primary utility of this compound in drug discovery stems from its relationship with L-methionine, an amino acid central to cellular metabolism, protein synthesis, and epigenetic regulation.

Application in Positron Emission Tomography (PET) Tracer Synthesis

One of the most significant applications of this compound is as a potential precursor for the synthesis of the PET tracer L-[methyl-¹¹C]methionine ([¹¹C]MET). [¹¹C]MET is widely used in oncology to visualize tumors with high amino acid metabolism. The short half-life of Carbon-11 (20.4 minutes) necessitates rapid and efficient radiosynthesis.[4][5]

Rationale and Workflow

While direct radiolabeling of this compound is not the standard method, its utility lies in its conversion to a suitable precursor for ¹¹C-methylation. The common precursors for [¹¹C]MET synthesis are L-homocysteine thiolactone or L-homocysteine.[3][6][7] this compound can be hydrolyzed to L-methionine, which can then be used in established enzymatic or chemical pathways to generate the necessary precursor for radiolabeling.

The overall workflow involves two key stages: the hydrolysis of the ethyl ester to yield L-methionine, followed by the established radiosynthesis of [¹¹C]MET.

PET_Tracer_Synthesis_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Radiosynthesis Ethyl_L_methionate_HCl Ethyl L-methionate hydrochloride Hydrolysis Hydrolysis (Acid or Enzymatic) Ethyl_L_methionate_HCl->Hydrolysis L_Methionine L-Methionine Hydrolysis->L_Methionine L_Homocysteine_Thiolactone L-Homocysteine Thiolactone L_Methionine->L_Homocysteine_Thiolactone Conversion Radiolabeling ¹¹C-Methylation L_Homocysteine_Thiolactone->Radiolabeling C11_Methyl_Iodide [¹¹C]CH₃I C11_Methyl_Iodide->Radiolabeling C11_MET L-[methyl-¹¹C]Methionine ([¹¹C]MET) Radiolabeling->C11_MET

Workflow for [¹¹C]MET synthesis using this compound as a starting material.
Protocol: Hydrolysis of this compound to L-methionine

This protocol describes the acid-catalyzed hydrolysis of the ethyl ester to produce L-methionine, which can then be used in subsequent radiosynthesis protocols.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Ethanol

  • Pyridine

  • Absolute ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux (approximately 90°C) for 5 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature.

  • Neutralize the excess acid by the dropwise addition of pyridine.

  • Pour the neutralized solution into hot absolute ethanol to precipitate the L-methionine.

  • Cool the mixture to allow for complete crystallization.

  • Filter the crude L-methionine and wash the crystals with cold absolute ethanol.

  • To further purify, suspend the crystals in boiling absolute ether, filter, and dry under vacuum.[4]

Expected Outcome: This procedure should yield L-methionine as a white crystalline solid. The purity can be confirmed by melting point analysis and NMR spectroscopy.

Application in Cancer Research: Probing Methionine Addiction

A hallmark of many cancer types is their dependence on an external supply of methionine, a phenomenon known as "methionine addiction."[9][10][11] This metabolic vulnerability makes the methionine pathway an attractive target for cancer therapy. This compound can be employed as a tool to study this dependency and to screen for potential therapeutic agents that exploit it.

Rationale for Use in Cell Culture

This compound serves as a cell-permeable precursor to L-methionine. Inside the cell, it is likely hydrolyzed by intracellular esterases to release L-methionine. This controlled intracellular delivery can be advantageous for several reasons:

  • Sustained Release: The gradual hydrolysis of the ester may provide a more sustained intracellular concentration of L-methionine compared to supplementing the medium with L-methionine directly.

  • Bypassing Transporters: While L-methionine uptake is dependent on specific amino acid transporters, the more lipophilic ester form may have different cell entry kinetics, potentially bypassing certain transport limitations.[12][13][14][15]

  • Investigating Esterase Activity: The differential effects of L-methionine and its ethyl ester on cell proliferation can provide insights into the role of intracellular esterases in cancer cells.

Cancer_Cell_Metabolism cluster_cell Cancer Cell Ethyl_Met_HCl_ext Ethyl L-methionate HCl (Extracellular) Ethyl_Met_HCl_int Ethyl L-methionate HCl (Intracellular) Ethyl_Met_HCl_ext->Ethyl_Met_HCl_int Uptake Cell_Membrane Cell Membrane Esterases Intracellular Esterases Ethyl_Met_HCl_int->Esterases L_Met_int L-Methionine (Intracellular) Esterases->L_Met_int Hydrolysis SAM S-adenosylmethionine (SAM) L_Met_int->SAM Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Proliferation Cell Proliferation & Survival Methylation->Proliferation

Cellular uptake and metabolism of this compound.
Protocol: Assessing Cancer Cell Proliferation in Response to this compound

This protocol outlines a method to compare the effects of L-methionine and this compound on the proliferation of a methionine-dependent cancer cell line.

Materials:

  • Methionine-dependent cancer cell line (e.g., MCF-7, LNCaP)[9][16]

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-methionine solution (sterile-filtered)

  • This compound solution (sterile-filtered)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density in complete medium and allow them to attach overnight.

  • Methionine Deprivation: The next day, aspirate the complete medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with methionine-free medium and incubate for 24 hours to synchronize the cells and deplete intracellular methionine stores.

  • Treatment: Prepare serial dilutions of L-methionine and this compound in methionine-free medium. Replace the medium in the wells with the prepared solutions. Include a negative control (methionine-free medium) and a positive control (complete medium).

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the absorbance values to the negative control and plot the cell viability as a function of the concentration of L-methionine or this compound.

Expected Outcome: This assay will generate dose-response curves for both compounds, allowing for a comparison of their effects on cancer cell proliferation. A significant inhibition of proliferation in the presence of high concentrations of either compound would be indicative of an anti-proliferative effect.[9][17] Differences in the potency (IC50 values) between L-methionine and its ethyl ester could suggest differences in their uptake, metabolism, or intracellular activity.

Table 2: Example Data Presentation for Cell Proliferation Assay

Concentration (µM)% Viability (L-methionine)% Viability (Ethyl L-methionate HCl)
0100100
10......
50......
100......
500......
1000......

Application in the Synthesis of S-adenosylmethionine (SAM) Analogs

S-adenosylmethionine (SAM) is a universal methyl donor, playing a critical role in the methylation of DNA, RNA, proteins, and other metabolites.[18] Analogs of SAM are invaluable tools for studying the function of methyltransferases and for developing inhibitors of these enzymes, which are increasingly recognized as important drug targets. This compound, after hydrolysis to L-methionine, can serve as a starting material for the chemoenzymatic synthesis of SAM analogs.[19]

Rationale and Workflow

The synthesis of SAM analogs often involves the use of methionine adenosyltransferases (MATs), which catalyze the reaction between ATP and methionine or its analogs.[1] By hydrolyzing this compound to L-methionine, one can then employ enzymatic or chemical methods to generate a variety of L-methionine analogs. These analogs can subsequently be used as substrates for MATs to produce the corresponding SAM analogs.

SAM_Analog_Synthesis cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Analog Synthesis cluster_2 Step 3: Chemoenzymatic Synthesis Ethyl_Met_HCl Ethyl L-methionate hydrochloride Hydrolysis Hydrolysis Ethyl_Met_HCl->Hydrolysis L_Met L-Methionine Hydrolysis->L_Met Modification Chemical or Enzymatic Modification L_Met->Modification L_Met_Analog L-Methionine Analog Modification->L_Met_Analog MAT_enzyme Methionine Adenosyltransferase (MAT) L_Met_Analog->MAT_enzyme ATP ATP ATP->MAT_enzyme SAM_Analog S-adenosylmethionine (SAM) Analog MAT_enzyme->SAM_Analog

Workflow for the synthesis of SAM analogs from this compound.
Protocol: General Procedure for Chemoenzymatic Synthesis of a SAM Analog

This protocol provides a general framework for the synthesis of a SAM analog, starting from L-methionine obtained from the hydrolysis of this compound. The specific conditions for the synthesis of the L-methionine analog will vary depending on the desired modification.

Materials:

  • L-methionine (from hydrolysis of this compound)

  • Reagents for specific L-methionine analog synthesis

  • Methionine adenosyltransferase (MAT) enzyme

  • Adenosine triphosphate (ATP)

  • Tris buffer

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Reaction vials

  • Incubator/shaker

  • HPLC system for analysis and purification

Procedure:

  • Synthesize L-methionine analog: Following established chemical or enzymatic procedures, modify the L-methionine obtained from the hydrolysis step to create the desired analog. Purify the analog using appropriate chromatographic techniques.

  • Set up the enzymatic reaction: In a reaction vial, combine the purified L-methionine analog, ATP, and MAT enzyme in Tris buffer containing MgCl₂ and KCl.[1] The optimal concentrations of each component should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the MAT enzyme (e.g., 37°C for most, 65°C for thermophilic MATs) for a sufficient duration (e.g., 4 hours).[1]

  • Monitoring and Purification: Monitor the formation of the SAM analog using reverse-phase HPLC. Once the reaction has reached completion or the desired conversion, purify the SAM analog from the reaction mixture using HPLC.

  • Quantification: Determine the concentration of the purified SAM analog by UV-Vis spectrophotometry, using the extinction coefficient of the adenosine chromophore.

Expected Outcome: This procedure will yield the desired SAM analog, which can be used in subsequent experiments to study methyltransferase activity or as a potential inhibitor.

Conclusion

This compound is a versatile and valuable reagent in the drug discovery toolkit. Its ability to serve as a stable, cell-permeable precursor to L-methionine opens up a wide range of applications, from the synthesis of PET imaging agents to the investigation of cancer cell metabolism and the development of novel methyltransferase inhibitors. The protocols and workflows provided in this guide are intended to serve as a foundation for researchers to design and execute experiments that leverage the unique properties of this compound, ultimately contributing to the advancement of new therapeutic strategies.

References

  • PubChem. This compound.
  • PrepChem. Synthesis of L-methionine ethyl ester. [Link].
  • Gómez-Vallejo, V., Gona, K. B., Llop, J., & Vallés, F. (2009). New method for routine production of L-[methyl-11C]methionine: In loop synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 52(1), 1-5.
  • ResearchGate. Synthesis of 11 C methionine. (A) Methyl iodide synthesis (dry method). (B) Methylation of L-homocysteine thiolactone hydrochloride. [Link].
  • van der Meer, T. R., Janga, H., van der Wel, T., Poelarends, G. J., & Feringa, B. L. (2018). Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs.
  • Al-Ghamdi, A. A., Al-Ayadhy, B., Al-Ghamdi, S. S., & El-Emeery, N. M. (2015). l-Methionine inhibits growth of human pancreatic cancer cells. Oncology letters, 9(3), 1183–1188.
  • Benavides, M. A., Oelschlager, D. K., Zhang, H. G., Stockard, C. R., Vital-Reyes, V. S., Katkoori, V. R., ... & Grizzle, W. E. (2007). Methionine inhibits cellular growth dependent on the p53 status of cells. The American journal of surgery, 193(1), 1-6.
  • Sedillo, J. C., & Cryns, V. L. (2022). Targeting the methionine addiction of cancer. American journal of cancer research, 12(5), 2249.
  • Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Taheri, M., & Basiri, A. (2021). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer research, 41(1), 169-176.
  • LookChem.
  • Strahl, B. D., Ohba, R., Cook, R. G., & Allis, C. D. (2001). In Vitro Histone Methyltransferase Assay. Methods in enzymology, 337, 23-35.
  • Thibodeaux, C. J., & Liu, H. W. (2015). Facile Strategies for the Synthesis and Utilization of S-Adenosyl-L-Methionine Analogs. ACS chemical biology, 10(4), 939–945.
  • Polypeptide.
  • Organic Syntheses. DL-Methionine. [Link].
  • Calderon-Ardila, S., Morvan, D., Sels, B., & Dusselier, M. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry, 26(6), 3349-3382.
  • Ljungdahl, P. O., & Daignan-Fornier, B. (2012). Sensing and Signaling of Methionine Metabolism. Genetics, 190(3), 885–914.
  • PubChem.
  • Martin, L., Iannello, M., Both, J., Artz, J. H., Britt, R. D., & Drennan, C. L. (2021). S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. Journal of the American Chemical Society, 143(8), 3044–3048.
  • Google Patents.
  • Peters, C., Betke, T., & Fessner, W. D. (2021). Enzymatic Synthesis of l‐Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. ChemBioChem, 22(1), 143-149.
  • Lee, Y. J., & Chen, Y. C. (2000). High-performance liquid chromatography determination of methionine adenosyltransferase activity using catechol-O-methyltransferase-coupled fluorometric detection. Journal of chromatography.
  • Bröer, S., Bröer, A., & Hamprecht, B. (1993). Kinetic evidence for separate systems in transport of D- and L-methionine by rat small intestine. The Journal of physiology, 467, 439–451.
  • ResearchGate. (A) The mechanism of L-Methionine derivative (L-Methionine ethyl ester)... [Link].
  • PubChem. L-Methionine, ethyl ester. [Link].
  • Kumar, N., Kumar, V., Kumar, P., Angchok, D., Kumar, S., & Singh, A. K. (2023).
  • Sun, L., Liu, Y., Zhang, Y., & Zhang, X. (2015). S-11C-methyl-L-cysteine: a new amino acid PET tracer for cancer imaging. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 56(1), 130–135.
  • Radiology Key.
  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride. .
  • Newey, H., Rampone, A. J., & Smyth, D. H. (1970). The Relation Between L-methionine Uptake and Sodium in Rat Small Intestine in Vitro. The Journal of physiology, 211(3), 539–549.
  • Google Patents. CN102827915A - Production method of L-methionine. .
  • Asano, Y., & Nakazawa, A. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Journal of biotechnology, 132(4), 481–485.
  • ADDI.
  • Saunderson, C. L., & MacKinnon, J. I. (1990). Comparative metabolism of L-methionine, DL-methionine and DL-2-hydroxy 4-methylthiobutanoic acid by broiler chicks. The British journal of nutrition, 64(2), 439–448.
  • De Feo, J. A., El-Sadek, M., & Reiner, T. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical reviews, 122(23), 16479–16558.
  • Müller, M., & Tria, G. (2020). Methyltransferases: Functions and Applications. Chembiochem : a European journal of chemical biology, 21(10), 1377–1387.
  • Newey, H., Rampone, A. J., & Smyth, D. H. (1970). The relation between L-methionine uptake and sodium in rat small intestine in vitro. The Journal of physiology, 211(3), 539–549.
  • ResearchGate. Liquid Chromatographic Determination of S-Adenosyl-L-Methionine in Dietary Supplement Tablets. [Link].
  • Schedl, H. P., Miller, D. L., & White, D. (1966). Absorption of L-methionine from the human small intestine. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 123(1), 126–129.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl L-methionate hydrochloride. This compound is a derivative of the essential amino acid L-methionine, utilized as a pharmaceutical intermediate and in nutritional supplements.[1][2][3] The developed method is suitable for the determination of purity and the assay of this compound in bulk drug substance. Additionally, a protocol for forced degradation studies is outlined to establish the stability-indicating characteristics of the method, in accordance with the International Council for Harmonisation (ICH) guidelines.[4] A secondary chiral HPLC method is also described for the confirmation of enantiomeric purity. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₁₆ClNO₂S, MW: 213.73 g/mol ) is the ethyl ester of the L-enantiomer of methionine, an essential sulfur-containing amino acid.[5] It serves as a precursor in the synthesis of various pharmaceuticals and is valued for its antioxidant properties.[1][3] Given its application in regulated industries, a validated, reliable analytical method is paramount to ensure its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] The primary challenge in analyzing amino acid derivatives like this compound is their lack of a strong UV chromophore. This often necessitates derivatization or the use of specialized detectors.[7] However, for a quality control setting, a simple and direct method is often preferred. This note details a reversed-phase HPLC (RP-HPLC) method with low-wavelength UV detection, a common yet effective approach for compounds with limited UV absorbance.

Furthermore, as the molecule is chiral, confirming the enantiomeric purity is critical. The biological activity of chiral molecules is often stereospecific, making the presence of the D-enantiomer an impurity. Therefore, a dedicated chiral HPLC method is also outlined.[8][9]

Experimental Design & Rationale

Materials and Reagents
Material/ReagentGradeSupplier
This compoundReference Standard (≥99%)Sigma-Aldrich (or equivalent)
Acetonitrile (ACN)HPLC GradeMerck (or equivalent)
Methanol (MeOH)HPLC GradeMerck (or equivalent)
Potassium Dihydrogen Phosphate (KH₂PO₄)AR GradeFisher Scientific (or equivalent)
Orthophosphoric Acid (H₃PO₄)AR GradeFisher Scientific (or equivalent)
WaterHPLC/Milli-Q GradeIn-house system
Hydrochloric Acid (HCl), 37%AR GradeSigma-Aldrich (or equivalent)
Sodium Hydroxide (NaOH)AR GradeSigma-Aldrich (or equivalent)
Hydrogen Peroxide (H₂O₂), 30%AR GradeSigma-Aldrich (or equivalent)
Instrumentation
InstrumentSpecification
HPLC SystemAgilent 1100/1200 series or equivalent with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Chiral HPLC SystemSame as above.
Data AcquisitionChemstation, Empower, or equivalent chromatography data software.
pH MeterCalibrated with standard buffers.
Analytical Balance0.01 mg readability.
Photostability ChamberOption for UV and visible light exposure as per ICH Q1B.
Laboratory OvenCapable of maintaining ±2°C.
Chromatographic Method Rationale

The selection of the chromatographic conditions is based on the physicochemical properties of this compound and established principles of amino acid analysis.

  • Method 1: Purity and Assay (RP-HPLC)

    • Column: A C18 column is chosen for its versatility and wide use in reversed-phase chromatography. The hydrophobicity of the ethyl group and the carbon chain of the methionine backbone allows for sufficient retention on this stationary phase.

    • Mobile Phase: A phosphate buffer is used to control the pH and ensure consistent ionization of the primary amine and any residual carboxylic acid functionality. A pH of ~2.85 is selected to ensure the amine is fully protonated (pKa ~9.2) and to suppress the ionization of silanol groups on the silica support, leading to better peak shape. Acetonitrile is a common organic modifier that provides good elution strength for this type of analyte.[10]

    • Detection: The ester functionality provides some UV absorbance at low wavelengths. Detection at 200-210 nm is chosen to maximize sensitivity, as this is a region where many organic molecules without strong chromophores exhibit some absorbance.[8]

  • Method 2: Enantiomeric Purity (Chiral HPLC)

    • Column: A cyclofructan-based chiral stationary phase (CSP) is selected based on literature demonstrating successful separation of methionine enantiomers.[8][11] These CSPs operate in polar organic or normal phase modes and separate enantiomers based on the formation of transient diastereomeric complexes through interactions like hydrogen bonding and dipole-dipole interactions.[12]

    • Mobile Phase: A polar organic mobile phase, such as a mixture of methanol, acetonitrile, and small amounts of an acid and a base (e.g., acetic acid and triethylamine), is used to modulate the retention and enantioselectivity.[8]

Detailed Protocols

Protocol 1: Purity and Assay by RP-HPLC

3.1.1. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 2.85 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC Grade Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.1.2. Chromatographic Conditions

ParameterCondition
Column Kromasil C18, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase Isocratic: 25% Mobile Phase B, 75% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 20 minutes

3.1.3. System Suitability Inject the standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

3.1.4. Analysis and Calculation Inject the standard and sample solutions. Calculate the percentage purity or assay using the following formula:

% Purity/Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Protocol 2: Stability-Indicating Method Validation via Forced Degradation

3.2.1. Objective To demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products, proving its stability-indicating capability.[4] A degradation of 5-20% is generally considered appropriate for this purpose.[13][14]

3.2.2. Stress Conditions Prepare a stock solution of this compound at 1.0 mg/mL.

  • Acid Hydrolysis: To 5 mL of stock solution, add 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with diluent.[15]

  • Base Hydrolysis: To 5 mL of stock solution, add 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with diluent.[15]

  • Oxidative Degradation: To 5 mL of stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with diluent. The methionine moiety is particularly susceptible to oxidation.[14]

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 48 hours. Prepare a sample solution at 1.0 mg/mL.

  • Photolytic Degradation: Expose the solid powder in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a sample solution at 1.0 mg/mL.

3.2.3. Analysis Analyze the unstressed sample and all stressed samples using Protocol 1. Evaluate the chromatograms for the resolution between the parent peak and any degradant peaks. The peak purity of the parent peak in the stressed samples should be evaluated using a Diode Array Detector.

Protocol 3: Enantiomeric Purity by Chiral HPLC

3.3.1. Preparation of Solutions

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (75/25/0.3/0.2 v/v/v/v). Filter and degas.[8]

  • Sample Solution (1.0 mg/mL): Prepare as in Protocol 1, but use the mobile phase as the diluent.

3.3.2. Chromatographic Conditions

ParameterCondition
Column Isopropylcarbamate cyclofructan 6 based CSP (e.g., Larihc CF6-P)
Mobile Phase As prepared above
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 30 minutes

Visualization of Workflows

Workflow for Purity and Assay Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer + ACN) B Prepare Standard & Sample Solutions (1 mg/mL) C Set Isocratic Conditions (C18 Column, 210 nm) B->C D Inject Solutions C->D E Acquire Chromatograms D->E F Integrate Peaks E->F G Calculate % Purity/Assay F->G

Caption: Workflow for RP-HPLC Purity and Assay Determination.

Workflow for Forced Degradation Studydot

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Sample Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples by validated RP-HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Degradant Resolution Analysis->Evaluation

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Ethyl L-methionate Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Ethyl L-methionate hydrochloride in cell culture applications. This guide is designed to provide in-depth scientific insights and practical troubleshooting advice to ensure the integrity and reproducibility of your experiments. As a derivative of the essential amino acid L-methionine, the stability of this compound in your culture system is paramount for achieving reliable and accurate results.

I. Understanding the Molecule: this compound

This compound is the ethyl ester form of L-methionine, provided as a hydrochloride salt to enhance its solubility and stability as a solid. In solution, particularly in the complex milieu of cell culture media, its stability can be influenced by several factors. Understanding its potential degradation pathways is the first step in troubleshooting and ensuring experimental success.

II. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability and handling of this compound in cell culture.

Q1: What are the primary degradation pathways for this compound in cell culture media?

A1: The two primary degradation pathways are hydrolysis of the ester linkage and oxidation of the sulfur atom in the methionine side chain.

  • Hydrolysis: The ethyl ester bond is susceptible to hydrolysis, particularly at the physiological pH of most cell culture media (typically 7.2-7.4). This reaction is often catalyzed by esterases present in serum supplements (like FBS) and can also occur spontaneously. The hydrolysis product is L-methionine and ethanol.[1]

  • Oxidation: The thioether group in the methionine side chain is prone to oxidation, forming methionine sulfoxide.[2] This can be mediated by reactive oxygen species (ROS) generated by cells during normal metabolism or by components in the media that can promote oxidation.[3]

Diagram: Primary Degradation Pathways of this compound

cluster_0 Primary Degradation Pathways Ethyl L-methionate Ethyl L-methionate L-methionine L-methionine Ethyl L-methionate->L-methionine Hydrolysis (pH, Esterases) Methionine sulfoxide Methionine sulfoxide L-methionine->Methionine sulfoxide Oxidation (ROS, Media Components)

Caption: Degradation of Ethyl L-methionate.

Q2: How quickly does this compound degrade in cell culture media?

A2: The degradation rate is highly dependent on the specific conditions of your experiment. Factors that accelerate degradation include:

  • Higher pH: Alkaline conditions promote ester hydrolysis.[1]

  • Presence and concentration of serum: Serum contains esterases that will accelerate the conversion to L-methionine.[4]

  • Cell density and metabolic activity: Higher cell density and metabolic rate can lead to increased ROS production, promoting oxidation.[3]

  • Media composition: The presence of oxidizing agents or metal ions in some media formulations can influence stability.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation can lead to several experimental artifacts:

  • Altered cellular response: Your cells will be exposed to a changing concentration of the parent compound and increasing concentrations of L-methionine and methionine sulfoxide. This can be critical if the biological activity you are studying is specific to the ethyl ester form.

  • Inconsistent results: If the degradation rate varies between experiments, it will be difficult to obtain reproducible data.

  • Misinterpretation of results: You may unknowingly be observing the effects of L-methionine or its oxidized form rather than the intended ethyl L-methionate. High concentrations of L-methionine have been shown to inhibit the growth of some cancer cell lines.[5]

Q4: How should I prepare and store stock solutions of this compound?

A4: To minimize degradation before it is added to your culture media, follow these best practices:

  • Use a suitable solvent: For a concentrated stock solution, consider dissolving the compound in a small amount of sterile, anhydrous dimethyl sulfoxide (DMSO) or ethanol before further dilution in an aqueous buffer or directly into the media.

  • Aqueous stock solutions: If preparing an aqueous stock, use a sterile, buffered solution at a slightly acidic pH (e.g., pH 5.0-6.0) to slow hydrolysis.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound in cell culture.

Observed Problem Potential Cause Recommended Action
Inconsistent or unexpected cell proliferation/viability. Degradation of Ethyl L-methionate to L-methionine, which may have different effects on your cell line.[5]1. Assess Stability: Perform a stability study (see Section IV) to determine the half-life of your compound in your specific culture conditions. 2. Fresh Supplementation: Supplement the media with freshly prepared Ethyl L-methionate at regular intervals based on its stability. 3. Control Experiments: Include controls with equivalent concentrations of L-methionine and methionine sulfoxide to delineate their effects.
Variability between experimental repeats. Inconsistent preparation or storage of stock solutions, or variations in cell culture conditions (e.g., cell density, incubation time).1. Standardize Protocols: Ensure consistent procedures for stock solution preparation, storage, and addition to culture media. 2. Monitor Culture Conditions: Maintain consistent cell seeding densities and incubation times.
Changes in media color or pH. Degradation products might alter the pH of the media, especially if used at high concentrations.1. Monitor pH: Regularly check the pH of your culture media. 2. Use Buffered Media: Ensure your cell culture medium has sufficient buffering capacity.

IV. Experimental Protocol: Assessing the Stability of this compound

To ensure the reliability of your results, it is highly recommended to determine the stability of this compound under your specific experimental conditions.

Objective: To quantify the concentration of this compound and its primary degradation product, L-methionine, over time in your cell culture medium.

Materials:

  • Your complete cell culture medium (with serum and other supplements)

  • This compound

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase reagents (consult analytical methods for amino acid analysis)[6]

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation:

    • Prepare a fresh stock solution of this compound.

    • Spike your complete cell culture medium with a known concentration of this compound to match your experimental conditions.

    • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.

  • Incubation:

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

    • Immediately process the sample for HPLC analysis or store it at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Deproteinate the media sample, for example, by adding a cold organic solvent like acetonitrile or methanol, vortexing, and centrifuging to pellet the proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using an established HPLC method for amino acid analysis. You may need to use a pre-column derivatization agent (e.g., o-phthalaldehyde, OPA) for UV or fluorescence detection of the primary amine.[6]

    • Quantify the peak areas corresponding to Ethyl L-methionate and L-methionine against a standard curve.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in your specific cell culture medium.

Diagram: Workflow for Stability Assessment

cluster_1 Stability Assessment Workflow start Spike Media with Ethyl L-methionate HCl incubate Incubate at 37°C, 5% CO2 start->incubate sample Collect Samples at Time Points incubate->sample prepare Prepare Samples (Deproteination) sample->prepare analyze HPLC Analysis prepare->analyze data Calculate Half-life analyze->data

Caption: Experimental workflow for stability assessment.

V. Conclusion

While this compound can be a valuable tool in cell culture research, its stability is a critical parameter that should not be overlooked. By understanding its potential degradation pathways and implementing the recommended handling procedures and stability assessments, researchers can ensure the accuracy and reproducibility of their experimental outcomes.

VI. References

  • BenchChem. (2025). Technical Support Center: NHS Ester Reactions with Amino Acid Residues. Retrieved from BenchChem website.

  • LookChem. (n.d.). Cas 2899-36-7, this compound. Retrieved from [Link]

  • El-Kamel, A. H., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 8929–8953.

  • Huang, C., et al. (2001). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. European Journal of Biochemistry, 268(12), 3373–3380.

  • Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000). Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation. IUBMB life, 50(4-5), 301–307.

  • Tozak, M., & Sesti, F. (2005). Regulation of cell function by methionine oxidation and reduction. The Journal of physiology, 563(Pt 1), 1–8.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. AAPS PharmSciTech, 7(4), E103.

  • Hay, R. W., Porter, L. J., & Morris, P. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(7), 1197-1205.

  • Black, K. A., & Buben, J. A. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel, Switzerland), 12(9), 1344.

  • Lam, X. M., et al. (2011). Method for reducing methionine oxidation in recombinant proteins. Google Patents.

  • Sharma, S., et al. (2008). Prodrugs of flurbiprofen: synthesis, hydrolysis and gastrointestinal toxicity. Brazilian Journal of Pharmaceutical Sciences, 44(2), 205-215.

  • Vasantha, T., et al. (2012). The Solubility and Stability of Amino Acids in Biocompatible Ionic Liquids. Journal of Chemical & Engineering Data, 57(5), 1443-1448.

  • Stegmann, S. J., & Reimer, T. (2020). Analytical methods used for determination of L-methionine in fermentation broth. AMB Express, 10(1), 184.

  • Weigand, M., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. International Journal of Molecular Sciences, 24(7), 6127.

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 8(8), 829.

  • Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]

  • Kim, G., & Weiss, S. J. (2003). Methionine Oxidation and Reduction in Proteins. Sub-cellular biochemistry, 36, 143–155.

  • Benavides, M. A., et al. (2010). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer research, 30(10), 3987–3994.

  • ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • ResearchGate. (2021). Amino Acid Ester based Phenolic Ionic Liquids as a Potential Solvent for the Bioactive Compound Luteolin: Synthesis, Characterization, and Food Preservation Activity. Retrieved from [Link]

  • Krebs, H. A., Hems, R., & Tyler, B. (1976). Utilization of preformed and endogenously synthesized methionine by cells in tissue culture. The Biochemical journal, 158(2), 341–353.

  • Amarita, F., et al. (2004). Evidence for Distinct l-Methionine Catabolic Pathways in the Yeast Geotrichum candidum and the Bacterium Brevibacterium linens. Applied and environmental microbiology, 70(5), 2994–3004.

  • Sigma-Aldrich. (n.d.). L-Methionine, from non-animal. Retrieved from [Link]

  • Segal, W., & Starkey, R. L. (1969). Microbial decomposition of methionine and identity of the resulting sulfur products. Journal of bacteriology, 98(3), 908–913.

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Methionine. Retrieved from [Link]

  • Tabe, S., et al. (2021). Differences in cell death in methionine versus cysteine depletion. eLife, 10, e67252.

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • Ogurtsova, N. A., Tsiperman, A. I., & Boiko, E. S. (1975). [Method for determining methionine in plant material]. Prikladnaia biokhimiia i mikrobiologiia, 11(2), 282–284.

Sources

Technical Support Center: Hydrolysis of Ethyl L-methionate Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl L-methionate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and hydrolysis of this compound in aqueous solutions. As a hygroscopic amino acid ester, its behavior in water is a critical factor for successful experimentation. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Section 1: Compound Overview and Key Properties

This compound is the ethyl ester of the essential amino acid L-methionine, provided as a hydrochloride salt.[1] The esterification of the carboxyl group makes it a useful intermediate in peptide synthesis and various chemical manufacturing processes.[2] However, this ester linkage is susceptible to hydrolysis, particularly in aqueous environments. Furthermore, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate degradation even before the compound is solubilized.[3][4]

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂S[1][3]
Molecular Weight 213.73 g/mol [1][3]
Appearance White to off-white crystalline solid[3][5]
Melting Point 90-92 °C[2][6]
Key Chemical Feature Susceptible ester linkage; Hygroscopic nature[4][7]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert nitrogen atmosphere.[3][4][8][3][4][8]
Section 2: The Hydrolysis Reaction: Mechanism and Influencing Factors

Ester hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond, yielding a carboxylic acid and an alcohol.[7] For this compound, the products are L-methionine and ethanol. This reaction can be significantly accelerated by the presence of an acid or a base.

Hydrolysis cluster_reactants Reactants cluster_products Products Reactant Ethyl L-methionate (in aqueous solution) Catalyst H₂O (Acid or Base Catalyst) Reactant->Catalyst Hydrolysis Product_Met L-methionine Product_EtOH Ethanol Catalyst->Product_Met Catalyst->Product_EtOH

Caption: General hydrolysis of Ethyl L-methionate.

1. Acid-Catalyzed Hydrolysis In an acidic aqueous solution, the hydrolysis of Ethyl L-methionate is a reversible equilibrium reaction.[7] Since the compound is a hydrochloride salt, dissolving it in water will naturally create an acidic environment, facilitating this process. To drive the reaction towards the products (L-methionine and ethanol), a large excess of water is required, as dictated by Le Châtelier's principle.[7]

2. Base-Catalyzed Hydrolysis (Saponification) This method is generally preferred for achieving complete and irreversible hydrolysis. The reaction is carried out by heating the ester with a dilute alkali, such as sodium hydroxide.[7] The process is irreversible because the carboxylic acid formed (L-methionine) is immediately deprotonated by the base to form its carboxylate salt (sodium L-methioninate). This salt is resistant to reacting with the alcohol to reform the ester.[7]

Factors Influencing Hydrolysis Rate:

FactorInfluence on Hydrolysis RateCausality
pH The rate is slowest near neutral pH (around 4-5) and increases significantly under strongly acidic (pH < 2) or alkaline (pH > 8) conditions.Acid Catalysis: Protons (H⁺) protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7] Base Catalysis: Hydroxide ions (OH⁻) are strong nucleophiles that directly attack the carbonyl carbon. This pathway is typically faster and irreversible.[7]
Temperature Increasing the temperature accelerates the rate of hydrolysis.Higher temperatures provide the necessary activation energy for the reaction to occur, increasing the frequency and energy of collisions between reactant molecules. This holds true for both acid and base-catalyzed pathways.
Buffer Species Certain buffer components (e.g., phosphate, citrate) can act as catalysts themselves (general acid-base catalysis), influencing the hydrolysis rate beyond the effect of pH alone.Buffer species can participate directly in the proton transfer steps of the hydrolysis mechanism, thereby providing an alternative, lower-energy reaction pathway.
Solvent While the topic is aqueous solutions, the presence of organic co-solvents can alter the rate. Generally, decreasing the water concentration will slow the hydrolysis rate.Water is a reactant in the hydrolysis process. Reducing its concentration (activity) will slow the reaction. The polarity of the solvent mixture can also affect the stability of the transition state.
Section 3: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Q1: My solid sample of this compound appears clumpy or sticky, and my initial analysis shows the presence of L-methionine before I've even started my experiment. What is happening?

A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[3][4] When exposed to ambient air, the solid material will absorb water, creating a localized aqueous environment on the surface of the crystals. This water, combined with the inherent acidity of the hydrochloride salt, initiates acid-catalyzed hydrolysis.

  • Root Cause: Improper storage or handling in a non-dry environment.

  • Solution:

    • Storage: Always store the compound in a tightly sealed container, preferably in a desiccator or a glove box with a dry atmosphere.[8] For long-term storage, keeping the container under an inert gas like nitrogen or argon is recommended.[3][4]

    • Handling: When weighing the compound, do so quickly in an environment with low humidity. Do not leave the container open to the air for extended periods. Use a dry, clean spatula and weighing vessel.

    • Validation: If you suspect degradation, perform a purity check (e.g., via HPLC or NMR) on your starting material before beginning critical experiments.

Q2: I am attempting acid-catalyzed hydrolysis, but my yield of L-methionine is consistently low and variable, even after extended reaction times. Why?

A: The most likely reason is the reversible nature of acid-catalyzed ester hydrolysis.[7] The reaction reaches an equilibrium state where the forward reaction (hydrolysis) and the reverse reaction (esterification) occur at the same rate.

  • Root Cause: The experimental conditions do not sufficiently favor the products.

  • Solution:

    • Use Excess Water: Ensure the reaction is performed in a dilute solution. The water comes from the dilute acid, so using a large volume of dilute acid is key to pushing the equilibrium towards the hydrolysis products.[7]

    • Increase Temperature: Heating the reaction mixture under reflux will increase the rate at which equilibrium is reached.[7] Check for the thermal stability of your products under these conditions to avoid degradation.

    • Consider an Alternative: If quantitative hydrolysis is required, switch to base-catalyzed hydrolysis (saponification), as it is an irreversible reaction that will proceed to completion.[7]

Q3: My HPLC analysis of a hydrolyzed sample shows the expected L-methionine peak, but also another significant, unidentified peak. What could this be?

A: The thioether group (-S-CH₃) in methionine is susceptible to oxidation, especially under harsh conditions (e.g., elevated temperature, presence of oxidizing agents). The most common oxidation product is L-methionine sulfoxide. Further oxidation can lead to L-methionine sulfone.

  • Root Cause: Unintentional oxidation of the sulfur atom in the methionine side chain.

  • Solution:

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Ensure all reagents and glassware are free from contaminants that could act as oxidizing agents (e.g., peroxides, residual strong acids from cleaning).

    • Use Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant to the solution.

    • Analytical Confirmation: Use a reference standard for L-methionine sulfoxide in your HPLC analysis to confirm the identity of the unknown peak. Mass spectrometry (LC-MS) can also definitively identify the species.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the definitive products of the complete hydrolysis of this compound? The complete hydrolysis yields L-methionine and ethanol. In a base-catalyzed reaction, the product will be the salt of L-methionine (e.g., sodium L-methioninate) and ethanol.[7]

Q2: I need to prepare a stock solution of this compound. What is the best practice for short-term storage? For short-term use, aqueous stock solutions should be stored at low temperatures (e.g., 2-8°C) to significantly slow the rate of hydrolysis.[9] For longer-term storage, aliquoting the solution and freezing at -20°C or -80°C is recommended to halt the hydrolysis process.[9] However, be mindful of freeze-thaw cycles, which can degrade the product. It is always best to prepare fresh solutions when possible.

Q3: How significantly does temperature impact the stability of an aqueous solution? Temperature has a major impact. As a general rule of thumb (the Arrhenius equation), the rate of many chemical reactions, including hydrolysis, can double or triple for every 10°C increase in temperature. Therefore, preparing and keeping solutions on ice or at refrigerated temperatures is crucial for minimizing degradation during an experiment.

Q4: What is the recommended analytical method for accurately quantifying the rate of hydrolysis? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. A reversed-phase C18 column is often suitable. The method should be designed to separate the parent compound (Ethyl L-methionate) from its primary hydrolytic product (L-methionine).

  • Detection: UV detection at a low wavelength (e.g., 205-220 nm) is typically used.

  • Quantification: The rate of hydrolysis can be determined by monitoring the decrease in the peak area of Ethyl L-methionate and the corresponding increase in the peak area of L-methionine over time. This requires using calibrated reference standards for both compounds. Other methods like Ion Exchange Chromatography (IEC) are also highly effective for amino acid analysis.[10][11]

Section 5: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing an Aqueous Stock Solution

This protocol is designed to minimize premature hydrolysis caused by the compound's hygroscopic properties.

  • Preparation: Place the sealed container of this compound and your chosen solvent/buffer in a desiccator or dry box for at least 30 minutes to allow them to reach thermal and atmospheric equilibrium.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of the solid into a clean, dry volumetric flask.

  • Solubilization: Add a portion of the chilled (2-8°C) solvent or buffer to the flask. Cap and swirl gently to dissolve the solid. Avoid vigorous shaking that could introduce atmospheric oxygen.

  • Final Volume: Once fully dissolved, add the chilled solvent/buffer to the final volume mark.

  • Storage: Immediately cap the flask, mix by gentle inversion, and place the solution on ice for immediate use, or aliquot and freeze for long-term storage.

Protocol 2: Workflow for a Kinetic Stability Study by HPLC

This workflow outlines the steps to determine the hydrolysis rate of this compound at a specific pH and temperature.

Caption: Workflow for kinetic analysis of hydrolysis.

  • Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Reaction Setup: Prepare the desired aqueous buffer and bring it to the target temperature in a temperature-controlled water bath or incubator.

  • Initiation (t=0): Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., a small amount of the mobile phase or water). Initiate the hydrolysis by adding a small, known volume of this stock solution to the temperature-equilibrated buffer.

  • Sampling: Immediately withdraw the first sample (t=0). Subsequently, withdraw samples at predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately stop the reaction in each sample to ensure the composition accurately reflects the time point. This can be done by diluting the sample in a cold mobile phase or by adding a reagent to shift the pH to a range where hydrolysis is minimal (pH 4-5).

  • Analysis: Inject each quenched sample into the HPLC system.

  • Data Processing: For each time point, integrate the peak areas for Ethyl L-methionate and L-methionine. Convert these areas to concentrations using calibration curves generated from reference standards.

  • Kinetic Analysis: Plot the concentration of Ethyl L-methionate versus time. The slope of this line will provide the rate of degradation under the tested conditions.

References
  • LookChem. (n.d.).
  • Autech Industry Co.,Limited. (n.d.). This compound(CAS# 2899-36-7). [Link]
  • National Center for Biotechnology Information. (n.d.).
  • European Union Reference Laboratory for Feed Additives. (2012).
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
  • Blumbergs, P. (1998). Preparation of Chemicals and Bulk Drug Substances for the U.S. Army Drug Development Program.
  • Soccol, C. R., et al. (2016).
  • World Health Organiz
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). DL-Methionine. [Link]
  • European Union Reference Laboratory for Feed Additives. (2021, October 8).

Sources

Technical Support Center: Troubleshooting Peptide Synthesis with Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Ethyl L-methionate hydrochloride in peptide synthesis. This guide, designed by senior application scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our focus is on delivering not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Quick Reference: Compound Properties & Storage

A summary of key data for this compound is provided below for immediate reference. Proper handling and storage are critical to prevent degradation and ensure successful synthesis outcomes.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂S[PubChem][1]
Molecular Weight 213.73 g/mol [PubChem][1]
Appearance White powder / crystalline compound[LookChem], [Yichang Kaixiang Chemical Co., Ltd.][2]
Melting Point 90-92 °C[LookChem]
Storage (Solid) Store at room temperature in a dry, tightly sealed container. The compound is hygroscopic.[Fisher Scientific][3], [Sigma-Aldrich]
Storage (In Solution) -20°C for 1 month; -80°C for up to 6 months. Use freshly opened, anhydrous DMSO for dissolution.[MedChemExpress][4]

Key Handling Note: this compound is hygroscopic.[3][5][6] Exposure to moisture can lead to hydrolysis and degradation. Always handle in a dry environment and ensure containers are tightly sealed. For long-term storage, consider a desiccator or storage under an inert atmosphere (e.g., nitrogen).[3][5]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound in Solid-Phase Peptide Synthesis (SPPS).

Q1: Do I need to neutralize the hydrochloride salt before the coupling reaction?

A1: Yes. The amine group of this compound is protonated, rendering it inactive as a nucleophile for the amide bond-forming reaction. You must add a non-nucleophilic base to the reaction mixture to deprotonate the amine, allowing it to attack the activated carboxylic acid of the growing peptide chain. A common choice is N,N-diisopropylethylamine (DIEA) at a concentration equimolar to the amino acid hydrochloride.

Q2: Why use this compound instead of a standard Fmoc-Met-OH?

A2: this compound is typically used in solution-phase synthesis or for specific applications where N-terminal Fmoc or Boc protection is not desired for the initial residue. It can also be used as an intermediate in the synthesis of other specialty chemicals. For standard Fmoc-based SPPS, Fmoc-Met-OH is the conventional and recommended building block.

Q3: Is the methionine side chain protected during synthesis?

A3: Typically, no. The thioether side chain of methionine is generally considered stable enough to not require a protecting group during standard Fmoc- or Boc-based SPPS.[7][8] However, this lack of protection is precisely why it is susceptible to the side reactions detailed in the troubleshooting guide below.

Q4: My final peptide shows a mass increase of +16 Da. What happened?

A4: A mass increase of +16 Da is the classic signature of methionine oxidation, where the thioether side chain has been oxidized to a sulfoxide.[9] This is one of the most common side reactions involving methionine and can occur at various stages of the synthesis process.[9][10]

Detailed Troubleshooting Guide

This section explores specific experimental issues in a problem/cause/solution format, grounded in the chemical mechanisms at play.

Issue 1: Mass Spectrometry Reveals +16 Da and/or +32 Da Adducts

Problem: Your purified peptide shows significant peaks at M+16 and/or M+32, indicating oxidation to methionine sulfoxide (Met(O)) and methionine sulfone (Met(O₂)), respectively.[9]

Causality & Mechanism: The sulfur atom in the methionine side chain is nucleophilic and highly susceptible to oxidation by various reactive oxygen species (ROS).[8] This can happen at several points:

  • During Synthesis: Prolonged exposure to air or the use of solvents (like older DMF) that may contain peroxide impurities can cause gradual oxidation.

  • During Cleavage: The strongly acidic conditions of the final cleavage from the resin, particularly with trifluoroacetic acid (TFA), are a major cause of oxidation.[10][11] Carbocations generated from side-chain protecting groups can also promote oxidative pathways.

Diagram: Oxidation of Methionine Side Chain

Oxidation Met Methionine Side Chain (-CH₂-CH₂-S-CH₃) MetO Methionine Sulfoxide (+16 Da) (-CH₂-CH₂-S(O)-CH₃) Met->MetO + [O] Ox1 Oxidizing Agent (e.g., TFA, Air, Peroxides) Ox1->Met Ox1->MetO MetO2 Methionine Sulfone (+32 Da) (-CH₂-CH₂-S(O₂) -CH₃) MetO->MetO2 + [O] Ox2 Stronger Oxidation

Caption: Oxidation pathway of methionine during peptide synthesis.

Solutions & Protocols:

  • Use High-Purity Reagents: Always use fresh, high-purity, peptide-synthesis-grade solvents and reagents.

  • Incorporate Scavengers in Cleavage: This is the most effective preventative measure. Scavengers are added to the cleavage cocktail to quench reactive species.

    • Recommended Cleavage Cocktail: A standard and effective cocktail is TFA/H₂O/TIPS/DODT (92.5:2.5:2.5:2.5) .

      • TIPS (Triisopropylsilane): Scavenges carbocations.

      • DODT (3,6-Dioxa-1,8-octanedithiol) or DTT (Dithiothreitol): Acts as a reducing agent to suppress oxidation.[12]

  • Post-Synthesis Reduction (Protocol): If oxidation has already occurred, the sulfoxide can often be reduced back to the thioether.

    • Protocol: Reduction of Methionine Sulfoxide

      • Dissolve the crude, oxidized peptide in a solution of 10-20% aqueous acetic acid.

      • Add N-methylmercaptoacetamide or ammonium iodide and dimethyl sulfide (DMS).

      • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by mass spectrometry.

      • Purify the reduced peptide using standard RP-HPLC methods.

Issue 2: Mass Spectrometry Reveals +56 Da Adduct

Problem: Your mass spectrum shows a significant peak at M+56. This corresponds to S-alkylation, specifically the addition of a tert-butyl group to the methionine sulfur.[9]

Causality & Mechanism: During the acidic cleavage step, tert-butyl-based protecting groups (e.g., Boc, tBu) are removed, generating stable tert-butyl carbocations.[13] The nucleophilic thioether of methionine can attack this carbocation, forming a charged sulfonium salt. This is an acid-catalyzed side reaction that competes with the desired scavenging of the carbocation.[10][11]

Diagram: S-alkylation Troubleshooting Workflow

S_Alkylation_Troubleshooting Problem Problem: Mass Spec shows M+56 peak Cause Cause: S-tert-butylation of Methionine Problem->Cause Mechanism Mechanism: Thioether attacks t-butyl carbocation during acidic cleavage Cause->Mechanism Solution Solution: Optimize Scavenger Cocktail Mechanism->Solution Action1 Increase concentration of carbocation scavengers (e.g., TIPS, Thioanisole) Solution->Action1 Action2 Add a 'soft' nucleophile like EDT or DMS to compete for the carbocation Solution->Action2 Verification Verification: Re-analyze cleaved peptide by Mass Spectrometry Action1->Verification Action2->Verification

Caption: Troubleshooting workflow for S-alkylation of methionine.

Solutions & Protocols:

  • Optimize Scavenger Choice: While TIPS is a good general scavenger, thioanisole is particularly effective at capturing tert-butyl cations.

  • Increase Scavenger Concentration: If S-alkylation is severe, increase the scavenger content in your cleavage cocktail. A more robust mixture is TFA/Thioanisole/EDT/Anisole (90:5:3:2) .

  • Pre-Cleavage Deprotection: In some cases, particularly with C-terminal methionine, it may be possible to remove highly sensitive tBu-based protecting groups before the final HF cleavage (in Boc chemistry) to prevent the formation of homoserine lactone, a related side reaction.[12]

Issue 3: Low or No Coupling Efficiency

Problem: Analysis of a test cleavage after coupling this compound shows a low yield of the desired peptide, with a majority of the material being the unreacted N-terminus of the resin-bound peptide.

Causality & Mechanism: This issue almost always points to a problem with the activation of the incoming amino acid or the availability of the reacting amine.

  • Incomplete Neutralization: As mentioned in the FAQ, the hydrochloride salt must be neutralized. Insufficient base will result in a low concentration of the free amine, leading to poor coupling.

  • Moisture Contamination: The hygroscopic nature of the hydrochloride salt means it can absorb water. Water competes with the amine in the coupling reaction, hydrolyzing the activated ester of the coupling agent and terminating the reaction.

  • Reagent Degradation: Old or improperly stored coupling reagents (e.g., HBTU, HATU) or bases (DIEA) can lose their efficacy.

Solutions & Protocols:

  • Ensure Stoichiometry of Base: Use at least 1 equivalent of DIEA for every equivalent of this compound. Some protocols suggest a slight excess (1.05 equivalents).

  • Dry Your Reagents: If moisture is suspected, dry the this compound under vacuum before use. Use anhydrous solvents for all coupling steps.

  • Check Reagent Activity: Use fresh coupling reagents and bases. Perform a small-scale control reaction with known good reagents to confirm the activity of your stock solutions.

  • Optimize Coupling Time/Temperature: While most couplings are complete within 1-2 hours at room temperature, difficult sequences may benefit from longer reaction times or gentle heating (e.g., to 40-50°C), although this can increase the risk of side reactions like epimerization.[14]

Issue 4: Potential for Epimerization

Problem: The final peptide product shows a doublet or broadened peak in the HPLC chromatogram, and the biological activity is lower than expected. This could indicate the presence of a diastereomer due to epimerization.

Causality & Mechanism: Epimerization is the change in configuration at a single stereocenter. In peptide synthesis, the α-carbon of the amino acid is susceptible to deprotonation, especially under basic conditions or during the carboxyl group activation step. The resulting carbanion can be re-protonated from either face, leading to a mixture of L- and D-isomers. Methionine's α-proton can be abstracted under basic conditions used during coupling.[15] The use of an ester derivative (like the ethyl ester) can sometimes influence the electronic environment and susceptibility to this side reaction.

Solutions & Protocols:

  • Control the Base: Use the minimal necessary amount of base for neutralization and coupling. Avoid strong, sterically unhindered bases. DIEA is generally a good choice.

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to the coupling reaction can suppress epimerization by forming an activated ester that is less prone to this side reaction.

  • Limit Activation Time: Pre-activation of the amino acid should be kept to a minimum. Ideally, the activated species should be generated in the presence of the resin-bound amine to be consumed immediately.

  • Avoid High Temperatures: Perform coupling reactions at room temperature unless absolutely necessary for difficult sequences.

Analytical Methods for Impurity Detection

A robust analytical workflow is essential for identifying and quantifying the side products discussed.

Analytical TechniqueApplication & Notes
RP-HPLC The primary tool for assessing peptide purity. Methionine oxidation often results in a more hydrophilic peptide that elutes earlier than the parent peptide. Epimerization may appear as a shoulder, a broadened peak, or a closely eluting doublet.
Mass Spectrometry (MS) Essential for identifying adducts. Use high-resolution MS (e.g., MALDI-TOF, ESI-QTOF) to confirm the exact mass shifts (+16.00 Da for sulfoxide, +56.08 Da for tert-butyl).[16]
Tandem MS (MS/MS) Can be used to localize the modification. Fragmentation patterns can pinpoint which methionine residue in a multi-methionine peptide has been modified.[17][18][19]
CNBr Cleavage A chemical method where cyanogen bromide (CNBr) cleaves the peptide bond C-terminal to a methionine residue. This reaction fails if the methionine is oxidized to a sulfoxide, providing an indirect method to detect oxidation.[17]

References

  • Technical Support Center: Managing Side Reactions of Labeled Methionine in SPPS. Benchchem.
  • Cas 2899-36-7, Ethyl L-methion
  • Ethyl L-methionin
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided].
  • SAFETY D
  • SAFETY DATA SHEET - Ethyl L-methion
  • SAFETY DATA SHEET - L-Methionine ethyl ester hydrochloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - L-Methionine ethyl ester hydrochloride, 99%. Fisher Scientific.
  • Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry.
  • Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ioniz
  • Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. PubMed.
  • (PDF) Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry.
  • Ethyl L-methion
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided].
  • L-Methionine ethyl ester hydrochloride. Yichang Kaixiang Chemical Co., Ltd..
  • How to handle peptides th
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • The greening of peptide synthesis. RSC Publishing - The Royal Society of Chemistry.

Sources

Technical Support Center: Enhancing the Bioavailability of Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl L-methionate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments aimed at improving the bioavailability of this compound. As Senior Application Scientists, we have compiled this information based on established scientific principles and field-proven insights to help you navigate the complexities of your research.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding this compound and its bioavailability.

Q1: What is this compound and what are its key properties?

This compound is the hydrochloride salt of the ethyl ester of the amino acid L-methionine.[1][2][3] It is a crystalline solid with a melting point of 90-92 °C.[1] The hydrochloride salt form is often used for amino acid esters to enhance their stability and aqueous solubility, which can be a first step towards improving bioavailability.[4] It is known to possess antioxidant properties and is used as a pharmaceutical intermediate.[1][5]

Q2: Why is improving the bioavailability of this compound important?

For any therapeutic agent, achieving adequate bioavailability is crucial for efficacy. Low oral bioavailability can lead to variable and unpredictable therapeutic outcomes and may necessitate higher doses, which can increase the risk of side effects.[6][7][8] As an amino acid derivative, understanding and improving the systemic absorption of this compound is a critical step in its development as a potential therapeutic or supplement.

Q3: What are the primary challenges to the oral bioavailability of a compound like this compound?

The primary challenges for a hydrophilic molecule like an amino acid ester hydrochloride include:

  • Poor membrane permeation: The polar nature of the molecule can hinder its ability to passively diffuse across the lipid-rich intestinal cell membranes.[6]

  • Presystemic metabolism: The compound may be subject to enzymatic degradation in the gastrointestinal tract or during its first pass through the liver.[6]

  • Efflux by transporters: The molecule might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[9][10]

Troubleshooting Guide: Experimental Strategies

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments to improve the bioavailability of this compound.

Issue 1: Low Permeability in Caco-2 Assays

Q: My Caco-2 permeability assay results for this compound show low apparent permeability (Papp). What does this indicate and what are my next steps?

A low Papp value in a Caco-2 assay suggests that the compound has poor intestinal permeability, which is a likely contributor to low oral bioavailability.[10][11] This is expected for a hydrophilic molecule.

Causality and Recommended Actions:

  • Underlying Cause: The hydrophilic nature of this compound limits its passive diffusion across the lipid bilayer of the intestinal epithelium.

  • Troubleshooting Strategy 1: Formulation with Permeation Enhancers. Permeation enhancers are excipients that can transiently increase the permeability of the intestinal mucosa.[12][13][14][15][16]

    • Experimental Workflow:

      • Select a panel of generally regarded as safe (GRAS) permeation enhancers (e.g., medium-chain fatty acids like sodium caprate, or non-ionic surfactants like polysorbates).[13]

      • Co-administer this compound with varying concentrations of each permeation enhancer in your Caco-2 assay.

      • Monitor both the Papp value and the transepithelial electrical resistance (TEER) to assess monolayer integrity. A significant drop in TEER may indicate cytotoxicity.[9][11]

  • Troubleshooting Strategy 2: Prodrug Approach. Converting the parent drug into a more lipophilic prodrug can enhance its membrane permeability.[17][][19]

    • Experimental Workflow:

      • Synthesize a series of lipophilic ester or amide prodrugs of the methionine core.

      • Evaluate the permeability of these prodrugs in the Caco-2 model.

      • Assess the conversion of the prodrug back to the active parent compound in the presence of intestinal enzymes or cell lysates.

  • Troubleshooting Strategy 3: Nanoparticle Formulation. Encapsulating the compound in nanoparticles can facilitate its transport across the intestinal barrier.[20][21][22][23]

    • Experimental Workflow:

      • Formulate this compound into biodegradable polymeric nanoparticles (e.g., using poly(lactic-co-glycolic acid) - PLGA) or lipid-based nanoparticles.

      • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

      • Evaluate the transport of the nano-formulated compound across the Caco-2 monolayer.

Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assays

Q: I performed a bidirectional Caco-2 assay and observed an efflux ratio greater than 2. What does this signify and how can I address it?

An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the intestinal cells and back into the lumen.[9][10]

Causality and Recommended Actions:

  • Underlying Cause: The molecular structure of this compound may be recognized by efflux transporters expressed on the apical side of the Caco-2 cells.

  • Troubleshooting Strategy: Co-administration with Efflux Pump Inhibitors.

    • Experimental Workflow:

      • Confirm P-gp mediated efflux by performing the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[9]

      • If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms the involvement of that specific transporter.

      • Explore the co-formulation of this compound with a safe and effective efflux pump inhibitor.

Issue 3: Instability in Simulated Gastric or Intestinal Fluid

Q: My compound shows significant degradation in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF). How can I protect it?

Degradation in the gastrointestinal tract is a major barrier to oral bioavailability.[15][24] For an ester like this compound, hydrolysis is a primary concern.

Causality and Recommended Actions:

  • Underlying Cause: The ester linkage is susceptible to hydrolysis, which can be catalyzed by the low pH of the stomach or by esterase enzymes present in the intestine.

  • Troubleshooting Strategy: Liposomal Encapsulation. Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from the harsh environment of the GI tract.[24][25][26][27][28]

    • Experimental Workflow:

      • Prepare liposomal formulations of this compound using various lipid compositions.

      • Characterize the liposomes for size, encapsulation efficiency, and drug loading.

      • Assess the stability of the encapsulated drug in SGF and SIF.

      • Evaluate the permeability of the liposomal formulation using the Caco-2 model.

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate the key troubleshooting workflows.

G cluster_0 Low Permeability Troubleshooting Low Papp Low Papp in Caco-2 Assay Permeation Enhancers Formulate with Permeation Enhancers Low Papp->Permeation Enhancers Prodrug Synthesis Synthesize Lipophilic Prodrugs Low Papp->Prodrug Synthesis Nanoparticles Encapsulate in Nanoparticles Low Papp->Nanoparticles G cluster_1 High Efflux Ratio Troubleshooting High Efflux High Efflux Ratio (>2) in Bidirectional Caco-2 Assay Inhibitor Study Co-administer with Efflux Pump Inhibitor (e.g., Verapamil) High Efflux->Inhibitor Study Confirm Efflux Confirm Transporter Involvement Inhibitor Study->Confirm Efflux

Caption: Troubleshooting workflow for high efflux ratio.

G cluster_2 GI Instability Troubleshooting Instability Degradation in SGF/SIF Liposomal Formulation Formulate into Liposomes Instability->Liposomal Formulation Stability Assessment Assess Stability of Liposomal Formulation Liposomal Formulation->Stability Assessment

Caption: Troubleshooting workflow for gastrointestinal instability.

Experimental Protocols

Here are detailed protocols for key experiments mentioned in the troubleshooting guide.

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is for assessing the intestinal permeability of this compound. [9][10][11][29][30] Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10^-6 cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS containing the test concentration of this compound to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical side.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic in vivo pharmacokinetic study to determine key parameters like bioavailability. [31][32][33][34][35] Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound formulation for oral (PO) and intravenous (IV) administration

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats for at least 3 days before the study.

    • Fast the animals overnight before dosing.

    • Divide the animals into two groups: IV and PO.

    • Administer a single dose of this compound to each group (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • Area under the concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

    • Calculate the oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Summary Table

The following table provides a hypothetical example of how to present data from your Caco-2 permeability and rat pharmacokinetic studies.

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Efflux RatioOral Bioavailability (F%) in Rats
Ethyl L-methionate HCl (unformulated)0.5 ± 0.13.2 ± 0.45%
+ Sodium Caprate (0.5%)2.1 ± 0.32.9 ± 0.315%
+ Verapamil (100 µM)1.5 ± 0.21.1 ± 0.2N/A
Liposomal Formulation1.8 ± 0.41.3 ± 0.325%
PLGA Nanoparticle Formulation2.5 ± 0.51.2 ± 0.235%

References

  • Critical evaluation of permeation enhancers for oral mucosal drug delivery. (n.d.).
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. (n.d.). NIH.
  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (n.d.). Revista Electronica de Veterinaria.
  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). PubMed Central.
  • Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules. (n.d.).
  • Critical evaluation of permeation enhancers for oral mucosal drug delivery. (n.d.). PubMed.
  • The Advantages of Liposomal Formulations in the Pharmaceutical Industry. (2023). Paul R Palmer.
  • Advancements in Liposomal Formulations: Improving Bioavailability and Targeted Delivery. (n.d.). Hilaris Publisher.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Caco2 assay protocol. (n.d.).
  • Enhance Drug Bioavailability with Liposomes. (n.d.).
  • Cas 2899-36-7,Ethyl L-methion
  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. (2023). Quora.
  • Model for an amino acid ester prodrug-based drug delivery strategy... (n.d.).
  • Absorption and Efficacy Studies by In Vitro Models. (n.d.). Mérieux NutriSciences.
  • Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. (n.d.). PMC - NIH.
  • Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo. (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (n.d.). PubMed.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • Caco-2 permeability assay. (n.d.).
  • Amino Acids for Prodrug Development. (n.d.). BOC Sciences.
  • Optimising in vivo pharmacology studies--Practical PKPD consider
  • New in vitro bioavailability models to avoid animal studies. (2023).
  • Amino Acids in the Development of Prodrugs. (n.d.). PMC - PubMed Central.
  • This compound | C7H16ClNO2S | CID 3083785. (n.d.). PubChem - NIH.
  • Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocomp
  • Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo. (n.d.).
  • Promising strategies for improving oral bioavailability of poor w
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (n.d.). PMC - NIH.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
  • Ethyl L-methioninate hydrochloride | Amino Acid Deriv
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
  • Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). Semantic Scholar.
  • China this compound(CAS# 2899-36-7) Manufacturer and Supplier. (n.d.).
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025).
  • Experimental Design Considerations in Pharmacokinetic Studies. (n.d.). Request PDF.
  • Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT.
  • The Versatility of Amino Acid Esters in Pharmaceutical Chemistry. (2025).
  • Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. (n.d.). MDPI.

Sources

Technical Support Center: Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Ethyl L-methionate hydrochloride (CAS 2899-36-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful storage, handling, and application of this versatile amino acid derivative.

Section 1: Product Overview and Key Properties

This compound, the ethyl ester of L-methionine provided as a hydrochloride salt, is a crucial building block in peptide synthesis and a valuable intermediate in the pharmaceutical and cosmetic industries. Its thioether side chain, while essential for its function, also presents unique challenges, primarily its susceptibility to oxidation. Understanding its fundamental properties is the first step toward successful experimentation.

Chemical and Physical Properties Summary

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂S[1]
Molecular Weight 213.73 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 90-92 °C
Solubility Soluble in water and ethanol.[2] Soluble in DMSO (100 mg/mL).[4][2][4]
Storage Temperature Room Temperature; Inert atmosphere[2]
Hygroscopic Yes[5]

Section 2: Storage and Handling - The Foundation of Experimental Success

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes. Due to its hygroscopic nature, improper storage can lead to degradation and inconsistent results.

Core Storage Principles:

  • Maintain a Dry Environment: Always store this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[5] The presence of moisture can lead to hydrolysis of the ester and degradation of the compound.

  • Inert Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2] This minimizes the risk of oxidation of the sulfur atom in the methionine side chain.

  • Consistent Temperature: Store at a consistent room temperature in a cool, dry, and well-ventilated area.[2] Avoid drastic temperature fluctuations.

  • Protect from Light: While not explicitly stated as light-sensitive in all documentation, it is good laboratory practice to store chemical reagents in opaque containers or in a dark location to prevent potential photodegradation.

Handling Best Practices:

  • Work in a Controlled Environment: When weighing and handling the solid, do so in a glove box or a controlled environment with low humidity to minimize exposure to atmospheric moisture.

  • Use Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for preparing solutions whenever the experimental protocol allows.

  • Prompt Use of Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be stored under an inert atmosphere at -20°C or -80°C for short periods, though stability studies are recommended.[4]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound, providing causative explanations and actionable solutions.

Problem 1: Inconsistent or Low Yields in Peptide Coupling Reactions

Symptoms:

  • Lower than expected yield of the desired peptide.

  • Presence of unreacted starting materials in the reaction mixture.

  • Formation of multiple side products.

Potential Causes and Solutions:

  • Cause A: Degradation of this compound due to improper storage. As a hygroscopic compound, moisture absorption can lead to hydrolysis of the ethyl ester, rendering it inactive for coupling.

    • Solution: Always store the compound in a desiccator under an inert atmosphere. Before use, ensure the powder is free-flowing and not clumped. If moisture exposure is suspected, it is best to use a fresh, unopened batch of the reagent.

  • Cause B: Incomplete neutralization of the hydrochloride salt. The amine group of this compound is protonated. For a successful coupling reaction, the free amine must be generated in situ by adding a non-nucleophilic base. Insufficient base will result in a low concentration of the reactive nucleophile.

    • Solution: Use at least one equivalent of a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt before adding the coupling reagent.[6]

  • Cause C: Oxidation of the methionine side chain. The thioether in the methionine side chain is susceptible to oxidation, which can occur during the reaction, especially if the solvents are not deoxygenated or if the reaction is exposed to air for extended periods.

    • Solution: Use freshly distilled or deoxygenated solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain the reaction under an inert atmosphere.

Problem 2: Appearance of an Unexpected Peak with a +16 Da Mass Shift in Mass Spectrometry Analysis

Symptom:

  • Mass spectrometry analysis of the final peptide product shows a significant peak corresponding to the expected mass +16 Da.

Cause: Oxidation of the Methionine Residue. This is a very common issue when working with methionine-containing peptides. The +16 Da mass shift corresponds to the addition of an oxygen atom to the sulfur of the methionine side chain, forming methionine sulfoxide. This can happen at various stages:

  • During the coupling reaction.
  • During the acidic conditions of peptide cleavage from a solid support (if applicable).
  • During work-up and purification.

Solutions:

  • Prevention during Synthesis:

    • Use high-purity, deoxygenated solvents.

    • Maintain an inert atmosphere throughout the experiment.

  • Prevention during Cleavage (for Solid-Phase Peptide Synthesis):

    • Use a cleavage cocktail containing scavengers that can reduce methionine sulfoxide back to methionine. A common and effective cocktail includes dimethylsulfide (DMS) and ammonium iodide (NH₄I).

  • Post-Synthesis Reduction:

    • If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine. Treatment of the peptide with a solution containing reagents like ammonium iodide and dimethyl sulfide can be effective.

Problem 3: Poor Solubility of this compound in the Reaction Solvent

Symptom:

  • The compound does not fully dissolve in the chosen solvent, leading to a heterogeneous reaction mixture and potentially incomplete reaction.

Potential Causes and Solutions:

  • Cause A: Incorrect solvent choice. While generally soluble in polar organic solvents, the solubility can be limited in less polar solvents.

    • Solution: For solution-phase peptide synthesis, anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used and should provide good solubility.[7] If solubility issues persist in DCM, DMF can be used as a co-solvent or as the primary solvent.

  • Cause B: Insufficient solvent volume. Attempting to dissolve the compound in too little solvent can lead to saturation.

    • Solution: Ensure you are using an appropriate concentration for your reaction. For a typical coupling reaction, a concentration of 0.1-0.2 M should be achievable in DCM or DMF.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: Due to its hygroscopic nature and the potential for hydrolysis, it is highly recommended to prepare solutions fresh before each use. If a stock solution is absolutely necessary, use an anhydrous solvent such as DMSO, DMF, or ethanol.[4] The solution should be prepared under an inert atmosphere and stored in a tightly sealed vial at -20°C or -80°C.[4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. For aqueous solutions, stability is a concern, and these should be used immediately after preparation.

Q2: Can I use standard coupling reagents like DCC or EDC with this compound?

A2: Yes, standard carbodiimide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are compatible with this compound for peptide bond formation.[8] It is crucial to include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to minimize the risk of racemization.[7][8]

Q3: How can I monitor the progress of a coupling reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (the N-protected amino acid and this compound). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the dipeptide product will indicate the progress of the reaction. Staining with ninhydrin can be used to visualize the free amine of any unreacted this compound.

Q4: Is the ethyl ester group stable to the conditions of Boc deprotection?

A4: The ethyl ester is generally stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane).[7] However, prolonged exposure to strong acids can lead to some hydrolysis. Therefore, it is important to follow the recommended deprotection times and to work up the reaction promptly.

Section 5: Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

This protocol provides a general procedure for the coupling of a Boc-protected amino acid to this compound.

Materials:

  • Boc-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise and stir the mixture at 0 °C for 20-30 minutes.

  • Activation of the Boc-protected amino acid:

    • In a separate flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Boc-amino acid solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated Boc-amino acid mixture, add the neutralized Ethyl L-methionate solution from step 1.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by silica gel column chromatography if necessary.

Diagram of the Experimental Workflow:

PeptideCouplingWorkflow cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up & Purification Met_HCl Ethyl L-methionate hydrochloride in DCM Neutral_Met Neutralized Ethyl L-methionate Met_HCl->Neutral_Met 0°C, 20-30 min DIPEA DIPEA DIPEA->Met_HCl Coupling Coupling Reaction Neutral_Met->Coupling Boc_AA Boc-Amino Acid + HOBt in DCM Activated_AA Activated Boc-AA (O-acylisourea) Boc_AA->Activated_AA 0°C, 30 min DCC DCC DCC->Boc_AA Activated_AA->Coupling Crude_Peptide Crude Dipeptide Coupling->Crude_Peptide RT, 12-24h Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Crude_Peptide->Workup Purification Column Chromatography Workup->Purification Pure_Peptide Pure Dipeptide Purification->Pure_Peptide

Caption: Workflow for the solution-phase synthesis of a dipeptide.

References

  • National Center for Biotechnology Information. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • American Chemical Society. Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. Journal of the American Chemical Society. [Link]
  • ResearchGate. Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?[Link]
  • American Chemical Society. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]
  • ResearchGate. Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?[Link]
  • American Chemical Society. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]
  • Indian Academy of Sciences. A facile route to synthesize N-(Boc-Aminoethylglycin)
  • Aapptec Peptides. Coupling Reagents. [Link]
  • ResearchGate. A facile route to synthesize N-(Boc-Aminoethylglycin)
  • ResearchGate. The chemistry of Amino Acid and Peptides via Solution-Phase-Peptide Synthesis. [Link]
  • LookChem. China this compound(CAS# 2899-36-7) Manufacturer and Supplier. [Link]
  • National Center for Biotechnology Information.
  • LookChem.
  • HiMedia Labor
  • National Center for Biotechnology Information.

Sources

Technical Support Center: Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Impact of pH on Stability and Formulation

Welcome to the technical support resource for Ethyl L-methionate hydrochloride. This guide is designed for researchers, formulation scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound, with a specific focus on the critical role of pH. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles that govern stability, enabling you to design robust experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability a primary concern?

This compound is the ethyl ester form of the essential amino acid L-methionine, provided as a hydrochloride salt.[1][2][3] It is used in various applications, including as an intermediate in chemical synthesis and in pharmaceutical research.[2]

The stability of this molecule is a primary concern due to its chemical structure. It contains an ester functional group , which is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond. This reaction is highly dependent on the pH of the solution, making pH control the single most important factor in maintaining the integrity of the compound in aqueous environments.[4] Degradation leads to the formation of L-methionine and ethanol, resulting in a loss of potency and the introduction of impurities.

Q2: What are the specific degradation pathways for this compound in aqueous solutions?

The primary degradation pathway is hydrolysis of the ethyl ester linkage. This can occur via two main mechanisms depending on the pH:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH < 3), the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This pathway is reversible.[4]

  • Base-Catalyzed Hydrolysis (Saponification): Under neutral to alkaline conditions (pH > 6), the ester is directly attacked by a hydroxide ion (OH⁻), a much stronger nucleophile than water. This reaction proceeds through a tetrahedral intermediate and is effectively irreversible because the final step forms a carboxylate salt, which is resonance-stabilized and resistant to further attack.[4][5] This is generally the dominant degradation pathway in formulations.[4]

A secondary degradation pathway to consider is the oxidation of the sulfur atom in the methionine side chain to form Ethyl L-methionine sulfoxide. The rate of this oxidation can also be influenced by pH, with maximum rates often observed in the pH 6-7 range, and can be catalyzed by trace metals or exposure to oxygen.[6]

Q3: At what pH is this compound most stable?

For most simple esters, maximum stability is achieved in a slightly acidic pH range, typically between pH 3 and 5 . In this "V-shaped" pH-rate profile, the rates of both acid-catalyzed and base-catalyzed hydrolysis are at their minimum. The specific pH of optimal stability must be determined experimentally but is expected to lie in this acidic window where the concentrations of both H⁺ and OH⁻ ions are low.

Q4: What are the implications of this pH-stability profile for formulation and storage?

The pH-dependent stability profile has direct and critical implications:

  • Formulation Buffer: Aqueous formulations must be buffered to maintain the pH within the optimal stability range (e.g., pH 3-5). The choice of buffer is also critical; for instance, phosphate buffers have been shown to accelerate the degradation of some peptides compared to other buffers like Tris or HEPES.[6] Citrate buffers are often a good starting point for this pH range.

  • Excipient Compatibility: All excipients must be evaluated for their impact on the formulation's pH and for potential direct interactions with the molecule.[7][8]

  • Storage: Even when formulated at the optimal pH, storage at elevated temperatures will accelerate hydrolysis. Therefore, refrigeration is often recommended for aqueous solutions. For long-term storage, the compound is best kept as a solid powder, protected from moisture.[1][9] The material is hygroscopic, meaning it can absorb moisture from the air, which could initiate degradation even in the solid state.[9][10]

Troubleshooting Guide

Issue: My solution of this compound is showing rapid degradation and loss of potency.
  • Probable Cause 1: Incorrect pH. The most common cause is an unbuffered or improperly buffered solution. The hydrolysis of the ester produces L-methionine, a carboxylic acid, which can itself lower the pH of an unbuffered solution, potentially altering the degradation rate over time.

    • Solution: Immediately measure the pH of your solution. Prepare fresh solutions using a suitable buffer system (e.g., 50 mM sodium citrate) adjusted to a pH between 3 and 5. Ensure your pH meter is properly calibrated.

  • Probable Cause 2: High Temperature. Stability is temperature-dependent. Storing solutions at room temperature or higher will significantly accelerate hydrolysis compared to refrigerated conditions (2-8°C).

    • Solution: Store all aqueous stock and working solutions at 2-8°C. For long-term studies, consider including a frozen (-20°C) aliquot as a control.

  • Probable Cause 3: Contamination. Microbial contamination can alter the pH of your solution and introduce esterase enzymes that will rapidly hydrolyze the compound.

    • Solution: Prepare solutions using sterile water and/or filter-sterilize the final solution through a 0.22 µm filter. Work in a sterile environment (e.g., a laminar flow hood) for sensitive experiments.

Issue: I am observing a new, growing peak in my HPLC chromatogram over time.
  • Probable Cause: This new peak is likely a degradation product.

    • Solution: The primary hydrolysis product is L-methionine . The primary oxidation product is Ethyl L-methionine sulfoxide . To confirm, run commercially available standards of these compounds. A co-injection with the suspected standard should result in a single, co-eluting peak if the identity is correct. A stability-indicating HPLC method must be able to resolve the parent compound from all potential degradants.

Issue: The pH of my formulated solution is increasing over time.
  • Probable Cause: While ester hydrolysis to a carboxylic acid typically lowers pH, a pH increase can occur due to interactions with or degradation of other components in the formulation. For example, the hydrolysis of certain excipients or interactions with container closure systems can lead to a pH shift.[8][11]

    • Solution: Conduct a systematic excipient compatibility study. Prepare simplified formulations, each missing one component, to isolate the cause of the pH drift. Also, evaluate the stability in different types of containers (e.g., glass vs. various polymers).

Experimental Protocol: pH-Rate Profile Determination

This protocol outlines a standard workflow for determining the stability of this compound across a range of pH values. Such studies are fundamental for pre-formulation and are guided by principles from regulatory bodies like the ICH.[12][13]

Objective: To determine the observed first-order rate constant (k_obs) for the degradation of this compound at various pH values at a constant temperature.

Methodology:

  • Buffer Preparation:

    • Prepare a set of buffers (e.g., 50 mM) to cover the desired pH range. Suggested buffers:

      • pH 2.0 & 3.0: KCl/HCl buffer

      • pH 4.0 & 5.0: Citrate buffer

      • pH 6.0 & 7.0: Phosphate buffer

      • pH 8.0 & 9.0: Borate buffer

    • Verify the final pH of each buffer solution with a calibrated pH meter after preparation.

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in a non-reactive solvent (e.g., water or acetonitrile).

    • For each pH condition, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 0.5 mg/mL). This is your t=0 sample.

  • Stability Study Execution:

    • Dispense aliquots of each buffered solution into sealed, amber glass vials to protect from light.

    • Place all vials in a constant temperature incubator or water bath set to an accelerated temperature (e.g., 40°C or 50°C).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial for each pH condition.

    • Immediately quench the degradation reaction by either flash-freezing the sample in liquid nitrogen and storing at -80°C, or by diluting it in a highly acidic mobile phase to stabilize the ester.

  • HPLC Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating reverse-phase HPLC method (e.g., C18 column with a UV detector). The method must separate the parent peak from L-methionine and other potential degradants.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time (t).

    • The slope of this line is equal to the negative of the observed pseudo-first-order rate constant (-k_obs).

    • Finally, plot log(k_obs) versus pH. This graph will visually represent the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Interpretation stock Stock Solution (Ethyl L-methionate HCl) b2 pH 2 Buffer stock->b2 Dilute b4 pH 4 Buffer stock->b4 Dilute b7 pH 7 Buffer stock->b7 Dilute b9 pH 9 Buffer stock->b9 Dilute s2 Sample @ pH 2 b2->s2 s4 Sample @ pH 4 b4->s4 s7 Sample @ pH 7 b7->s7 s9 Sample @ pH 9 b9->s9 incubator Incubate @ 40°C s2->incubator s4->incubator s7->incubator s9->incubator sampler Sample at Timepoints (0, 2, 4, 8... hrs) incubator->sampler hplc HPLC Analysis sampler->hplc plot1 Plot ln[C] vs. Time (Determine k_obs) hplc->plot1 plot2 Plot log(k_obs) vs. pH (Determine Stability Profile) plot1->plot2

Caption: Workflow for determining the pH-rate stability profile.

Data Summary & Visualization

Expected Stability Data

The following table presents hypothetical, yet chemically representative, data for a stability study conducted at 40°C. Note the significantly faster degradation at alkaline pH compared to acidic pH, which is characteristic of ester hydrolysis.

pHBuffer SystemApparent Rate Constant (k_obs) at 40°C (hr⁻¹)Half-life (t½) (hours)
2.0HCl/KCl5.8 x 10⁻³119.5
4.0Citrate1.1 x 10⁻⁴6301.3
5.0Citrate2.5 x 10⁻⁴2772.6
7.0Phosphate9.5 x 10⁻³73.0
9.0Borate8.2 x 10⁻²8.5

Half-life (t½) is calculated as 0.693 / k_obs

Primary Degradation Pathways Diagram

G cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation Pathway parent Ethyl L-methionate acid_cat Acid-Catalyzed (pH < 3) + H₂O, H⁺ parent->acid_cat base_cat Base-Catalyzed (pH > 6) + OH⁻ parent->base_cat oxidant Oxidative Stress (e.g., O₂, trace metals) parent->oxidant products L-Methionine + Ethanol acid_cat->products base_cat->products ox_product Ethyl L-methionine Sulfoxide oxidant->ox_product

Caption: Primary degradation pathways for Ethyl L-methionate.

References

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
  • Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
  • LSC Group®. ICH Stability Guidelines. [Link]
  • Sri Indu Institute of Pharmacy. GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. [Link]
  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • Bergmann, F., Segal, R., & Wurzel, M. (1956). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 63(4), 684–690. [Link]
  • Asare, K. O. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 1-20. [Link]
  • Hirakura, Y., et al. (2006). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. Journal of Pharmaceutical Sciences, 95(11), 2419-2429. [Link]
  • Seo, Y. G., et al. (2022). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 14(10), 2056. [Link]
  • U.S. Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
  • Master Organic Chemistry. (2022).
  • Bergmann, F., et al. (1956). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal. [Link]
  • LookChem.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
  • Hirakura, Y., et al. (2006). Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. Journal of Pharmaceutical Sciences. [Link]
  • ResearchGate. (2022). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]
  • National Center for Biotechnology Information.
  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
  • Albermann, M. E., et al. (2010). A fully validated high-performance liquid chromatography-tandem mass spectrometry method for the determination of ethyl glucuronide in hair for the proof of strict alcohol abstinence. Analytical and Bioanalytical Chemistry, 396(7), 2441-2447. [Link]
  • Fisher Scientific. (2023). Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99%. [Link]
  • Poklis, J. L., et al. (2021). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Metabolites, 11(7), 458. [Link]
  • National Center for Biotechnology Information.
  • Li, S., et al. (1995). Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Pharmaceutical Research, 12(3), 348-355. [Link]
  • Hampel, D., et al. (2016). Analytical methods used for determination of L-methionine in fermentation broth. Journal of Pharmaceutical and Biomedical Analysis, 128, 466-475. [Link]
  • Wikipedia.

Sources

Technical Support Center: Ethyl L-methionate Hydrochloride Washout Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective removal of Ethyl L-methionate hydrochloride from cell cultures. This document provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful washout experiments. Our focus is on maintaining cellular health and ensuring the complete and verifiable removal of the compound to guarantee data integrity.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my cell culture?

This compound is an ester derivative of the essential amino acid L-methionine. While L-methionine itself is crucial for cell growth, high concentrations can paradoxically inhibit proliferation, particularly in cancer cell lines, often through a p53-dependent pathway.[1][2] Esterification can increase the compound's cell permeability, potentially amplifying these effects. Furthermore, some amino acid esters, particularly those with longer alkyl chains, have been shown to possess inherent cytotoxic activity.[3]

Complete removal is critical for:

  • Reversibility Studies: To confirm that the observed biological effects are a direct result of the compound and not due to off-target effects or cellular toxicity.

  • Pulse-Chase Experiments: To study the downstream cellular response after a defined period of exposure.

  • Cell Recovery: To return cells to a basal state before initiating a different experimental treatment.

Q2: What are the potential signs that this compound is affecting my cells?

Based on the known effects of high concentrations of its parent amino acid, L-methionine, you might observe:

  • Reduced Proliferation Rate: A noticeable slowdown in cell division compared to untreated controls.

  • Changes in Morphology: Cells may appear rounded, shrunken, or begin to detach from the culture surface.

  • Decreased Viability: An increase in floating, dead cells, which can be quantified by a Trypan Blue exclusion assay or other viability assays.

  • Cell Cycle Arrest: Flow cytometry analysis may reveal an accumulation of cells in a specific phase of the cell cycle, such as G1.[1]

Q3: What is the fundamental principle behind a successful washout procedure?

The core principle is serial dilution . By repeatedly replacing the compound-containing medium with fresh, compound-free medium, the extracellular concentration of this compound is progressively reduced to a negligible level. A successful washout minimizes physical stress on the cells while maximizing the efficiency of this dilution process.[4]

Experimental Workflows & Troubleshooting
Protocol 1: Standard Washout for Adherent Cells

This protocol is designed to efficiently remove the compound while minimizing cell detachment and stress.

Core Principle: The physical stress of pipetting and temperature changes are the primary causes of cell loss during media changes.[5][6] This protocol mitigates these factors through careful handling and the use of pre-warmed solutions.

Materials:

  • Complete cell culture medium, pre-warmed to 37°C.

  • Sterile Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • Sterile serological pipettes.

Procedure:

  • Preparation: Pre-warm all required volumes of complete medium and PBS in a 37°C water bath for at least 30 minutes.

  • Initial Aspiration: Tilt the culture vessel (flask or plate) to a ~45° angle, allowing the medium to pool on one side. Gently aspirate the this compound-containing medium from the opposite side of the vessel, avoiding contact with the cell monolayer.

  • First Wash: Gently add pre-warmed PBS along the side of the vessel, not directly onto the cells. The volume should be equal to the original culture volume. Gently rock the vessel back and forth 2-3 times to wash the monolayer. Aspirate the PBS as described in Step 2.

  • Subsequent Washes (x2): Repeat the washing step (Step 3) two more times for a total of three washes. For particularly sensitive cell lines, use pre-warmed complete medium instead of PBS for all wash steps to provide nutrients and support cell health.[4]

  • Final Refeed: After the final wash, add the appropriate volume of fresh, pre-warmed, compound-free complete medium.

  • Recovery: Return the cells to the incubator for a designated recovery period (e.g., 1-24 hours) before proceeding with downstream analysis. This recovery period is crucial, as cell viability can decline in the hours following a stressful procedure.[7][8]

Washout_Workflow cluster_prep Preparation cluster_wash Wash Cycle (Repeat 3x) cluster_final Final Steps prep Pre-warm Media & PBS to 37°C aspirate_old 1. Aspirate Old Medium prep->aspirate_old add_wash 2. Add Pre-warmed PBS or Medium aspirate_old->add_wash rock 3. Gently Rock Vessel add_wash->rock aspirate_wash 4. Aspirate Wash Solution rock->aspirate_wash refeed Add Fresh Complete Medium aspirate_wash->refeed After 3 cycles recover Incubate for Recovery (1-24 hours) refeed->recover Troubleshooting_Tree start Problem Occurs After Washout q1 What is the primary issue? start->q1 detachment Excessive Cell Detachment q1->detachment Detachment low_viability Low Cell Viability q1->low_viability Viability no_reversal Effect Not Reversed q1->no_reversal No Reversal sol_detach Solution: - Pre-warm all solutions to 37°C. - Pipette gently against the wall. - Use coated plates (e.g., Poly-L-Lysine). - Reduce cell confluency. detachment->sol_detach sol_viability Solution: - Use complete medium for washes. - Minimize time out of incubator. - Perform a time-course viability assay. low_viability->sol_viability sol_reversal Solution: - Increase number of washes (4-5x). - Verify removal with Protocol 2. - Consider if the effect is irreversible. no_reversal->sol_reversal

Caption: A decision tree for troubleshooting common issues in washout experiments.

References
  • Feher, I., Doklen, A., & Selmeci, V. (1961). Effect of amino-acid esters on the growth of fibroblast cultures.
  • ResearchGate. (n.d.).
  • Ilex Life Sciences. (2022).
  • Hahn, G. M. (1976). Recovery of cells from induced, potentially lethal damage. Cancer Treatment Reports, 60(12), 1791–1798. [Link]
  • ResearchGate. (2022).
  • Procell. (2025). Cell Culture Academy| Reasons and Solutions for Adherent Cell Detachment. [Link]
  • Reddit. (2022).
  • ResearchGate. (2017). How to avoid dislodging the cells while changing fresh media? [Link]
  • Protocol Online. (2011). cells shrink, detach from each other when changing media. [Link]
  • Jeney, A. (1994). The effect of amino acids and amino acid derivatives on cell proliferation.
  • Eppendorf. (n.d.).
  • Kulkarni, A., et al. (2023). Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis. Biotechnology Progress, 39(1), e3298. [Link]
  • Al-Haque, S., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 21(7), 2643–2652. [Link]
  • LookChem. (n.d.).
  • ResearchGate. (n.d.).
  • Rapp, A., & Versini, G. (1993). Formation of Ethyl Esters of Amino Acids by Yeasts During the Alcoholic Fermentation of Grape Juice. American Journal of Enology and Viticulture, 44(4), 433-437. [Link]
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]
  • ResearchGate. (2024). How to get rid of Contamination in Cell culture ( Insect and Mammalian cells both)? [Link]
  • Stella, V. J. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Chemical and Physical Stability of Pharmaceuticals. [Link]
  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]
  • ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS? [Link]
  • ResearchGate. (2023).
  • PubChem. (n.d.).
  • D'Auria, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2530–2536. [Link]
  • Meadows, G. G., et al. (1989). Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. Journal of Pharmaceutical Sciences, 78(6), 484-488. [Link]
  • Lu, S., & Ho, C. T. (2010). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer Research, 30(10), 3945-3950. [Link]
  • Benavides, M. A., et al. (2007). Methionine inhibits cellular growth dependent on the p53 status of cells. The American Journal of Surgery, 193(1), 1-5. [Link]

Sources

Technical Support Center: Troubleshooting LC-MS/MS Issues with Ethyl L-methionate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl L-methionate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the LC-MS/MS analysis of this amino acid ester. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies.

Pillar 1: Understanding the Analyte - The Key to Proactive Troubleshooting

This compound is the ethyl ester of the amino acid L-methionine, presented as a hydrochloride salt. Its chemical properties inherently dictate its behavior in an LC-MS/MS system. Understanding these characteristics is the first step in anticipating and resolving analytical issues.

  • Polarity and Hydrophilicity: As a small amino acid ester, it is relatively polar. This can lead to challenges with retention on traditional reversed-phase columns.

  • Chemical Stability: The ester functional group is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The hydrochloride salt form means that in an unbuffered aqueous solution, the initial pH will be acidic.

  • Ionizability: The primary amine group is readily protonated, making it suitable for positive ion mode electrospray ionization (ESI).

Below, we address specific issues in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Chromatographic Issues

A1: The Root Cause and Solutions

This is a classic issue for small, polar analytes on traditional reversed-phase columns like C18. The limited hydrophobic character of this compound leads to weak interaction with the stationary phase.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Reduce Organic Content: Start with a very low percentage of organic solvent (e.g., 98-99% aqueous). A shallow gradient or isocratic elution with a high aqueous component is often necessary.

    • Eliminate Strong Solvents: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase. Injecting in a strong solvent like pure methanol or acetonitrile will cause peak distortion and poor retention.[1]

  • Alternative Chromatographic Modes:

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining polar compounds. It uses a polar stationary phase with a high organic mobile phase, promoting retention of polar analytes.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also provide enhanced retention.

  • Consider Derivatization (If All Else Fails):

    • While often an undesirable extra step, derivatization to a more hydrophobic molecule can significantly improve retention on reversed-phase columns.[2][3][4][5][6][7] However, for routine analysis, optimizing chromatography for the native compound is preferable.

A2: Diagnosing and Correcting Asymmetric Peaks

Poor peak shape can compromise resolution and integration accuracy.[8] The cause can be chemical or physical.

Troubleshooting Workflow:

Caption: Logical workflow for troubleshooting poor peak shape.

Detailed Chemical Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the basic amine of your analyte, causing peak tailing.

    • Solution: Add a small amount of a competing base to the mobile phase, like triethylamine (TEA), or use a buffered mobile phase. Alternatively, use a column with a highly inert stationary phase (e.g., end-capped C18).

  • Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves and retention time increases slightly, you were overloading the column.

  • Sample Solvent Effects: As mentioned in Q1, dissolving your sample in a solvent significantly stronger than your mobile phase will cause peak distortion.[1]

Category 2: Mass Spectrometry Issues

A3: Optimizing ESI for Maximum Response

A stable and robust signal is crucial for quantification. For this compound, which has a readily protonated amine, positive ESI is the mode of choice.

Key MS Parameters for Optimization:

ParameterTypical Starting ValueReason for Optimization
Capillary Voltage 3-4 kVEnsures efficient droplet charging and ion formation.[8]
Cone/Orifice Voltage 20-40 VAffects ion transmission into the mass analyzer and can induce in-source fragmentation if too high.[9]
Desolvation Gas Temp. 350-500 °CAids in solvent evaporation and release of gas-phase ions.
Desolvation Gas Flow 600-1000 L/hrAssists in desolvation; too high a flow can reduce sensitivity.
Nebulizer Gas Pressure 50-60 psiAffects the formation of the initial spray of droplets.

Optimization Protocol:

  • Infuse the Analyte: Prepare a solution of your standard (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.

  • Tune on the Precursor Ion: The protonated molecule [M+H]⁺ for this compound has a theoretical m/z of 178.08.

  • Vary Parameters Systematically: Adjust one parameter at a time (e.g., cone voltage) while monitoring the signal intensity of the precursor ion to find the optimal setting.

Caption: Systematic workflow for ESI parameter optimization.

A4: Understanding and Mitigating Adducts

Sodium ([M+Na]⁺, m/z 200.06) and potassium ([M+K]⁺, m/z 216.03) adducts are common in ESI-MS, especially for molecules that can chelate cations.[10][11] These adducts can dilute the signal of your primary protonated molecule, [M+H]⁺, and complicate quantification.

Strategies to Minimize Adduct Formation:

  • Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade water, organic solvents, and additives (e.g., formic acid, ammonium acetate). Lower-grade reagents can be a significant source of sodium and potassium contamination.[12]

  • Improve Mobile Phase Protonation: Increase the concentration of the proton source in your mobile phase. If you are using 0.1% formic acid, consider a slight increase, or switch to a mobile phase additive that provides a higher proton concentration.

  • Clean Glassware Thoroughly: Avoid using glassware that has been washed with strong detergents, as these can be a source of sodium. If possible, use polypropylene vials and reservoirs.

  • Add a Competing Cation Source: In some cases, intentionally adding a small amount of an ammonium salt (e.g., ammonium formate or ammonium acetate) to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct, which is often more easily fragmented and can suppress the formation of sodium and potassium adducts.

A5: Ensuring Analyte Stability

The ester functionality of this compound makes it susceptible to hydrolysis back to L-methionine and ethanol. This can occur under both acidic and basic conditions, and the rate is accelerated by heat.[13]

Preventative Measures:

  • Control Sample pH: Prepare your samples and standards in a mildly acidic buffer (e.g., pH 4-6) to minimize hydrolysis. Avoid highly acidic or basic conditions. The solubility of methionine itself is known to increase at acidic or basic pH, which could be a consideration if hydrolysis is significant.[14]

  • Maintain Low Temperatures: Keep your samples in a cooled autosampler (e.g., 4-10 °C) to slow down any potential degradation. Store stock solutions at -20°C or -80°C as recommended.

  • Minimize Time in Solution: Analyze samples as soon as possible after preparation. For stability studies, analyze samples at various time points after preparation to assess the extent of degradation.

  • Monitor for Methionine: If you suspect hydrolysis, include a Multiple Reaction Monitoring (MRM) transition for methionine (Precursor: m/z 150.05) in your method. An increasing methionine signal over time, corresponding with a decrease in the ethyl L-methionate signal, would confirm hydrolysis.

Category 3: Sample Preparation and Matrix Effects

A6: Combating Matrix Effects

Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a major challenge in bioanalysis.[15]

Strategies for Mitigation:

  • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering components.

    • Action: Adjust your gradient to increase the retention of this compound, moving it away from the early-eluting, highly polar matrix components like salts and phospholipids.

  • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient.

    • Action: Implement a more rigorous sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering substances.[16][17][18]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., Ethyl L-methionate-d₃) is the gold standard for compensating for matrix effects. The SIL internal standard will experience the same ion suppression or enhancement as the analyte, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Sample Preparation Workflow:

Caption: Decision tree for selecting a sample preparation method.

References

  • Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. (n.d.). ResearchGate.
  • Analysis of Lanthionine Ketimine Ethyl Ester in Mouse Serum, Whole Blood and Tissues using UHPLC-MS/MS. (n.d.). ResearchGate.
  • Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. (2016). PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6137, L-Methionine.
  • Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. (2023). ResearchGate.
  • Derivatization methods for LC-MS analysis of endogenous compounds. (n.d.). ResearchGate.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). ScienceDirect.
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). PubMed.
  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (2016). PubMed Central.
  • Troubleshooting ESI LC MS/MS chromatograms--sample contamination? (2016). ResearchGate.
  • MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. (2013). PubMed Central.
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
  • Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi. (2012). EFSA.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). National Institutes of Health.
  • Dependence of matrix effect on ionization polarity during LC–ESI–MS analysis of derivatized amino acids in some natural samples. (n.d.). ResearchGate.
  • Sample Preparation In Bioanalysis: A Review. (2014). International Journal of Scientific & Technology Research.
  • Methionine recovery processes. (n.d.). Google Patents.
  • Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. (1999). PubMed.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Chromatography Online.
  • Adjusting electrospray voltage for optimum results. (n.d.). Separation Science.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2012). InTechOpen.
  • Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. (2019). ResearchGate.
  • What are common adducts in ESI mass spectrometry? (n.d.). Waters.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Trimethylaminoethyl ester derivatization and stable isotope derivatization for enhanced analysis of fatty acids in biological samples by electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). LCGC.
  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (n.d.). EPA.
  • Bioanalytical Sample Preparation. (n.d.). Agilent Technologies.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Protein acidic hydrolysis for amino acids analysis in food -progress over time: a short review. (2019). Journal of Hygienic Engineering and Design.
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. (1983). PubMed.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2004). Journal of Pharmaceutical and Biomedical Analysis.
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube.
  • DL-Methionine. (n.d.). Organic Syntheses.
  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. (1988). Sci-Space.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (2002). LCGC North America.
  • Impurity profiling of l-methionine by HPLC on a mixed mode column. (2019). Open Ukrainian Citation Index.
  • Ethyl lactate (L) adduction with ions of the ESI solvent. Mass (left)... (n.d.). ResearchGate.
  • Formation and decompositions of chloride adduct ions. (2001). PubMed.

Sources

Technical Support Center: Ethyl L-methionate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl L-methionate hydrochloride (ELM-HCl). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the handling and experimental use of this compound, with a specific focus on aggregation issues. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding ELM-HCl.

Q1: What is this compound and what are its key properties?

This compound (also known as L-Methionine ethyl ester hydrochloride) is the ethyl ester hydrochloride salt of the amino acid L-methionine.[1][2] As a hydrochloride salt, it is generally more water-soluble than its free base form, a common strategy used in pharmaceuticals to improve dissolution rates.[3][4] Key properties include a molecular weight of approximately 213.73 g/mol and a melting point in the range of 90-92°C. One of its most critical, and often overlooked, properties is its hygroscopic nature—it readily absorbs moisture from the air.[1][5] This characteristic is a primary contributor to handling and stability issues.

Q2: Why is my ELM-HCl not dissolving properly or turning cloudy in solution?

This is the most frequent issue reported and is often a precursor to aggregation. Several factors, often acting in concert, can cause poor solubility or the appearance of cloudiness (incipient precipitation):

  • pH of the Solvent: This is the most critical factor. ELM-HCl is the salt of a weak base (the amino group) and a strong acid (HCl). In solution, it exists in equilibrium. Dissolving it in a neutral or, especially, a basic (pH > 7) aqueous buffer can neutralize the hydrochloride, pushing the equilibrium towards the less soluble free ester form (L-Methionine ethyl ester).[3][4] This process is known as disproportionation.[6]

  • Concentration: Attempting to create solutions that exceed the intrinsic solubility limit of the compound under the given conditions (solvent, pH, temperature) will inevitably lead to precipitation.

  • Solvent Choice: While sold as a water-soluble compound, its absolute solubility has limits. Using purely aqueous buffers may be less effective than aqueous/organic co-solvent systems for achieving high concentrations.

  • Compound Purity and Age: Older batches of the compound may have absorbed atmospheric moisture, leading to hydrolysis of the ester group or formation of hydrates, both of which can alter solubility and promote aggregation.[5] The methionine side chain is also susceptible to oxidation, which can change the molecule's properties.[7][8][9]

Q3: My dissolved ELM-HCl solution formed aggregates overnight. What happened?

Delayed aggregation points to a slow chemical or physical process. The likely culprits are:

  • Slow pH Drift: Unbuffered or poorly buffered solutions can experience a pH shift (e.g., by absorbing atmospheric CO2), which can trigger precipitation over time.

  • Temperature Fluctuation: Cooling a solution that was prepared at room temperature or with gentle warming can lead to supersaturation and subsequent crystallization or aggregation.

  • Nucleation and Growth: Even in a clear solution, microscopic nucleation sites can form. Over time, these sites grow into visible aggregates. This process is common for many small molecules.[7][10]

Section 2: Troubleshooting Guide for Aggregation

This section provides a systematic approach to diagnosing and solving aggregation problems.

Initial Diagnosis: Is it Aggregation or Something Else?

First, confirm that you are observing aggregation (a physical process of molecules clumping together) and not chemical degradation. A simple visual check can often distinguish between amorphous aggregates, crystalline precipitates, and oily droplets.

dot graph TD { A[Start: Solution is Cloudy/Has Precipitate] --> B{What is the solution pH?}; B --> C[pH < 5.0]; B --> D[pH 5.0 - 7.0]; B --> E[pH > 7.0]; C --> F["Issue is likely due to exceeding intrinsic solubility or low temperature. See Protocol 2."]; D --> G["Potential for free ester precipitation. pH is a likely contributor. See Protocol 1."]; E --> H["High probability of free ester precipitation due to deprotonation. See Protocol 1."]; A --> I{Was the solution heated to dissolve?}; I --> J[Yes]; I --> K[No]; J --> L["Precipitation on cooling is common. Re-solubilize and consider a co-solvent or lower concentration."]; K --> M{How old is the solid compound?}; M --> N["New (<1 year, properly stored)"]; M --> O["Old (>1 year) or improperly stored"]; N --> P["Focus on pH and concentration as primary causes."]; O --> Q["Compound may be degraded/hydrated. Consider using a fresh batch."]; } Caption: Troubleshooting workflow for ELM-HCl aggregation.

Q4: I suspect the pH of my buffer is the problem. How can I fix this?

Causality: The primary amine group on the methionine ester has a pKa value. When the solution pH approaches or exceeds this pKa, the amine is deprotonated (loses its positive charge). The molecule becomes neutral and significantly less soluble in water, causing it to precipitate or aggregate.[3] As a hydrochloride salt, keeping the solution acidic ensures the amine remains protonated (R-NH3+) and solvated by water molecules.

Solution: The pH Adjustment Protocol

The most robust solution is to prepare your stock solution in a slightly acidic vehicle before diluting it into your final, potentially higher-pH, experimental buffer.

dot graph G { layout=circo; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: pH effect on ELM-HCl solubility equilibrium.

Protocol 1: Preparing a pH-Stable Concentrated Stock Solution

  • Vehicle Selection: Choose a suitable acidic vehicle. For many biological experiments, 10-20 mM HCl or a citrate buffer (pH 3-4) works well. For cell culture, a stock in DMSO is often preferred.

  • Calculation: Calculate the mass of ELM-HCl needed for your desired stock concentration (e.g., 100 mM).

  • Dissolution:

    • Weigh the ELM-HCl in a conical tube. Note that the powder is hygroscopic; handle it quickly and in a low-humidity environment if possible.[5]

    • Add a small portion (e.g., 70%) of your chosen solvent vehicle.

    • Vortex gently. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be highly effective. Avoid excessive heating, which can accelerate ester hydrolysis.

  • Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final target volume and vortex to mix thoroughly.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: When adding the stock to your final experimental medium, ensure the final concentration of the acidic vehicle or DMSO is compatible with your assay. The high dilution factor will usually prevent a significant pH shift in a well-buffered final medium.

Q5: My concentration is high and I'm still seeing aggregation even at low pH. What are my options?

Causality: You may be exceeding the compound's intrinsic solubility limit in your chosen solvent system. Every compound has a maximum concentration at which it can remain dissolved at a given temperature.

Solution: Modifying the Solvent System

You can increase the solubility by using a co-solvent system. Organic solvents like DMSO, ethanol, or DMF can disrupt the intermolecular forces that lead to aggregation and improve solvation.

Solvent SystemMax Achievable Conc. (Typical)ProsCons
Water (pH 4.0)~50-100 mMBiologically compatibleLimited concentration
1:1 Water/Ethanol~200-300 mMHigher concentrationEthanol may affect some assays
DMSO>500 mMVery high concentrationPotential for DMSO-induced artifacts in biological systems

Protocol 2: Rescue and Re-solubilization of an Aggregated Sample

This protocol can be used to salvage a sample that has already precipitated.

  • Assessment: Confirm the solution pH. If it is neutral or basic, this is the primary cause.

  • Acidification: Add a small volume of a strong acid (e.g., 1M HCl) dropwise while stirring or vortexing. Often, the precipitate will dissolve as the pH drops below 5. This confirms the issue was pH-dependent precipitation into the free ester form.

  • Co-Solvent Addition: If acidification alone is insufficient, add an organic co-solvent like DMSO or ethanol in 5-10% increments of the total volume, mixing well after each addition until the solution clears.

  • Gentle Warming: As a last resort, warm the solution to 37°C in a water bath. Do not boil. Be aware that the compound may precipitate again upon cooling.

  • Filtration: Once re-dissolved, sterile filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates before use or storage.

Section 3: Best Practices for Prevention

Proactive measures are always more effective than reactive troubleshooting.

  • Proper Storage of Solid Compound: Always store solid ELM-HCl in a tightly sealed container in a desiccator or a controlled low-humidity environment to protect it from moisture.[1][5]

  • Use Fresh Solutions: Prepare solutions fresh whenever possible. If you must store them, use aliquots stored at -80°C and use a fresh aliquot for each experiment.

  • Consider Aggregation Inhibitors: In some biophysical assays where high concentrations are needed, excipients like L-Arginine have been shown to act as general suppressors of aggregation for small molecules and proteins.[11][12] This is an advanced strategy but can be effective.

  • Centrifugation Control: Before using a solution that has been stored, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any sub-visible aggregates that may have formed.[10] Use the supernatant for your experiment.

By understanding the chemical behavior of this compound and implementing these protocols and best practices, you can mitigate aggregation issues, ensuring the reliability and reproducibility of your experimental data.

References

  • Vandenburg, H. et al. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • LookChem. (n.d.). Cas 2899-36-7, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083785, this compound. PubChem.
  • Patel, V. et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research.
  • Jahchan, N. et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual.
  • Ghosh, S. et al. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. Accounts of Materials Research.
  • Di Fede, S. & Sinicropi, M. S. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub.
  • Fink, A. L. et al. (2007). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. Biochemistry.
  • Kaur, R. et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
  • Goto, Y. et al. (2007). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. Biotechnology and Bioengineering.
  • Valerio, A. et al. (2016). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Frontiers in Immunology.
  • Ojala, K. et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics.
  • Varsal Chemical. (n.d.). Benefits of Using L-AEE in Various Applications.
  • Shoichet, B. K. et al. (2008). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology.
  • Ghosh, A. (2011). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace.
  • Scott, C. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.
  • Lange, C. & Rudolph, R. (2009). Suppression of Protein Aggregation by L-Arginine. Current Pharmaceutical Biotechnology.
  • Jadhav, S. B. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Technology & Drug Research.
  • Luo, J. et al. (2023). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. Journal of Translational Medicine.
  • Chemistry For Everyone. (2023). What Factors Help Stabilize Proteins Against Denaturation?. YouTube.

Sources

Technical Support Center: Troubleshooting Inconsistent Results with L-Methionine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the dedicated support center for L-Methionine Ethyl Ester Hydrochloride (CAS: 2899-36-7). My team and I have noted an increase in queries regarding inconsistent experimental outcomes when using this versatile amino acid derivative. This guide is born from extensive in-house analysis and a deep dive into established literature to provide you, our fellow researchers, with a definitive resource for troubleshooting.

The core issue often lies not with the molecule itself, but with its subtle and often overlooked chemical liabilities. L-Methionine Ethyl Ester HCl is susceptible to two primary degradation pathways: hydrolysis of the ethyl ester and oxidation of the thioether side chain. These transformations can occur during storage, sample preparation, or the experiment itself, leading to significant variability in results. This guide is structured to help you identify, mitigate, and control these variables, ensuring the reproducibility and integrity of your work.

Part 1: Frequently Asked Questions (FAQs) & Initial Checks

This section addresses the most common initial queries and provides a first-line-of-defense checklist before proceeding to more in-depth troubleshooting.

Q1: The appearance of my L-Methionine Ethyl Ester HCl has changed from a white powder to a slightly off-white or yellowish solid. Is it still usable?

A1: A color change often indicates potential degradation. While a slight change might not render the product completely unusable for all applications, it warrants caution. The primary concern is oxidation of the sulfur atom. We strongly recommend performing a purity check (see Protocol 2) before using a discolored reagent in a sensitive assay. For best practices, the compound should be a white to off-white powder[1][2].

Q2: What are the ideal storage conditions for L-Methionine Ethyl Ester HCl?

A2: Proper storage is critical to prevent degradation. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate ester hydrolysis[1].

  • Short-Term (days to weeks): Store in a tightly sealed container at 2-8°C in a desiccator or under an inert atmosphere (e.g., nitrogen or argon)[1][2].

  • Long-Term (months): For maximum stability, store at -20°C under an inert, dry atmosphere.

  • In Solution: Stock solutions are significantly less stable. Prepare them fresh whenever possible. If storage is necessary, aliquot and store at -80°C for no longer than one month[3]. Avoid repeated freeze-thaw cycles.

Q3: I'm having trouble dissolving the compound. What is the recommended solvent?

A3: L-Methionine Ethyl Ester HCl has good solubility in water and alcohols like ethanol[4]. For cell culture or biological assays, use sterile, high-purity water or an appropriate buffer (e.g., PBS). For organic synthesis, methanol or ethanol are common choices. If you encounter solubility issues with a new batch, it may indicate the presence of impurities or degradation products.

SolventSolubilityNotes
WaterSolubleProne to hydrolysis, especially at neutral or alkaline pH.
EthanolSoluble ([α]25/D +21°, c = 2 in ethanol)[4]Good choice for stock solutions for chemical applications.
DMSOSolubleUse freshly opened, anhydrous DMSO. Hygroscopic DMSO can affect solubility[3].
DichloromethaneSoluble[2]For organic synthesis applications.

Q4: My results are inconsistent from one experiment to the next, even with the same batch of reagent. What could be the cause?

A4: This classic sign of instability points towards degradation during your experimental workflow. The two most likely culprits are:

  • Ester Hydrolysis: Are you dissolving the compound in a neutral or alkaline buffer (pH > 7) and letting it sit for an extended period? The ester can hydrolyze back to L-methionine, changing the molecule's properties[5][6].

  • Side-Chain Oxidation: Is your media or buffer exposed to air for long periods? Does it contain metal ions (like iron or copper) that can catalyze oxidation? The thioether in methionine is easily oxidized to methionine sulfoxide, which alters its polarity and steric profile[7][8].

This workflow diagram can help you pinpoint the source of the inconsistency.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Confirmation A Start: Inconsistent Results B Check Storage Conditions (Temp, Inert Gas, Desiccated?) A->B Step 1: Reagent Check C Prepare Fresh Stock Solution B->C If storage is suspect D Use Anhydrous Solvents / Degassed Buffers C->D Best Practice E Is pH of media/buffer > 7? D->E Step 2: Workflow Check F Is experiment run > 2-3 hours? E->F If Yes (Hydrolysis Risk) G Are oxidizing agents or catalytic metals present? E->G If No F->G and H Perform Purity Analysis (HPLC, NMR) on stock and post-experiment sample G->H If Yes (Oxidation Risk) I Compare results with a fresh, validated batch H->I Confirm Degradation J Consistent Results Achieved I->J

Caption: Troubleshooting workflow for inconsistent results.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Loss of Biological or Chemical Activity

You observe a diminished effect in your cell-based assay or a lower yield in your peptide synthesis reaction compared to previous runs.

Causality: The bioactivity of L-Methionine Ethyl Ester is intrinsically linked to its structure. Both hydrolysis and oxidation alter this structure, leading to reduced efficacy.

  • Hydrolysis: The esterification of the carboxylic acid group makes the molecule more lipophilic, which can be crucial for cell membrane permeability[9]. When the ester is hydrolyzed back to the free amino acid, L-methionine, its transport into the cell may be altered, reducing its effective intracellular concentration.

  • Oxidation: The methionine side chain is a non-polar thioether[10]. Oxidation to methionine sulfoxide introduces a polar sulfoxide group, drastically changing the side chain's properties from hydrophobic to hydrophilic[7][11]. This can disrupt non-covalent interactions with a target protein's active site or alter the molecule's overall conformation, thereby reducing or eliminating its intended activity[8].

Mitigation Strategy:

  • pH Control: If using aqueous buffers, prepare solutions in a slightly acidic buffer (pH 4-6) to slow the rate of hydrolysis. Avoid alkaline conditions.

  • Oxygen Exclusion: Degas all aqueous buffers by sparging with nitrogen or argon before dissolving the compound. If possible, conduct experiments under an inert atmosphere.

  • Chelate Metal Ions: If your media contains trace metal ions that could catalyze oxidation, consider adding a chelating agent like EDTA at a low, non-interfering concentration.

  • Fresh is Best: The most reliable strategy is to prepare the solution immediately before use. Do not store aqueous solutions for more than a few hours, even at 4°C.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS)

Your analysis shows new peaks that were not present in the reference standard, complicating quantification and interpretation.

Causality: These new peaks are almost certainly the degradation products: L-methionine (from hydrolysis) and L-methionine ethyl ester sulfoxide (from oxidation).

G cluster_main Degradation Pathways Parent L-Methionine Ethyl Ester (Less Polar) Hydrolysis L-Methionine (More Polar) Parent->Hydrolysis  + H2O (pH > 6) Oxidation Methionine Ethyl Ester Sulfoxide (More Polar) Parent->Oxidation  + [O] (Air, Metals)

Caption: Primary degradation pathways of the parent compound.

Troubleshooting & Validation:

  • Characterize the Impurities: Use LC-MS to determine the mass of the impurity peaks.

    • An impurity with a mass of 149.21 g/mol corresponds to L-methionine.

    • An impurity with a mass of 193.27 g/mol corresponds to the oxidized sulfoxide form.

  • Use a Validated HPLC Method: A standard C18 reverse-phase HPLC method can separate these compounds. Due to the change in polarity, the degradation products will have different retention times. Typically:

    • L-Methionine Ethyl Ester: Longest retention time (most non-polar).

    • Methionine Ethyl Ester Sulfoxide: Intermediate retention time.

    • L-Methionine: Shortest retention time (most polar).

  • Implement Quality Control: Run a small sample of your freshly prepared stock solution on HPLC before starting each new set of experiments. This "time-zero" chromatogram serves as a baseline to assess stability over the course of your experiment.

Part 3: Essential Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to maximize the short-term stability of a stock solution for use in biological assays.

  • Buffer Preparation: Prepare a suitable biological buffer (e.g., MES or HEPES) and adjust the pH to 6.0 .

  • Degassing: Sparge the buffer with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of L-Methionine Ethyl Ester HCl in a sterile microcentrifuge tube. Handle the solid quickly to minimize moisture absorption.

  • Dissolution: Under a gentle stream of the same inert gas (if possible), add the degassed buffer to the solid to achieve the desired final concentration. Vortex gently until fully dissolved.

  • Filtration: For cell culture applications, sterile-filter the solution through a 0.22 µm syringe filter.

  • Use Immediately: Use the solution as quickly as possible, ideally within 1-2 hours. If brief storage is unavoidable, keep the container tightly sealed on ice.

Protocol 2: Quality Control by HPLC to Assess Purity and Degradation

This protocol provides a general framework for assessing the purity of your material.

  • System: A standard HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Hold at 60% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in Mobile Phase A.

  • Analysis: Inject 10 µL of the sample. The presence of significant peaks at retention times shorter than the main product peak indicates degradation. The area percentage of the main peak can be used to estimate purity. For accurate quantification, a reference standard is required.

References

  • Pearson Education. (2024). Reactions of Amino Acids: Esterification.
  • Hay, R. W., & Banerjee, P. (1980). Kinetics and mechanism of the base hydrolysis of bis(ethylcysteinato)palladium(II). Inorganica Chimica Acta, 44, L205-L207.
  • Vogels, C. M., & Westcott, S. A. (2005). Hydrolysis of Amino Acid Esters. In Topics in Current Chemistry (Vol. 257, pp. 1-32). Springer, Berlin, Heidelberg.
  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1703(2), 111-119.
  • ResearchGate. (2022). De-esterification of amino acid esters.
  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104351.
  • European Food Safety Authority. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. EFSA Journal, 19(10), e06881.
  • Wu, J., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9138-9145.
  • Kim, G., et al. (2019). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 363-368.
  • Vogt, J., & Jones, P. R. (2000). The role of methionine oxidation in the regulation of protein function. Free Radical Biology and Medicine, 29(10), 987-1001.
  • Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036-15040.
  • D'Souza, M. J., & Topp, E. M. (2004). Amino acid-based ester prodrugs of nucleosides for improving oral bioavailability. Journal of Pharmaceutical Sciences, 93(8), 1962-1976.
  • Berlett, B. S., & Stadtman, E. R. (1997). Protein oxidation in aging, disease, and oxidative stress. Journal of Biological Chemistry, 272(33), 20313-20316.
  • Antonini, E., & Brunori, M. (1971). Hemoglobin and Myoglobin in Their Reactions with Ligands. North-Holland Publishing Company.
  • Schöneich, C. (2016). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. Journal of Biological Chemistry, 291(15), 8085-8097.
  • Ciorba, A. (2017). Analytical strategies for the determination of amino acids: Past, present and future trends.
  • ResearchGate. (2016). How to do esterification of amino acid?.
  • Buckingham, J. (Ed.). (1993).
  • ResearchGate. (2024). Methionine Oxidation and Reduction in Proteins.
  • Wikipedia. (2024). Methionine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cellular Uptake: L-methionine vs. Ethyl L-methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of cell biology and drug development, the efficient delivery of essential amino acids and their analogues into cells is a critical determinant of experimental success and therapeutic efficacy. This guide provides an in-depth comparison of the cellular uptake mechanisms of L-methionine, a vital proteinogenic amino acid, and its prodrug derivative, Ethyl L-methionate hydrochloride. We dissect their distinct physicochemical properties, explore the divergent pathways they exploit for cellular entry, and present a rigorous experimental framework for their direct comparison. L-methionine uptake is characterized by a saturable, carrier-mediated process dominated by transporters like LAT1 (SLC7A5). In contrast, Ethyl L-methionate, by design, leverages increased lipophilicity for enhanced membrane permeability, likely via passive diffusion, followed by rapid intracellular hydrolysis to release L-methionine. This guide serves as a technical resource for researchers aiming to understand and manipulate these uptake pathways for advanced cell culture applications and targeted therapeutic strategies.

Introduction: The Methionine Dilemma

L-methionine is an essential sulfur-containing amino acid, indispensable for protein synthesis, methylation reactions via its metabolite S-adenosylmethionine (SAM), and the synthesis of other crucial compounds like cysteine and glutathione.[1][2] Its transport into the cell is a fundamental process, particularly in highly proliferative cells, such as cancer cells and activated lymphocytes, which exhibit a heightened demand for this amino acid.[3] These cells often upregulate specific amino acid transporters to fuel their metabolic needs, making these transporters attractive targets for therapeutic intervention.[3][4][5][6]

However, reliance on transporter-mediated uptake can present limitations, including saturation kinetics and competition with other amino acids. To circumvent these issues, medicinal chemists have developed derivatives like this compound.[7][8] This molecule is a prodrug, a pharmacologically inactive compound that is converted into its active form within the body—or in this case, the cell. By esterifying the carboxyl group of L-methionine, its chemical properties are altered to favor a different, potentially more efficient, route of cellular entry. This guide will illuminate the mechanisms governing the uptake of both molecules and provide the experimental tools to quantify this critical process.

Molecular & Physicochemical Profiles

The fundamental difference in uptake strategy begins with the molecules' distinct physical and chemical properties. The esterification of L-methionine's carboxyl group with an ethyl group neutralizes its negative charge at physiological pH and increases its lipophilicity, as indicated by the predicted increase in the LogP value.

PropertyL-methionineThis compoundRationale for Difference
Molecular Formula C₅H₁₁NO₂SC₇H₁₅NO₂S · HClAddition of an ethyl group (C₂H₅).
Molecular Weight 149.21 g/mol [2]213.73 g/mol [8]Mass of the added ethyl group and HCl.
Structure Zwitterionic at pH 7.4Ester with a protonated amine (salt)Esterification of the carboxylic acid.
Predicted LogP ~ -1.9[2]~ 0.6 (for the free base)[7]The ethyl ester group is less polar than the carboxylate, increasing lipid solubility.
Aqueous Solubility Soluble in water[1]Highly soluble (as HCl salt)[8]The hydrochloride salt form enhances water solubility for the otherwise more lipophilic ester.

Part I: Mechanisms of Cellular Ingress

L-Methionine: The Carrier-Mediated Pathway

The cellular uptake of L-methionine is predominantly an active, carrier-mediated process facilitated by a suite of Solute Carrier (SLC) membrane transporters.[4][9][10]

  • The LAT1/SLC7A5 System: The most prominent of these is the L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene.[11] LAT1 is a sodium-independent antiporter, meaning it imports large neutral amino acids like methionine in exchange for an intracellular substrate, often glutamine.[11] This transporter is highly expressed in metabolically active tissues and is frequently overexpressed in various cancers to meet their high demand for essential amino acids, making it a key player in tumor growth and a target for drug delivery.[3][11]

  • Other Transport Systems: While LAT1 is a major route, other transporters also contribute to methionine uptake. These include sodium-dependent systems like System B⁰ (e.g., B⁰AT1/SLC6A19) and System A, as well as other sodium-independent transporters like SLC43A2.[4][5][6][9][10] The specific transporters utilized can vary depending on the cell type and metabolic state.[4][6] This reliance on a finite number of transporters means the uptake process is saturable and subject to competitive inhibition by other large neutral amino acids.

G cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space LAT1 LAT1 (SLC7A5) Antiporter Gln_in Glutamine LAT1->Gln_in LMet_in L-Methionine LAT1->LMet_in LMet_out L-Methionine LMet_out->LAT1 Import Gln_out Glutamine Gln_out->LAT1 Export

Caption: Carrier-mediated uptake of L-methionine via the LAT1 antiporter.

Ethyl L-methionate HCl: A Prodrug Strategy for Enhanced Permeability

Ethyl L-methionate employs a fundamentally different strategy designed to bypass the potential bottlenecks of carrier-mediated transport. This approach is common for improving the cellular delivery of polar drugs and nutrients.[12]

  • Increased Lipophilicity and Passive Diffusion: By converting the polar carboxyl group into a more nonpolar ethyl ester, the molecule's overall lipophilicity is increased.[7] This structural modification enhances its ability to partition into the lipid bilayer of the cell membrane, facilitating cellular entry via passive diffusion down its concentration gradient. This mechanism is not easily saturated and is independent of specific transporters.

  • Intracellular Hydrolysis: Once inside the cell, Ethyl L-methionate is not metabolically active in its ester form. The intracellular environment is rich in non-specific esterase enzymes that rapidly hydrolyze the ester bond.[13][14] This enzymatic cleavage releases the parent L-methionine molecule and a molecule of ethanol, effectively "trapping" the active compound inside the cell. This rapid conversion maintains a low intracellular concentration of the ester, preserving the concentration gradient that drives further passive diffusion.

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extra Extracellular Space cluster_intra Intracellular Space mem_label Passive Diffusion EtMet_out Ethyl L-methionate EtMet_in Ethyl L-methionate EtMet_out->EtMet_in Increased Permeability Esterase Esterases EtMet_in->Esterase Hydrolysis LMet_in L-Methionine Esterase->LMet_in EtOH Ethanol Esterase->EtOH

Caption: Prodrug uptake and intracellular activation of Ethyl L-methionate.

Part II: Head-to-Head Experimental Framework

To empirically validate and quantify the differences in uptake, a well-controlled cell-based assay is essential. The gold-standard approach utilizes a radiolabeled substrate to trace its movement into the cell.

Objective & Rationale

The primary objective is to compare the kinetics and mechanisms of cellular uptake of L-methionine and Ethyl L-methionate. We aim to determine:

  • The relative rate of uptake for each compound.

  • The primary mechanism of entry (carrier-mediated vs. passive diffusion).

  • The affinity of each compound for the L-methionine transport machinery.

A competitive uptake assay using radiolabeled L-methionine ([³H]-L-Met or [³⁵S]-L-Met) is the method of choice.[15] By measuring the uptake of a constant, low concentration of radiolabeled L-methionine in the presence of increasing concentrations of unlabeled "cold" L-methionine or Ethyl L-methionate, we can infer the mechanism and affinity. A compound that competes for the same transporters as L-methionine will inhibit the uptake of the radiolabeled tracer in a dose-dependent manner.

Detailed Experimental Protocol

This protocol is designed for adherent cells (e.g., HeLa, MCF-7, or SW480) cultured in 12-well plates.[16][17]

Materials:

  • Cell line of interest (e.g., LAT1-expressing cancer cell line like 786-O)[3]

  • Complete culture medium (e.g., MEM with 10% FBS)[17]

  • Radiolabeled L-methionine (e.g., L-[³⁵S]methionine)

  • Unlabeled L-methionine and this compound

  • Uptake Buffer (Krebs-Ringer-HEPES buffer, KRH): 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4.[15]

  • Lysis Buffer: 0.2 N NaOH with 1% SDS[16]

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Seed 5 x 10⁵ cells per well in 12-well plates and culture for 48 hours until they reach ~90% confluency.[15]

  • Preparation: On the day of the experiment, prepare stock solutions of unlabeled L-methionine and Ethyl L-methionate HCl in KRH buffer. Prepare a working solution of radiolabeled L-methionine in KRH buffer (e.g., 1 µCi/mL).

  • Washing: Aspirate the culture medium from the wells. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) KRH buffer to remove any residual amino acids.[15]

  • Pre-incubation: Add 0.5 mL of KRH buffer to each well and incubate at 37°C for 15 minutes to deplete intracellular amino acid pools.

  • Uptake Assay:

    • Aspirate the pre-incubation buffer.

    • Add 0.5 mL of KRH buffer containing the radiolabeled L-methionine and the desired concentration of unlabeled competitor (L-methionine or Ethyl L-methionate, typically from 0 to 10 mM).

    • Control Groups: Include a "no competitor" control (only radiolabeled L-Met) and a control at 4°C to measure non-specific binding and passive diffusion.

    • Incubate the plate at 37°C for a short, defined period (e.g., 3-5 minutes) to measure the initial rate of uptake.[3][15]

  • Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold KRH buffer.[15] This immediately stops all transport processes.

  • Cell Lysis: Add 1 mL of Lysis Buffer to each well and incubate for 30 minutes at room temperature, ensuring complete cell lysis.[16]

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add 8-10 mL of scintillation cocktail, mix thoroughly, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[15]

  • Normalization: In parallel wells, trypsinize and count the cells to determine the cell number per well. Normalize the CPM values to cell number or protein content (via BCA assay) to account for any variations in cell density.

Experimental Workflow Diagram

G A 1. Seed Cells in 12-well Plates B 2. Culture for 48h to ~90% Confluency A->B C 3. Wash Cells Twice with 37°C KRH Buffer B->C D 4. Pre-incubate in KRH Buffer (15 min) C->D E 5. Initiate Uptake: Add [³⁵S]-L-Met ± Competitors D->E F 6. Incubate at 37°C (e.g., 5 min) E->F G 7. Terminate with Ice-Cold KRH Buffer Washes (x3) F->G H 8. Lyse Cells with NaOH/SDS Buffer G->H I 9. Transfer Lysate to Scintillation Vials H->I J 10. Measure Radioactivity (CPM) I->J K 11. Normalize CPM to Cell Number or Protein J->K L 12. Analyze Data (IC₅₀, Ki) K->L

Caption: Workflow for a competitive radiolabeled amino acid uptake assay.

Part III: Comparative Data Synopsis & Implications

Based on the mechanistic understanding and the proposed experimental design, we can predict the likely outcomes and summarize the key comparative points.

FeatureL-methionineThis compound
Primary Uptake Mechanism Carrier-Mediated Active Transport (e.g., LAT1)[3][11]Passive Diffusion, followed by intracellular hydrolysis[12][13]
Kinetics Saturable (displays Michaelis-Menten kinetics)Non-saturable (linear with concentration, initially)
Temperature Dependence Highly dependent (significantly reduced at 4°C)Less dependent (some reduction due to membrane fluidity changes)
Competitive Inhibition Strong self-inhibition; inhibited by other large neutral amino acids.Weak to no inhibition of radiolabeled L-methionine uptake.
Intracellular Form L-methionineRapidly converted to L-methionine + Ethanol
Rate-Limiting Factor Transporter density and turnover rate (Vmax)Membrane permeability and concentration gradient
Therapeutic Implication Uptake can be a bottleneck in cells with saturated transporters.Can bypass saturated transporters to achieve higher intracellular concentrations.
Discussion & Field Implications

The choice between L-methionine and its ethyl ester derivative is not trivial and carries significant implications for research and drug development.

  • For Cell Culture & Metabolic Studies: Ethyl L-methionate can serve as a valuable tool to "force-feed" cells with methionine, bypassing the regulatory control exerted by transporters. This could be useful for studying the downstream effects of methionine overload without the confounding factor of transport limitations.

  • For Oncology & Drug Development: Many cancer cells are "methionine-addicted," demonstrating a high dependence on its availability.[3] While the overexpression of LAT1 in these cells makes it an attractive therapeutic target, it also presents a robust pathway for nutrient acquisition. An ethyl L-methionate-based prodrug strategy could deliver a therapeutic payload (e.g., a toxic methionine analogue) more effectively, especially in tumors where transport might become saturated.[12] The increased lipophilicity might also improve penetration into solid tumors, which often have poor vasculature and high interstitial fluid pressure.[18]

Conclusion

L-methionine and this compound enter cells through fundamentally distinct mechanisms. L-methionine relies on the cell's own machinery—specific protein transporters that are efficient but saturable and subject to competition. Ethyl L-methionate, a classic prodrug, leverages a change in its physicochemical properties to favor passive diffusion across the cell membrane, followed by intracellular activation. Understanding these divergent pathways allows researchers to make informed decisions, selecting the appropriate molecule to either work with the cell's natural transport systems or to bypass them entirely for enhanced delivery and novel therapeutic applications. The experimental framework provided herein offers a robust method for validating these differences in any cell system of interest.

References

  • Saini, N., Naaz, A., Metur, S. P., et al. (2022). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. EMBO reports, 23(5), e53835.
  • Saini, N., Naaz, A., Metur, S. P., et al. (2022). Methionine uptake via SLC43A2 transporter is essential for regulatory T lymphocyte survival. bioRxiv.
  • Gomes, P., Morais, J., & Lobo, J. S. (2015). Amino Acids in the Development of Prodrugs. Molecules, 20(8), 13646–13677.
  • Saini, N., Naaz, A., Metur, S. P., et al. (2022). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. Life Science Alliance, 5(9), e202201476.
  • Wang, Y., Chen, Y., Li, T., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Biochemical and Biophysical Research Communications, 718, 149953.
  • Scalise, M., Galluccio, M., Console, L., et al. (2018). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry, 6, 243.
  • PubChem. (n.d.). L-Methionine, ethyl ester. PubChem Compound Summary for CID 76508.
  • Singh, M., & Saini, A. (2011). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. International Journal of Nanomedicine, 6, 2173–2184.
  • Soriano-García, J. F., Torras-Llort, M., & Pastor-Anglada, M. (1998). Multiple pathways for l-methionine transport in brush-border membrane vesicles from chicken jejunum. The Journal of Physiology, 509(Pt 2), 527–539.
  • JoVE. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments.
  • Collao, N., Akohene-Mensah, P., et al. (2022). The Role of L-type Amino Acid Transporter 1 (Slc7a5) During In Vitro Myogenesis. Function, 3(4), zqac030.
  • ResearchGate. (n.d.). Physical-chemical properties of l-methionine. ResearchGate.
  • Newey, H., Rampone, A. J., & Smyth, D. H. (1970). The Relation Between L-methionine Uptake and Sodium in Rat Small Intestine in Vitro. The Journal of Physiology, 211(3), 539–549.
  • Liu, Z., Chen, T., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12353–12363.
  • Higuchi, Y., Koyamatsu, Y., et al. (2023). Intracellular Drug Delivery Process of Am80-Encapsulated Lipid Nanoparticles Aiming for Alveolar Regeneration. Pharmaceutics, 15(6), 1658.
  • ResearchGate. (n.d.). Schematic model of Methionine transport mechanism in the... ResearchGate.
  • Mascheroni, P., Stéphanou, A., & Sgura, A. (2021). Current Advances in Mathematical Modeling of Anti-Cancer Drug Penetration into Tumor Tissues. Frontiers in Bioengineering and Biotechnology, 9, 755684.
  • ResearchGate. (n.d.). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate.
  • ResearchGate. (n.d.). An amino acid based metallo-hydrogel that acts like an esterase. ResearchGate.
  • Li, Y., Wang, Y., et al. (2022). Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma. Cancers, 14(10), 2530.
  • PubChem. (n.d.). L-Methionine. PubChem Compound Summary for CID 6137.
  • Newey, H., Rampone, A. J., & Smyth, D. H. (1970). The relation between L-methionine uptake and sodium in rat small intestine in vitro. The Journal of Physiology, 211(3), 539–549.
  • European Pharmaceutical Review. (2018). Researchers use novel methods to determine drug uptake for tumours. European Pharmaceutical Review.
  • An, F., et al. (2017). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 13(3), 603-611.
  • Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry, 25(11), 1794-1803.
  • Varghese, S., et al. (2015). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Polymers, 7(5), 874-895.
  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Dojindo.
  • Lee, B. Y., et al. (2015). Mechanistic Modeling Identifies Drug-Uptake History as Predictor of Tumor Drug Resistance and Nano-Carrier-Mediated Response. Scientific Reports, 5, 14342.
  • Cheméo. (n.d.). Chemical Properties of L-Methionine (CAS 63-68-3). Cheméo.
  • Wikipedia. (n.d.). Thiamine. Wikipedia.

Sources

A Researcher's Guide to Methyl Donors: Ethyl L-methionate hydrochloride vs. S-adenosylmethionine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biochemistry, methylation is a cornerstone of regulation, influencing everything from gene expression to protein function.[1][2] At the heart of these reactions are methyl donors, molecules that provide the essential methyl group. For decades, S-adenosylmethionine (SAMe) has been the undisputed universal methyl donor in biological systems.[3][4] However, the landscape of research tools is ever-evolving, and alternatives like Ethyl L-methionate hydrochloride are emerging. This guide provides a comprehensive comparison of these two compounds, offering insights into their mechanisms, experimental utility, and practical considerations to aid researchers in making informed decisions for their specific applications.

Section 1: The Central Role of Methylation and Methyl Donors

Methylation, the addition of a methyl group (CH₃) to a substrate, is a fundamental biological process.[1] This seemingly simple modification is critical for:

  • Epigenetic Regulation: DNA and histone methylation are key epigenetic marks that regulate gene expression without altering the underlying DNA sequence.[5][6]

  • Protein Function: The methylation of proteins, such as arginine and lysine residues, can modulate their activity, localization, and interactions.

  • Metabolism: Methylation is involved in the synthesis of numerous essential molecules, including creatine, carnitine, and phospholipids.[1][7]

  • Neurotransmitter Synthesis: The conversion of norepinephrine to epinephrine is a classic example of a SAMe-dependent methylation reaction.[5]

The availability of methyl donors is a critical factor in maintaining cellular homeostasis.[3] Micronutrients like folate, choline, and vitamin B12 are essential for the one-carbon metabolism that ultimately leads to the synthesis of SAMe.[3][8]

Section 2: S-adenosylmethionine (SAMe) - The Established Standard

S-adenosylmethionine is a naturally occurring molecule synthesized in the body from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT).[2][9] It is the primary methyl donor in a vast array of biochemical reactions, utilized by a large family of enzymes known as methyltransferases.[10][11]

Mechanism of Action: SAMe's methyl group, attached to a positively charged sulfur atom, is highly activated and readily transferable to nucleophilic substrates.[10] Upon donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[1] The ratio of SAMe to SAH is often used as an indicator of the cell's methylation potential.[1]

Experimental Applications: SAMe is the go-to methyl donor for a wide range of in vitro and in vivo studies, including:

  • In vitro methylation assays: To study the activity and substrate specificity of methyltransferases.[12][13]

  • Cell culture studies: To investigate the effects of methylation on cellular processes.

  • Drug development: As a therapeutic agent itself and as a tool to study methylation-related diseases.

Limitations:

  • Stability: SAMe is notoriously unstable in solution, particularly at neutral or alkaline pH, readily undergoing degradation.

  • Cell Permeability: As a charged molecule, SAMe has limited permeability across cell membranes, which can be a challenge for cellular studies.

Section 3: this compound - A Promising Alternative

This compound is a synthetic derivative of the amino acid L-methionine.[14] It is an ester form of methionine, where the carboxylic acid group is esterified with ethanol.[15] This modification offers several potential advantages over SAMe for specific research applications.

Proposed Mechanism of Action: this compound is believed to act as a pro-drug for intracellular methionine. Due to its increased lipophilicity from the ethyl ester group, it is expected to have enhanced cell permeability compared to methionine itself. Once inside the cell, it is likely hydrolyzed by cellular esterases to release L-methionine. This intracellular L-methionine can then be converted to SAMe through the endogenous methionine cycle, effectively increasing the intracellular pool of the active methyl donor.[4][9]

Potential Advantages:

  • Enhanced Stability: As a salt of an amino acid ester, this compound is generally more stable in solution than the chemically labile SAMe.

  • Improved Cell Permeability: The ethyl ester group increases the molecule's lipophilicity, potentially facilitating its transport across cell membranes.

  • Sustained Intracellular SAMe Production: By providing a steady intracellular source of methionine, it may lead to a more sustained and controlled increase in SAMe levels compared to the direct application of exogenous SAMe.

Section 4: Head-to-Head Comparison: Key Performance Metrics
FeatureS-adenosylmethionine (SAMe)This compound
Primary Role Direct universal methyl donor.[10]Pro-drug; intracellular precursor to SAMe.[4][9]
Mechanism Direct enzymatic transfer of its methyl group.[10]Intracellular hydrolysis to L-methionine, followed by enzymatic conversion to SAMe.[9]
Stability Low stability in aqueous solutions.High stability in aqueous solutions.
Cell Permeability Poor, due to its charged nature.Potentially high, due to increased lipophilicity.
Control over Methylation Direct and immediate effect in vitro.Indirect and potentially delayed effect, dependent on cellular metabolism.
Applications In vitro enzyme kinetics, direct methylation studies.[12]Cellular studies requiring sustained methylation, studies on methionine metabolism.[16]
Section 5: Experimental Protocols and Methodologies

Protocol 1: Comparative Analysis of Methyl Donor Efficacy in a Cell-Based DNA Methylation Assay

This protocol outlines a workflow to compare the ability of SAMe and this compound to induce DNA methylation in a cultured cell line.

1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., HEK293T) at a consistent density and allow to adhere overnight. b. Prepare fresh stock solutions of SAMe and this compound. c. Treat cells with a range of concentrations of each compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control.

2. Genomic DNA Extraction: a. Harvest cells and extract high-quality genomic DNA using a commercial kit.[17] b. Quantify DNA concentration and assess purity (A260/A280 ratio of ~1.8).[17]

3. Bisulfite Conversion: a. Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18] b. Use a commercial bisulfite conversion kit for optimal efficiency and include a control with known methylation status to validate the conversion.[17]

4. Methylation Analysis: a. Method A: Methylation-Specific PCR (MSP): Design primers specific for the methylated and unmethylated sequences of a target gene's promoter region. Perform PCR to amplify the bisulfite-converted DNA. Analyze the products by gel electrophoresis. b. Method B: Quantitative Real-Time PCR (qRT-PCR) based methods (e.g., MS-HRM): Use methylation-sensitive high-resolution melting analysis to quantify methylation levels.[19] c. Method C: Next-Generation Sequencing (e.g., RRBS or WGBS): For a genome-wide perspective, prepare libraries from the bisulfite-converted DNA and perform sequencing.[18]

5. Data Analysis: a. For MSP, qualitatively assess the presence or absence of bands for methylated and unmethylated alleles. b. For qRT-PCR methods, calculate the percentage of methylation based on the melting profiles. c. For sequencing data, use bioinformatics tools like Bismark to align reads and quantify methylation levels at single-CpG resolution.[17] d. Compare the changes in DNA methylation induced by SAMe and this compound across different concentrations and time points.

Protocol 2: In Vitro Histone Methyltransferase (HMT) Activity Assay

This protocol compares the direct methyl-donating ability of SAMe with the indirect effect of this compound in a cell-free system.

1. Reaction Setup: a. Prepare a reaction buffer suitable for the specific HMT being assayed. b. In separate reaction tubes, combine the recombinant HMT enzyme, the histone substrate (e.g., recombinant histone H3), and either SAMe or this compound. c. For a positive control and quantitative analysis, include a reaction with radioactively labeled [³H]-SAMe.[12] d. Include appropriate negative controls (e.g., no enzyme, no methyl donor).

2. Incubation: a. Incubate the reactions at the optimal temperature for the HMT (typically 30°C) for a defined period (e.g., 1-2 hours).[12]

3. Detection of Methylation: a. Method A: Radioactive Detection: i. Stop the reaction by adding SDS-PAGE loading buffer.[12] ii. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[12] iii. Detect the radiolabeled methylated histones by autoradiography or phosphorimaging.[12] b. Method B: Antibody-Based Detection (Western Blot): i. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. ii. Probe the membrane with an antibody specific for the methylated histone mark of interest (e.g., anti-H3K4me3). iii. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

4. Data Analysis: a. For radioactive assays, quantify the band intensity to determine the amount of incorporated methyl groups. b. For Western blot analysis, compare the intensity of the methylated histone bands between the different conditions. c. It is expected that SAMe will show direct activity, while this compound will show little to no activity in this cell-free system, as the necessary enzymes for its conversion to SAMe are absent.

Section 6: Visualizing the Pathways and Workflows

Methyl_Donor_Pathways cluster_intracellular Intracellular EMH Ethyl L-methionate hydrochloride EMH_int Ethyl L-methionate EMH->EMH_int Uptake SAMe_ext S-adenosylmethionine (Exogenous) SAMe_int S-adenosylmethionine (Endogenous) SAMe_ext->SAMe_int Limited Uptake Methionine L-Methionine EMH_int->Methionine Hydrolysis Methionine->SAMe_int Activation SAH S-adenosyl- homocysteine SAMe_int->SAH Methylated_Substrate Methylated Substrate (DNA, Protein, etc.) Substrate Substrate ATP ATP MAT MAT MT Methyltransferase Esterase Esterase

Caption: Comparative metabolic pathways of this compound and SAMe.

Experimental_Workflow start Cell Culture treatment Treatment with Methyl Donor start->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction bisulfite_conversion Bisulfite Conversion dna_extraction->bisulfite_conversion methylation_analysis Methylation Analysis (MSP, qRT-PCR, Sequencing) bisulfite_conversion->methylation_analysis data_analysis Data Analysis and Comparison methylation_analysis->data_analysis

Caption: Workflow for cell-based DNA methylation analysis.

Section 7: Conclusion and Future Perspectives

The choice between S-adenosylmethionine and this compound as a methyl donor is highly dependent on the experimental context. SAMe remains the gold standard for in vitro enzymatic assays where a direct and immediate source of methyl groups is required. Its well-characterized role as the universal methyl donor makes it indispensable for fundamental biochemical studies.

This compound, on the other hand, presents an attractive alternative for cell-based assays where stability and efficient cellular uptake are paramount. Its potential to provide a sustained intracellular source of SAMe could offer a more physiologically relevant model for studying the long-term effects of methylation.

Future research should focus on directly comparing the cellular uptake and metabolic fate of these two compounds using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular levels of methionine, SAMe, and SAH.[20] Such studies will provide crucial data to validate the proposed mechanism of this compound and further guide researchers in selecting the optimal methyl donor for their specific needs. As our understanding of the nuances of cellular metabolism and methylation dynamics grows, so too will the sophistication of the tools we use to investigate these critical processes.

References

  • S-Adenosylmethionine: more than just a methyl donor.RSC Publishing.
  • S-Adenosylmethionine and Methyl
  • S-adenosyl-methionine (SAMe).Living with MTHFR.
  • S-Adenosyl-L-methionine: A Comprehensive Overview.ChemicalBook.
  • S-Adenosylmethionine: more than just a methyl donor.PMC - NIH.
  • This compound | C7H16ClNO2S | CID 3083785.PubChem - NIH.
  • A Practical Guide to the Measurement and Analysis of DNA Methyl
  • DNA Methyl
  • Cas 2899-36-7,Ethyl L-methion
  • Ethyl L-methionin
  • DNA Methylation: Bisulfite Sequencing Workflow.Epigenomics Workshop 2025!
  • Enzymatic Synthesis of l‐Methionine Analogues and Application in a Methyltransferase Catalysed Alkyl
  • Methyl Donor Micronutrients that Modify DNA Methyl
  • In vitro Arginine Methylation Assays.
  • Effect of methyl donors supplementation on performance, immune responses and anti-oxidant variables in broiler chicken fed diet without supplemental methionine.PMC - NIH.
  • simple algorithm for quantifying DNA methylation levels on multiple independent CpG sites in bisulfite genomic sequencing electropherograms.Oxford Academic.
  • In vitro Methylation Assay to Study Protein Arginine Methylation.
  • Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications.
  • L-Methionine ethyl ester hydrochloride.Chem-Impex.
  • Enzymatic synthesis of S-adenosyl-L-methionine
  • Impact of Methyl-Donor Micronutrient Supplementation on DNA Methylation Patterns: A Systematic Review and Meta-Analysis of in vitro, Animal, and Human Studies.Karger Publishers.
  • Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale.MDPI.
  • The Top 5 Tips for Conducting DNA Methyl
  • Essential role of methyl donors in animal productivity.
  • Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways.
  • L-Methionine ethyl ester 99 2899-36-7.Sigma-Aldrich.
  • Fitting of the experimental methylation data reveals a processive...
  • In vitro Methylation Assay to Study Protein Arginine Methyl
  • Current status of development of methylation biomarkers for in vitro diagnostic IVD applic
  • Simultaneous Profiling of DNA Mutation and Methylation by Melting Analysis Using Magnetoresistive Biosensor Array.PMC - NIH.
  • China this compound(CAS# 2899-36-7) Manufacturer and Supplier.BOC Sciences.
  • Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection.MDPI.
  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases.OUCI.
  • Methionine uptake via the SLC43A2 transporter is essential for regul
  • The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflamm
  • Methionine uptake via SLC43A2 transporter is essential for regul
  • (A) The mechanism of L-Methionine derivative (L-Methionine ethyl ester)...
  • Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi.IRIS.
  • Cre
  • S-Adenosylmethionine: more than just a methyl donor.
  • Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies.NIH.
  • Sensing and Signaling of Methionine Metabolism.PMC - PubMed Central.
  • Quantitation of Cellular Metabolic Fluxes of Methionine.PMC - NIH.
  • Comparative Analysis of Physical and Chemical Properties of Differently Obtained Zn—Methionine Chelate with Proved Antibiofilm Properties (Part II).NIH.
  • Determination and Correlation of Solubility and Thermodynamic Properties of L-Methionine in binary solvents of Water + (Methanol, Ethanol, Acetone).

Sources

Comparative Metabolic Studies of Methionine Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the metabolic fate and performance of common methionine esters—specifically the methyl, ethyl, and tert-butyl esters. As researchers and drug development professionals, understanding the nuances of how these simple modifications affect stability, cellular delivery, and biological activity is paramount for designing robust experiments and effective therapeutic strategies. This document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a technically accurate and field-proven perspective.

The Rationale for Esterifying Methionine

Methionine is a nutritionally indispensable sulfur-containing amino acid, fundamental to a host of cellular processes.[1] Its metabolic roles are vast, extending from being a primary constituent of proteins to serving as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for countless biochemical reactions.[2][3][4][5] The major pathways of methionine metabolism—the methionine cycle, the transsulfuration pathway, and the salvage cycle—govern everything from epigenetic regulation to antioxidant defense.[2][3][6][7][8]

However, the inherent physicochemical properties of free methionine, such as its charge at physiological pH, can limit its passive diffusion across cellular membranes. Esterification of its carboxyl group masks the negative charge, creating a more lipophilic prodrug. This strategy is frequently employed to enhance bioavailability, improve cellular uptake, and control the release of the active amino acid.[9][10] The choice of ester—methyl, ethyl, or the sterically hindered tert-butyl—is not trivial, as it directly dictates the rate of hydrolysis and, consequently, the pharmacokinetic and pharmacodynamic profile of the released methionine.

Core Methionine Metabolic Pathways

To appreciate the role of methionine esters, one must first understand the fate of methionine itself upon entering the cell. The diagram below illustrates the central metabolic crossroads.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Polyamines Polyamines SAM->Polyamines ODC HCY Homocysteine SAH->HCY SAHH HCY->Met MS / BHMT CYS Cysteine HCY->CYS CBS, CGL GSH Glutathione CYS->GSH MTA MTA MTA->Met Multiple Steps

Caption: Overview of major methionine metabolic pathways.

The Critical Hydrolysis Step: Releasing the Active Molecule

For a methionine ester to exert its biological effect as methionine, it must first be cleaved back to its parent form. This conversion is almost exclusively mediated by enzymatic hydrolysis.[11][12] Biological systems are rich in esterases, proteases, and lipases—particularly in plasma, the liver, and intestinal homogenates—that readily catalyze this reaction.[13][14] While spontaneous chemical hydrolysis can occur, its rate at physiological pH and temperature is generally negligible compared to the rapid, enzyme-driven process.[15]

The rate of this hydrolysis is the single most important variable differentiating the metabolic profiles of various esters. It is primarily governed by the steric hindrance around the carbonyl group of the ester.

Caption: General enzymatic hydrolysis of methionine esters.

Comparative Metabolic Stability: Methyl vs. Ethyl vs. tert-Butyl

The structural differences between methyl, ethyl, and tert-butyl esters directly influence their susceptibility to enzymatic attack, leading to vastly different stability profiles.

  • Methionine Methyl & Ethyl Esters: These small, unhindered esters are highly susceptible to hydrolysis by plasma and tissue esterases.[13][14] They are rapidly cleaved, resulting in a quick release of free methionine. This makes them suitable for applications requiring immediate delivery of the amino acid, such as in cell culture media supplementation or as intermediates for chemical synthesis.[16] Their rapid breakdown, however, often translates to poor in vivo stability and a short pharmacokinetic half-life, making them less ideal for sustained-release drug applications.[17]

  • Methionine tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance, effectively shielding the ester bond from the active sites of many hydrolytic enzymes.[18] This results in markedly increased metabolic stability in plasma and tissue homogenates.[18][19] This slower rate of hydrolysis makes tert-butyl esters excellent candidates for prodrugs, allowing for a prolonged, controlled release of the parent molecule.[20][21] This enhanced stability can lead to improved systemic exposure and a more favorable pharmacokinetic profile for therapeutic applications.[18]

Data Summary: Predicted Stability of Methionine Esters
Ester TypeSteric HindrancePredicted Stability in PlasmaPrimary Application
Methyl Ester LowLow (Rapid Hydrolysis)Research Tool, Synthesis
Ethyl Ester Low-ModerateLow (Rapid Hydrolysis)Research Tool, Synthesis
tert-Butyl Ester HighHigh (Slow Hydrolysis)Prodrug Development

Key Experimental Protocols and Workflows

To empirically determine these differences, standardized in vitro assays are essential. The following protocols provide a robust framework for comparing the metabolic fate of methionine esters.

Protocol 1: In Vitro Plasma Stability Assay

This assay is the cornerstone for evaluating the stability of ester prodrugs. It measures the rate of disappearance of the parent compound (the ester) in plasma over time.

Causality and Rationale:

  • Matrix Selection: Plasma (human, mouse, rat) is used because it is the primary circulatory fluid and is rich in hydrolytic enzymes, providing a physiologically relevant environment.[17][22]

  • Temperature Control: Incubations are performed at 37°C to mimic physiological body temperature, ensuring enzyme activity is relevant to in vivo conditions.[23][24]

  • Quenching: The reaction is stopped at various time points by adding a cold organic solvent (typically acetonitrile). This serves two purposes: it precipitates plasma proteins, halting all enzymatic activity instantly, and it prepares the sample for analysis.[25]

  • Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for its ability to selectively and sensitively quantify the remaining ester, even in a complex biological matrix.[24]

Step-by-Step Methodology:

  • Preparation: Thaw pooled plasma (e.g., human, rat) from frozen stock and pre-warm to 37°C in a water bath.

  • Compound Spiking: Prepare a stock solution of the methionine ester in DMSO. Spike the ester into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<1%) to avoid inhibiting enzyme activity.[23]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[17][25]

  • Termination: Immediately add the aliquot to a tube or well containing 3-4 volumes of ice-cold acetonitrile with an internal standard. The internal standard is a compound of similar structure used to correct for variations in sample processing and instrument response.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[25]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining methionine ester.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining against time. The slope of this line is used to calculate the half-life (t½).[24]

Plasma_Stability_Workflow start Pre-warm Plasma (37°C) spike Spike with Methionine Ester (1 µM) start->spike incubate Incubate at 37°C spike->incubate timepoint Withdraw Aliquots at Time = 0, 5, 15, 30, 60, 120 min incubate->timepoint quench Quench with Cold Acetonitrile + Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate Half-Life (t½) analyze->end

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: Cellular Uptake and Intracellular Hydrolysis

This assay assesses the ability of an ester to cross the cell membrane and subsequently be converted to free methionine.

Causality and Rationale:

  • Cell Line Choice: The choice of cell line (e.g., hepatocytes, cancer cell lines) should be relevant to the research question. For instance, hepatocytes are ideal for general metabolism studies, while specific cancer cells might be used to study targeted delivery.[26]

  • Transport Mechanisms: Free methionine is taken up by specific amino acid transporters like SLC7A5 and SLC43A2.[27][28] Lipophilic esters may bypass these transporters via passive diffusion, which can be a key advantage. This experiment helps elucidate the dominant route of entry.

  • Intracellular Analysis: By analyzing both the ester and free methionine levels inside the cell, one can determine the rate of cellular entry and the efficiency of intracellular hydrolysis.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in a multi-well format (e.g., 24-well plate) and grow to a confluent monolayer.

  • Wash: Gently wash the cells with a warm, serum-free buffer (e.g., Hanks' Balanced Salt Solution) to remove any residual media components.

  • Treatment: Add the methionine ester (at a defined concentration) in the buffer to the cells and incubate for various time points (e.g., 2, 10, 30, 60 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake process, rapidly aspirate the treatment solution and wash the cell monolayer three times with ice-cold buffer. This removes extracellular compound without allowing intracellular compound to leak out.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., acetonitrile/water mixture) and scraping the cells.

  • Homogenization & Analysis: Homogenize the cell lysate. After centrifugation to remove cell debris, analyze the supernatant by LC-MS/MS to quantify the intracellular concentrations of both the methionine ester and the hydrolyzed methionine.

  • Normalization: Quantify the protein content in each well (e.g., using a BCA assay) to normalize the uptake data (e.g., pmol/mg protein).

Cell_Uptake_Workflow start Plate Cells to Confluency wash1 Wash with Warm Buffer start->wash1 treat Incubate with Methionine Ester wash1->treat wash2 Stop Uptake: Wash with Cold Buffer treat->wash2 lyse Lyse Cells & Scrape wash2->lyse analyze Analyze Lysate for Ester & Met by LC-MS/MS lyse->analyze end Normalize Data to Protein Content analyze->end

Caption: Workflow for a cellular uptake and hydrolysis assay.

Conclusion and Strategic Recommendations

The choice of a methionine ester is a critical design parameter that must align with the intended application.

  • For rapid, high-concentration delivery in in vitro systems or for synthetic purposes, methionine methyl or ethyl esters are effective due to their rapid conversion to the parent amino acid.

  • For in vivo applications requiring sustained exposure and improved pharmacokinetics, the metabolically stable methionine tert-butyl ester is the superior choice. Its steric bulk protects it from rapid enzymatic degradation, allowing it to function as a slow-release prodrug.[18][19]

By understanding the interplay between chemical structure and enzymatic activity, researchers can rationally select the appropriate methionine ester to achieve their desired biological outcome. The experimental frameworks provided here offer a self-validating system to confirm these properties and guide the development of novel research tools and therapeutics.

References

  • Gomes, A. P., & Blenis, J. (2015). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. PMC - PubMed Central. [Link]
  • Stegmann, C., & Held, C. (1999). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [Link]
  • Lauinger, L., & Kaiser, C. (2021). Methionine metabolism. Overview of the methionine cycle and other tightly coupled metabolic pathways.
  • National Center for Biotechnology Information. (n.d.). Methionine Metabolism. PubChem. [Link]
  • Hanaford, A. R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. [Link]
  • Schellenberger, V., et al. (1993). Hydrolysis of peptide esters by different enzymes. PubMed. [Link]
  • Ilisz, I., et al. (2015). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase.
  • Khan, M. I. H., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]
  • Van den Nest, W., et al. (2010). Enzymatic ester hydrolysis.
  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]
  • Coombs, G. H., et al. (2001). Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis. PubMed. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. [Link]
  • Cell Biolabs, Inc. (n.d.). Methionine Assay Kit. Cell Biolabs, Inc.[Link]
  • Various Authors. (2012). Could anyone recommend an assay method for methionine determination in plasma?.
  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. [Link]
  • Saini, N., et al. (2022). Methionine uptake via SLC43A2 transporter is essential for regulatory T lymphocyte survival. Science. [Link]
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
  • H-M, H., et al. (2018). Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). PubMed. [Link]
  • Lin, K.-J., et al. (2014). In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma. PMC - PubMed Central. [Link]
  • Antonov, E., et al. (2020). Prodrugs and hydrolysis of esters.
  • Morozova, E. A., et al. (2019). Methionine γ-lyase in enzyme prodrug therapy: An improvement of pharmacokinetic parameters of the enzyme. PubMed. [Link]
  • Domainex. (n.d.). Plasma Stability Assay. Domainex. [Link]
  • Khan, M. I. H., et al. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. PubMed. [Link]
  • Saini, N., et al. (2022). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. EMBO Press. [Link]
  • Clinicaltrials.eu. (n.d.). Methionine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
  • The Human Metabolome Database. (2021). Showing metabocard for Methionine methyl ester (HMDB0254602). HMDB. [Link]
  • Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. [Link]
  • LibreTexts. (2023). 2.11: Peptide Hydrolysis. Chemistry LibreTexts. [Link]
  • Li, Z., et al. (2013). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]
  • Isnard, A. D., et al. (1996). The study of methionine uptake in Saccharomyces cerevisiae reveals a new family of amino acid permeases. PubMed. [Link]
  • GlobalRx. (n.d.). Clinical Profile: Methionine (DL) EP. GlobalRx. [Link]
  • ILSA S.p.A. (2018). Enzymatic Hydrolysis vs. Chemical Hydrolysis. ILSA S.p.A.[Link]
  • Hsieh, J. T., et al. (2009).
  • Sutter, B. M., et al. (2021). Sensing and Signaling of Methionine Metabolism. PMC - PubMed Central. [Link]
  • Singh, S., & Evans, D. B. (2002). Methionine in and out of proteins: targets for drug design. PubMed. [Link]
  • Silva, A. C. G., et al. (2021). Amino Acids in the Development of Prodrugs. MDPI. [Link]
  • Jain, A., et al. (2022). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs.
  • Assou-Joh, B., et al. (2023). Pharmaceutical Oral Formulation of Methionine as a Pediatric Treatment in Inherited Metabolic Disease. MDPI. [Link]
  • Mudd, S. H., & Datko, A. H. (1986). Methionine methyl group metabolism in lemna. PubMed. [Link]
  • Dalvie, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]
  • Lam, X. M., et al. (2007). Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. PubMed. [Link]
  • Elango, R. (2020). Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. PubMed. [Link]

Sources

Validating the Cellular Effects of Ethyl L-methionate Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug development and cellular research, the rigorous validation of any new chemical entity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cellular effects of Ethyl L-methionate hydrochloride. As a derivative of the essential amino acid L-methionine, this compound is purported to possess antioxidant and other cellular modulatory properties.[1] This guide will detail a self-validating experimental design to not only verify these effects but also to compare its performance against established alternatives.

The core principle of this guide is to establish a robust, controlled environment to interrogate the bioactivity of this compound. We will explore its impact on cell viability, apoptosis, and mitochondrial function, employing a carefully selected panel of positive and negative controls, alongside relevant alternative compounds. This comparative approach is designed to provide a clear, data-driven understanding of the compound's unique cellular footprint.

The Critical Role of Controls in Validating Bioactivity

A scientifically sound investigation hinges on the use of appropriate controls. In the context of validating this compound, controls serve to unequivocally attribute the observed cellular responses to the compound itself, rather than to experimental artifacts.

  • Positive Controls are expected to produce a known, measurable effect, thereby confirming that the experimental system is functioning correctly.

  • Negative Controls are expected to produce no effect, establishing a baseline and controlling for non-specific effects of the treatment conditions.

  • Vehicle Controls account for any effects of the solvent used to dissolve the test compounds.

By employing this triangulation of controls, the experimental design becomes a self-validating system, where the integrity of the data is continuously verified.[2][3]

Experimental Design: A Multi-faceted Approach

To comprehensively validate the effects of this compound, we propose a three-pronged experimental approach focusing on cell viability, apoptosis, and mitochondrial respiration.

Test Compounds and Rationale for Selection
CompoundRoleRationale
This compound Test Compound The subject of investigation; a derivative of L-methionine.
L-methionine Alternative Compound The parent amino acid, providing a direct comparison for the effects of the ethyl ester modification.[4][5]
N-Acetylcysteine (NAC) Positive Control (Antioxidant) A well-established antioxidant that replenishes intracellular glutathione, providing a benchmark for antioxidant activity.[6][7]
S-Adenosylmethionine (SAM) Positive Control (Metabolic) The primary methyl donor derived from methionine, central to numerous cellular processes. Its effects can help elucidate if this compound acts upstream or downstream in the methionine metabolic pathway.[8]
Methotrexate Negative Control (Metabolic) An inhibitor of dihydrofolate reductase, which is crucial for the regeneration of tetrahydrofolate, a key cofactor in methionine synthesis. Its use helps to probe the reliance of the observed effects on the methionine cycle.[9][10]
Ethionine Alternative Compound An anti-metabolite of methionine that can be incorporated into cellular processes, often leading to toxic effects. It serves as a comparator for potential adverse effects.
Vehicle (e.g., DMSO, PBS) Negative Control To control for any effects of the solvent used to dissolve the test compounds.

Core Experimental Workflows & Protocols

The following sections detail the step-by-step protocols for the key assays. It is crucial to maintain consistency in cell culture conditions, passage numbers, and seeding densities across all experiments to ensure reproducibility.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with compounds for 24, 48, 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT Assay Workflow

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and all control and comparative compounds. Replace the culture medium with fresh medium containing the respective compounds and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Compound24 hours48 hours72 hours
Ethyl L-methionate HCl (Hypothetical)>1008560
L-methionine>200>200>200
N-Acetylcysteine (NAC)>200>200>200
S-Adenosylmethionine (SAM)>200>200>200
Methotrexate955025
Ethionine704020
VehicleNo effectNo effectNo effect

Note: The IC₅₀ values for this compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The IC₅₀ values for other compounds are representative of expected outcomes based on literature.[11]

Apoptosis Induction Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Caspase3_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with compounds for 24 hours B->C D Lyse cells and add caspase-3 substrate C->D E Incubate at room temp D->E F Measure fluorescence or luminescence E->F

Caspase-3 Assay Workflow

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay, with a treatment duration of 24 hours.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the chosen caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence or luminescence using a microplate reader.

CompoundFold Change in Caspase-3 Activity
Ethyl L-methionate HCl (Hypothetical)1.8
L-methionine1.1
N-Acetylcysteine (NAC)0.9
S-Adenosylmethionine (SAM)1.2
Methotrexate3.5
Ethionine4.2
Vehicle1.0

Note: The fold change for this compound is hypothetical. Actual values must be determined experimentally. Data for other compounds are representative of expected outcomes.[4][12]

Mitochondrial Function Assessment: Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Seahorse_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in XF microplate B Allow cells to adhere overnight A->B C Pre-treat with compounds in XF assay medium B->C D Measure basal OCR C->D E Inject Oligomycin D->E F Inject FCCP E->F G Inject Rotenone/ Antimycin A F->G H Analyze OCR data to determine mitochondrial parameters G->H

Seahorse XF Assay Workflow

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.

  • Compound Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the test compounds and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse Analysis: Place the cell plate into the Seahorse XF Analyzer and follow the instrument's protocol for the Cell Mito Stress Test, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.[13]

ParameterEthyl L-methionate HCl (Hypothetical)L-methionineN-Acetylcysteine (NAC)S-Adenosylmethionine (SAM)MethotrexateEthionine
Basal Respiration110%105%102%108%80%75%
ATP Production112%106%103%110%75%70%
Maximal Respiration115%108%105%112%65%60%
Spare Capacity120%110%108%115%50%45%

Note: The percentage changes for this compound are hypothetical. Actual values must be determined experimentally. Data for other compounds are representative of expected outcomes.[8][14]

Visualizing the Underlying Biology: Signaling Pathways

To understand the context of the experimental results, it is essential to visualize the key signaling pathways involved.

Methionine Metabolism

This pathway illustrates the central role of methionine in producing S-adenosylmethionine (SAM), a universal methyl donor, and its connection to the synthesis of cysteine and glutathione.[15]

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione Cysteine->Glutathione Methotrexate Methotrexate (Inhibits DHFR) THF THF Methotrexate->THF Inhibits THF->Homocysteine MTHF 5-MTHF MTHF->THF

Simplified Methionine Metabolism Pathway

Oxidative Stress and Antioxidant Defense

This diagram shows how reactive oxygen species (ROS) can lead to cellular damage and how antioxidants like glutathione (derived from the methionine pathway) can mitigate this damage.

Oxidative_Stress ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Glutathione Glutathione (GSH) ROS->Glutathione Neutralizes GSSG Oxidized Glutathione (GSSG) Glutathione->GSSG GPx GSSG->Glutathione GR NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Cysteine->Glutathione

Oxidative Stress and Antioxidant Defense

Intrinsic Apoptosis Pathway

This pathway illustrates the cascade of events leading to programmed cell death, initiated by intracellular stress, and culminating in the activation of executioner caspases like caspase-3.

Apoptosis_Pathway Stress Cellular Stress (e.g., Oxidative Stress) Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c (released) Mitochondria->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

Conclusion and Future Directions

This guide provides a robust framework for the initial validation and comparative analysis of this compound. By employing the described assays with the recommended controls and comparators, researchers can generate reliable and interpretable data on its effects on cell viability, apoptosis, and mitochondrial function.

The hypothetical data presented herein serves as a guide for expected outcomes and should be replaced with experimentally derived results. Should this compound demonstrate significant and favorable bioactivity, further investigations into its specific molecular targets and mechanisms of action would be warranted. This could involve transcriptomic and proteomic analyses to identify modulated genes and proteins, as well as more in-depth studies of its effects on specific signaling pathways.

The principles of rigorous experimental design, including the use of a comprehensive set of controls, are universally applicable and should form the foundation of any investigation into the biological effects of novel compounds.

References

  • l-Methionine inhibits growth of human pancre
  • L -Methionine ethyl ester 99 2899-36-7 - Sigma-Aldrich
  • Methionine cytotoxicity in the human breast cancer cell line MCF-7 - PubMed - NIH
  • Methionine restriction induces apoptosis of prostate cancer cells via the c-Jun N-terminal kinase-mediated signaling p
  • N-Acetylcysteine (NAC): Impacts on Human Health - PMC - PubMed Central
  • L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - PMC - PubMed Central
  • Safety and efficacy of a feed additive consisting of l‐methionine produced by the combined activities of Corynebacterium glutamicum KCCM 80245 and Escherichia coli KCCM 80246 for all animal species (CJ Europe GmbH) - NIH
  • Low-Dose Methotrexate Inhibits Methionine S-Adenosyltransferase In Vitro and In Vivo - ResearchG
  • Truly Effective Cell Assay Design - a4cell
  • Low-Dose Methotrexate Inhibits Methionine S-Adenosyltransferase In Vitro and In Vivo - NIH
  • Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - ResearchG
  • L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - ResearchG
  • A Practical Approach to Biological Assay Valid
  • Cytotoxic Effect of L-Methioninase from Brevibacterium linens BL2 in Combination with Etoposide against Glioblastoma Cells - MDPI
  • N-acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - Taylor & Francis Online
  • [Effects of Methionine Restriction on Proliferation, Cell Cycle, and Apoptosis of Human Acute Leukemia Cells] - PubMed
  • L-methionine protects against nephrotoxicity induced by methotrexate through modulation of redox status and inflammation - ResearchG
  • Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines - PubMed
  • Design and Validate a GMP Cell Based Assay - Marin Biologic Labor
  • Meta-Analyses of Methionine Source Concept Valid
  • Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - MDPI
  • Protection of L-methionine against H₂O₂-induced oxid
  • How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? - PMC - NIH
  • Folinate Supplementation Ameliorates Methotrexate Induced Mitochondrial Formate Depletion In Vitro and In Vivo - MDPI
  • N-acetylcysteine as an anti-oxidant and anti-inflammatory drug and its some clinical applications | Request PDF - ResearchG
  • Development and Laboratory Validation of a Real-Time Quantitative PCR Assay for Rapid Detection and Quantific
  • Fig. 6 Validation results: The validation experiment demonstrated that...
  • The effect of methionine on methotrexate metabolism in rat hep
  • N-acetylcysteine - a safe antidote for cysteine/glut
  • S‐Adenosyl‐L‐Methionine Co‐administration Prevents the Ethanol‐Elicited Dissociation of Hepatic Mitochondrial Ribosomes in Male R
  • L-Methionine inhibits growth of human pancreatic cancer cells - ResearchG
  • Thiamine - Wikipedia
  • A Practical Guide to Immunoassay Method Valid

Sources

A Comparative Guide to L-methionine and Ethyl L-methionate Hydrochloride in Reversing Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Cellular Respiration and the Imperative of Redox Homeostasis

In the intricate metabolic landscape of the cell, the generation of reactive oxygen species (ROS) is an unavoidable consequence of aerobic respiration. While essential for various signaling pathways, an imbalance favoring ROS production over the cell's antioxidant defenses leads to a deleterious state known as oxidative stress. This condition is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of effective strategies to counteract oxidative stress is a cornerstone of modern therapeutic research.

L-methionine, an essential sulfur-containing amino acid, has long been recognized for its multifaceted role in cellular metabolism and antioxidant defense.[1][2] Its derivative, Ethyl L-methionate hydrochloride, presents a chemically modified alternative with potentially enhanced cellular bioavailability. This guide provides a comprehensive comparison of these two compounds in the context of reversing oxidative stress, offering a theoretical framework and a practical experimental design for their evaluation.

L-methionine: The Body's Natural Antioxidant and Precursor

L-methionine's antioxidant properties are multifaceted and well-documented.[1][2] It contributes to the cellular antioxidant defense system through several key mechanisms:

  • Precursor to Glutathione (GSH): L-methionine is a crucial precursor for the synthesis of cysteine, which in turn is a rate-limiting component for the production of glutathione, the most abundant endogenous antioxidant.[1]

  • Direct ROS Scavenging: The sulfur atom in the methionine molecule is susceptible to oxidation by ROS, forming methionine sulfoxide. This reaction directly neutralizes harmful ROS.[1][3]

  • Reversible Oxidation and the Methionine Sulfoxide Reductase (Msr) System: The oxidation of methionine is a reversible process. The enzyme system, methionine sulfoxide reductase (Msr), reduces methionine sulfoxide back to methionine, creating a catalytic cycle that detoxifies ROS.[1][3]

  • Upregulation of Antioxidant Enzymes: Studies have shown that L-methionine supplementation can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSHPx).[4]

Despite these benefits, the polar nature of L-methionine can limit its passive diffusion across the lipophilic cell membrane, potentially restricting its intracellular concentration and, consequently, its efficacy.

This compound: A Prodrug Approach to Enhanced Bioavailability?

This compound is the ethyl ester derivative of L-methionine.[5][6][7] While direct research on its antioxidant efficacy is limited, its chemical structure suggests a potential advantage over its parent compound. The esterification of the carboxyl group increases the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to facilitate more efficient transport across the cell membrane.[4][8]

Once inside the cell, it is presumed that ubiquitous intracellular esterases rapidly hydrolyze the ester bond, releasing L-methionine and ethanol.[9][10] This "prodrug" strategy could lead to a higher intracellular concentration of L-methionine compared to direct administration of the amino acid itself, thereby amplifying its antioxidant effects.

A Comparative Overview
FeatureL-methionineThis compound
Chemical Nature Essential amino acidEthyl ester of L-methionine
Mechanism of Action Precursor to GSH, direct ROS scavenger, substrate for Msr system, upregulates antioxidant enzymes.Prodrug, intracellularly converted to L-methionine to exert the same mechanisms.
Cellular Uptake Primarily through amino acid transporters.Potentially enhanced passive diffusion due to increased lipophilicity.[4][8]
Intracellular Fate Directly participates in metabolic and antioxidant pathways.Hydrolyzed by intracellular esterases to release L-methionine.[9][10]
Potential Advantage Endogenous and well-regulated.Potentially higher intracellular delivery of L-methionine.
Potential Disadvantage Polar nature may limit passive diffusion.Efficacy depends on efficient intracellular hydrolysis.

Experimental Design: A Head-to-Head Comparison of L-methionine and this compound in an In Vitro Model of Oxidative Stress

To empirically validate the hypothesized superiority of this compound, a rigorous, multi-parametric experimental approach is necessary. The following protocol outlines a comprehensive strategy using a well-established in vitro model of oxidative stress.

Model System

The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for studying oxidative stress, particularly in the context of neurodegenerative diseases.[11][12][13] Oxidative stress can be reliably induced in these cells using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[12][14][15]

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assays Endpoint Assays (24h post-treatment) cell_culture Culture SH-SY5Y cells seeding Seed cells in appropriate plates cell_culture->seeding control Vehicle Control seeding->control Pre-treatment (2h) with L-Met or Et-L-Met HCl followed by co-treatment with oxidant oxidant Oxidative Stressor (e.g., 100 µM H₂O₂) seeding->oxidant Pre-treatment (2h) with L-Met or Et-L-Met HCl followed by co-treatment with oxidant met L-methionine + Oxidant seeding->met Pre-treatment (2h) with L-Met or Et-L-Met HCl followed by co-treatment with oxidant et_met Ethyl L-methionate HCl + Oxidant seeding->et_met Pre-treatment (2h) with L-Met or Et-L-Met HCl followed by co-treatment with oxidant viability Cell Viability (MTT Assay) control->viability Incubate for 24 hours ros Intracellular ROS (DCFDA Assay) control->ros Incubate for 24 hours enzyme Antioxidant Enzyme Activity (SOD, Catalase Assays) control->enzyme Incubate for 24 hours oxidant->viability Incubate for 24 hours oxidant->ros Incubate for 24 hours oxidant->enzyme Incubate for 24 hours met->viability Incubate for 24 hours met->ros Incubate for 24 hours met->enzyme Incubate for 24 hours et_met->viability Incubate for 24 hours et_met->ros Incubate for 24 hours et_met->enzyme Incubate for 24 hours

Caption: Experimental workflow for comparing the protective effects of L-methionine and this compound against oxidative stress in SH-SY5Y cells.

Step-by-Step Protocols
1. Cell Culture and Seeding
  • Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates for viability assays, and 6-well plates for ROS and enzyme activity assays at an appropriate density to reach 70-80% confluency at the time of treatment.

2. Induction of Oxidative Stress and Treatment
  • Prepare fresh stock solutions of L-methionine and this compound in a suitable vehicle (e.g., sterile PBS).

  • Prepare a fresh stock solution of the oxidative stressor (e.g., 100 mM H₂O₂ in sterile water).[14][16]

  • On the day of the experiment, replace the culture medium with a fresh medium containing the desired concentrations of L-methionine or this compound for a 2-hour pre-incubation period.

  • Following pre-incubation, add the oxidative stressor (e.g., to a final concentration of 100 µM H₂O₂) to the wells containing the test compounds and the positive control wells.

  • Incubate the cells for 24 hours.

3. Assessment of Cell Viability (MTT Assay)
  • After the 24-hour incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

4. Measurement of Intracellular ROS (DCFDA Assay)
  • After the treatment period, wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS for 30 minutes at 37°C in the dark.[17]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader. ROS levels are expressed as a percentage of the oxidative stressor-treated group.

5. Determination of Antioxidant Enzyme Activity (SOD and Catalase Assays)
  • Lyse the cells from the 6-well plates and determine the protein concentration of the lysates using a BCA assay.

  • Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercially available kit or a standard protocol based on the inhibition of the reduction of nitroblue tetrazolium (NBT).[18][19][20]

  • Catalase (CAT) Activity: Measure catalase activity by monitoring the decomposition of H₂O₂ at 240 nm.[18][19][20]

  • Normalize the enzyme activities to the total protein content of the cell lysates.

Expected Outcomes and Data Interpretation

The experimental data can be tabulated to facilitate a clear comparison between the two compounds.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupCell Viability (% of Control)Intracellular ROS (% of H₂O₂ group)SOD Activity (U/mg protein)Catalase Activity (U/mg protein)
Control 100 ± 5N/A50 ± 430 ± 3
H₂O₂ (100 µM) 50 ± 6100 ± 835 ± 320 ± 2
L-methionine (1 mM) + H₂O₂ 75 ± 560 ± 745 ± 428 ± 3
Ethyl L-methionate HCl (1 mM) + H₂O₂ 90 ± 440 ± 548 ± 529 ± 2

A superior protective effect of this compound would be indicated by:

  • Significantly higher cell viability compared to the L-methionine treated group.

  • A more pronounced reduction in intracellular ROS levels.

  • A greater restoration of SOD and catalase activities towards control levels.

Signaling Pathways and Mechanisms of Action

The protective effects of L-methionine and its ethyl ester derivative are mediated through their influence on key cellular signaling pathways involved in the oxidative stress response.

signaling_pathway ros Reactive Oxygen Species (ROS) cell_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cell_damage l_met L-methionine gsh Glutathione (GSH) Synthesis l_met->gsh precursor msr Methionine Sulfoxide Reductase (Msr) l_met->msr substrate antioxidant_enzymes Antioxidant Enzymes (SOD, Catalase) l_met->antioxidant_enzymes upregulates et_met Ethyl L-methionate HCl (intracellular) et_met->l_met hydrolysis gsh->ros neutralizes msr->ros reduces antioxidant_enzymes->ros detoxify cell_survival Cell Survival cell_damage->cell_survival inhibits

Caption: Simplified signaling pathway illustrating the antioxidant mechanisms of L-methionine.

Conclusion and Future Directions

While L-methionine is a well-established endogenous antioxidant, its therapeutic potential may be enhanced through chemical modifications that improve its cellular delivery. This compound represents a promising prodrug strategy to achieve this. The proposed experimental framework provides a robust methodology to test this hypothesis.

Positive results from such a study would warrant further investigation into the pharmacokinetics and in vivo efficacy of this compound in animal models of diseases associated with oxidative stress. Ultimately, the development of more bioavailable forms of natural antioxidants like L-methionine holds significant promise for the prevention and treatment of a wide range of human pathologies.

References
  • Catanesi, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1467. [Link]
  • Levine, R. L., et al. (2000). Methionine in proteins defends against oxidative stress. The FASEB Journal, 14(15), 2485-2492. [Link]
  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue.
  • Guo, L., et al. (2000). Effects of methionine on endogenous antioxidants in the heart. American Journal of Physiology-Heart and Circulatory Physiology, 279(6), H2848-H2855. [Link]
  • Tarasov, A., et al. (2020). Antioxidant role of methionine-containing intra- and extracellular proteins. Biomolecules, 10(1), 103. [Link]
  • Magalingam, K. B., et al. (2021). 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. Molecular Neurobiology, 58(8), 3849-3866. [Link]
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]
  • Lee, D. Y., et al. (2001). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Journal of Pharmaceutical Sciences, 90(8), 1058-1067. [Link]
  • Bates, E. A., et al. (2023). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 14, 1184934. [Link]
  • Saretzki, G., & von Zglinicki, T. (2002). Replicative senescence in human fibroblasts: a model of aging? Experimental Gerontology, 37(8-9), 987-991. [Link]
  • PubChem. (n.d.). This compound.
  • Xicoy, H., et al. (2019). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. Toxicology in Vitro, 55, 126-136. [Link]
  • Gaudreault, N., et al. (2015). Available versus digestible amino acids - New stable isotope methods. British Journal of Nutrition, 113(S1), S1-S9. [Link]
  • Rinnerthaler, M., et al. (2015). H2O2-induced oxidative stress in human cells of different phenotypes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 779, 7-19. [Link]
  • LookChem. (n.d.). This compound.
  • Eruslanov, E., & Kusmartsev, S. (2010). An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. Antioxidants, 9(7), 619. [Link]
  • ResearchGate. (2013). Looking for a clear protocol for inducing Oxidative stress by adding H2O2 to the cell culture.
  • PubChem. (n.d.). L-Methionine, ethyl ester.
  • Zhang, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(10), 1037-1051. [Link]
  • Firstline Nutrition. (n.d.). Report on the bioavailability of ethyl ester and triglyceride forms of omega-3 fatty acids, EPA and DHA.
  • Wattamwar, P. P., et al. (2012). Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants.
  • ResearchGate. (2022). De-esterification of amino acid esters.
  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.
  • ResearchGate. (2023). What concentration of H2O2 should be used to establish an Oxidative Stress Model in vitro?
  • Miyamoto, Y., et al. (2020).
  • An, F., & Choi, K. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16), e2492. [Link]
  • Ghiselli, A., et al. (2004). Synthesis, hydrolysis, and skin retention of amino acid esters of alpha-tocopherol. Journal of Pharmaceutical Sciences, 93(11), 2821-2829. [Link]
  • Xia, D., et al. (2021). Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 Pathway. Frontiers in Pharmacology, 12, 643336. [Link]
  • ResearchGate. (2021). (a) Concentration-dependent toxicity of 6-OHDA in SH-SY5Y cells. Cells...
  • Rigoulet, M., et al. (2020). Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. Antioxidants, 9(12), 1201. [Link]
  • ResearchGate. (2013). A protocol for catalase and superoxide dismutase assay?
  • ResearchGate. (2018). Methionine‐Restriction Decreases Non‐Electrolyte Tight Junction Permeability in a Renal Epithelial Cell Line.
  • Umasuthan, N., et al. (2012). A manganese superoxide dismutase (MnSOD) from Ruditapes philippinarum: Comparative structural- and expressional-analysis with copper/zinc superoxide dismutase (Cu/ZnSOD) and biochemical analysis of its antioxidant activities. Fish & Shellfish Immunology, 33(4), 849-859. [Link]
  • Gęgotek, A., & Skrzydlewska, E. (2022). Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. International Journal of Molecular Sciences, 23(25), 163. [Link]

Sources

A Comparative Guide to Gene Expression Changes Induced by Ethyl L-methionate hydrochloride vs. L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of cellular biology and drug development, understanding how exogenous compounds influence gene expression is paramount. L-methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism. Beyond its fundamental role in protein synthesis, it serves as the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the epigenetic modification of DNA and histones.[1][2] These modifications are critical regulators of gene expression, linking metabolic status directly to the transcriptional landscape of the cell.[1]

Ethyl L-methionate hydrochloride is a derivative of L-methionine, specifically an ethyl ester form.[3][4] This modification of the carboxyl group increases its lipophilicity, suggesting it may act as a pro-drug to enhance cellular uptake and bioavailability before being converted into L-methionine by intracellular esterases.[5][6][7] While structurally similar, the distinct delivery mechanism and the intracellular release of both L-methionine and an ethanol moiety imply that this compound could induce a unique gene expression profile compared to the direct administration of L-methionine.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the transcriptomic effects of these two compounds. We will delve into the underlying metabolic pathways, propose a robust experimental design for a comparative analysis, and discuss the potential implications of differential gene expression.

Mechanistic Overview: From Compound to Transcriptional Change

The biological effects of both L-methionine and its ethyl ester derivative converge on the methionine metabolic cycle, yet their paths to this central hub are distinct. Understanding this is key to hypothesizing potential differences in gene expression.

L-methionine: The Direct Precursor

L-methionine is actively transported into the cell by specific solute carriers, such as SLC43A2.[8] Once inside, it is rapidly converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group for DNA methylation (via DNA methyltransferases, DNMTs) and histone methylation (via histone methyltransferases, HMTs), producing S-adenosylhomocysteine (SAH).[9] The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential" and directly influences the activity of these epigenetic enzymes, thereby shaping the gene expression landscape.[2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Met_ext L-Methionine L-Met_int L-Methionine L-Met_ext->L-Met_int SLC Transporter SAM S-Adenosylmethionine (SAM) L-Met_int->SAM MAT Methylation DNA/Histone Methylation SAM->Methylation DNMTs, HMTs SAH S-Adenosylhomocysteine (SAH) Methylation->SAH Methyl Group Transfer Gene_Expression Altered Gene Expression Methylation->Gene_Expression

Caption: L-methionine metabolic pathway and its influence on gene expression.

This compound: A Pro-Drug Approach

This compound is hypothesized to function as a pro-drug.[10] Its increased lipophilicity may allow it to cross the cell membrane via passive diffusion, in addition to or instead of active transport. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing L-methionine and a molecule of ethanol. The liberated L-methionine then enters the same metabolic pathway described above.

This two-step mechanism introduces several variables that could lead to differential gene expression compared to direct L-methionine administration:

  • Rate of Intracellular Delivery: The rate of diffusion and subsequent hydrolysis may alter the intracellular concentration and availability of L-methionine over time.

  • Metabolic Byproduct: The co-release of ethanol, a known modulator of gene expression, could introduce confounding effects.

  • Cellular Location of Release: Hydrolysis could occur in different cellular compartments, potentially influencing the local concentration of L-methionine available to specific metabolic enzymes.

Proposed Experimental Framework for Comparative Transcriptomic Analysis

Given the absence of direct comparative studies, a well-designed experiment is crucial. Here, we propose a comprehensive workflow using RNA sequencing (RNA-Seq) for global transcriptomic profiling, validated by quantitative PCR (qPCR).

Start Select Cell Line (e.g., HepG2) Culture Cell Culture & Seeding Start->Culture Treatment Treatment Groups: 1. Vehicle Control 2. L-Methionine 3. Ethyl L-methionate HCl Culture->Treatment Harvest Harvest Cells (e.g., 24h, 48h) Treatment->Harvest RNA_Extraction Total RNA Extraction & QC Harvest->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis: - DEG Identification - Pathway Analysis Sequencing->Analysis Validation qPCR Validation of Key DEGs Analysis->Validation Conclusion Comparative Analysis & Conclusion Validation->Conclusion

Caption: Proposed experimental workflow for comparative transcriptomic analysis.

Detailed Experimental Protocols
Part 1: Cell Culture and Treatment
  • Cell Line Selection: HepG2 (human liver carcinoma) cells are a suitable model due to their high metabolic activity and relevance in detoxification pathways, where methionine metabolism is central.

  • Culture Conditions: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator. For the experiment, use a custom methionine-free medium to establish a baseline and allow for precise control over methionine concentration.

  • Experimental Groups:

    • Vehicle Control: Methionine-free medium.

    • L-methionine: Methionine-free medium supplemented with 200 µM L-methionine.[11]

    • This compound: Methionine-free medium supplemented with 200 µM this compound.

    • Rationale: Using equimolar concentrations allows for a direct comparison of the compounds' effects based on their methionine content. A dose-response curve could also be performed in a preliminary experiment to select the optimal concentration.

  • Time Points: Harvest cells at 24 and 48 hours post-treatment to capture both early and more stable gene expression changes.

  • Replicates: Use a minimum of three biological replicates for each condition and time point to ensure statistical power.[12]

Part 2: RNA Extraction and Quality Control
  • RNA Isolation: Lyse cells directly in the culture plate using a TRIzol-based reagent and perform RNA extraction according to the manufacturer's protocol.

  • Quality Control (QC): Assess RNA integrity and quantity.

    • Concentration/Purity: Use a NanoDrop spectrophotometer to ensure A260/A280 ratios are ~2.0 and A260/A230 ratios are between 2.0-2.2.

    • Integrity: Use an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is required for high-quality RNA-Seq library preparation.

Part 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Use a stranded mRNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 1 µg of total RNA per sample. This involves poly-A selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Rationale: Stranded sequencing provides information on the transcript's directionality, which is crucial for accurate gene annotation and discovery of antisense transcripts.[12]

  • Sequencing: Pool the prepared libraries and sequence on an Illumina NovaSeq platform to generate approximately 20-30 million single-end 50 bp reads per sample.[12]

Part 4: Bioinformatic Analysis
  • Data QC: Use tools like FastQC to check the quality of raw sequencing reads.

  • Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using featureCounts.

  • Differential Gene Expression (DEG) Analysis: Use DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the experimental groups (e.g., Ethyl L-methionate HCl vs. L-methionine). A false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are common thresholds.

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways, and Gene Ontology (GO) terms that are significantly enriched in the list of DEGs.

Part 5: qPCR Validation
  • cDNA Synthesis: Reverse transcribe 1 µg of the same RNA used for RNA-Seq into cDNA using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Design and validate primers for 5-10 DEGs of interest and 2-3 stable housekeeping genes (e.g., GAPDH, ACTB).[13]

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.[10] This step is crucial to validate the trends observed in the RNA-Seq data.[5][14]

Data Presentation and Hypothetical Results

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Top 5 Differentially Expressed Genes (DEGs) from RNA-Seq (Ethyl L-methionate HCl vs. L-methionine at 24h)

Gene SymbolGene NameLog2 Fold Changep-valueFDR
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 12.581.2e-84.5e-7
ADH1BAlcohol Dehydrogenase 1B2.153.4e-78.1e-6
SLC7A11Solute Carrier Family 7 Member 11-1.795.6e-69.2e-5
GCLMGlutamate-Cysteine Ligase Modifier Subunit1.528.9e-61.3e-4
MT1XMetallothionein 1X-2.051.1e-51.5e-4

Rationale for Hypothetical Data:

  • CYP1A1 and ADH1B: Upregulation of these genes could be a direct response to the ethanol byproduct of Ethyl L-methionate hydrolysis, as they are involved in xenobiotic and alcohol metabolism.

  • SLC7A11, GCLM, MT1X: These genes are involved in the cellular stress response and glutathione synthesis. Their differential regulation could indicate that the pro-drug delivery mechanism alters the intracellular redox state or stress levels compared to direct L-methionine administration.

Table 2: Hypothetical qPCR Validation of Selected DEGs

Gene SymbolRelative Quantification (Fold Change vs. L-methionine)
CYP1A15.8 ± 0.4
ADH1B4.2 ± 0.3
SLC7A110.45 ± 0.05

Discussion and Implications

The proposed experimental framework would provide a high-resolution view of the gene expression landscapes shaped by L-methionine and its ethyl ester pro-drug. Potential differences could have significant implications for research and drug development:

  • For Drug Development: If this compound is considered as a therapeutic agent or supplement, understanding its unique transcriptomic signature is crucial for predicting efficacy and off-target effects.[15] The potential upregulation of detoxification or stress-response pathways would need to be carefully evaluated.

  • For Basic Research: Comparing the two compounds could reveal novel insights into how the kinetics of nutrient availability can fine-tune epigenetic regulation and cellular signaling. The subtle differences in gene expression could highlight pathways that are particularly sensitive to the rate of SAM production or the presence of metabolic byproducts.

References
  • PubChem. L-Methionine, ethyl ester.
  • St-Pierre, J., et al. (2006). Gene Expression as a Target for New Drug Discovery. Journal of Biomolecular Screening. [Link]
  • Bio-Rad.
  • ScienceDaily. (2013).
  • Bio-Rad. qPCR Analysis. [Link]
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]
  • Nolan, T., et al. (2006). Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples. Clinical Chemistry, 52(7), 1243-50. [Link]
  • Lexogen. RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(15), 4987. [Link]
  • da Silva, A. D., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 59. [Link]
  • Saini, N., et al. (2021). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. EMBO Reports, 22(8), e52403. [Link]
  • Mentch, S. J., et al. (2018). Epigenomic links from metabolism -- methionine and chromatin architecture. Trends in Biochemical Sciences, 43(11), 849-861. [Link]
  • Walvekar, A. S., et al. (2018). Sensing and Signaling of Methionine Metabolism. Journal of Fungi, 4(4), 119. [Link]
  • de Oliveira, D. P., et al. (2024). Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals, 17(5), 553. [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling: Ethyl L-methionate hydrochloride vs. L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of quantitative proteomics, the choice of isotopic labeling precursor is paramount to the accuracy and biological relevance of the study. While L-methionine is a canonical choice for metabolic labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), its ethyl ester derivative, Ethyl L-methionate hydrochloride, presents an alternative with distinct physicochemical properties. This guide provides an in-depth comparison of these two compounds, grounded in experimental logic, to assist researchers in making an informed decision for their specific applications.

Foundational Differences: A Physicochemical Overview

The primary distinction between L-methionine and its ethyl ester lies in the modification of the carboxyl group. This esterification fundamentally alters the molecule's polarity, solubility, and mechanism of cellular uptake, which are critical considerations for any cell-based assay.

Table 1: Comparative Physicochemical Properties

PropertyL-methionineThis compoundRationale & Implications
Molecular Formula C₅H₁₁NO₂SC₇H₁₅NO₂S · HCl[1]The addition of an ethyl group and hydrochloride salt increases the molecular weight.
Molecular Weight 149.21 g/mol 213.73 g/mol [1][2]This mass difference must be accounted for when preparing stock solutions and media.
Structure Zwitterionic amino acidAmino acid ester hydrochlorideL-methionine exists as a zwitterion at physiological pH. The ester form has a protected carboxyl group and is supplied as a hydrochloride salt to improve stability and solubility.
Solubility Soluble in water (50 mg/ml with heat), soluble in 1M HCl (50 mg/ml)[3].Soluble in ethanol[1].The ethyl ester's increased hydrophobicity can enhance its passage across the cell membrane via passive diffusion, potentially bypassing reliance on specific amino acid transporters.
Cellular Uptake Primarily via active transport (amino acid transporters)[4].Primarily passive diffusion, followed by intracellular hydrolysis.This is the most significant difference. The ester may be advantageous in cell lines with low expression of relevant amino acid transporters or when trying to bypass transport regulation.

The Metabolic Journey: From Extracellular Medium to Proteome

The pathway a labeling agent takes upon entering the cell dictates its utility. While both compounds ultimately deliver L-methionine for protein synthesis, the initial steps are critically different.

L-methionine: The Direct Route

Isotopically labeled L-methionine, once transported into the cell, is directly available to be charged onto its cognate tRNA (methionyl-tRNA) by methionyl-tRNA synthetase.[5] From there, it is incorporated into nascent polypeptide chains during translation. It also serves as the precursor for S-adenosylmethionine (SAM), the universal methyl group donor, which is crucial for numerous cellular processes, including DNA, RNA, and histone methylation.[6][7]

This compound: The Pro-Drug Approach

Ethyl L-methionate acts as a cell-permeable pro-drug of L-methionine. Its increased lipophilicity facilitates entry into the cell. However, it cannot be directly utilized by the translational machinery. It first must be hydrolyzed by intracellular esterase enzymes, which cleave the ethyl ester bond to release free L-methionine. Only after this enzymatic conversion can the released L-methionine enter the endogenous metabolic pool to be used for protein synthesis and other pathways.

G cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space Met_ext Isotopically Labeled L-methionine Met_int L-methionine Pool Met_ext->Met_int Active Transport EtMet_ext Isotopically Labeled Ethyl L-methionate EtMet_int Ethyl L-methionate EtMet_ext->EtMet_int Passive Diffusion tRNA_synth Methionyl-tRNA Synthetase Met_int->tRNA_synth SAM_cycle Methionine Cycle (SAM Synthesis) Met_int->SAM_cycle Esterase Intracellular Esterases EtMet_int->Esterase Esterase->Met_int Hydrolysis Protein Protein Synthesis (Incorporation) tRNA_synth->Protein

Fig. 1: Cellular uptake and metabolic fate of L-methionine vs. Ethyl L-methionate.

Experimental Design & Protocols: A Comparative Workflow

To objectively compare these two labeling agents, a robust experimental design is crucial. The following protocols outline a standard SILAC-type experiment adapted for both compounds. The core principle of a self-validating system is to include controls that assess cytotoxicity and labeling efficiency.

G start Start: Cell Culture (e.g., HeLa in DMEM) split Split Culture into 3 Groups start->split light_media Group 1: 'Light' Standard DMEM (Unlabeled L-Met) split->light_media Control heavy_met_media Group 2: 'Heavy Met' DMEM with Heavy L-Met (e.g., ¹³C₅, ¹⁵N₁-L-Met) split->heavy_met_media Test 1 heavy_etmet_media Group 3: 'Heavy EtMet' DMEM with Heavy Et-L-Met (e.g., ¹³C₅, ¹⁵N₁-Et-L-Met) split->heavy_etmet_media Test 2 culture Culture for 5-6 doublings (Ensure >98% incorporation) light_media->culture heavy_met_media->culture heavy_etmet_media->culture viability Assess Viability & Morphology (Trypan Blue / Microscopy) culture->viability harvest Harvest & Combine Samples (e.g., Light + Heavy Met) (e.g., Light + Heavy EtMet) viability->harvest lysis Cell Lysis & Protein Extraction harvest->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: - Labeling Efficiency - Protein Quantitation lcms->analysis

Fig. 2: Experimental workflow for comparing labeling performance.
Protocol 1: Isotopic Labeling of Cultured Cells

Objective: To achieve near-complete proteome labeling with heavy isotope-coded versions of either L-methionine or Ethyl L-methionate.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM, deficient in L-methionine, L-lysine, and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Unlabeled ("Light") L-methionine.

  • Isotopically labeled ("Heavy") L-methionine (e.g., ¹³C₅, ¹⁵N₁-L-Methionine)[8].

  • Isotopically labeled ("Heavy") this compound (custom synthesis or specialized vendor).

  • Standard cell culture reagents and equipment.

Methodology:

  • Media Preparation: Prepare three types of culture media:

    • "Light" Medium: Supplement SILAC DMEM with unlabeled L-methionine, L-lysine, and L-arginine to normal concentrations.

    • "Heavy Met" Medium: Supplement SILAC DMEM with "Heavy" L-methionine and "Light" L-lysine and L-arginine.

    • "Heavy EtMet" Medium: Supplement SILAC DMEM with "Heavy" this compound (at an equimolar concentration to standard L-methionine) and "Light" L-lysine and L-arginine.

    • Add dFBS to a final concentration of 10% to all media.

  • Cell Adaptation & Labeling:

    • Culture cells in the "Light" medium for at least two passages to ensure they are acclimated.

    • Split the cell population into the three prepared media types.

    • Culture the cells for a minimum of five cell doublings. This duration is critical to ensure the pre-existing "light" proteome is diluted out and newly synthesized proteins incorporate the "heavy" amino acids to >98%.[9][10]

  • Monitoring & Quality Control:

    • Throughout the culture period, monitor cell morphology daily.

    • At each passage, perform a cell count and viability assessment (e.g., Trypan blue exclusion). Any significant decrease in viability in the "Heavy" media compared to the "Light" control indicates potential cytotoxicity of the labeling agent or impurities.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Harvesting: Harvest cells from "Light," "Heavy Met," and "Heavy EtMet" conditions.

  • Mixing: For comparative quantitation, combine cell pellets in a 1:1 ratio based on cell count (e.g., "Light" with "Heavy Met," and a separate sample of "Light" with "Heavy EtMet").

  • Lysis: Lyse the combined cell pellets in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Digestion:

    • Quantify the total protein concentration (e.g., BCA assay).

    • Perform in-solution or in-gel tryptic digestion of the protein lysate. Trypsin cleaves C-terminal to lysine and arginine, ensuring that nearly all resulting peptides (except the C-terminal one) will contain a SILAC label if both lysine and arginine are used in a full SILAC experiment.[11] For this methionine-focused comparison, all methionine-containing peptides will be labeled.

  • Peptide Cleanup: Desalt the digested peptides using a C18 StageTip or equivalent to remove contaminants prior to MS analysis.

Performance Metrics and Potential Artifacts

The success of a labeling strategy is not just about incorporation but also about maintaining biological integrity and avoiding analytical pitfalls.

Table 2: Performance and Artifact Comparison

MetricL-methionineThis compoundKey Considerations for Researchers
Labeling Efficiency Typically >98% after 5-6 cell doublings.Dependent on intracellular esterase activity. May be lower or slower if esterase activity is a rate-limiting step.Verification is essential. A preliminary time-course experiment is recommended to determine the optimal labeling duration for the specific cell line when using the ethyl ester.
Cytotoxicity Generally low; it is a natural nutrient.Potentially higher. The hydrolysis releases ethanol as a byproduct, and the compound itself may have off-target effects at high concentrations.Always run a parallel culture with unlabeled compound and compare growth rates and viability against a standard culture.[12]
Biological Perturbation Minimal, as it follows the natural metabolic pathway.[6][13]The requirement for esterase activity could place an additional metabolic burden on the cell.[12]Look for unexpected changes in protein expression profiles even in the 1:1 control mix, which could indicate a cellular stress response to the labeling agent.
MS Analysis Artifacts Well-characterized. Oxidation of the methionine thioether is a common in-source or sample handling artifact to monitor.Potential for in-source fragmentation. The ester bond can be labile in the electrospray ionization (ESI) source of the mass spectrometer, potentially leading to the detection of the free amino acid even if the ester was not hydrolyzed in the cell.[14] This could falsely inflate perceived labeling efficiency.MS parameters must be optimized to minimize in-source fragmentation. It is crucial to scan for the mass of the intact, unhydrolyzed heavy Ethyl L-methionate in cell lysates to check for incomplete conversion.

Conclusion and Recommendations

The choice between isotopically labeled L-methionine and this compound is a decision contingent on the specific experimental system and goals.

  • L-methionine remains the gold standard for most isotopic labeling studies. Its incorporation pathway is direct and well-understood, minimizing the potential for biological artifacts. It is the recommended choice for standard SILAC experiments where robust, validated protocols are paramount.

  • This compound should be considered a specialized tool. Its primary theoretical advantage lies in its enhanced cell permeability, which could be beneficial for cell types with limited amino acid transporter capacity or for studies aiming to bypass transporter regulation.

Senior Application Scientist's Recommendation:

Before committing to a large-scale study with this compound, a small-scale pilot experiment is essential . This pilot should rigorously validate:

  • Non-toxicity: Confirm that the compound does not impair cell health or growth rates at the intended concentration.

  • Hydrolysis Efficiency: Use LC-MS to confirm the complete conversion of the ethyl ester to free L-methionine within the cell, ensuring no significant pool of the unhydrolyzed ester remains.

  • Labeling Kinetics: Determine the time required to reach >98% incorporation, as it may differ from standard L-methionine.

By performing these validation steps, researchers can confidently leverage the potential advantages of Ethyl L-methionate while mitigating the risks of experimental artifacts, ensuring the generation of high-quality, biologically meaningful quantitative proteomics data.

References

  • Glenn, J. F., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology. [Link]
  • Anim, E. P., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One. [Link]
  • Mansoor, A., et al. (2006). Blood sulfur-amino acid concentration reflects an impairment of liver transsulfuration pathway in patients with acute abdominal inflammatory processes.
  • G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging)
  • Bio-Rad.
  • Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. PNAS. [Link]
  • Tome, C., et al. (2014). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions. NIH. [Link]
  • LookChem.
  • Wikipedia. Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]
  • PubChem. This compound.
  • Wang, R., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry.
  • PurMa Biologics. (2025). Essential vs. Non-Essential Amino Acids in Cell Culture Media. PurMa Biologics. [Link]
  • Biemann, K., et al. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. [Link]
  • Oss, M., et al. (2016). Amino acids in the cultivation of mammalian cells. Journal of Biological Engineering. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Methionine Sources in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Methionine in Cellular Function and Metabolism

Methionine, an essential sulfur-containing amino acid, holds a pivotal position in cellular metabolism, extending far beyond its fundamental role as a building block for protein synthesis.[1] Its metabolic significance is underscored by its involvement in critical pathways, including the initiation of mRNA translation, the synthesis of other amino acids such as cysteine, and its function as a precursor to the universal methyl group donor, S-adenosylmethionine (SAM). SAM is indispensable for the methylation of DNA, RNA, proteins, and lipids, thereby regulating a vast array of cellular processes.

In animal nutrition and biomedical research, the provision of adequate methionine is crucial for optimal growth, health, and development.[1][2] Consequently, various synthetic forms of methionine have been developed to supplement diets and cell culture media. The most common of these are L-methionine (the biologically active form), DL-methionine (a racemic mixture of D- and L-isomers), and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine analogue.[3] While all serve as precursors to L-methionine, their distinct chemical structures dictate different pathways of absorption and metabolic conversion, leading to variations in their biological efficacy.[4][5]

This guide provides a comprehensive framework for the cross-validation of experimental results using these different methionine sources. It is designed to equip researchers with the knowledge and detailed protocols necessary to conduct rigorous, self-validating studies that yield reliable and comparable data.

Understanding the Contestants: A Comparative Overview of Methionine Sources

The primary methionine sources used in experimental settings each possess unique characteristics that influence their journey from administration to metabolic utilization.

  • L-Methionine (L-Met): As the naturally occurring, biologically active isomer, L-methionine is directly incorporated into proteins and other metabolic pathways.[6]

  • DL-Methionine (DL-Met): A cost-effective synthetic alternative, DL-methionine is a 50:50 mixture of L-methionine and D-methionine.[7] While the L-isomer is directly utilized, the D-isomer must undergo enzymatic conversion to L-methionine to become biologically active.[8] This conversion primarily involves the enzyme D-amino acid oxidase (DAAO).[4]

  • 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA): This analogue differs from methionine in that the alpha-amino group is replaced by a hydroxyl group.[5] HMTBA is also a racemic mixture of D- and L-isomers. Both isomers are converted to L-methionine through a two-step enzymatic process involving hydroxy acid oxidases (or dehydrogenases) and transaminases.[4] HMTBA is absorbed differently than methionine, primarily through diffusion and monocarboxylate transporters, which can be advantageous under certain physiological conditions.[3][9]

The journey of these sources from ingestion to the metabolically active L-methionine is depicted below.

cluster_absorption Intestinal Lumen -> Enterocyte cluster_metabolism Metabolic Conversion to L-Methionine DL-Met DL-Methionine L-Met_lumen L-Methionine DL-Met->L-Met_lumen D-Met_lumen D-Methionine DL-Met->D-Met_lumen L-Met_source L-Methionine L-Met_source->L-Met_lumen HMTBA HMTBA (D/L) HMTBA_lumen HMTBA (D/L) HMTBA->HMTBA_lumen L-Met_enterocyte L-Methionine L-Met_lumen->L-Met_enterocyte Active Transport D-Met_enterocyte D-Methionine D-Met_lumen->D-Met_enterocyte Active Transport HMTBA_enterocyte HMTBA (D/L) HMTBA_lumen->HMTBA_enterocyte Diffusion & MCT1 L-Met_final L-Methionine L-Met_enterocyte->L-Met_final Direct Utilization KMB α-keto-γ- (methylthio)butyrate (KMB) D-Met_enterocyte->KMB D-Amino Acid Oxidase (DAAO) HMTBA_enterocyte->KMB L-Hydroxy Acid Oxidase (L-HAOX) & D-Hydroxy Acid Dehydrogenase (D-HADH) KMB->L-Met_final Transaminases Protein Synthesis & \nOther Metabolic Functions Protein Synthesis & Other Metabolic Functions L-Met_final->Protein Synthesis & \nOther Metabolic Functions

Figure 1: Absorption and metabolic conversion pathways of different methionine sources.

Experimental Design for Cross-Validation: A Framework for Rigorous Comparison

A robust experimental design is the cornerstone of reliable cross-validation. The following sections outline key in vivo and in vitro methodologies.

In Vivo Growth Performance Trials (Broiler Chicken Model)

Growth performance trials are a common and practical method for evaluating the efficacy of different methionine sources in supporting animal growth and feed efficiency.

Objective: To compare the effects of different methionine sources (L-Met, DL-Met, HMTBA) on the growth performance of broiler chickens.

Experimental Protocol:

  • Animal Model: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500) are commonly used.

  • Housing: Birds should be housed in environmentally controlled pens with ad libitum access to feed and water.

  • Diet Formulation:

    • A basal diet deficient in methionine and cysteine should be formulated using practical ingredients like corn and soybean meal.[5][10][11]

    • Experimental diets are created by supplementing the basal diet with graded levels of the different methionine sources.

    • It is crucial to ensure that all other nutrients meet or exceed the requirements for the specific age and strain of the birds.[9][11]

  • Experimental Design: A completely randomized design is typically employed. For example, birds can be randomly allocated to dietary treatments with multiple replicate pens per treatment.

  • Data Collection:

    • Body weight and feed intake should be recorded at regular intervals (e.g., weekly).

    • Mortality should be recorded daily.

    • From these data, key performance indicators are calculated:

      • Average Daily Gain (ADG)

      • Average Daily Feed Intake (ADFI)

      • Feed Conversion Ratio (FCR) = ADFI / ADG

  • Carcass Analysis (Optional): At the end of the trial, a subset of birds from each treatment can be euthanized to determine carcass yield, breast meat yield, and other slaughter characteristics.[5]

Start Day-old Chicks Randomization Random Allocation to Dietary Treatments Start->Randomization Basal_Diet Basal Diet (Met-deficient) Randomization->Basal_Diet L-Met_Diet Basal + Graded L-Met Randomization->L-Met_Diet DL-Met_Diet Basal + Graded DL-Met Randomization->DL-Met_Diet HMTBA_Diet Basal + Graded HMTBA Randomization->HMTBA_Diet Data_Collection Weekly Measurement: - Body Weight - Feed Intake Basal_Diet->Data_Collection L-Met_Diet->Data_Collection DL-Met_Diet->Data_Collection HMTBA_Diet->Data_Collection Calculation Calculate: - ADG - ADFI - FCR Data_Collection->Calculation Carcass_Analysis Carcass & Breast Meat Yield (End of Trial) Data_Collection->Carcass_Analysis Statistical_Analysis Statistical Analysis (ANOVA, Regression) Calculation->Statistical_Analysis Carcass_Analysis->Statistical_Analysis Conclusion Determine Relative Bioavailability Statistical_Analysis->Conclusion

Figure 2: Workflow for an in vivo broiler growth performance trial.

In Vitro Permeability Assay (Caco-2 Cell Model)

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is valuable for assessing the intestinal permeability of different methionine sources.

Objective: To determine the permeability of L-Met, DL-Met, and HMTBA across a Caco-2 cell monolayer.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.[12]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is crucial for reliable permeability data. This is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers with TEER values within an established acceptable range (e.g., 400-500 Ω·cm²) are used for the experiment.[3] TEER should be measured before and after the permeability assay to ensure the test compounds do not compromise monolayer integrity.[4]

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound (L-Met, DL-Met, or HMTBA) is added to the apical (A) or basolateral (B) chamber.

    • Samples are collected from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is determined by a suitable analytical method (e.g., HPLC).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the permeable support, and C0 is the initial concentration in the donor chamber.

Analytical Methodologies for Quantification

Accurate quantification of methionine and its analogues in various matrices is essential for cross-validation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of amino acids in feed, plasma, and tissue samples.

Protocol for Methionine and HMTBA Analysis in Plasma:

  • Sample Preparation:

    • Deproteinize plasma samples by adding a precipitating agent (e.g., 10% trichloroacetic acid).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further derivatized.

  • Derivatization (Optional but often necessary for improved detection): Pre-column derivatization with reagents like o-phthalaldehyde (OPA) can enhance the fluorescence detection of amino acids.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[3][4]

    • Detection: UV or fluorescence detection, depending on the derivatization agent used.

  • Quantification: A standard curve is generated using known concentrations of methionine and HMTBA to quantify the analytes in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for amino acid analysis, particularly for its high sensitivity and specificity.

Protocol for Methionine Analysis in Feed:

  • Sample Preparation:

    • Hydrolyze the feed sample with acid (e.g., 6 M HCl) to release amino acids from proteins.

    • Perform performic acid oxidation to convert methionine to the more stable methionine sulfone.

  • Derivatization: Amino acids are not volatile and require derivatization before GC analysis. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to create volatile derivatives.[13]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., SLB™-5ms) is suitable for separating the derivatized amino acids.

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is used to elute the different amino acids.

    • Detection: Mass spectrometry in either scan or selected ion monitoring (SIM) mode for high sensitivity.

  • Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, is the gold standard for accurate quantification.

Biochemical Assays for Metabolic Conversion

Assessing the activity of the key enzymes involved in the conversion of D-Met and HMTBA to L-Met can provide valuable mechanistic insights.

D-Amino Acid Oxidase (DAAO) Activity Assay

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. The activity can be measured by quantifying the production of any of these products. A common method involves a coupled enzymatic reaction where the produced hydrogen peroxide is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Protocol:

  • Tissue Homogenization: Prepare a homogenate of the tissue of interest (e.g., liver, kidney) in a suitable buffer (e.g., pyrophosphate buffer).

  • Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, D-alanine (as the substrate), and a chromogenic HRP substrate.

  • Initiate Reaction: Start the reaction by adding HRP.

  • Measurement: Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and a standard curve.

L-Hydroxy Acid Oxidase (L-HAOX) Activity Assay

Principle: Similar to the DAAO assay, the activity of L-HAOX can be determined by measuring the production of hydrogen peroxide in a coupled reaction with HRP.

Protocol:

  • Tissue Homogenization: Prepare a tissue homogenate as described for the DAAO assay.

  • Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, a suitable L-hydroxy acid substrate (e.g., glycolate), and a chromogenic HRP substrate.

  • Initiate Reaction: Start the reaction by adding HRP.

  • Measurement: Monitor the change in absorbance over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance.

Data Analysis and Interpretation

Statistical Models for Growth Performance Data

Data from growth performance trials are typically analyzed using Analysis of Variance (ANOVA) to determine the main effects of methionine source, dose, and their interaction. When significant effects are observed, post-hoc tests (e.g., Tukey's HSD) can be used for pairwise comparisons between treatment means.

Slope-Ratio Assay for Relative Bioavailability (RBV)

The slope-ratio assay is a common method for determining the RBV of a test nutrient source relative to a standard source.[2][14]

Principle: A basal diet deficient in the nutrient of interest is supplemented with graded levels of both the standard (e.g., DL-Met) and the test (e.g., HMTBA) sources. The response (e.g., weight gain, FCR) is regressed against the supplemental nutrient intake. The RBV is calculated as the ratio of the slopes of the regression lines.

RBV (%) = (Slope of Test Source / Slope of Standard Source) * 100

For the assay to be valid, the regression lines must be linear and have a common intercept at zero supplementation.

Comparative Performance Data

The relative bioavailability of different methionine sources can vary depending on the experimental conditions and the performance parameter being measured. The following table summarizes typical RBV values reported in the literature for HMTBA relative to DL-methionine in broilers.

Performance ParameterRelative Bioavailability of HMTBA vs. DL-Met (Product Basis)Reference
Body Weight Gain68%[2]
Feed Conversion Ratio70%[2]
Carcass Yield54%[2]
Breast Meat Yield59%[2]
Average (all parameters)61-62%[10]

Note: These values are illustrative and can be influenced by factors such as diet composition, animal age, and health status. A meta-analysis of multiple studies has suggested that replacing 100 units of an MHA product with 65 units of DL-Met does not compromise broiler performance.

Conclusion: Towards a Self-Validating System of Inquiry

The cross-validation of experimental results using different methionine sources is a multifaceted process that requires a deep understanding of the biochemical nuances of each source and the application of rigorous experimental and analytical methodologies. By employing the detailed protocols and frameworks outlined in this guide, researchers can design and execute self-validating studies that generate high-quality, comparable data. This, in turn, will contribute to a more precise understanding of methionine metabolism and its implications for animal nutrition and biomedical research, ultimately leading to more informed decisions in both academic and industrial settings.

References

  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC. (n.d.). PubMed Central.
  • Shen, Y., Falah, M. A. F., & Che, L. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Journal of Animal Science and Biotechnology, 6(1), 1.
  • Jankowski, J., & Kubińska, M. (2024). Meta-Analyses of Methionine Source Concept Validation Trials in Broilers. Animals, 14(12), 1771.
  • Hayat, Z., Rehman, A., Akram, K., Farooq, U., & Saleem, G. (2015). Evaluation of a natural methionine source on broiler growth performance. Journal of the Science of Food and Agriculture, 95(10), 2050–2054.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Center for Biotechnology Information.
  • Bioavailability of liquid methionine hydroxy analogue-free acid relative to DL-methionine in broilers. (n.d.).
  • Kim, B. G., & Lindemann, M. D. (2016). Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay. Journal of Animal Science and Technology, 58(1), 35.
  • Bioavailability of L-Methionine relative to DL-Methionine as a methionine source for weaned pigs | Journal of Animal Science | Oxford Academic. (2018, August 1). OUP Academic.
  • Absorption of methionine sources in animals—is there more to know? - PMC. (n.d.). PubMed Central.
  • Relative bioavailability of DL-methionine hydroxy analogue-calcium salt compared to DL-methionine in starter and finisher broilers. (2018, April 26). Engormix.
  • Effects of different methionine sources on growth performance, meat yield and blood characteristics in broiler chickens. (2019, May 21). Taylor & Francis Online.
  • Feed Formulation. (n.d.). Poultry Hub Australia.
  • Peripheral and Central Impact of Methionine Source and Level on Growth Performance, Circulating Methionine Levels and Metabolism in Broiler Chickens. (2023, June 12). MDPI.
  • L-methionine, DL- methionine and DL-hydroxy methionine are equivalent to sustain broiler growth performance. (2016, September 5). ResearchGate.
  • Influence of Different Methionine Sources on Performance and Slaughter Characteristics of Broilers. (2019, November 19). National Center for Biotechnology Information.
  • A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements. (2024, April 17). PLOS ONE.
  • Bioavailability of different dietary supplemental methionine sources in animals. (2015, June 1). IMR Press.
  • Comparing methionine sources still an ambiguous exercise. (2020, December 28). Feed Strategy.
  • Physiological and biochemical aspects of methionine isomers and a methionine analogue in broilers. (2017, February 1). PubMed.
  • The determination of methionine in proteins by gas-liquid chromatography. (1975, June). National Center for Biotechnology Information.
  • The statistical analysis of slope-ratio assays. (n.d.). SciSpace.
  • HPLC Method for Analysis of Methionine on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. (2010, July 7). Journal of American Science.
  • Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. (n.d.). ResearchGate.
  • A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy. (1998, January 16). PubMed.
  • Gas chromatographic method for determining methionine hydroxy analog residues in cow milk, urine, and tissues using a flame photometric detector. (1978, March 1). ACS Publications.
  • Analysis of Methionine and Selenomethionine in Food Using GC–MS: An Interview with Beatrice Campanella. (2024, December 16). LCGC International.
  • Basic Laboratory Manual: Analysis of Animal Feed and Physical Evaluation. (n.d.). Biores Scientia.
  • Analytical methods used for determination of L-methionine in fermentation broth. (n.d.).
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.).
  • Sample Preparation – Derivatization Extraction. (n.d.). SCION Instruments.
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.).
  • Methods for the Detection of D-Amino-Acid Oxidase. (n.d.). National Center for Biotechnology Information.
  • Assays of D-Amino Acid Oxidase Activity. (2018, January 18). Frontiers.
  • Human Hydroxyacid Oxidase (HAO1). (2018, June 13). Structural Genomics Consortium.
  • Activity assays for flavoprotein oxidases: an overview. (n.d.). National Center for Biotechnology Information.
  • A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. (n.d.). National Center for Biotechnology Information.
  • Stable Isotope Methodology. (n.d.). Maastricht University.

Sources

A Comparative Analysis of Neuroprotective Strategies: Ethyl L-methionate Hydrochloride, Edaravone, and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of therapies to combat the debilitating effects of neurodegenerative diseases, the scientific community is continuously evaluating novel and existing compounds for their neuroprotective potential. This guide offers a detailed comparison of Ethyl L-methionate hydrochloride, a derivative of the essential amino acid L-methionine, with two prominent neuroprotective agents: Edaravone and N-acetylcysteine (NAC). Our analysis delves into their purported mechanisms of action, supported by experimental data, to provide a comprehensive resource for researchers in the field.

This compound: A Potential but Unproven Neuroprotectant

This compound is a derivative of L-methionine, an essential sulfur-containing amino acid.[1][2][3][4][5] While direct and extensive research on the neuroprotective effects of this compound is limited, its potential can be inferred from the known biological roles of its parent compound, L-methionine.

Inferred Mechanism of Action: The Dual Role of L-methionine

L-methionine plays a crucial, albeit complex, role in neuronal health. Its potential neuroprotective effects are thought to stem from its contribution to the synthesis of S-adenosylmethionine (SAMe) and glutathione (GSH), a primary endogenous antioxidant.[6][7][8] L-methionine itself can also be oxidized and then reduced by the methionine sulfoxide reductase (Msr) system, contributing to the detoxification of reactive oxygen species (ROS).[6][9]

However, it is critical to acknowledge the dual nature of L-methionine. Elevated levels can lead to hyperhomocysteinemia, a condition linked to increased oxidative stress and vascular dementia.[10][11][12] This underscores the importance of maintaining homeostatic balance.

Supporting Experimental Insights from L-methionine
  • In Vitro Studies: Research using in vitro models of Parkinson's disease, such as SH-SY5Y neuroblastoma cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA), has shown that L-methionine can protect against oxidative stress and mitochondrial dysfunction.[6][7] This protection is associated with the restoration of key survival and neuroprotective signaling pathways, including the PI3K/Akt and CREB/BDNF pathways.[6][13]

  • In Vivo Models: In animal models, L-methionine administration has been used to induce models of vascular dementia, highlighting its potential detrimental effects at high concentrations.[10][12] Conversely, studies have also suggested that a diet enriched with L-methionine could be beneficial in protecting neurons from age-related oxidative imbalance.[6]

The esterification of L-methionine to form this compound may potentially enhance its bioavailability and cellular uptake, but further research is imperative to validate this hypothesis and to directly assess its neuroprotective efficacy and safety profile.

Edaravone: A Clinically Approved Free Radical Scavenger

Edaravone is a potent antioxidant that has received regulatory approval for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries.[14][15][16] Its neuroprotective mechanism is well-characterized and centers on its ability to directly neutralize free radicals.

Mechanism of Action: Combating Oxidative Stress

Edaravone's primary mode of action is as a powerful free radical scavenger.[14][17] It effectively quenches reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting neuronal cell membranes from oxidative damage.[14][18] Additionally, Edaravone has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[14]

Key Experimental and Clinical Data
  • Preclinical Evidence: In various in vitro and in vivo models of neurological disorders, Edaravone has consistently demonstrated its ability to mitigate neuronal damage by reducing markers of oxidative stress.[15][18]

  • Clinical Trials: Clinical studies in ALS patients have shown that Edaravone can slow the decline in physical function.[16] In acute ischemic stroke, it has been shown to reduce infarct volume and improve neurological outcomes.[18]

N-acetylcysteine (NAC): A Glutathione Precursor with Broad Neuroprotective Potential

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent that is gaining significant attention for its neuroprotective properties.[19][20][21]

Mechanism of Action: Replenishing the Master Antioxidant

The principal neuroprotective mechanism of NAC lies in its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[19][20] By boosting intracellular GSH levels, NAC enhances the brain's endogenous antioxidant capacity to combat oxidative stress. NAC also exhibits anti-inflammatory effects and may modulate glutamatergic neurotransmission.[19][21]

Supporting Experimental and Clinical Research
  • Preclinical Studies: A vast body of preclinical research has demonstrated the efficacy of NAC in various models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease, as well as in models of traumatic brain injury and stroke.[20][21]

  • Clinical Investigations: Numerous clinical trials are underway to evaluate the therapeutic potential of NAC in a range of neurological and psychiatric disorders.[20][22][23] While results have been varied, there is promising evidence for its use in conditions associated with oxidative stress and inflammation.[22]

Comparative Summary and Future Directions

The table below provides a comparative overview of the three compounds.

FeatureThis compoundEdaravoneN-acetylcysteine (NAC)
Primary Mechanism Inferred to support endogenous antioxidant systems (GSH, Msr)Direct free radical scavengerPrecursor to glutathione (GSH), enhancing endogenous antioxidant defense
Evidence Level Speculative, based on L-methionine dataStrong preclinical and clinical evidenceExtensive preclinical and growing clinical evidence
Clinical Use Not clinically approved for neuroprotectionApproved for ALS and ischemic strokeUsed as a mucolytic and for acetaminophen overdose; investigational for neurological disorders
Potential Concerns Potential for hyperhomocysteinemia at high doses (inferred from L-methionine)Generally well-tolerated; potential side effects include injection site reactions and hypersensitivityGenerally safe; gastrointestinal side effects can occur at high doses

While Edaravone and NAC have well-defined mechanisms and a substantial body of evidence supporting their neuroprotective effects, this compound remains a compound of theoretical interest. Its potential utility hinges on whether it can deliver the benefits of L-methionine without the associated risks of elevated homocysteine.

Future research should focus on directly evaluating the neuroprotective properties of this compound in established in vitro and in vivo models of neurodegeneration. Key questions to address include its ability to cross the blood-brain barrier, its impact on intracellular glutathione levels, and its dose-dependent effects on neuronal viability and function.

Experimental Protocols

In Vitro Model of Oxidative Stress in a Neuronal Cell Line

This protocol describes a common method for inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, to screen for neuroprotective compounds.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (Optional but Recommended): To obtain more neuron-like characteristics, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Compound Pre-treatment: Plate the differentiated cells in 96-well plates. Pre-treat the cells with varying concentrations of the test compounds (this compound, Edaravone, NAC) for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂). The concentration and duration of exposure should be optimized to induce approximately 50% cell death.

  • Assessment of Cell Viability: Measure cell viability using an MTT or similar assay.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

In Vivo Model of Focal Cerebral Ischemia

This protocol outlines a widely used animal model to assess neuroprotective agents in the context of stroke.

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Ischemia: Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model. This involves the temporary occlusion of the middle cerebral artery with a filament.

  • Drug Administration: Administer the test compound (e.g., Edaravone) intravenously or intraperitoneally at a specific time point before, during, or after the ischemic event.

  • Neurological Deficit Scoring: Evaluate neurological function at various time points post-ischemia using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Biochemical and Histological Analysis: Perform further analyses on brain tissue to assess markers of oxidative stress, inflammation, and apoptosis.

Visualizations

Neuroprotective_Mechanisms cluster_ELMH This compound (Inferred) cluster_Edaravone Edaravone cluster_NAC N-acetylcysteine (NAC) cluster_Outcome Neuroprotective Outcomes ELMH Ethyl L-methionate hydrochloride LMET L-methionine ELMH->LMET Metabolism GSH_Synth Glutathione (GSH) Synthesis LMET->GSH_Synth Msr_Sys Methionine Sulfoxide Reductase (Msr) System LMET->Msr_Sys Reduced_OS Reduced Oxidative Stress GSH_Synth->Reduced_OS Msr_Sys->Reduced_OS Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Edaravone->Reduced_OS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Causes NAC N-acetylcysteine (NAC) L_Cysteine L-cysteine NAC->L_Cysteine Metabolism GSH Glutathione (GSH) L_Cysteine->GSH Synthesis GSH->Reduced_OS Neuronal_Survival Increased Neuronal Survival Reduced_OS->Neuronal_Survival

Figure 1: Simplified signaling pathways of the compared neuroprotective compounds.

In_Vitro_Workflow start Start: Culture Neuronal Cells (e.g., SH-SY5Y) differentiate Differentiate with Retinoic Acid start->differentiate pretreat Pre-treat with Test Compounds differentiate->pretreat induce Induce Oxidative Stress (e.g., 6-OHDA) pretreat->induce assess Assess Neuroprotection induce->assess viability Cell Viability Assay (MTT) assess->viability ros ROS Measurement (DCFDA) assess->ros end End: Analyze Data viability->end ros->end

Figure 2: General workflow for in vitro screening of neuroprotective compounds.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
  • Garip, A., et al. (2025). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. ResearchGate.
  • MDPI. (n.d.). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. MDPI.
  • WashU Medicine Research Profiles. (n.d.). Edaravone: Advances on cytoprotective effects, pharmacological properties, and mechanisms of action. Washington University School of Medicine.
  • PubMed. (n.d.). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. PubMed.
  • Yoshida, H., et al. (n.d.). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. PubMed Central.
  • Pharmacia. (2025, November 24). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Pharmacia.
  • (n.d.).
  • PubMed Central. (n.d.). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PubMed Central.
  • PubMed Central. (n.d.). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. PubMed Central.
  • ResearchGate. (n.d.). N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities. ResearchGate.
  • PubMed. (n.d.). Clinical trials of N-acetylcysteine in psychiatry and neurology: A systematic review. PubMed.
  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems.
  • WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
  • PubMed. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed.
  • ClinicalTrials.gov. (n.d.). Neuroprotection With N-acetyl Cysteine for Patients With Progressive Multiple Sclerosis. ClinicalTrials.gov.
  • MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI.
  • PubMed Central. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PubMed Central.
  • Catanesi, M., et al. (2021, September 15). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. MDPI.
  • PubMed. (n.d.). Neuroprotective Effects of Simvastatin and Cilostazol in L-Methionine-Induced Vascular Dementia in Rats. PubMed.
  • MedChemExpress. (n.d.). Ethyl L-methioninate hydrochloride. MedChemExpress.
  • ResearchGate. (2021, September). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. ResearchGate.
  • ResearchGate. (n.d.). WB analyses for neuroprotective pathways. A representative WB figure is... ResearchGate.
  • lookchem. (n.d.). Cas 2899-36-7,this compound. lookchem.
  • China this compound(CAS# 2899-36-7) Manufacturer and Supplier. (n.d.).
  • Yichang Kaixiang Chemical Co., Ltd. (n.d.). L-Methionine ethyl ester hydrochloride.
  • Tyagi, N., et al. (n.d.). H2S Protects Against Methionine–Induced Oxidative Stress in Brain Endothelial Cells. PubMed Central.
  • PubMed. (2024, February 25). Caffeic acid protects against l-methionine induced reduction in neurogenesis and cognitive impairment in a rat model. PubMed.
  • Chem-Impex. (n.d.). L-Methionine ethyl ester hydrochloride. Chem-Impex.
  • Wikipedia. (n.d.). Methionine. Wikipedia.
  • PubMed. (n.d.). Protection of L-methionine against H₂O₂-induced oxidative damage in mitochondria. PubMed.

Sources

Comparative Guide to the Quantification of L-Methionine Conversion from Ethyl L-Methionate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis

This guide provides a comprehensive comparison of analytical methodologies for quantifying the conversion of Ethyl L-methionate hydrochloride to the essential amino acid L-methionine. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere protocols to explain the fundamental principles and causalities behind experimental choices. We will explore and contrast three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus is on establishing self-validating systems that ensure data integrity and reproducibility.

Introduction: The Conversion Pathway and Its Importance

L-methionine is an essential sulfur-containing amino acid, serving as a fundamental building block for protein synthesis and a precursor for critical metabolites like S-adenosylmethionine (SAM).[1] Its synthesis and purification are of paramount importance in the pharmaceutical, nutraceutical, and biotechnology sectors. A common synthetic route involves the hydrolysis of an ester precursor, such as this compound.

The conversion is a straightforward acid- or base-catalyzed hydrolysis of the ethyl ester to yield L-methionine and ethanol. Monitoring the reaction's progress and accurately quantifying the final yield of L-methionine is critical for process optimization, quality control, and regulatory compliance. The choice of analytical method directly impacts the accuracy, sensitivity, and throughput of this quantification.

cluster_reaction Chemical Conversion Pathway Reactant Ethyl L-methionate HCl Product L-Methionine Reactant->Product Hydrolysis Reagent H₂O / H⁺ or OH⁻ Byproduct Ethanol

Caption: Hydrolysis of this compound to L-methionine.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is arguably the most common technique for amino acid analysis due to its robustness, high sensitivity (especially with derivatization), and adaptability. We will compare two HPLC-based approaches: a pre-column derivatization method for high sensitivity and a direct analysis method for simplicity.

Expertise & Rationale: Why HPLC?

The primary challenge in analyzing amino acids like methionine is their high polarity and lack of a strong chromophore for UV detection.[2]

  • Pre-column Derivatization: To overcome this, derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative.[3] This allows for fluorescence detection, which is significantly more sensitive and selective than UV absorbance, enabling the quantification of very low concentrations.

  • Direct UV Detection: For applications where high sensitivity is not the primary concern (e.g., monitoring the bulk conversion process), direct analysis without derivatization is feasible.[2] This method relies on detection at low UV wavelengths (around 210-225 nm) where the peptide bond and carboxylic acid group show some absorbance. While simpler, it is more susceptible to interference from other components in the sample matrix.[2]

Experimental Protocol: HPLC with Pre-column OPA Derivatization

This protocol is designed as a self-validating system by including a standard curve and quality control (QC) samples.

  • Preparation of Standards and Reagents:

    • L-Methionine Stock (1 mg/mL): Accurately weigh 10 mg of L-methionine reference standard and dissolve in 10 mL of 0.1 M HCl.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with 0.1 M HCl.

    • OPA Reagent: Prepare according to established methods, typically involving OPA, a thiol (like 2-mercaptoethanol), and a borate buffer.[3]

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.

    • Quench the reaction if necessary (e.g., by neutralization).

    • Dilute the sample with 0.1 M HCl to bring the expected L-methionine concentration within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

  • Derivatization Procedure:

    • In an autosampler vial, mix 50 µL of the prepared sample or standard with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for a precise, fixed time (e.g., 2 minutes) at room temperature before injection. The timing is critical for reproducibility.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Supelcosil LC-18-DB, 5 µm, 25 cm x 4.6 mm).[3]

    • Mobile Phase A: 0.1 M Sodium Acetate, pH 7.0 / Methanol / Tetrahydrofuran (900:95:5 v/v/v).[3]

    • Mobile Phase B: Methanol.[3]

    • Gradient: A customized gradient program is used to elute the derivatized amino acid. A typical starting point is a linear gradient from 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the L-methionine derivative against the concentration of the standards.

    • Determine the concentration of L-methionine in the unknown samples by interpolating their peak areas from the calibration curve.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Aliquot Reaction Mixture B Dilute with 0.1 M HCl A->B C Filter (0.22 µm) B->C D Mix Sample/Standard with OPA Reagent C->D E Incubate (2 min) D->E F Inject on C18 Column E->F G Gradient Elution F->G H Fluorescence Detection (Ex:340, Em:455) G->H

Caption: HPLC workflow with pre-column OPA derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Alternative

GC-MS offers exceptional specificity and sensitivity. However, its application to amino acids is more complex than HPLC because these compounds are non-volatile and thermally labile.[4]

Expertise & Rationale: Why GC-MS?

The core requirement for GC analysis is the volatility of the analyte. Amino acids must undergo derivatization to convert their polar functional groups (-COOH, -NH2) into nonpolar, volatile moieties.[5]

  • Derivatization: A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5] This step replaces the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

  • Mass Spectrometric Detection: The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector. It fragments the derivatized molecule into a unique pattern (mass spectrum), allowing for unambiguous identification and quantification, even in complex matrices. This is a significant advantage over UV or fluorescence detection, which can be prone to interferences.

Experimental Protocol: GC-MS with Silylation
  • Preparation of Standards:

    • Prepare an L-Methionine stock and calibration standards in 0.1 M HCl as described for the HPLC method.

  • Sample Preparation & Derivatization:

    • Drying: Transfer a precise volume (e.g., 50 µL) of each standard and diluted sample to a micro-reaction vial. Evaporate the solvent to complete dryness under a stream of nitrogen gas. This step is critical, as moisture will consume the derivatization reagent.

    • Derivatization: Add 100 µL of acetonitrile followed by 100 µL of MTBSTFA to the dried residue.

    • Reaction: Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.

    • Cooling: Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5, SLB-5ms).[5]

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 50-500. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring characteristic ions of the derivatized methionine.

  • Data Analysis:

    • Identify the peak for the derivatized L-methionine based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

    • Quantify L-methionine in the samples using the calibration curve.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Aliquot Reaction Mixture B Dilute & Dry (Nitrogen Stream) A->B C Add Acetonitrile & MTBSTFA B->C D Heat (100°C, 2-4h) C->D E Inject on Capillary Column D->E F Temperature Program E->F G Mass Spec Detection (EI, Scan or SIM) F->G

Caption: GC-MS workflow with silylation derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Absolute, Non-Destructive Method

¹H-NMR spectroscopy offers a fundamentally different approach to quantification. It is a primary analytical method that, under the right conditions, can provide absolute quantification without the need for an identical reference standard for calibration (a technique known as qNMR).

Expertise & Rationale: Why NMR?

The principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.

  • Structural Information: NMR provides rich structural information, allowing for the simultaneous identification and quantification of the reactant (Ethyl L-methionate) and the product (L-methionine) in a single spectrum. This makes it exceptionally powerful for monitoring reaction kinetics.

  • No Derivatization: NMR analysis is non-destructive and requires no chemical derivatization, simplifying sample preparation.

  • Internal Standard: For accurate quantification, a certified internal standard of known concentration, which has a simple spectrum with signals that do not overlap with the analyte signals, is added to the sample. Maleic acid or trimethylsilylpropanoic acid (TSP) are common choices.

Experimental Protocol: Quantitative ¹H-NMR (qNMR)
  • Preparation of Samples and Standard:

    • NMR Solvent: Prepare a stock of deuterium oxide (D₂O) containing a known concentration of a certified internal standard (e.g., 1 mM Maleic Acid). D₂O is used to avoid a large solvent signal from water.[6]

    • Sample Preparation: Withdraw an aliquot from the reaction mixture. Lyophilize (freeze-dry) the sample to remove water and ethanol.

    • Reconstitute the dried residue in a precise volume (e.g., 600 µL) of the D₂O/internal standard mixture.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: Acquire a standard one-dimensional ¹H spectrum.

    • Key Parameters:

      • Ensure a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for full magnetization recovery. This is critical for accurate integration.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Signal Assignment: Identify the characteristic signals for both L-methionine and the remaining Ethyl L-methionate.

      • L-Methionine: Look for the α-proton (CH) around 3.8 ppm, the β-protons (CH₂) around 2.2 ppm, the γ-protons (CH₂) around 2.6 ppm, and the S-methyl protons (S-CH₃) around 2.1 ppm.[6][7]

      • Ethyl L-methionate: Expect to see the ethyl group signals: a quartet (CH₂) around 4.2 ppm and a triplet (CH₃) around 1.3 ppm.

    • Integration: Carefully integrate the area of a well-resolved signal for L-methionine (e.g., the S-CH₃ singlet), a signal for any remaining Ethyl L-methionate (e.g., the ethyl group triplet), and the signal for the internal standard (e.g., the maleic acid singlet at ~6.3 ppm).

    • Calculation: The concentration of L-methionine can be calculated using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

      Where:

      • C = Concentration

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal (e.g., N=3 for the S-CH₃ group of methionine)

cluster_prep Sample Preparation cluster_analysis NMR Analysis A Aliquot & Lyophilize (Freeze-Dry) B Reconstitute in D₂O with Internal Standard A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum (Long Relaxation Delay) C->D E Process & Integrate Signals D->E F Calculate Concentration vs Internal Standard E->F

Caption: Quantitative ¹H-NMR (qNMR) workflow.

Comparative Analysis Summary

The optimal choice of methodology depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, available equipment, and the need for structural confirmation.

ParameterHPLC (with OPA Derivatization)GC-MS (with Silylation)qNMR
Principle Chromatographic separation of fluorescent derivativesChromatographic separation of volatile derivatives with mass analysisProportionality of signal area to molar concentration
Sensitivity (LOQ) Very High (Low µM / High nM range)[3]High (Low µM range)[8]Low (Mid-to-high µM / mM range)
Sample Prep Moderate: Dilution, filtration, automated derivatizationComplex: Dilution, drying, chemical derivatization, heatingSimple: Lyophilization, reconstitution in D₂O
Analysis Time Fast (~15-25 min per sample)[2][3]Moderate (~20-30 min per sample)Slow (Requires long relaxation delays)
Specificity Good (Fluorescence); potential co-elution issuesExcellent (Based on unique mass fragmentation patterns)Excellent (Based on unique chemical shifts)
Quantification Relative (Requires calibration curve)Relative (Requires calibration curve)Absolute (with certified internal standard)
Advantages High throughput, excellent sensitivity, robust.Unambiguous identification, high specificity.Non-destructive, absolute quantification, minimal sample prep, simultaneous analysis of multiple species.
Disadvantages Derivatization can be unstable, requires calibration.Destructive, complex sample prep, potential for incomplete derivatization.Low sensitivity, expensive equipment, requires long acquisition times for accuracy.

Conclusion and Recommendations

For the quantification of the conversion of this compound to L-methionine, each of these powerful techniques offers a distinct set of advantages and disadvantages.

  • For high-throughput process monitoring and quality control where high sensitivity is paramount, HPLC with pre-column OPA derivatization and fluorescence detection is the recommended method. Its speed, robustness, and excellent detection limits make it ideal for routine analysis.[3]

  • For applications requiring absolute certainty of identification, especially in the presence of a complex reaction matrix or potential impurities, GC-MS is the superior choice. Its mass spectrometric detector provides an unparalleled level of specificity.[8]

  • For fundamental reaction kinetics studies, mechanism elucidation, or when an absolute, non-destructive measurement is required, qNMR is the most powerful tool. It allows for the simultaneous monitoring of reactant consumption and product formation without the need for derivatization or a calibration curve for each analyte.

Ultimately, the selection of the analytical method should be guided by a thorough understanding of the experimental goals, the required data quality, and the available resources. In a well-equipped research or development environment, these techniques can be used synergistically: HPLC for rapid screening, and GC-MS or NMR for confirmation and in-depth investigation.

References

  • Wikipedia. (n.d.). Methionine.
  • Teshima, N., Miyamoto, T., & Tanaka, H. (2018). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Journal of Analytical Science and Technology, 9(1), 22.[10]
  • Jara-Pérez, V., et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry.[11]
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Methionine.[12]
  • Organic Syntheses. (n.d.). DL-Methionine.
  • Gose, R., et al. (2005). A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy. Anticancer Research, 25(3A), 1749-1753.[3]
  • El-Zaher, A. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(40), 35919–35928.[2]
  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125.[9]
  • ResearchGate. (n.d.). ¹H-NMR spectra of pure L-methionine in D₂O.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000044 - L-Methionine.
  • PrepChem.com. (n.d.). Synthesis of L-methionine ethyl ester.
  • Kaspar, H., Dettmer, K., & Oefner, P. J. (2009). Amino acid analysis in biological fluids by GC-MS. Methods in Molecular Biology, 520, 199-216.[5][17]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl L-methionate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. Handling and disposing of chemical reagents like Ethyl L-methionate hydrochloride requires not just procedural knowledge, but a deep understanding of the principles that underpin these protocols. This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of this compound, ensuring the protection of personnel, facilities, and the environment.

Part 1: Hazard Profile and Chemical Characteristics

Understanding the intrinsic properties of this compound is the first step in managing its lifecycle in the laboratory. It is not merely a reagent, but a compound with specific hazards that dictate our handling and disposal choices.

This compound (CAS No. 2899-36-7) is the hydrochloride salt of the ethyl ester of L-methionine.[1] While useful in peptide synthesis and as a research intermediate, its chemical nature presents several hazards that must be managed.[1]

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆NO₂S·Cl[1]
Molecular Weight 213.73 g/mol [1]
Appearance White Crystalline Solid[1]
Melting Point 90-92 °C[1]
Stability Stable under recommended storage. Hygroscopic (absorbs moisture from the air).[2][3]
Incompatibilities Strong oxidizing agents, Strong acids.[2][3]
Hazardous Decomposition Upon thermal decomposition, can release Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides, and Hydrogen chloride.[2][3][4]

The primary concern stems from its toxicological profile. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][4]

Expert Insight: The hydrochloride salt form means the compound can contribute to the creation of corrosive conditions, especially in the presence of moisture. The hygroscopic nature is a critical handling consideration; absorption of water can not only degrade the reagent but also affect its hazardous characteristics.[2][3]

Part 2: Pre-Disposal Safety & Spill Management

Proper disposal begins long before the waste container is full. It starts with safe handling during use and being prepared for accidental releases.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The causality is clear: to prevent exposure via all potential routes—inhalation, dermal contact, and eye contact.

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationaleSource
Eye/Face Protection Goggles or a full-face shield (EN 166 compliant).Protects against dust particles and splashes causing serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and harmful systemic effects.[4]
Body Protection Laboratory coat; long-sleeved clothing.Minimizes exposed skin and prevents contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator for particulates is required.Protects against inhalation of harmful dust, which can cause respiratory irritation.[2]
Emergency Spill Protocol

In the event of a spill, a systematic and calm response is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area.

  • Assess & Secure: Assess the spill size and potential for airborne dust. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble as detailed in Table 3.

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels for the initial absorption.

    • Sweep up the absorbed material and place it into a suitable, sealable container for disposal.[4] Avoid actions that create dust.

    • Clean the spill area with soap and water.

  • Dispose: The container with the cleanup materials is now considered hazardous waste and must be disposed of following the procedures in the next section.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous material.[3][4] Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), this chemical waste cannot be disposed of in standard trash or down the drain.[5][6]

The following workflow ensures compliance and safety from the point of generation to final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management A Generation of Waste (Unused reagent, contaminated labware, spill cleanup material) B Step 1: Waste Characterization (Identify as Hazardous Waste) A->B Is waste generated? C Step 2: Select Compliant Container (HDPE, chemically compatible, sealable) B->C Determination Complete D Step 3: Label Container (Words 'Hazardous Waste', full chemical name, date, hazard symbols) C->D Container Ready E Step 4: Segregate Waste (Store away from strong acids and oxidizing agents) D->E Label Affixed F Step 5: Accumulate in SAA (Store in designated Satellite Accumulation Area) E->F Properly Segregated G Step 6: Request Pickup (Contact institutional Environmental Health & Safety) F->G Container Full or Accumulation Time Limit Reached H Final Disposal (Transport by licensed hazardous waste contractor to an approved disposal facility) G->H Pickup Scheduled

Caption: End-to-end workflow for the compliant disposal of this compound.

Experimental Protocol for On-Site Waste Management

1. Waste Characterization:

  • As the generator of the waste, you are required to make a hazardous waste determination.[7]

  • Based on the GHS classifications in Table 2, this compound is considered hazardous due to its toxicity and irritant properties.[2][4]

2. Container Selection and Management:

  • Use a compatible container. High-density polyethylene (HDPE) carboys or other sturdy, chemically resistant plastic containers are preferred.[7] Avoid metal containers. If reusing the original container, ensure it is in good condition.[8]

  • Keep the container closed. The container must be securely sealed at all times, except when actively adding waste.[6][7] This prevents the release of vapors and protects against spills.

3. Labeling:

  • The waste container must be clearly labeled as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations.[6]

    • The date accumulation started.

    • An indication of the hazards (e.g., "Toxic," "Irritant").[9]

4. Segregation and Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[7][9]

  • Crucially, segregate this waste stream. Store it away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[2][3][8]

  • Use secondary containment (e.g., a plastic tub) for liquid waste containers to contain potential leaks.[6]

5. Arranging for Final Disposal:

  • Do not attempt to treat or neutralize this chemical waste yourself unless it is part of a documented and approved laboratory procedure.

  • Once the container is full, or approaching the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]

  • The waste will be collected by a licensed hazardous waste disposal contractor and transported to an approved treatment, storage, and disposal facility (TSDF), ensuring compliance with all federal, state, and local regulations.[5][10]

Part 4: Regulatory Imperatives

Compliance is not optional. The entire disposal process is overseen by a robust regulatory framework designed to protect public health and the environment.

RegulatoryFramework RCRA Resource Conservation and Recovery Act (RCRA) (Federal Law) EPA Environmental Protection Agency (EPA) (Federal Agency) RCRA->EPA Authorizes Lab Laboratory (Generator) (Your Responsibility) EPA->Lab Sets Rules For State State & Local Regulations (May be stricter than federal) State->Lab Enforces & Augments Lab->RCRA Must Comply With

Caption: The hierarchy of regulations governing hazardous waste disposal in the laboratory.

  • EPA & RCRA: The EPA, under the authority of RCRA, establishes the "cradle-to-grave" management system for hazardous waste.[5] This means the waste is tracked from the point of generation until its final, safe disposal.

  • Generator Status: Your institution is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of waste produced, which dictates specific storage time limits and procedural requirements.[9]

  • State and Local Rules: Many states have their own environmental agencies that enforce hazardous waste laws. These regulations can be more stringent than federal EPA rules. Always consult your institution's EHS department for guidance specific to your location.[11]

By adhering to the protocols in this guide, you directly contribute to a culture of safety and fulfill your professional and legal obligations in the scientific community.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Laboratory Waste Management: The New Regul
  • Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99%. Fisher Scientific.
  • Safety Data Sheet: L-Methionine ethyl ester hydrochloride, 99%. Fisher Scientific (UK).
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • This compound (CAS 2899-36-7). LookChem.
  • Safety Data Sheet: L-Methionine ethyl ester hydrochloride. Thermo Fisher Scientific.
  • Safety D
  • Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific.
  • Safety D
  • Amino Acid Standard - 250 pmol per ul in 0.
  • Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hydrochloric Acid Safe Handling Guideline.
  • HYDROGEN CHLORIDE.
  • GHS Compliant HCL 20 & 22 degree Solution Safety D

Sources

A Researcher's Guide to the Safe Handling of Ethyl L-methionate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in various research and development applications, particularly in peptide synthesis and as an antioxidant in pharmaceutical formulations, Ethyl L-methionate hydrochloride demands a comprehensive understanding of its safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and operational excellence within your laboratory.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The hygroscopic nature of this compound means it readily absorbs moisture from the air, which can affect its stability and handling characteristics.[2][3]

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

A thorough understanding of these hazards is the first step in implementing effective safety protocols. The causality is clear: direct contact or inhalation can lead to adverse health effects, necessitating the use of appropriate barriers in the form of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations rooted in the compound's specific hazard profile.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles (meeting EN 166 standard) or a face shield.[1][5][6]The risk of serious eye irritation necessitates a complete seal around the eyes. Standard safety glasses are insufficient. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[1][5][6]To prevent skin irritation and absorption, gloves must be worn at all times. Inspect gloves for any signs of degradation or perforation before use. A lab coat protects the arms and body from accidental contact.
Respiratory Use in a well-ventilated area is mandatory. For large quantities or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5][6]The potential for respiratory tract irritation from inhaling the dust necessitates engineering controls like fume hoods or adequate ventilation. Respirators provide an essential barrier when these controls are not sufficient.
Operational Plan: From Receipt to Storage

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the supplier's label and hazard pictograms are intact and legible.

  • Confirm that the Safety Data Sheet (SDS) is readily accessible.

Handling and Use:

  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that an eyewash station and safety shower are in close proximity.[1]

  • Dispensing: When weighing or transferring the powder, do so carefully to minimize dust formation.[2][3][7]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[2][3][4]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2][3][4][5][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][5][6][7]

  • Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[2][3][5][6][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4][5][6]

Spill Response Workflow:

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Sweep Sweep up Spilled Material Contain->Sweep Collect Collect in Labeled Container Sweep->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling process to prevent environmental contamination.

  • Product: Unused or waste this compound should be disposed of as hazardous waste.[2][3][4][6] This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not allow the material to enter sewer systems.[7]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[7] If not recycled, they should be disposed of as hazardous waste.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • Material Safety Data Sheet - L-Methionine ethyl ester hydrochloride, 99%. Cole-Parmer.
  • SAFETY D
  • L-Methionine, ethyl ester, hydrochloride (1:1)
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Cas 2899-36-7,Ethyl L-methion
  • Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl L-methionate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl L-methionate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.